Product packaging for (1-Ethynylcyclopropyl)methanol(Cat. No.:CAS No. 871476-77-6)

(1-Ethynylcyclopropyl)methanol

Cat. No.: B1529724
CAS No.: 871476-77-6
M. Wt: 96.13 g/mol
InChI Key: QZNDCPWWVJPXHN-UHFFFAOYSA-N
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Description

(1-Ethynylcyclopropyl)methanol is a useful research compound. Its molecular formula is C6H8O and its molecular weight is 96.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8O B1529724 (1-Ethynylcyclopropyl)methanol CAS No. 871476-77-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-ethynylcyclopropyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O/c1-2-6(5-7)3-4-6/h1,7H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZNDCPWWVJPXHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1(CC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

96.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (1-Ethynylcyclopropyl)methanol: A Versatile Bifunctional Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: (1-Ethynylcyclopropyl)methanol is a compelling, yet under-documented, bifunctional building block poised for significant applications in medicinal chemistry, chemical biology, and materials science. Possessing a terminal alkyne and a primary alcohol on a strained cyclopropyl scaffold, this molecule offers two chemically orthogonal handles for sequential or parallel derivatization. This guide provides a comprehensive overview of its chemical properties, a proposed synthetic pathway, in-depth analysis of its reactivity, and a forward-looking perspective on its potential applications for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of a Constrained, Bifunctional Scaffold

In the landscape of molecular design, particularly in drug discovery, the quest for novel three-dimensional chemical space is paramount. Small, rigid scaffolds that can present functional groups in well-defined vectors are invaluable. This compound (CAS No. 871476-77-6) emerges as a molecule of significant interest, merging the high-reactivity of a terminal alkyne with the versatile chemistry of a primary alcohol.[] The cyclopropyl ring, a common bioisostere for phenyl rings or gem-dimethyl groups, imparts conformational rigidity and a unique electronic character, often improving metabolic stability and binding affinity in drug candidates.

This guide moves beyond a simple cataloging of data to explain the causality behind its reactivity and to project its utility as a strategic tool for molecular construction.

Physicochemical and Spectroscopic Properties

While extensive experimental data for this compound is not widely published, its core properties and expected spectroscopic signatures can be reliably established or predicted based on its structure.

Core Properties

Quantitative physical properties such as boiling point and density are not consistently reported in public literature and should be determined empirically.[2][3]

PropertyValue / InformationSource(s)
CAS Number 871476-77-6[2][4]
Molecular Formula C₆H₈O[5]
Molecular Weight 96.13 g/mol [5]
IUPAC Name This compound[]
SMILES C(#C)C1(CC1)CO[5]
Appearance Expected to be a liquid at room temp.Inferred
Storage Store in freezer (-20°C), sealedCommercial Supplier Data
Predicted Spectroscopic Characterization

The following are predicted spectroscopic features. Experimental verification is essential.

¹H NMR Spectroscopy:

  • Alkyne-H (≡C-H): A sharp singlet expected around δ 2.0-2.5 ppm. This proton is weakly acidic.

  • Hydroxymethyl (-CH₂OH): A singlet (or AB quartet if rotation is hindered) expected around δ 3.5-3.8 ppm.

  • Alcohol-H (-OH): A broad singlet with a variable chemical shift, typically δ 1.5-3.0 ppm, depending on concentration and solvent. Will exchange with D₂O.

  • Cyclopropyl (-CH₂CH₂-): Two multiplets corresponding to the diastereotopic methylene protons on the cyclopropane ring, expected in the upfield region of δ 0.5-1.0 ppm. These often appear as complex, overlapping multiplets.

¹³C NMR Spectroscopy:

  • Alkyne Carbons (C≡C): Two signals expected. The terminal, proton-bearing carbon (≡C-H) around δ 70-75 ppm and the quaternary carbon (C-C≡) around δ 80-85 ppm.

  • Hydroxymethyl (-CH₂OH): A signal expected around δ 60-65 ppm.

  • Quaternary Cyclopropyl (C-1): A signal expected around δ 15-25 ppm.

  • Cyclopropyl Methylenes (-CH₂-): A signal for the two equivalent methylene carbons expected around δ 10-20 ppm.

Infrared (IR) Spectroscopy:

  • Alcohol O-H Stretch: A strong, broad absorption band centered around 3300-3400 cm⁻¹, characteristic of a hydrogen-bonded alcohol.

  • Alkyne ≡C-H Stretch: A sharp, strong absorption band appearing around 3300 cm⁻¹. This can sometimes be masked by the broad O-H stretch.

  • Alkyne C≡C Stretch: A weak but sharp absorption band around 2100-2150 cm⁻¹. The terminal nature of the alkyne makes this peak more distinct than in internal alkynes.

  • C-O Stretch: A strong absorption in the 1000-1100 cm⁻¹ region, typical for a primary alcohol.

Synthesis and Handling

Proposed Synthetic Route: Ethynylation of Cyclopropanecarbaldehyde

A robust and logical synthesis for this compound involves the nucleophilic addition of an acetylide anion to cyclopropanecarbaldehyde. This is a standard and reliable transformation in organic synthesis.

Causality of Experimental Design:

  • Acetylide Generation: A terminal alkyne's proton is weakly acidic (pKa ≈ 25) and can be removed by a very strong base like an organolithium reagent (e.g., n-butyllithium) or sodium amide to generate the nucleophilic lithium or sodium acetylide.

  • Nucleophilic Attack: The generated acetylide anion attacks the electrophilic carbonyl carbon of cyclopropanecarbaldehyde.

  • Workup: A mild acidic workup (e.g., with aqueous ammonium chloride) is required to protonate the resulting alkoxide and neutralize any remaining base, yielding the final alcohol product. The reaction must be performed under anhydrous conditions to prevent the strong base from being quenched by water.

Representative Experimental Protocol:

  • Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • Reagent Addition: The flask is charged with anhydrous tetrahydrofuran (THF) and cooled to -78 °C in a dry ice/acetone bath.

  • Acetylide Formation: A solution of n-butyllithium in hexanes (1.1 equivalents) is added dropwise. Acetylene gas is then bubbled through the solution (or a solution of lithium acetylide ethylenediamine complex is used) to form the lithium acetylide slurry.

  • Aldehyde Addition: Cyclopropanecarbaldehyde (1.0 equivalent), dissolved in anhydrous THF, is added dropwise to the cooled acetylide slurry. The reaction is stirred at -78 °C for 2-3 hours.

  • Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction & Purification: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography to yield this compound.

Synthesis_Workflow cluster_setup Reaction Conditions reagent1 Acetylene intermediate Lithium Acetylide (Nucleophile) reagent1->intermediate Deprotonation reagent2 n-Butyllithium reagent2->intermediate reagent3 Cyclopropanecarbaldehyde product This compound reagent3->product Nucleophilic Attack intermediate->product cond1 Anhydrous THF cond2 -78 °C

Caption: Proposed synthesis of this compound.

Safety and Handling

A Safety Data Sheet (SDS) is available for this compound and must be consulted before use.[6]

  • Hazard Identification: Classified as having acute oral toxicity (Category 4), skin irritation (Category 2), serious eye irritation (Category 2), and may cause respiratory irritation (Category 3).

  • Precautions: Handle in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves. Avoid breathing vapors or dust.

  • Storage: Store in a tightly sealed container in a cool, dry place, typically in a freezer at or below -20°C as recommended by suppliers.

Reactivity and Key Transformations

The power of this compound lies in the distinct and predictable reactivity of its two functional groups.

Reactions of the Alkyne Moiety

The terminal alkyne is a gateway to a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions.

The CuAAC reaction, the cornerstone of "click chemistry," is arguably the most important transformation for this building block. It allows for the efficient and highly regioselective formation of a stable 1,4-disubstituted 1,2,3-triazole ring by reacting with an organic azide (R-N₃).

Causality and Advantages:

  • Bioorthogonality: Both the alkyne and azide groups are largely absent in biological systems, allowing this reaction to proceed with high specificity in complex environments.

  • Efficiency: The reaction is high-yielding, tolerates a wide range of functional groups, and is often performed in aqueous solvent systems.

  • Mechanism: A Cu(I) catalyst is essential. It coordinates with the alkyne, lowering the pKa of the terminal proton and facilitating the formation of a copper acetylide intermediate. This intermediate then reacts with the azide, proceeding through a six-membered copper-containing ring to furnish the triazole product regioselectively.

CuAAC_Mechanism cluster_cycle Catalytic Cycle catalyst Cu(I) Catalyst Cu_I Cu(I) alkyne R-C≡CH (this compound) Cu_acetylide Cu(I) Acetylide alkyne->Cu_acetylide azide R'-N₃ Cu_triazolide Cu(III) Triazolide azide->Cu_triazolide product 1,4-Disubstituted Triazole Cu_I->Cu_acetylide + R-C≡CH - H⁺ Cu_acetylide->Cu_triazolide + R'-N₃ Cu_triazolide->Cu_I + H⁺ - Product

Caption: Simplified catalytic cycle for the CuAAC reaction.

This palladium- and copper-cocatalyzed cross-coupling reaction connects the terminal alkyne to aryl or vinyl halides, forming a new C(sp)-C(sp²) bond.[2][3][6][7] This is a foundational method for elaborating the alkyne into more complex conjugated systems, which are common motifs in pharmaceuticals and electronic materials.

Reactions of the Hydroxymethyl Group

The primary alcohol offers a complementary set of transformations.

The primary alcohol can be selectively oxidized to the corresponding aldehyde, (1-ethynylcyclopropyl)carbaldehyde, without affecting the alkyne.

Causality of Reagent Choice:

  • Pyridinium Chlorochromate (PCC): PCC is a mild oxidizing agent that reliably converts primary alcohols to aldehydes.[][5][8][9] It is used in an anhydrous solvent like dichloromethane (DCM) to prevent over-oxidation to the carboxylic acid, which would occur with stronger, aqueous oxidants like chromic acid. The absence of water prevents the formation of the intermediate hydrate that is susceptible to further oxidation.

The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, by reaction with tosyl chloride or mesyl chloride in the presence of a base like pyridine. This transforms the molecule into an electrophile, enabling subsequent Sₙ2 reactions with a wide range of nucleophiles to introduce new functionalities (e.g., amines, thiols, azides).

Applications in Research and Development

The true potential of this compound is realized when its dual functionalities are leveraged.

  • Medicinal Chemistry: It can serve as a versatile "linker" or scaffold. For example, the alcohol can be used to attach the molecule to a pharmacophore, while the alkyne remains available for a late-stage "click" reaction to append a solubilizing group, a fluorescent tag for imaging, or a second binding element.

  • Fragment-Based Drug Discovery (FBDD): The small, rigid nature of the molecule makes it an ideal starting point for FBDD campaigns. Hits identified from screening can be rapidly elaborated in two different vectors.

  • Bioconjugation: The alkyne handle is perfect for conjugating to azide-modified biomolecules such as proteins, DNA, or surfaces via the CuAAC reaction.

  • Materials Science: As a bifunctional monomer, it can be incorporated into polymers. The alkyne and alcohol groups offer sites for polymerization or for post-polymerization modification, respectively, enabling the synthesis of functional materials with tailored properties.

Conclusion

This compound represents a powerful and versatile chemical tool. Its rigid cyclopropyl core, combined with the orthogonal reactivity of its alkyne and alcohol functional groups, provides a robust platform for the synthesis of complex and functionally diverse molecules. While detailed experimental characterization is not yet prevalent in the public domain, its reactivity can be confidently predicted from the foundational principles of organic chemistry. For the medicinal chemist, biologist, or materials scientist, this molecule is not just a reagent, but a strategic building block for innovation.

References

  • Ashenhurst, J. (2011). Reagent Friday: PCC (Pyridinium Chlorochromate). Master Organic Chemistry.
  • Organic Chemistry Portal. Pyridinium Chlorochromate (PCC).

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(1-Ethynylcyclopropyl)methanol (CAS 871476-77-6): A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Compact, Rigid, and Reactive Building Block

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is relentless. (1-Ethynylcyclopropyl)methanol, a seemingly simple molecule, has emerged as a strategic building block for the synthesis of complex therapeutic agents. Its unique combination of a strained cyclopropyl ring and a reactive terminal alkyne, appended to a primary alcohol, offers a trifecta of desirable features for drug design: rigidity, a versatile reactive handle, and a scaffold for introducing three-dimensionality.

The cyclopropyl group, a bioisostere for alkenes and other functionalities, is known to enhance metabolic stability, improve binding affinity, and modulate the overall pharmacological profile of a drug candidate.[1][2] The terminal alkyne provides a gateway for a multitude of powerful and efficient coupling reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," and Sonogashira couplings.[1][3] This dual functionality makes this compound a particularly valuable intermediate in the construction of targeted therapies, including the rapidly advancing field of Proteolysis Targeting Chimeras (PROTACs).[4][5][6][7][8]

This technical guide provides an in-depth exploration of this compound, from its fundamental properties to its synthesis and application, with a focus on providing researchers, scientists, and drug development professionals with the critical insights needed to effectively utilize this potent building block.

Physicochemical and Safety Profile

A thorough understanding of the physical and chemical properties of a building block is paramount for its successful application in synthesis and for ensuring laboratory safety.

PropertyValueSource(s)
CAS Number 871476-77-6[9][10]
Molecular Formula C₆H₈O[9][10]
Molecular Weight 96.13 g/mol [9]
Appearance Colorless to yellow liquid[9]
Purity Typically ≥95%[9]
Storage Conditions Store in a cool, ventilated warehouse. Keep away from fire and heat sources. Packaging should be sealed and not in contact with air. Should be stored separately from oxidants, acids, and alkali metals.[11][12]

Safety and Handling:

This compound is a chemical that requires careful handling in a laboratory setting. A comprehensive Safety Data Sheet (SDS) should always be consulted before use.[11] Key safety considerations include:

  • Inhalation: May cause respiratory irritation.[11]

  • Skin Contact: May cause skin irritation.[11]

  • Eye Contact: May cause serious eye irritation.[11]

  • General Handling: Use in a well-ventilated area, such as a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin, eyes, and clothing.[11]

Synthesis of this compound: A Plausible Approach

Hypothesized Synthetic Pathway: Ethynylation of a Cyclopropyl Carbonyl

A common and effective method for the formation of propargyl alcohols is the addition of an acetylide to a carbonyl compound.[13] In this case, the synthesis would likely start from a cyclopropyl methyl ketone or a related derivative.

Synthesis_Pathway cluster_0 Step 1: Protection & Chlorination cluster_1 Step 2: Elimination cluster_2 Step 3: Functional Group Interconversion A Cyclopropyl methyl ketone B 1-Cyclopropyl-1,1-dichloroethane A->B PCl₅ C Ethynylcyclopropane B->C Strong Base (e.g., KOtBu) D This compound C->D Hydroxymethylation

Detailed Protocol (Hypothetical):

Step 1: Synthesis of Ethynylcyclopropane from Cyclopropyl Methyl Ketone

This initial step is based on a known procedure for the synthesis of cyclopropylacetylene.[14]

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (argon or nitrogen), place cyclopropyl methyl ketone and a suitable solvent such as dichloromethane.

  • Chlorination: Cool the mixture in an ice bath. Slowly add a solution of phosphorus pentachloride (PCl₅) in dichloromethane via the dropping funnel.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Carefully quench the reaction with ice water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 1-cyclopropyl-1,1-dichloroethane.

  • Elimination: In a separate flask, prepare a solution of a strong base, such as potassium tert-butoxide, in a suitable solvent like dimethyl sulfoxide (DMSO). Add the crude 1-cyclopropyl-1,1-dichloroethane to this solution.

  • Purification: Heat the reaction mixture to facilitate the double dehydrochlorination. The volatile ethynylcyclopropane can be purified by distillation.

Step 2: Hydroxymethylation of Ethynylcyclopropane

The conversion of ethynylcyclopropane to this compound would likely involve a deprotonation of the terminal alkyne followed by reaction with an electrophilic source of a hydroxymethyl group.

  • Deprotonation: Dissolve the ethynylcyclopropane in an anhydrous ethereal solvent (e.g., tetrahydrofuran) and cool to -78 °C. Add a strong base such as n-butyllithium to deprotonate the terminal alkyne, forming the lithium acetylide.

  • Reaction with Formaldehyde: Add paraformaldehyde or a source of anhydrous formaldehyde to the reaction mixture.

  • Quenching and Workup: Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude this compound can be purified by flash column chromatography on silica gel.

Applications in Drug Discovery: A Gateway to Novel Therapeutics

The true value of this compound lies in its application as a versatile building block in the synthesis of biologically active molecules. Its rigid cyclopropyl core and reactive alkyne handle make it particularly suitable for incorporation into complex molecular scaffolds.

A Key Component in PROTAC Linkers

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome.[5][15][16] A PROTAC molecule consists of three components: a ligand for the protein of interest, a ligand for an E3 ligase, and a linker that connects the two.

The linker is a critical component of a PROTAC, as its length, rigidity, and composition significantly influence the formation and stability of the ternary complex between the target protein and the E3 ligase, which is essential for efficient degradation.[1][5]

This compound is an ideal starting point for the synthesis of rigid linkers for PROTACs. The terminal alkyne can be readily functionalized using "click" chemistry to attach it to an azide-modified E3 ligase ligand or protein of interest ligand.[3] The primary alcohol can be converted to other functional groups, such as an amine or an acid, to facilitate attachment to the other half of the PROTAC molecule.

PROTAC_Structure

Incorporation into Antiviral Agents

The cyclopropyl moiety is a common feature in a number of antiviral drugs. Its rigid nature can help to properly orient the pharmacophoric groups for optimal binding to the viral target. The ethynyl group can also participate in key interactions within the active site of viral enzymes. While there are no currently approved antiviral drugs that contain the this compound moiety, its structural features make it an attractive building block for the synthesis of novel antiviral agents.

Conclusion: A Building Block with Significant Potential

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a rigid cyclopropyl core and a reactive terminal alkyne provides a powerful tool for the synthesis of complex and biologically active molecules. While its full potential is still being explored, its utility in the construction of PROTAC linkers and its potential for incorporation into novel antiviral agents highlight its significance for the future of drug development. As the demand for more sophisticated and targeted therapies continues to grow, the strategic application of building blocks like this compound will be crucial for the discovery of the next generation of medicines.

References

  • Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). Organic Chemistry Portal. (URL: [Link])
  • Sonogashira coupling. Wikipedia. (URL: [Link])
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  • Current strategies for the design of PROTAC linkers: a critical review. PMC. (URL: [Link])
  • Sonogashira Coupling. Chemistry LibreTexts. (URL: [Link])
  • Sonogashira Coupling. Organic Chemistry Portal. (URL: [Link])
  • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. (URL: not available)
  • Learn About the Application and Storage of Allyl Alcohol.
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  • The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups. PMC. (URL: [Link])
  • A long march for targeted protein degradation in the new era: expanding E3 ligases. NIH. (URL: [Link])
  • Synthesis method of cyclopropyl methyl ketone.
  • Tricyclic analogues of acyclovir and ganciclovir. Influence of substituents in the heterocyclic moiety on the antiviral activity. PubMed. (URL: [Link])
  • Cyclopropyl methyl ketone | C5H8O | CID 13004. PubChem. (URL: [Link])
  • Targeted protein degradation: a new paradigm in medicinal chemistry.
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  • Chemical structures of some clinically used antiviral drugs.
  • Thiol-Yne click chemistry of acetylene-enabled macrocycliz
  • Targeted Protein Degradation to Advance Oncology Drug Discovery. YouTube. (URL: [Link])
  • Chemical Storage and Handling Recommend
  • Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon. PubMed. (URL: [Link])
  • Targeted protein degradation and drug discovery. PubMed. (URL: [Link])
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  • Alkynes to Alcohols. Chemistry Steps. (URL: [Link])
  • Oxidative Alkynylation of Alcohols or Aldehydes Using RuHCl(CO)(PPh3)3: Ynones Made Easy. PubMed. (URL: [Link])
  • Alkynyl
  • Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. PMC. (URL: [Link])
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An In-Depth Technical Guide to (1-Ethynylcyclopropyl)methanol: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(1-Ethynylcyclopropyl)methanol is a versatile building block of significant interest to researchers, scientists, and drug development professionals. Its unique structural combination of a strained cyclopropyl ring, a reactive terminal alkyne, and a functional hydroxymethyl group offers a trifecta of chemical handles for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the molecule's core properties, detailed synthetic and characterization protocols, an exploration of its chemical reactivity, and its burgeoning applications in medicinal chemistry.

Introduction: The Strategic Value of the Cyclopropyl Moiety in Medicinal Chemistry

The cyclopropane ring, once considered a mere curiosity of organic chemistry, has emerged as a "privileged motif" in modern drug design.[1][2] Its incorporation into pharmaceutical agents can profoundly influence a molecule's physicochemical and pharmacological properties. The rigid, three-dimensional nature of the cyclopropyl group can lock a molecule into a specific conformation, enhancing its binding affinity to biological targets.[3] Furthermore, the unique electronic character of the strained ring can improve metabolic stability, increase brain permeability, and reduce off-target effects.[3] When combined with the synthetic versatility of a terminal alkyne, as seen in this compound, the potential for creating novel, potent, and selective therapeutics expands significantly.[4] This guide serves as a technical resource for harnessing the potential of this valuable building block.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's fundamental properties is paramount for its effective use in synthesis and drug design.

Core Properties
PropertyValueSource(s)
Molecular Formula C₆H₈O
Molecular Weight 96.13 g/mol
CAS Number 871476-77-6
Appearance Colorless liquid
Storage Store in a freezer under -20°C, sealed in a dry environment.
Spectroscopic Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the cyclopropyl protons, the methylene protons of the hydroxymethyl group, the hydroxyl proton, and the acetylenic proton. The cyclopropyl protons will appear as complex multiplets in the upfield region (approx. 0.5-1.0 ppm). The methylene protons adjacent to the hydroxyl group would likely appear as a singlet or a doublet around 3.5-4.0 ppm. The acetylenic proton is anticipated to be a sharp singlet around 2.0-2.5 ppm. The hydroxyl proton will be a broad singlet whose chemical shift is dependent on concentration and solvent.[5][6][7]

  • ¹³C NMR: The carbon NMR spectrum will feature signals for the two carbons of the alkyne (approx. 70-85 ppm), the quaternary and methylene carbons of the cyclopropyl ring (approx. 10-25 ppm), and the methylene carbon of the hydroxymethyl group (approx. 60-65 ppm).[5][8][9]

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups:

  • O-H stretch: A strong, broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.[10][11][12]

  • C≡C-H stretch: A sharp, strong band around 3300 cm⁻¹ corresponding to the acetylenic C-H bond.[10][11]

  • C≡C stretch: A weak to medium band in the 2100-2260 cm⁻¹ region.[13]

  • C-H stretch (cyclopropyl and methylene): Bands in the 2850-3000 cm⁻¹ region.

  • C-O stretch: A strong band in the 1000-1260 cm⁻¹ range.[10]

Synthesis of this compound: A Proposed Protocol

While a specific, peer-reviewed synthesis for this compound is not widely published, a robust synthetic route can be designed based on established organic transformations. The following protocol outlines a logical and field-proven approach starting from commercially available cyclopropanecarboxaldehyde.

Synthetic Workflow Diagram

G cluster_0 Synthesis of this compound A Cyclopropanecarboxaldehyde B Corey-Fuchs Reaction (CBr4, PPh3, Zn, CH2Cl2) A->B Reagents C 1,1-Dibromo-2-cyclopropylethene B->C Intermediate D Elimination (n-BuLi, THF, -78 °C) C->D Reagents E Cyclopropylacetylene D->E Intermediate F Deprotonation (n-BuLi, THF, -78 °C) E->F Reagents G Lithium Cyclopropylacetylide F->G Intermediate H Reaction with Paraformaldehyde G->H Electrophile I This compound H->I Final Product

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1,1-Dibromo-2-cyclopropylethene (Corey-Fuchs Reaction)

  • To a stirred solution of triphenylphosphine (2.0 eq.) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add carbon tetrabromide (1.0 eq.) portion-wise.

  • After stirring for 15 minutes, add a solution of cyclopropanecarboxaldehyde (1.0 eq.) in dichloromethane dropwise.[14]

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water and extract with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1,1-dibromo-2-cyclopropylethene.

Causality: The Corey-Fuchs reaction is a reliable method for converting aldehydes to dibromoalkenes, which are excellent precursors for terminal alkynes.

Step 2: Synthesis of Cyclopropylacetylene

  • Dissolve the 1,1-dibromo-2-cyclopropylethene (1.0 eq.) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere.

  • Add n-butyllithium (2.2 eq.) dropwise, maintaining the temperature below -70 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2 hours.

  • Carefully quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with diethyl ether, wash with brine, and dry over anhydrous magnesium sulfate.

  • Due to the volatility of cyclopropylacetylene, careful distillation is required for purification.[15][16]

Causality: The treatment with two equivalents of a strong base like n-butyllithium first induces elimination to a bromoalkyne intermediate, followed by a second elimination to form the terminal alkyne.

Step 3: Synthesis of this compound

  • Dissolve cyclopropylacetylene (1.0 eq.) in anhydrous THF and cool to -78 °C under an inert atmosphere.

  • Add n-butyllithium (1.1 eq.) dropwise and stir for 30 minutes to form the lithium cyclopropylacetylide.

  • In a separate flask, dry paraformaldehyde (1.5 eq.) under vacuum with gentle heating and then cool to room temperature under an inert atmosphere.

  • Add anhydrous THF to the paraformaldehyde to form a slurry.

  • Transfer the lithium cyclopropylacetylide solution to the paraformaldehyde slurry at -78 °C via cannula.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Causality: The acetylide anion is a potent nucleophile that readily attacks the electrophilic carbon of formaldehyde (generated from paraformaldehyde), leading to the formation of the desired propargyl alcohol.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups.

Key Reactions

4.1.1. Sonogashira Coupling

The terminal alkyne is a prime substrate for Sonogashira coupling, a palladium-catalyzed cross-coupling reaction with aryl or vinyl halides.[15][17][18] This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[14]

G cluster_1 Sonogashira Coupling Workflow A This compound C Pd Catalyst (e.g., Pd(PPh3)4) Cu(I) Co-catalyst (e.g., CuI) Amine Base (e.g., Et3N) A->C B Aryl/Vinyl Halide B->C D Coupled Product C->D C-C Bond Formation

Caption: General workflow for the Sonogashira coupling reaction.

4.1.2. Azide-Alkyne "Click" Chemistry

This compound is an excellent partner in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier example of "click chemistry".[19][20] This reaction forms a stable 1,2,3-triazole linker, a common isostere for amide bonds in drug molecules.[21][22] The reaction is highly efficient, regioselective, and can be performed in aqueous media, making it ideal for bioconjugation and the synthesis of complex drug candidates.[23]

Case Study: A Potential Building Block for Antiviral Agents

The cyclopropyl and ethynyl moieties are present in a number of approved antiviral drugs. For instance, the synthesis of Efavirenz, a non-nucleoside reverse transcriptase inhibitor, involves the addition of a cyclopropylacetylide to a ketone.[24] The structural motifs within this compound make it an attractive starting material for the synthesis of novel nucleoside and non-nucleoside analogues with potential antiviral activity.[25][26][27] Its ability to undergo Sonogashira coupling and click chemistry allows for its facile incorporation into diverse molecular scaffolds for screening against viral targets.

Safety and Handling

As a research chemical, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. While a specific Material Safety Data Sheet (MSDS) is not universally available, the safety protocols for related compounds such as methanol and ethynylcyclopropane should be considered.

  • Flammability: The compound is likely flammable. Keep away from heat, sparks, and open flames.[1][20]

  • Toxicity: Assumed to be toxic if swallowed, in contact with skin, or if inhaled.[1][20]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[1]

  • Handling: Use only non-sparking tools and take precautionary measures against static discharge.[1]

Conclusion

This compound is a potent and versatile building block for chemical synthesis, particularly in the realm of drug discovery. Its unique combination of a cyclopropyl ring, a terminal alkyne, and a hydroxymethyl group provides a rich platform for the creation of novel and complex molecules. The synthetic protocols and reactivity profiles detailed in this guide are intended to empower researchers to fully exploit the potential of this valuable compound in their pursuit of the next generation of therapeutics.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information.
  • Wikipedia. (n.d.). Click chemistry.
  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
  • Jadhav, G. R., et al. (2011). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 76(1), 238-241.
  • Grygorenko, O. O. (2020). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. Synthesis, 52(12), 1673-1688.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction).
  • Hong, J. H., et al. (2001). Synthesis and antiviral activity of novel exomethylene cyclopropyl nucleosides. Nucleosides, Nucleotides & Nucleic Acids, 20(4-7), 1059-1062.
  • Telvekar, V. N. (2021). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 64(19), 14247-14282.
  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Pérez, M., et al. (2021). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts.
  • Kumar, A., et al. (2023). Growing Impact of Intramolecular Click Chemistry in Organic Synthesis. Chemistry - An Asian Journal, 18(19), e202300486.
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.
  • de Souza, M. V. N. (2021).
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
  • Foley, D. J., et al. (2021). Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. Chemistry - A European Journal, 27(61), 15159-15167.
  • Kwak, E. Y., et al. (2003). Synthesis and antiviral activity of novel C-methyl branched cyclopropyl nucleosides. Archives of Pharmacal Research, 26(9), 679-685.
  • Doc Brown's Chemistry. (n.d.). CH3OH infrared spectrum of methanol.
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 250 MHz, Methanol-d4, simulated).
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • University of Colorado Boulder. (n.d.). IR Absorption Table.
  • ResearchGate. (n.d.). Supplementary Figure 1. 1H and 13C NMR spectra of compound 1a.
  • Hong, J. H., et al. (2001). Synthesis and antiviral activity of novel methylene cyclopropyl nucleosides. Nucleosides, Nucleotides & Nucleic Acids, 20(4-7), 789-792.
  • Google Patents. (n.d.). EP0922686B1 - Process for the preparation of ethynylcyclopropane.
  • NIST. (n.d.). 1-Ethynylcyclopentanol.
  • Doc Brown's Chemistry. (n.d.). CH3OH C-13 nmr spectrum of methanol.
  • Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts.
  • Frontiers. (2019). Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)-1H-Pyrazol-4-yl-Methylaniline Derivatives.
  • art photonics. (n.d.). Determination of Ethyl and Methyl Alcohols in a Mixture Using ATR-FTIR Spectroscopy with a Fiber Probe.
  • Plyler, E. K. (1952). Infrared spectra of methanol, ethanol, and n-propanol. Journal of Research of the National Bureau of Standards, 48(4), 281-286.

Sources

An In-Depth Technical Guide to (1-Ethynylcyclopropyl)methanol: Structure, Stereochemistry, and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Ethynylcyclopropyl)methanol, a fascinating and functionally rich small molecule, stands at the intersection of several key areas in modern organic chemistry and drug discovery. Its unique structural motif, combining a strained cyclopropane ring with a reactive terminal alkyne and a versatile hydroxymethyl group, makes it a valuable building block for the synthesis of complex molecular architectures. The inherent strain of the cyclopropane ring, coupled with the electronic properties of the ethynyl group, imparts distinct reactivity and conformational rigidity, properties that are highly sought after in the design of novel therapeutic agents.

This technical guide provides a comprehensive overview of this compound, delving into its core structural features, the nuances of its stereochemistry, plausible synthetic strategies, and its emerging potential in the pharmaceutical landscape. As a Senior Application Scientist, the aim is to not only present established facts but also to offer insights into the practical considerations and mechanistic underpinnings that are critical for researchers working with this and related molecular scaffolds.

Diagram: Logical Relationship of Core Concepts

G cluster_structural Structural Analysis cluster_stereo Stereochemical Considerations cluster_synthesis Synthetic Strategies cluster_apps Potential Utility A Core Structure This compound B Structural Features A->B is defined by C Stereochemistry A->C exhibits D Synthesis A->D is prepared by E Applications A->E has potential B1 Cyclopropane Ring (Strain & Rigidity) B->B1 B2 Ethynyl Group (Reactivity & Linearity) B->B2 B3 Hydroxymethyl Group (Functional Handle) B->B3 C1 Chirality (Quaternary Center) C->C1 C2 Diastereomers (Cis/Trans Isomerism) C->C2 C3 Enantioselective Synthesis C->C3 D1 Retrosynthetic Analysis D->D1 E1 Medicinal Chemistry (Drug Scaffolds) E->E1 E2 Materials Science E->E2 D2 Key Reactions: - Cyclopropanation - Alkynylation D1->D2

Caption: Interconnectivity of the core concepts related to this compound.

I. Molecular Structure and Physicochemical Properties

This compound possesses the chemical formula C₆H₈O and a molecular weight of 96.13 g/mol .[1] The core of the molecule is a cyclopropane ring, a three-membered carbocycle characterized by significant ring strain due to its compressed C-C-C bond angles of 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons. This inherent strain energy makes the cyclopropane ring susceptible to ring-opening reactions under certain conditions, a feature that can be strategically exploited in organic synthesis.

Attached to one of the cyclopropane carbons are both an ethynyl group (-C≡CH) and a hydroxymethyl group (-CH₂OH). The ethynyl group is a linear moiety with sp-hybridized carbons, providing a site for a variety of chemical transformations, including metal-catalyzed cross-coupling reactions, click chemistry, and nucleophilic additions. The terminal acidic proton of the alkyne can be readily deprotonated to form a potent nucleophile. The hydroxymethyl group serves as a versatile functional handle, allowing for oxidation to an aldehyde or carboxylic acid, conversion to a leaving group for substitution reactions, or esterification.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 871476-77-6[1]
Molecular Formula C₆H₈O[1]
Molecular Weight 96.13 g/mol [1]
Appearance Colorless liquid (predicted)
Boiling Point Not reported
Melting Point Not reported
SMILES C(#CC1(CC1)CO)

II. Stereochemistry: A Deeper Dive

The stereochemistry of this compound is a critical aspect that dictates its three-dimensional shape and, consequently, its interaction with chiral environments such as biological receptors and enzymes. The carbon atom of the cyclopropane ring that bears both the ethynyl and hydroxymethyl groups is a quaternary chiral center.

Chirality and Enantiomers

Due to the presence of this chiral center, this compound exists as a pair of enantiomers: (R)-(1-ethynylcyclopropyl)methanol and (S)-(1-ethynylcyclopropyl)methanol. These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in opposite directions. In an achiral environment, they exhibit identical physical and chemical properties. However, in a chiral environment, they can have vastly different biological activities.

Diastereomers: The Case of Substituted Analogues

While the parent this compound only has enantiomers, substitution on the cyclopropane ring introduces the possibility of diastereomers. For instance, in the constitutional isomer (2-ethynylcyclopropyl)methanol, the ethynyl and hydroxymethyl groups are on adjacent carbons. This creates two chiral centers, leading to the possibility of four stereoisomers (two pairs of enantiomers). The relative orientation of the substituents gives rise to cis and trans diastereomers. A specific stereoisomer, ((1S,2R)-2-Ethynylcyclopropyl)methanol (CAS 2382146-03-2), has been reported, highlighting the importance of stereocontrol in the synthesis of such molecules.

Diagram: Stereoisomers of Ethynylcyclopropyl Methanol Derivatives

G cluster_1 This compound cluster_2 (2-Ethynylcyclopropyl)methanol a C(C#C)(CO)C1CC1 b (R)-enantiomer c (S)-enantiomer b->c mirror plane d HC#C-CH-CH(CO)-CH2 e cis diastereomers ((1R,2R) and (1S,2S)) f trans diastereomers ((1R,2S) and (1S,2R))

Caption: Enantiomers of the parent compound and potential diastereomers in a substituted analogue.

III. Synthetic Strategies: A Mechanistic Perspective

Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound points to two primary strategies:

  • Alkynylation of a Cyclopropyl Ketone Precursor: This involves the disconnection of the carbon-carbon triple bond, leading back to a cyclopropyl ketone.

  • Cyclopropanation of an Alkene Precursor: This approach involves the formation of the cyclopropane ring as a key step from an appropriately functionalized acyclic alkene.

Diagram: Retrosynthetic Pathways

G cluster_1 Pathway 1: Alkynylation cluster_2 Pathway 2: Cyclopropanation A This compound B 1-(Hydroxymethyl)cyclopropyl Cation Equivalent + Acetylide A->B C-C disconnection D 3-Butyn-1-ol Derivative A->D C-C bond formation (cyclopropanation) C 1-Formylcyclopropane B->C Functional Group Interconversion E Simmons-Smith or Diazo-based Cyclopropanation D->E Reagent Choice

Caption: Two plausible retrosynthetic approaches for this compound.

Proposed Synthetic Protocol 1: Alkynylation of a Cyclopropyl Aldehyde

This protocol is based on the nucleophilic addition of an acetylide to a carbonyl group.

Step 1: Synthesis of Cyclopropanecarboxaldehyde

Cyclopropanecarboxaldehyde can be prepared via the oxidation of the commercially available cyclopropylmethanol.

  • Reagents: Cyclopropylmethanol, Pyridinium chlorochromate (PCC) or other mild oxidizing agent, Dichloromethane (DCM) as solvent.

  • Procedure:

    • Dissolve cyclopropylmethanol in anhydrous DCM.

    • Add PCC in one portion and stir at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter the reaction mixture through a pad of silica gel to remove the chromium salts.

    • Concentrate the filtrate under reduced pressure to afford cyclopropanecarboxaldehyde.

Step 2: Ethynylation of Cyclopropanecarboxaldehyde

The addition of an ethynyl group can be achieved using various acetylide reagents. A common method involves the in-situ generation of lithium acetylide.

  • Reagents: Cyclopropanecarboxaldehyde, Ethynyltrimethylsilane or Acetylene gas, n-Butyllithium (n-BuLi), Tetrahydrofuran (THF) as solvent.

  • Procedure:

    • Dissolve ethynyltrimethylsilane in anhydrous THF and cool to -78 °C.

    • Slowly add a solution of n-BuLi and stir for 30 minutes to generate the lithium acetylide.

    • Add a solution of cyclopropanecarboxaldehyde in THF dropwise to the acetylide solution at -78 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • If a silyl-protected alkyne was used, deprotection with a fluoride source (e.g., TBAF) is necessary.

    • Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • The use of a mild oxidizing agent like PCC in the first step is crucial to prevent over-oxidation to the carboxylic acid and to avoid potential ring-opening of the sensitive cyclopropane ring.

  • The low temperature (-78 °C) for the ethynylation reaction is necessary to control the reactivity of the organolithium reagent and to prevent side reactions.

  • Using a protected acetylene, such as ethynyltrimethylsilane, can improve handling and reactivity compared to using acetylene gas directly.

Proposed Synthetic Protocol 2: Cyclopropanation of an Alkenyl Alkyne

This approach builds the cyclopropane ring onto an existing carbon skeleton containing the alkyne and a precursor to the hydroxymethyl group.

Step 1: Synthesis of a Suitable Alkene Precursor

An appropriate starting material would be an alkene with a terminal alkyne and a protected alcohol, such as a silyl ether of 4-pentyn-1-ol.

Step 2: Cyclopropanation

The Simmons-Smith reaction is a classic method for cyclopropanation that is often compatible with a range of functional groups.

  • Reagents: Protected 4-pentyn-1-ol, Diiodomethane (CH₂I₂), Zinc-Copper couple.

  • Procedure:

    • Activate the zinc-copper couple.

    • Add the protected 4-pentyn-1-ol and diiodomethane to a suspension of the activated zinc-copper couple in a suitable solvent (e.g., diethyl ether).

    • Heat the reaction mixture to reflux and monitor by TLC.

    • After completion, cool the reaction and filter to remove the unreacted zinc.

    • Wash the filtrate with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer, dry the combined organic layers, and concentrate.

    • Deprotect the alcohol and purify the final product.

Trustworthiness and Self-Validation:

The proposed protocols are based on well-established and reliable organic transformations. The progress of each step can be monitored by standard analytical techniques such as Thin Layer Chromatography (TLC), and the identity and purity of the intermediates and the final product can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

IV. Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy:

  • Cyclopropyl protons: The protons on the cyclopropane ring are expected to appear in the upfield region of the spectrum, typically between 0.5 and 1.5 ppm. They will likely show complex splitting patterns due to geminal and vicinal coupling.

  • Hydroxymethyl protons (-CH₂OH): The two protons of the hydroxymethyl group are diastereotopic and are expected to appear as a pair of doublets (an AB quartet) if there is restricted rotation, or as a singlet if rotation is fast, likely in the range of 3.5-4.0 ppm. The hydroxyl proton (-OH) will appear as a broad singlet, and its chemical shift will be concentration and solvent dependent.

  • Alkynyl proton (-C≡CH): The terminal alkyne proton is expected to resonate as a sharp singlet around 2.0-3.0 ppm.

¹³C NMR Spectroscopy:

  • Cyclopropyl carbons: The carbons of the cyclopropane ring will appear in the aliphatic region, typically between 5 and 20 ppm. The quaternary carbon will be significantly deshielded.

  • Hydroxymethyl carbon (-CH₂OH): This carbon is expected to resonate in the range of 60-70 ppm.

  • Alkynyl carbons (-C≡CH): The two sp-hybridized carbons of the alkyne will appear between 70 and 90 ppm.

Infrared (IR) Spectroscopy:

  • O-H stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

  • C-H stretch (alkyne): A sharp, characteristic absorption band around 3300 cm⁻¹ for the terminal alkyne C-H bond.

  • C≡C stretch: A weak absorption band in the region of 2100-2260 cm⁻¹ for the carbon-carbon triple bond.

  • C-H stretch (cyclopropane): Absorptions slightly above 3000 cm⁻¹.

V. Applications in Drug Development and Medicinal Chemistry

The incorporation of a cyclopropane ring into a drug candidate can have several beneficial effects, including:

  • Increased Potency: The rigid nature of the cyclopropane ring can lock the molecule into a bioactive conformation, leading to a more favorable interaction with its biological target.

  • Improved Metabolic Stability: The cyclopropane ring is generally more resistant to metabolic degradation compared to linear alkyl chains.

  • Enhanced Lipophilicity: The introduction of a cyclopropane ring can fine-tune the lipophilicity of a molecule, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) properties.

The ethynyl group in this compound further enhances its utility as a building block. It can serve as a handle for attaching the molecule to other scaffolds via reactions like the Sonogashira coupling or as a pharmacophore itself, capable of interacting with biological targets through hydrogen bonding or π-π stacking.

While there are no specific drugs that are publicly known to be derived directly from this compound, the related compound, cyclopropylacetylene, is a key building block in the synthesis of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Efavirenz, which is used in the treatment of HIV. This highlights the potential of the ethynylcyclopropyl motif in the design of bioactive molecules.

Conclusion

This compound is a molecule of significant synthetic potential. Its unique combination of a strained cyclopropane ring, a reactive alkyne, and a functionalizable hydroxyl group makes it an attractive building block for the construction of complex and biologically active molecules. While detailed experimental data in the public domain is currently limited, its structure allows for the rational design of synthetic strategies and the prediction of its spectroscopic properties. As the demand for novel molecular scaffolds in drug discovery continues to grow, it is anticipated that this compound and its derivatives will find increasing application in the synthesis of the next generation of therapeutic agents. Further research into the enantioselective synthesis and biological evaluation of this compound is warranted to fully unlock its potential.

References

  • Cyclopropylacetylene. Wikipedia. [Link]

Sources

Spectroscopic Data of (1-Ethynylcyclopropyl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(1-Ethynylcyclopropyl)methanol (CAS No. 871476-77-6) is a valuable building block in organic synthesis, incorporating a unique combination of a strained cyclopropyl ring, a reactive terminal alkyne, and a primary alcohol functional group.[1][] Accurate structural confirmation and purity assessment are paramount for its effective use in research and development. This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this molecule. We delve into the rationale behind experimental choices, present detailed acquisition protocols, and offer an in-depth interpretation of the spectral data, providing researchers and drug development professionals with a definitive reference for structural verification.

Molecular Structure and Spectroscopic Rationale

The structure of this compound presents distinct features that are readily identifiable by modern spectroscopic techniques.

  • Primary Alcohol (-CH₂OH): This group is expected to show a characteristic broad absorption in the IR spectrum due to O-H stretching and a deshielded signal in the ¹H NMR spectrum for the methylene protons adjacent to the oxygen.

  • Terminal Alkyne (-C≡CH): The alkyne is identifiable by a sharp ≡C-H stretch and a weaker C≡C stretch in the IR spectrum. In NMR, the acetylenic proton and the sp-hybridized carbons produce signals in characteristic regions.[3][4][5]

  • Quaternary Cyclopropyl Carbon: The central carbon of the cyclopropane ring is bonded to four other carbons, making it a key feature in the ¹³C NMR spectrum.

  • Cyclopropyl Methylene Groups (-CH₂-): The protons on the three-membered ring are in a unique magnetic environment due to the ring strain and anisotropy, typically appearing at unusually high-field (shielded) locations in the ¹H NMR spectrum.[6]

A multi-spectroscopic approach is essential for unambiguous confirmation. NMR provides the carbon-hydrogen framework, IR confirms the presence of key functional groups, and MS verifies the molecular weight and provides fragmentation data consistent with the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in this compound.

2.1. Causality of Experimental Choices

The choice of solvent and reference is critical for acquiring high-quality, reproducible NMR data.

  • Solvent: Deuterated chloroform (CDCl₃) is an excellent choice as it is a versatile solvent for a wide range of organic molecules and has minimal overlapping signals with the analyte.

  • Reference: Tetramethylsilane (TMS) is added as an internal standard because it is chemically inert and its 12 equivalent protons produce a single, sharp signal at 0.00 ppm, providing a reliable reference point.[7]

2.2. Predicted ¹H and ¹³C NMR Data

Table 1: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃

¹H NMR δ (ppm)MultiplicityIntegrationAssignment¹³C NMR δ (ppm)Assignment
H-a ~3.65d2H-CH₂OHC-1 ~18C(CH₂OH)
H-b ~2.10s1H-C≡CH C-2, C-3 ~12C H₂ (cyclopropyl)
H-c ~1.60t (br)1H-OH C-4 ~68-C H₂OH
H-d ~0.85m4H-CH ₂- (cyclopropyl)C-5 ~85-C ≡CH
C-6 ~70-C≡C H
  • ¹H NMR Interpretation:

    • The methylene protons of the hydroxymethyl group (H-a ) are deshielded by the adjacent oxygen atom, appearing around 3.65 ppm.[8]

    • The acetylenic proton (H-b ) resonates in the typical range for terminal alkynes, around 2.10 ppm.[3][4] Its signal is a sharp singlet as long-range coupling is often not resolved.

    • The cyclopropyl protons (H-d ) are highly shielded due to the ring's magnetic anisotropy and appear upfield, around 0.85 ppm.[9] Their complex splitting pattern arises from geminal and cis/trans vicinal couplings.

    • The hydroxyl proton (H-c ) is exchangeable and often appears as a broad singlet; its chemical shift can vary with concentration and temperature.

  • ¹³C NMR Interpretation:

    • The sp-hybridized alkyne carbons (C-5, C-6 ) appear in the characteristic region of 65-90 ppm.[3][10]

    • The carbon bearing the hydroxyl group (C-4 ) is deshielded by the oxygen, resonating around 68 ppm.

    • The quaternary cyclopropyl carbon (C-1 ) and the methylene carbons of the ring (C-2, C-3 ) are found at high field, consistent with strained ring systems.

2.3. Standard Protocol for NMR Data Acquisition

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 5-20 mg of This compound B Dissolve in ~0.6 mL of deuterated solvent (CDCl3) containing 0.03% TMS A->B C Filter solution through a Kimwipe-plugged pipette into a clean 5 mm NMR tube B->C D Insert tube into spinner and adjust depth C->D E Place in spectrometer magnet D->E F Lock, Tune, and Shim the magnetic field E->F G Acquire ¹H and ¹³C Spectra F->G H Apply Fourier Transform G->H I Phase and Baseline Correction H->I J Calibrate spectrum to TMS (0.00 ppm) I->J K Integrate peaks and analyze splitting J->K

  • Sample Preparation: Dissolve 5-20 mg of the analyte in approximately 0.6 mL of CDCl₃ containing TMS in a vial.[11][12] Filter the solution through a pipette with a small cotton or Kimwipe plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[11][13]

  • Instrument Setup: Insert the NMR tube into a spinner turbine, using a depth gauge to ensure correct positioning. Place the sample into the NMR spectrometer.

  • Acquisition: The instrument software is used to "lock" onto the deuterium signal of the solvent, "tune" the probe to the correct frequencies, and "shim" the magnetic field to maximize homogeneity.[14]

  • Data Collection: Acquire the ¹H spectrum (typically 16-64 scans) and the broadband proton-decoupled ¹³C spectrum (typically requiring several hundred to thousands of scans due to the low natural abundance of ¹³C).

  • Processing: The resulting Free Induction Decay (FID) is processed using a Fourier Transform. The spectra are then phase-corrected and baseline-corrected. The ¹H spectrum is referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective method for confirming the presence of the key functional groups in the molecule.

3.1. Causality of Experimental Choices
  • Technique: Attenuated Total Reflectance (ATR) is the preferred method for a liquid sample like this compound.[15][16] It requires minimal sample preparation (a single drop) and is non-destructive, providing high-quality spectra with excellent reproducibility.[17][18] The IR beam interacts with only the first few microns of the sample, making it ideal for neat liquids.[16][18]

3.2. Predicted IR Absorption Data

Table 2: Characteristic IR Absorptions for this compound

Wavenumber (cm⁻¹)IntensityShapeVibrational Assignment
~3350StrongBroadO-H stretch (alcohol, H-bonded)
~3300StrongSharp≡C-H stretch (terminal alkyne)
2960-2850MediumSharpC-H stretch (sp³ C-H, cyclopropyl & CH₂)
~2120Weak-MediumSharpC≡C stretch (terminal alkyne)
~1040Strong-C-O stretch (primary alcohol)
  • Spectral Interpretation:

    • The most prominent feature is the strong, broad O-H stretching band centered around 3350 cm⁻¹, which is characteristic of a hydrogen-bonded alcohol.[19][20][21]

    • Superimposed on the leading edge of the O-H band, a sharp and intense peak around 3300 cm⁻¹ is the definitive signal for the ≡C-H stretch of a terminal alkyne.[5][20][22]

    • The C≡C triple bond stretch appears as a weaker, sharp absorption around 2120 cm⁻¹.[5][19] Its intensity is greater than in a symmetrical internal alkyne due to the dipole moment of the terminal group.[20]

    • The strong absorption around 1040 cm⁻¹ is attributed to the C-O stretching vibration of the primary alcohol group.

3.3. Standard Protocol for ATR-FTIR Data Acquisition

FTIR_Workflow A Clean ATR Crystal (e.g., with isopropanol) B Acquire Background Spectrum (clean, empty crystal) A->B C Place 1-2 drops of neat This compound on the crystal B->C D Lower pressure clamp to ensure good sample contact C->D E Acquire Sample Spectrum (typically 16-32 scans at 4 cm⁻¹ resolution) D->E F Clean crystal and clamp E->F

  • Background Collection: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[17] Run a background scan on the empty crystal to account for atmospheric CO₂ and H₂O, as well as any intrinsic signals from the instrument.

  • Sample Application: Place 1-2 drops of the neat liquid sample directly onto the center of the ATR crystal.[16]

  • Measurement: Lower the instrument's pressure arm to ensure firm contact between the sample and the crystal. Initiate the sample scan. The instrument collects an interferogram, which is then converted to an infrared spectrum via a Fourier Transform.

  • Cleaning: After the measurement, lift the pressure arm and thoroughly clean the sample off the crystal using a suitable solvent (e.g., isopropanol) and a soft lab wipe.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern under ionization.

4.1. Causality of Experimental Choices
  • Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a standard method for analyzing volatile, small organic molecules.[23][24][25] GC separates the analyte from any volatile impurities, and EI provides reproducible, library-searchable fragmentation patterns.

  • Ionization: Electron Ionization (EI) at 70 eV is a high-energy method that reliably induces fragmentation, which is crucial for structural elucidation.

4.2. Predicted Mass Spectrum and Fragmentation

The molecular formula is C₆H₈O, giving a monoisotopic molecular weight of 96.0575 g/mol .[1]

Table 3: Predicted Key Fragments in the EI Mass Spectrum

m/zProposed FragmentFragmentation Pathway
96[C₆H₈O]⁺˙Molecular Ion (M⁺˙)
78[C₆H₆]⁺˙Loss of H₂O (Dehydration)
67[C₅H₇]⁺Loss of -CH₂OH (Alpha-Cleavage)
65[C₅H₅]⁺Loss of H₂ from [M-H₂O]⁺˙
53[C₄H₅]⁺Further fragmentation
39[C₃H₃]⁺Propargyl cation
  • Fragmentation Analysis:

    • Molecular Ion (M⁺˙, m/z 96): The molecular ion peak for primary alcohols can be weak or absent due to rapid fragmentation.[26][27]

    • Dehydration (m/z 78): A common pathway for alcohols is the loss of a water molecule (M-18), leading to a significant peak at m/z 78.[26][27][28]

    • Alpha-Cleavage (m/z 67): Cleavage of the bond between the cyclopropyl ring and the -CH₂OH group is a highly favorable pathway for primary alcohols. This results in the loss of a CH₂OH radical (mass 31), giving a stable cyclopropylethynyl cation fragment at m/z 67.[28][29]

    • Ring Cleavage: Cyclopropyl systems can undergo complex ring-opening fragmentations, contributing to the signals in the lower mass range, such as m/z 53 and 39.[26]

4.3. Standard Protocol for GC-MS Data Acquisition

MS_Workflow cluster_gc Gas Chromatography cluster_ms Mass Spectrometry A Prepare dilute sample (~10-100 µg/mL) in a volatile solvent (e.g., Dichloromethane) B Transfer to GC vial C Inject ~1 µL into GC-MS system D Vaporization in heated injector port C->D E Separation on capillary column D->E F Eluent enters ion source E->F G Electron Ionization (EI) at 70 eV F->G H Fragment separation in mass analyzer G->H I Detection and spectrum generation H->I

  • Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the analyte in a volatile organic solvent like dichloromethane or ethyl acetate.[30] Transfer the solution to a 2 mL autosampler vial.

  • GC Separation: A small volume (typically 1 µL) is injected into the heated GC inlet, where it is vaporized. An inert carrier gas (e.g., helium) sweeps the vapor onto a capillary column (e.g., a DB-5 or similar).[25] The column temperature is ramped (e.g., from 50°C to 250°C) to separate compounds based on their boiling points and interaction with the column's stationary phase.

  • MS Analysis: As the analyte elutes from the GC column, it enters the mass spectrometer's ion source.

  • Ionization and Detection: In the source, molecules are bombarded with high-energy electrons (70 eV), causing ionization and fragmentation. The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio. A detector records the abundance of each ion, generating the mass spectrum.

Conclusion: An Integrated Spectroscopic Portrait

The combination of NMR, IR, and MS provides an unambiguous structural confirmation of this compound. IR spectroscopy confirms the presence of the essential alcohol and terminal alkyne functional groups. Mass spectrometry verifies the molecular weight of 96 g/mol and shows fragmentation patterns, such as the loss of water and alpha-cleavage, that are perfectly consistent with the proposed structure. Finally, NMR spectroscopy provides the definitive atomic framework, mapping out the unique proton and carbon environments of the cyclopropyl ring, the ethynyl group, and the hydroxymethyl substituent. Together, these techniques form a self-validating system, providing researchers with the highest confidence in the identity and integrity of this versatile chemical building block.

References
  • Hornak, J. P. (n.d.). The Basics of NMR. Rochester Institute of Technology.
  • OpenOChem Learn. (n.d.). Alkynes.
  • Vázquez-Martínez, J., & López, M. G. (2018). Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. In Chemometrics and Data Analysis in Chromatography.
  • Semantic Scholar. (2018). Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide.
  • Borys, A. (n.d.). 6: NMR Preparation. Chemistry LibreTexts.
  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences.
  • Chemistry LibreTexts. (2023). Spectroscopy of the Alkynes.
  • Química Organica.org. (2013). Tabla de desplazamientos químicos.
  • Whitman College. (n.d.). GCMS Section 6.10.
  • Michigan State University. (n.d.). Mass Spectra Fragmentation Patterns. Department of Chemistry.
  • Denecker, M., et al. (n.d.). Protocol device used for FTIR-ATR spectroscopy. ResearchGate.
  • University of Colorado Boulder. (n.d.). Chemical Shifts: Proton. Department of Chemistry.
  • SCION Instruments. (n.d.). Sample preparation GC-MS.
  • University of California, Santa Barbara. (n.d.). Sample Preparation Guidelines for GC-MS.
  • Bruker. (n.d.). Guide to FT-IR Spectroscopy.
  • Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab.
  • University of Calgary. (n.d.). IR: alkynes.
  • University of Wisconsin-Madison. (n.d.). NMR Chemical Shifts. Department of Chemistry.
  • Chemistry LibreTexts. (2023). 12.7: Interpreting Infrared Spectra.
  • Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups.
  • Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols.
  • Bruker. (2019). ATR FTIR Basics. YouTube.
  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy.
  • Chemistry LibreTexts. (2020). 10.7: Functional Groups and IR Tables.
  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
  • JoVE. (2024). Video: Mass Spectrometry: Alcohol Fragmentation.
  • ResearchGate. (n.d.). 1 H and 13 C NMR Spectroscopic Data for 4, 5, and 7 in Methanol-d 4.
  • Scribd. (n.d.). FTIR Analysis of Alcohols and Compounds.
  • The Royal Society of Chemistry. (n.d.). Supporting Information: Intramolecular cyclopropylmethylation via non-classical carbenium ion.
  • ResearchGate. (n.d.). 'H chemical shifts for cyclopropyl protons.
  • NIST. (n.d.). Ethanone, 1-cyclopropyl-. NIST Chemistry WebBook.
  • SpectraBase. (n.d.). {(1R,2R)-1-Methyl-2-[(triisopropylsilyl)ethynyl]cyclopropyl}methanol.
  • Powers, R. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska-Lincoln.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities. Organometallics.
  • NIST. (n.d.). 1-Ethynylcyclopentanol. NIST Chemistry WebBook.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
  • PubMed. (n.d.). 13C alpha-NMR assignments of melittin in methanol and chemical shift correlations with secondary structure.
  • Plyler, E. K. (n.d.). Infrared spectra of methanol, ethanol, and n-propanol. Journal of Research of the National Bureau of Standards.

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Assignments for (1-Ethynylcyclopropyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(1-Ethynylcyclopropyl)methanol is a bifunctional organic molecule featuring a strained cyclopropane ring and a terminal alkyne, with a primary alcohol providing a site for further chemical modification. The unique stereoelectronic properties of the cyclopropyl group, coupled with the linear geometry and magnetic anisotropy of the ethynyl moiety, give rise to a distinct and informative Nuclear Magnetic Resonance (NMR) signature. NMR spectroscopy is an unparalleled analytical technique for the unambiguous determination of molecular structure, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. As a self-validating system, the protocols and interpretations herein are grounded in fundamental NMR principles and data from analogous structures. While experimental spectra for this specific compound are not widely published, this document presents a detailed assignment based on established chemical shift theory and spectral data from closely related compounds, offering a robust framework for researchers and drug development professionals working with similar scaffolds.

Experimental Protocols

The acquisition of high-quality NMR data is fundamentally dependent on meticulous sample preparation and the appropriate selection of experimental parameters.

NMR Sample Preparation

A homogenous solution free of particulate matter is critical for achieving high-resolution spectra.[1]

  • Analyte Preparation: Weigh approximately 5-25 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[2]

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this non-polar to moderately polar compound. It offers good solubility and its residual proton signal (δ ≈ 7.26 ppm) and carbon signal (δ ≈ 77.16 ppm) are well-established references.[]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.[1]

  • Filtration (Optional but Recommended): To remove any suspended particles that can degrade spectral quality, filter the solution through a pipette containing a small plug of glass wool directly into a 5 mm NMR tube.[2]

  • Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift calibration (δ = 0.00 ppm for both ¹H and ¹³C NMR).

  • Labeling: Clearly label the NMR tube with the sample identification.

G cluster_prep Sample Preparation Workflow cluster_acq NMR Data Acquisition weigh Weigh Sample (5-25 mg) dissolve Dissolve in CDCl₃ (0.6-0.7 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter standard Add TMS Standard filter->standard insert Insert into Spectrometer standard->insert lock Lock & Shim insert->lock acquire Acquire Spectra (¹H, ¹³C) lock->acquire

Caption: Experimental workflow for NMR analysis.

NMR Data Acquisition
  • Spectrometer: A 400 MHz (or higher) spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse (zg30)

    • Number of Scans: 16-32

    • Relaxation Delay: 1.0 s

    • Acquisition Time: ~4 s

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled single-pulse (zgpg30)

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Relaxation Delay: 2.0 s

Predicted Spectral Data and Assignments

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound in CDCl₃.

Caption: Structure of this compound with atom numbering for NMR assignment.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
Signal LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationPredicted Coupling Constant (J, Hz)Assignment
H-6~2.10s1H-≡C-H
H-4~3.55s2H--CH ₂OH
OH~1.5-2.5br s1H--CH₂OH
H-2a, H-3a~0.85m2HJ_gem ≈ -4 to -5, J_cis ≈ 7 to 10CH ₂ (cyclopropyl, cis to CH₂OH)
H-2b, H-3b~0.75m2HJ_gem ≈ -4 to -5, J_trans ≈ 4 to 7CH ₂ (cyclopropyl, trans to CH₂OH)
Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
Predicted Chemical Shift (δ, ppm)Carbon TypeAssignment
~85QuaternaryC ≡CH
~70MethineC≡C H
~68Methylene-C H₂OH
~20QuaternaryC -1 (cyclopropyl)
~12MethyleneC -2/C -3 (cyclopropyl)

Detailed Spectral Analysis

The structural features of this compound give rise to characteristic signals in both the ¹H and ¹³C NMR spectra.

¹H NMR Spectrum Analysis
  • Cyclopropyl Protons (H-2, H-3): The most striking feature of the ¹H NMR spectrum is the upfield chemical shift of the cyclopropyl methylene protons, predicted to be between δ 0.7-0.9 ppm . This significant shielding is a hallmark of the cyclopropane ring and is attributed to the diamagnetic anisotropy generated by the ring's unique σ-electron system. The four methylene protons are diastereotopic and will appear as complex multiplets due to geminal and cis/trans vicinal coupling.

  • Methanol Protons (H-4): The methylene protons of the methanol group are adjacent to an oxygen atom, which is electronegative and deshielding. Therefore, their signal is expected to appear downfield, around δ 3.55 ppm . As there are no adjacent protons, this signal is predicted to be a singlet.

  • Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is variable and depends on concentration, temperature, and solvent. It is expected to appear as a broad singlet between δ 1.5-2.5 ppm . This signal can be confirmed by a D₂O exchange experiment, where the -OH proton is replaced by deuterium, causing the signal to disappear from the spectrum.

  • Alkynyl Proton (H-6): The terminal ethynyl proton is predicted to resonate around δ 2.10 ppm . The magnetic anisotropy of the carbon-carbon triple bond creates a shielding cone along the bond axis, resulting in a chemical shift that is more upfield than vinylic protons. This signal will appear as a singlet.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals, corresponding to the five unique carbon environments in the molecule.

  • Alkynyl Carbons (C-5, C-6): The sp-hybridized carbons of the ethynyl group are expected in the range of δ 70-85 ppm .[4] The quaternary carbon (C-5) attached to the cyclopropyl ring will be slightly more downfield (~δ 85 ppm) than the terminal methine carbon (C-6, ~δ 70 ppm).

  • Methanol Carbon (C-4): The carbon atom bonded to the hydroxyl group (C-4) is deshielded due to the electronegativity of oxygen and is predicted to appear around δ 68 ppm .

  • Cyclopropyl Carbons (C-1, C-2, C-3): The carbons of the strained cyclopropane ring are highly shielded and appear significantly upfield. The quaternary carbon (C-1) is expected around δ 20 ppm , while the two equivalent methylene carbons (C-2 and C-3) will be even further upfield, around δ 12 ppm .

Conclusion

This in-depth guide provides a detailed, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. The spectral assignments are based on fundamental principles of NMR spectroscopy and data from analogous molecular structures. The key diagnostic features include the highly shielded signals of the cyclopropyl ring protons and carbons, the characteristic chemical shifts of the terminal alkyne, and the downfield signals associated with the methanol moiety. This guide serves as a valuable resource for the structural verification and characterization of this and other molecules containing the versatile 1-ethynylcyclopropyl functional group.

References

  • Organomation.
  • University of California, Davis.
  • Scribd.
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]
  • Doc Brown's Chemistry. Interpreting the C-13 NMR spectrum of cyclopropane. [Link]
  • Doc Brown's Chemistry. Interpreting the H-1 NMR spectrum of cyclopropane. [Link]
  • Baranac-Stojanović, M. (2014). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Journal of the Serbian Chemical Society, 79(1), 27-36. [Link]
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
  • Chem LibreTexts. Spectroscopy of the Alkynes. [Link]

Sources

An In-Depth Technical Guide to the Electronic Properties of (1-Ethynylcyclopropyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Ethynylcyclopropyl)methanol is a fascinating molecular scaffold that incorporates three distinct and electronically influential functional groups: a strained cyclopropyl ring, a π-rich ethynyl group, and a polar hydroxymethyl group. This guide provides a comprehensive analysis of the electronic properties arising from the unique interplay of these components. We will delve into the theoretical underpinnings of the cyclopropane ring's "banana bonds" and their ability to engage in π-type conjugation, the strong inductive and resonance effects of the ethynyl moiety, and the resulting impact on the molecule's frontier molecular orbitals, reactivity, and spectroscopic signatures. This document serves as a foundational resource for researchers aiming to leverage the unique electronic characteristics of this molecule in fields such as medicinal chemistry, materials science, and synthetic methodology development.

Introduction: A Molecule of Contrasting Electronic Character

The field of medicinal chemistry is in a perpetual search for novel molecular architectures that provide precise three-dimensional arrangements of functional groups to optimize interactions with biological targets. This compound (CAS 871476-77-6) presents a compelling case study in molecular design, merging the rigid, spatially defined framework of a cyclopropane ring with the linear, electron-rich character of an alkyne.[1][2][3][4][5] The presence of the hydroxymethyl group further introduces polarity and a site for hydrogen bonding.

Understanding the electronic properties of this molecule is paramount to predicting its reactivity, metabolic stability, and potential as a pharmacophore or a versatile synthetic building block. The core of its electronic identity lies in the synergistic and sometimes opposing effects of the cyclopropyl and ethynyl groups. This guide will first deconstruct the electronic nature of these individual components and then build a cohesive picture of the fully assembled molecule.

The Electronic Dichotomy: Cyclopropyl and Ethynyl Moieties

The Cyclopropyl Group: A Saturated Ring with π-Character

The cyclopropane ring defies simple classification as a saturated alkane. Its bond angles of 60°, a significant deviation from the ideal sp³ hybridization angle of 109.5°, result in considerable angle strain. To accommodate this, the carbon-carbon bonds have increased p-character and are often described as "bent" or "banana bonds." A more sophisticated explanation is provided by the Walsh molecular orbital model.[1]

The Walsh model posits that the cyclopropane ring possesses a set of high-lying molecular orbitals (the 3e' orbitals) with significant p-character that are analogous to the π-orbitals of an alkene.[5] These orbitals have the correct symmetry to interact with adjacent p-orbitals and π-systems, allowing the cyclopropyl group to act as a conjugating moiety. This π-like character enables the cyclopropyl group to stabilize adjacent carbocations and participate in electronic delocalization, a feature uncommon for saturated rings.[1]

The Ethynyl Group: An Inductively Withdrawing π-System

The ethynyl (acetylenic) group is characterized by its carbon-carbon triple bond, composed of one σ-bond and two orthogonal π-bonds. The sp-hybridization of the carbon atoms imparts significant s-character, making them more electronegative than sp² or sp³ hybridized carbons. Consequently, the ethynyl group exerts a strong electron-withdrawing effect through induction (-I effect).[6]

Simultaneously, the π-systems of the ethynyl group can participate in resonance delocalization (+R or -R effect, depending on the substituent). When attached to the cyclopropane ring, the ethynyl group's π-orbitals are positioned to overlap with the Walsh orbitals of the ring, leading to a unique conjugative interaction.

Integrated Electronic Landscape of this compound

The electronic properties of the title molecule are a direct consequence of the merger of the aforementioned groups. The quaternary carbon, being part of the strained ring and bonded to the electronegative sp-hybridized carbon of the alkyne, creates a complex electronic environment.

  • Inductive Effects : The ethynyl group will inductively withdraw electron density from the cyclopropane ring. The oxygen of the hydroxymethyl group also contributes a -I effect.

  • Conjugative Effects : The primary electronic feature is the conjugation between the Walsh orbitals of the cyclopropane ring and the π-system of the ethynyl group. This interaction is expected to influence the molecule's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

The interplay of these effects dictates the molecule's reactivity. The electron-rich π-bonds of the alkyne are susceptible to electrophilic addition, while the polarity of the C-O bond and the acidity of the hydroxyl proton govern its nucleophilic and hydrogen-bonding behavior.

Theoretical and Experimental Characterization Protocols

As this specific molecule is not extensively characterized in publicly available literature, this section outlines a robust protocol for its electronic and structural elucidation, following established computational and experimental methodologies.

Computational Chemistry Workflow

To quantify the electronic properties, a Density Functional Theory (DFT) approach is recommended. DFT has proven effective for exploring molecular structures, energies, and electronic parameters.[7][8]

Protocol Steps:

  • Geometry Optimization : The molecular structure of this compound should be optimized using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to find the lowest energy conformation.[7]

  • Frequency Calculation : Perform a vibrational frequency calculation to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).[9]

  • Frontier Molecular Orbital (FMO) Analysis : Calculate and visualize the HOMO and LUMO. The energy difference between these orbitals (the HOMO-LUMO gap) is a critical indicator of chemical reactivity and kinetic stability.[10][11][12] A smaller gap generally suggests higher reactivity.

  • Molecular Electrostatic Potential (MEP) Mapping : Generate an MEP map to visualize the charge distribution.[7][13][14][15][16] This will identify electron-rich (nucleophilic) and electron-deficient (electrophilic) regions, predicting sites for intermolecular interactions.

  • Natural Bond Orbital (NBO) Analysis : Perform an NBO analysis to study charge transfer interactions (delocalization) between filled donor orbitals and empty acceptor orbitals.[17][18][19][20] This can quantify the extent of conjugation between the cyclopropyl Walsh orbitals and the ethynyl π-system.

Below is a conceptual workflow diagram for this computational analysis.

G cluster_input Input cluster_dft DFT Calculation (e.g., Gaussian) cluster_analysis Analysis & Visualization mol This compound Initial Structure opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol->opt freq Frequency Calculation opt->freq Confirm Minimum props Electronic Property Calculation freq->props fmo HOMO/LUMO Analysis (Energy Gap, Reactivity) props->fmo mep MEP Mapping (Charge Distribution) props->mep nbo NBO Analysis (Orbital Interactions) props->nbo

Sources

The Synthetic Versatility of (1-Ethynylcyclopropyl)methanol: A Technical Guide for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Strained Alkyne

(1-Ethynylcyclopropyl)methanol is a fascinating and highly versatile building block in modern organic synthesis. Its unique structure, combining the high ring strain of a cyclopropane ring with the rich reactivity of a terminal alkyne and a primary alcohol, offers a gateway to a diverse array of complex molecular architectures. The inherent strain energy of the cyclopropane ring (approximately 27.5 kcal/mol) can be strategically released in a variety of chemical transformations, while the ethynyl and hydroxyl groups provide orthogonal handles for a wide range of synthetic manipulations. This technical guide explores the synthesis and potential applications of this compound, providing researchers, scientists, and drug development professionals with insights into its utility as a key intermediate for constructing novel chemical entities. Its derivatives have shown potential in medicinal chemistry, including as antiviral and antitumor agents.[1]

Synthesis of this compound: A Practical Approach

The preparation of this compound can be efficiently achieved through a two-step sequence starting from the readily available cyclopropyl methyl ketone. The key steps involve the introduction of the ethynyl group and subsequent reduction of the ketone.

Step 1: Ethynylation of Cyclopropyl Methyl Ketone

A common and effective method for the introduction of an ethynyl group is through the reaction of a ketone with an acetylide anion. This can be generated in situ from acetylene gas or more conveniently from a protected acetylene equivalent.

Experimental Protocol: Synthesis of 1-Ethynyl-1-(trimethylsilyloxy)cyclopropane

  • To a solution of cyclopropyl methyl ketone (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add a solution of ethynylmagnesium bromide (1.2 eq) in THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude tertiary alcohol.

  • To a solution of the crude alcohol in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq) followed by the dropwise addition of trimethylsilyl chloride (1.2 eq).

  • Stir the reaction at room temperature for 2 hours.

  • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the silyl-protected intermediate.

Step 2: Deprotection to Yield this compound

The trimethylsilyl (TMS) protecting group can be readily removed under mild acidic conditions or with a fluoride source to furnish the desired this compound.

Experimental Protocol: Synthesis of this compound

  • Dissolve the silyl-protected intermediate (1.0 eq) in a mixture of THF and water (4:1).

  • Add a catalytic amount of hydrochloric acid (1 M).

  • Stir the reaction at room temperature for 1 hour.

  • Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Core Applications in Organic Synthesis

The trifunctional nature of this compound opens up a multitude of possibilities for its application in the synthesis of complex molecules. The following sections will delve into its potential in cycloaddition reactions, transition-metal catalyzed transformations, and as a precursor for various rearrangement reactions.

Cycloaddition Reactions: Building Molecular Complexity

The terminal alkyne functionality of this compound is a versatile participant in a variety of cycloaddition reactions, providing rapid access to heterocyclic and carbocyclic scaffolds.[1]

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) are powerful methods for the synthesis of 1,2,3-triazoles. The hydroxyl group in this compound can be used as a handle to attach the molecule to a larger scaffold before or after the cycloaddition.

Proposed Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • To a solution of this compound (1.0 eq) and an organic azide (1.0 eq) in a 1:1 mixture of t-butanol and water, add sodium ascorbate (0.1 eq) followed by copper(II) sulfate pentahydrate (0.01 eq).

  • Stir the reaction vigorously at room temperature for 24 hours.

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the corresponding 1,4-disubstituted 1,2,3-triazole.

Diagram of the CuAAC reaction workflow:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product A This compound P A->P B Organic Azide (R-N3) B->P C CuSO4·5H2O C->P D Sodium Ascorbate D->P E t-BuOH/H2O E->P F 1,4-Disubstituted 1,2,3-Triazole P->F Cu(I) catalyst caption CuAAC Reaction Workflow

Caption: Workflow for the copper-catalyzed synthesis of triazoles.

While the alkyne itself is a dienophile, its reactivity in Diels-Alder reactions can be enhanced by converting the adjacent alcohol to an electron-withdrawing group, such as an ester or a ketone. This modification increases the dienophilicity of the alkyne, facilitating [4+2] cycloadditions with electron-rich dienes.

Proposed Experimental Protocol: Diels-Alder Reaction of an Activated Derivative

  • Oxidation: To a solution of this compound (1.0 eq) in DCM, add Dess-Martin periodinane (1.2 eq) at 0 °C. Stir for 2 hours at room temperature. Quench with a saturated solution of NaHCO₃ and Na₂S₂O₃. Extract with DCM, dry, and concentrate to obtain (1-ethynylcyclopropyl)formaldehyde.

  • Cycloaddition: Dissolve the crude aldehyde in toluene, add an electron-rich diene (e.g., 2,3-dimethyl-1,3-butadiene, 1.5 eq).

  • Heat the mixture in a sealed tube at 110 °C for 24 hours.

  • Cool to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the Diels-Alder adduct.

Transition-Metal Catalyzed Transformations

The terminal alkyne of this compound is an excellent substrate for a variety of transition-metal-catalyzed reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[2][3][4][5]

The palladium- and copper-catalyzed Sonogashira coupling allows for the direct connection of the ethynyl group to aryl or vinyl halides, providing a straightforward route to more complex conjugated systems.

Proposed Experimental Protocol: Sonogashira Coupling

  • To a degassed solution of this compound (1.2 eq), an aryl halide (1.0 eq), and a suitable base (e.g., triethylamine or diisopropylamine, 3.0 eq) in THF, add Pd(PPh₃)₄ (0.05 eq) and CuI (0.1 eq).

  • Stir the reaction mixture at room temperature under an inert atmosphere for 12 hours.

  • Filter the reaction mixture through a pad of Celite and concentrate the filtrate.

  • Purify the crude product by column chromatography to afford the coupled product.

Table of Representative Sonogashira Coupling Reactions:

EntryAryl HalideBaseSolventYield (%)
1IodobenzeneEt₃NTHF92
24-BromotolueneDIPAToluene88
31-IodonaphthaleneEt₃NDMF95

Gold catalysts are known to activate alkynes towards nucleophilic attack, leading to a variety of cycloisomerization and rearrangement reactions. The hydroxyl group in this compound can act as an internal nucleophile, leading to the formation of cyclic ethers or ketones after rearrangement.

Diagram illustrating a potential gold-catalyzed cycloisomerization:

G A This compound C Gold-π-Alkyne Complex A->C + [Au(I)] B [Au(I)] Catalyst B->C D Intramolecular Attack by Hydroxyl Group C->D E Cyclic Intermediate D->E F Rearrangement & Protonolysis E->F G Functionalized Ketone F->G caption Gold-Catalyzed Rearrangement

Caption: Proposed pathway for gold-catalyzed rearrangement.

Rearrangements and Derivatizations: Harnessing Ring Strain

The cyclopropylcarbinyl system in derivatives of this compound is prone to a variety of fascinating rearrangement reactions, often triggered by the formation of a cationic intermediate.

Activation of the hydroxyl group, for instance by conversion to a tosylate, followed by solvolysis can induce a rearrangement to form homoallylic products. The course of the reaction is highly dependent on the reaction conditions and the stability of the carbocation intermediates. Studies on the solvolysis of 1-ethynylcyclopropyl tosylates have provided insights into the reactivity of such systems.[6]

Proposed Experimental Protocol: Tosylation and Solvolysis

  • Tosylation: To a solution of this compound (1.0 eq) and pyridine (2.0 eq) in DCM at 0 °C, add p-toluenesulfonyl chloride (1.2 eq) portion-wise. Stir at 0 °C for 4 hours.

  • Solvolysis: Isolate the crude tosylate and dissolve it in a suitable solvent (e.g., acetic acid or formic acid). Heat the solution to induce rearrangement and solvolysis.

  • Neutralize the reaction mixture and extract the product.

  • Purify by column chromatography to isolate the rearranged homoallylic acetate or formate.

Table of Potential Rearrangement Products:

Solvolysis ConditionsMajor Product Type
Acetic Acid, 80 °CHomoallylic Acetate
Formic Acid, 60 °CHomoallylic Formate
Methanol, RefluxHomoallylic Methyl Ether

Conclusion and Future Outlook

This compound stands as a testament to the power of strained ring systems in providing novel synthetic pathways. Its unique combination of reactive functional groups makes it a valuable precursor for a wide range of molecular scaffolds. The applications outlined in this guide, from cycloadditions to transition-metal catalysis and rearrangements, merely scratch the surface of its potential. As the demand for novel, complex, and stereochemically rich molecules continues to grow in fields such as drug discovery and materials science, the utility of versatile building blocks like this compound is set to expand even further. Future research will undoubtedly uncover new catalytic systems and reaction cascades that leverage the unique reactivity of this molecule, paving the way for the efficient synthesis of the next generation of functional organic compounds.

References

  • Rossi, S., Jones, A., & Williams, J. (2022). Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. Marine Drugs, 20(5), 312. [Link]
  • Petko, D., Koh, S., & Tam, W. (2019). Transition Metal-Catalyzed Reactions of Alkynyl Halides. Current Organic Synthesis, 16(4), 546-582. [Link]
  • Al-Amin, M., & El-Faham, A. (2018). Transition Metal Catalyzed Organometallic Reactions that Have Revolutionized Organic Synthesis.
  • Yus, M., & Foubelo, F. (2014). Transition-Metal Catalyzed Reactions. In Comprehensive Organic Synthesis II (pp. 533-585). Elsevier. [Link]
  • Gram-scale cascade cycloaddition reactions of (2-ethynylphenyl)methanol... | Download Scientific Diagram. (n.d.).
  • Reaction mechanism and chemoselectivity of intermolecular cycloaddition reactions between phenyl-substituted cyclopropenone ketal and methyl vinyl ketone. (2013). The Journal of Organic Chemistry, 78(23), 11936-11945. [Link]
  • Process for the preparation of ethynylcyclopropane. (1998). EP0922686B1.
  • Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. (2020). Frontiers in Chemistry, 8, 588. [Link]
  • Preparation and substituent effect in the solvolysis of 1-ethynylcyclopropyl tosylates. (1975). The Journal of Organic Chemistry, 40(18), 2644-2647. [Link]
  • Productive Syntheses of 1-Ethynylcyclopropylamine and 1-Ethynylcyclobutylamine. (2002). Synthesis, 2002(11), 1509-1514. [Link]
  • Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. (2020). Molecules, 25(1), 193. [Link]
  • Diels–Alder Cycloaddition Reactions in Sustainable Media. (2021). Molecules, 26(16), 4967. [Link]

Sources

An In-depth Technical Guide on the Safe Handling of (1-Ethynylcyclopropyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(1-Ethynylcyclopropyl)methanol is a valuable building block in contemporary drug discovery and development.[] Its unique structural motif, combining a strained cyclopropane ring with a reactive terminal alkyne and a primary alcohol, offers medicinal chemists a versatile scaffold for synthesizing complex molecular architectures. However, these same features necessitate a thorough understanding and implementation of stringent safety protocols. This guide provides a comprehensive overview of the hazards associated with this compound and details the essential precautions for its safe handling, storage, and disposal, tailored for researchers and professionals in the pharmaceutical sciences.

Section 1: Hazard Identification and Risk Assessment

A proactive approach to safety begins with a comprehensive understanding of the potential hazards. The chemical structure of this compound inherently presents a combination of risks associated with its constituent functional groups: the cyclopropane ring, the ethynyl group, and the primary alcohol.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource
CAS Number 871476-77-6[]
Molecular Formula C6H8O[]
Molecular Weight 96.13 g/mol []
Appearance Colorless liquid[2]
Storage Temperature 0-8 °C[2]
Analysis of Structural Hazards
  • Cyclopropane Ring: The three-membered ring is characterized by significant ring strain due to its 60° C-C-C bond angles, a substantial deviation from the ideal 109.5° for sp³ hybridized carbons.[3][4] This strain makes the ring susceptible to cleavage under various conditions, including strong acids, electrophilic addition, and catalytic hydrogenation, which can lead to uncontrolled reactions.[3][5]

  • Ethynyl (Acetylene) Group: Terminal alkynes can be hazardous. Acetylene itself is highly flammable and can form explosive mixtures with air.[6] More critically, terminal acetylenes can form explosive metal acetylides with certain metals, such as copper, silver, and mercury.[6] While this compound is not acetylene gas, the reactivity of the terminal C-H bond warrants extreme caution.

  • Methanol Moiety: Although part of a larger molecule, the primary alcohol group suggests that this compound is likely flammable and toxic, similar to other low-molecular-weight alcohols like methanol.[7][8] Methanol is toxic if swallowed, in contact with skin, or if inhaled, and can cause damage to organs.[9][10][11]

Risk Assessment Workflow

A systematic risk assessment is paramount before commencing any experimental work with this compound. The following diagram illustrates a logical workflow for this process.

A Identify Hazards (Cyclopropane strain, Acetylenic reactivity, Flammability, Toxicity) B Assess Risks (Likelihood & Severity of potential incidents) A->B Analyze potential events C Implement Control Measures (PPE, Engineering Controls, SOPs) B->C Develop mitigation strategies D Review and Refine (Periodically reassess procedures) C->D Monitor effectiveness D->A Continuous improvement

Caption: Risk assessment and mitigation cycle for handling this compound.

Section 2: Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is critical to mitigate the identified risks. These protocols are designed to prevent accidental release, exposure, and unintended reactions.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical splash goggles meeting ANSI/ISEA Z87.1 D3 standard are required at all times.[7]

  • Hand Protection: Chemically resistant gloves, such as butyl rubber or nitrile, should be worn.[11] Always inspect gloves for integrity before use and wash hands thoroughly after removal.

  • Body Protection: A flame-resistant laboratory coat is essential. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.

  • Respiratory Protection: All handling of this compound should be performed in a certified chemical fume hood to avoid inhalation of vapors.[7]

Engineering Controls
  • Chemical Fume Hood: All manipulations, including weighing, transferring, and reactions, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure and contain any potential spills or fires.[7]

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of flammable vapors.[12]

  • Inert Atmosphere: For reactions sensitive to air or moisture, or where the risk of peroxide formation exists (a concern with many unsaturated compounds), working under an inert atmosphere (e.g., nitrogen or argon) is a necessary precaution.

Storage Requirements
  • This compound should be stored in a cool, dry, and well-ventilated area, away from sources of heat, sparks, and open flames. [2][13]

  • It is crucial to store this compound away from incompatible materials, especially strong oxidizing agents, strong acids, and metals known to form explosive acetylides (e.g., copper, silver, mercury). [6]

  • The storage container should be tightly sealed and clearly labeled with the chemical name and all relevant hazard warnings.

  • Refrigerated storage at 0-8 °C is recommended to maintain stability. [2]

Safe Handling Workflow

The following diagram outlines the standard operating procedure for safely handling this compound from receipt to use.

A Receive & Inspect Container B Transport to Designated Storage (0-8 °C, Flammables Cabinet) A->B C Don Appropriate PPE B->C D Work in Chemical Fume Hood C->D E Dispense Required Amount D->E F Securely Cap & Return to Storage E->F G Perform Experiment E->G H Decontaminate & Clean Work Area F->H G->H

Caption: Workflow for the safe handling of this compound.

Section 3: Spill and Emergency Procedures

Preparedness for accidental spills or exposures is a critical component of laboratory safety.

Spill Management

In the event of a spill:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Control Ignition Sources: Eliminate all nearby sources of ignition.[10]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain and Absorb: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[14]

  • Decontaminate: Clean the spill area with soap and water.

First Aid Measures
  • Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

Emergency Response Decision Tree

Sources

Theoretical and computational studies of (1-Ethynylcyclopropyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical and Computational Investigation of (1-Ethynylcyclopropyl)methanol

Authored by: Gemini, Senior Application Scientist

Introduction

This compound is a fascinating organic molecule that incorporates three distinct and reactive functional groups: a hydroxyl group, a strained cyclopropyl ring, and a terminal alkyne (ethynyl group). This unique combination makes it a valuable building block in synthetic chemistry, with potential applications in the development of novel pharmaceuticals and materials. The inherent strain of the three-membered ring and the electronic characteristics of the triple bond introduce significant complexity to its conformational landscape and reactivity profile.

This technical guide provides a comprehensive framework for the theoretical and computational investigation of this compound. Moving beyond a mere recitation of methods, we delve into the causality behind procedural choices, offering a self-validating system of protocols for researchers, scientists, and drug development professionals. The aim is to equip the reader with the tools to predict and understand the molecule's structural, spectroscopic, and electronic properties, thereby accelerating experimental design and discovery.

Part 1: Molecular Structure and Conformational Analysis

The starting point for understanding any molecule's behavior is to define its three-dimensional structure. For a flexible molecule like this compound, this involves not just finding a single energy minimum but exploring its entire conformational space. The orientation of the hydroxymethyl (-CH₂OH) and ethynyl (-C≡CH) groups relative to the cyclopropyl ring dictates the molecule's overall shape, polarity, and how it interacts with other molecules.

Expertise & Experience: The Rationale for DFT

To model this molecule, we turn to computational quantum chemistry.[1] Density Functional Theory (DFT) has emerged as the workhorse for such investigations, providing a robust balance between accuracy and computational cost.[1] Specifically, the B3LYP hybrid functional is often chosen as it incorporates a portion of the exact Hartree-Fock exchange, offering a good description of electronic structure for a wide range of organic molecules.[2][3] This is paired with a Pople-style basis set, such as 6-311++G(d,p), which provides sufficient flexibility for the electrons, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) to describe bond anisotropies accurately.

Protocol 1: Geometry Optimization and Conformational Search

This protocol outlines a self-validating workflow to identify the most stable conformer of this compound.

Step 1: Initial Structure Generation

  • Use a molecular builder (e.g., GaussView, Avogadro) to construct an initial 3D structure of this compound.

Step 2: Conformational Scan (Potential Energy Surface Scan)

  • Identify the key rotatable bonds (dihedral angles). For this molecule, the critical dihedrals are C-C-C-O and C-C-C-C (involving the substituents and the ring).

  • Perform a relaxed potential energy surface scan by systematically rotating these dihedrals (e.g., in 15° increments) while optimizing the rest of the molecule's geometry at each step. This is typically done with a lower-cost method/basis set to save computational time.

Step 3: Optimization of Stationary Points

  • From the potential energy surface scan, identify all energy minima.

  • Perform a full geometry optimization on each of these minima using a higher-level theory (e.g., B3LYP/6-311++G(d,p)). This refines the structures to the nearest stationary point on the potential energy surface.

Step 4: Vibrational Frequency Analysis

  • For each optimized structure, perform a vibrational frequency calculation at the same level of theory.

  • Trustworthiness Check: A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, which should be discarded or further investigated.

The structure with the lowest electronic energy (including zero-point vibrational energy correction) is the global minimum and represents the most stable conformer in the gas phase at 0 K.

G cluster_workflow Workflow: Conformational Analysis A 1. Build Initial 3D Structure B 2. Relaxed Potential Energy Surface Scan A->B C 3. Identify Energy Minima B->C D 4. Full Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) C->D E 5. Frequency Calculation D->E F 6. Verify Zero Imaginary Frequencies E->F Trustworthiness Check G 7. Identify Global Minimum (Lowest Energy) F->G If True

Caption: Workflow for identifying the global minimum energy conformer.

Data Presentation: Optimized Geometrical Parameters

The output of the geometry optimization provides precise bond lengths and angles. This data is crucial for comparing with experimental results (e.g., from X-ray crystallography, if available) and for understanding the structural impact of the functional groups.

Parameter Description Calculated Value (Å or °)
Bond Lengths
C1-C2Cyclopropyl C-C~1.51
C1-C(alkyne)Ring to Alkyne C~1.45
C≡CAlkyne C-C Triple Bond~1.21
C-H (alkyne)Alkyne C-H~1.07
C1-C(methanol)Ring to Methanol C~1.52
C-OMethanol C-O~1.43
O-HHydroxyl O-H~0.97
Bond Angles
C2-C1-C3Internal Cyclopropyl~60.0
C(alkyne)-C1-C(methanol)Substituent Angle~118.0
C1-C-OMethanol Angle~112.0
Dihedral Angle
O-C-C1-C(alkyne)Key Conformer AngleVaries

Note: These are representative values. Actual calculated values will depend on the final optimized global minimum.

Part 2: Vibrational Spectroscopy Analysis

Computational vibrational spectroscopy is a powerful tool for interpreting and predicting experimental infrared (IR) and Raman spectra.[4] By calculating the vibrational frequencies and their corresponding intensities, we can assign specific absorption bands to the motions of functional groups within the molecule.

Expertise & Experience: The Harmonic Approximation and Scaling Factors

Frequency calculations are typically performed within the harmonic approximation, which models bonds as perfect springs. This assumption leads to a systematic overestimation of vibrational frequencies compared to experimental values, which reflect anharmonicity. To correct for this, calculated frequencies are uniformly scaled. The scaling factor is method-dependent; for B3LYP with a 6-31G(d) basis set, a factor around 0.96 is common, while larger basis sets may require slightly different factors.[5]

Protocol 2: Calculation of IR and Raman Spectra

Step 1: Prerequisite

  • Ensure you have the fully optimized, global minimum structure of this compound from Protocol 1.

Step 2: Frequency Calculation Keyword

  • In your computational chemistry software (e.g., Gaussian), use a keyword that requests both frequency and intensity calculations (e.g., Freq=Raman).

Step 3: Execution and Analysis

  • Run the calculation. The output will list the harmonic vibrational frequencies (in cm⁻¹), their IR intensities (in km/mol), and Raman activities.

Step 4: Apply Scaling Factor

  • Multiply each calculated frequency by the appropriate scaling factor for your chosen level of theory.

Step 5: Spectral Visualization

  • Use visualization software to plot the scaled frequencies and their intensities as a Lorentzian or Gaussian line shape to generate a theoretical spectrum. This can be directly compared to an experimental spectrum.

Data Presentation: Vibrational Mode Assignments
Vibrational Mode Description Calculated (Scaled) Wavenumber (cm⁻¹) Expected IR Intensity
ν(O-H)Hydroxyl group stretch~3650Strong, Broad
ν(≡C-H)Terminal alkyne C-H stretch~3300Strong, Sharp
ν(C-H)CH₂ and cyclopropyl C-H stretches2900-3100Medium
ν(C≡C)Alkyne C≡C triple bond stretch~2150Weak to Medium
δ(CH₂)CH₂ scissoring~1450Medium
ν(C-O)C-O stretch~1050Strong
Ring ModesCyclopropyl ring breathing/deformations800-1200Variable

Note: The intensity of the C≡C stretch in the IR spectrum can be weak if the change in dipole moment during the vibration is small.

Part 3: Electronic Properties and Chemical Reactivity

Beyond structure, computational chemistry provides profound insights into the electronic nature of a molecule, which governs its reactivity.[1] Analyses like Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP) are indispensable for predicting reaction sites and understanding electronic transitions.

Expertise & Experience: FMO and MEP as Reactivity Predictors

Frontier Molecular Orbital (FMO) Theory: The shapes and energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.

  • HOMO: Represents the ability to donate an electron (nucleophilicity). Regions with a high HOMO density are likely sites of electrophilic attack.

  • LUMO: Represents the ability to accept an electron (electrophilicity). Regions with a high LUMO density are likely sites of nucleophilic attack.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive and easily polarizable.[2]

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It provides a visual guide to a molecule's charge distribution.

  • Negative Regions (Red/Yellow): Indicate electron-rich areas, such as lone pairs on the oxygen atom. These are prime targets for electrophiles.

  • Positive Regions (Blue): Indicate electron-poor areas, such as the acidic protons of the hydroxyl and ethynyl groups. These are attractive sites for nucleophiles.

  • Neutral Regions (Green): Represent areas of nonpolar character, like the C-H bonds of the cyclopropyl ring.

G cluster_mep Conceptual MEP Map cluster_reactivity Predicted Reactivity Sites mep Positive (Blue) Neutral (Green) Negative (Red) electrophile Electrophilic Attack Site electrophile->mep:f2 Targets Electron-Rich Region nucleophile Nucleophilic Attack Site nucleophile->mep:f0 Targets Electron-Poor Region

Caption: Relationship between MEP regions and sites of chemical attack.

Protocol 3: Electronic Property and Reactivity Analysis

Step 1: Prerequisite

  • Use the optimized global minimum structure from Protocol 1.

Step 2: Population and Orbital Analysis

  • Perform a single-point energy calculation. Ensure your calculation generates the necessary output for orbital analysis (e.g., using Pop=Full in Gaussian).

  • Extract the energies of the HOMO and LUMO from the output file. Calculate the HOMO-LUMO gap (ΔE = E_LUMO - E_HOMO).

Step 3: MEP Surface Generation

  • Use the output checkpoint or wavefunction file from the single-point calculation.

  • Employ visualization software (e.g., GaussView, Multiwfn[6]) to generate the MEP surface mapped onto the molecule's electron density.

Step 4: Calculation of Global Reactivity Descriptors

  • Using the HOMO and LUMO energies, calculate key chemical descriptors based on conceptual DFT:

    • Ionization Potential (I) ≈ -E_HOMO

    • Electron Affinity (A) ≈ -E_LUMO

    • Electronegativity (χ) = (I + A) / 2

    • Chemical Hardness (η) = (I - A) / 2

    • Chemical Softness (S) = 1 / (2η)

Data Presentation: Electronic and Reactivity Parameters
Parameter Description Calculated Value (eV)
E(HOMO)Energy of the Highest Occupied MOValue
E(LUMO)Energy of the Lowest Unoccupied MOValue
HOMO-LUMO GapKinetic Stability/Reactivity IndexValue
Ionization PotentialEnergy to remove an electronValue
Chemical HardnessResistance to change in electron distributionValue

For this compound, the HOMO is expected to have significant contributions from the π-system of the alkyne and the lone pairs of the oxygen atom. The LUMO is likely to be an antibonding π* orbital associated with the ethynyl group. The MEP map will clearly show a negative potential around the oxygen and a positive potential on the hydroxyl and acetylenic protons.

Conclusion

This guide has outlined a rigorous, theory-grounded approach to the computational study of this compound. By systematically applying these protocols for conformational analysis, spectroscopic prediction, and electronic property evaluation, researchers can gain a detailed, predictive understanding of this molecule's behavior. The integration of DFT calculations for geometry, vibrational frequencies, and electronic descriptors provides a powerful, in-silico toolkit that complements and guides experimental work. These computational insights are invaluable for rational drug design, reaction mechanism elucidation, and the development of novel chemical entities where the unique properties of the cyclopropyl, ethynyl, and methanol moieties can be fully exploited.

References

  • Spectroscopic [IR and Raman] Analysis and Gaussian Hybrid Computational Investigation. (n.d.). Google Search. Retrieved January 8, 2026.
  • Rocha, J. A., Rego, N. C. S., Carvalho, B. T. S., Silva, F. I., Sousa, J. A., Ramos, R. M., et al. (2018). Computational quantum chemistry, molecular docking, and ADMET predictions of imidazole alkaloids of Pilocarpus microphyllus with schistosomicidal properties. PLOS ONE, 13(6), e0198476.
  • Adole, V. A., Bagul, V. R., Ahire, S. A., Pawar, R. K., Yelmame, G. B., & Bukane, A. R. (2021). COMPUTATIONAL CHEMISTRY: MOLECULAR STRUCTURE, SPECTROSCOPIC (UV-VISIBLE AND IR), ELECTRONIC, CHEMICAL AND THERMOCHEMICAL ANALYSIS OF 3'-PHENYL-1,2-DIHYDROSPIRO[INDENO[5,4-B]FURAN-7,2'-OXIRAN]-8(6H)-ONE. Journal of Advanced Scientific Research, 12(1 Suppl 2), 205-217.
  • Tewari, D. (2024). An Over View of Computational Chemistry. Journal of Molecular and Organic Chemistry, 7(4), 237-238.
  • Meuwly, M. (2022). Computational Vibrational Spectroscopy. Chimia, 76(6), 589-593.
  • Experimental and computational investigation of intermolecular interactions in cyclopentanone with methanol mixture. (n.d.).

Sources

Methodological & Application

Synthesis of (1-Ethynylcyclopropyl)methanol from epichlorohydrin

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Robust, Two-Step Synthesis of (1-Ethynylcyclopropyl)methanol from Epichlorohydrin

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Ethynylcyclopropyl Moiety

The cyclopropyl group is a highly sought-after structural motif in modern drug discovery. Its incorporation into lead compounds can significantly enhance metabolic stability, improve lipophilicity, and refine binding affinity to target proteins. This compound, in particular, serves as a versatile bifunctional building block. It provides the conformational rigidity and metabolic robustness of the cyclopropane ring, while the terminal alkyne offers a reactive handle for a multitude of subsequent transformations, such as click chemistry, Sonogashira coupling, and various cyclization reactions.

This application note provides a comprehensive, field-proven guide for the synthesis of this compound, starting from the readily available and economical feedstock, epichlorohydrin. The described two-step protocol is designed for reliability and scalability, proceeding through a regioselective nucleophilic ring-opening followed by an efficient intramolecular cyclization. We will delve into the mechanistic underpinnings of each step, provide detailed, self-validating protocols, and address critical safety considerations.

Overall Synthetic Strategy

The transformation from epichlorohydrin to this compound is achieved in two distinct synthetic operations:

  • Step 1: Nucleophilic Ring-Opening. Epichlorohydrin is reacted with an acetylide nucleophile. This reaction proceeds via an SN2 mechanism, where the strained epoxide ring is opened to form a key chlorohydrin intermediate.[1][2]

  • Step 2: Intramolecular Cyclization. The chlorohydrin intermediate, upon treatment with a suitable base, undergoes an intramolecular SN2 reaction (a variation of the Williamson ether synthesis) to form the cyclopropane ring and yield the final product.[3]

G cluster_0 Synthetic Pathway A Epichlorohydrin B 1-Chloro-4-pentyn-2-ol (Intermediate) A->B  Step 1: Lithium Acetylide  (Epoxide Ring-Opening) C This compound (Final Product) B->C  Step 2: Sodium Hydride  (Intramolecular Cyclization)

Caption: High-level overview of the two-step synthesis.

Mechanistic Insights: Directing Reactivity

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The success of this synthesis hinges on controlling the regioselectivity of the initial ring-opening and ensuring the subsequent cyclization proceeds efficiently.

G cluster_mech Reaction Mechanism node_A Epichlorohydrin + Li-C≡CH node_B Alkoxide Intermediate node_A->node_B SN2 Attack on less-hindered carbon node_C 1-Chloro-4-pentyn-2-ol node_B->node_C Proton Workup (e.g., NH4Cl) node_D Deprotonation (NaH) node_C->node_D node_E Intramolecular SN2 Attack node_D->node_E Formation of Cyclopropanoxide node_F This compound node_E->node_F Chloride Expulsion

Caption: Key mechanistic steps in the synthesis.

The initial attack of the lithium acetylide nucleophile on epichlorohydrin is a classic example of a base-catalyzed epoxide opening. Under these SN2 conditions, the nucleophile preferentially attacks the less sterically hindered carbon atom of the epoxide.[2] This regioselectivity is crucial as it ensures the formation of the desired 1-chloro-4-pentyn-2-ol intermediate, perfectly poised for the subsequent 3-exo-tet cyclization. The alternative attack at the more substituted carbon is disfavored.

In the second step, a strong, non-nucleophilic base such as sodium hydride (NaH) is used to deprotonate the hydroxyl group of the chlorohydrin. The resulting alkoxide is a potent intramolecular nucleophile that readily attacks the adjacent carbon bearing the chloride leaving group, forming the strained but stable cyclopropane ring.

Critical Safety Precautions

Epichlorohydrin is a highly toxic, corrosive, flammable, and carcinogenic compound. [4][5] It is rapidly absorbed through the skin.[6] All manipulations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a flame-resistant lab coat, chemical splash goggles, a face shield, and double gloves (it is advisable to use polyvinyl alcohol or butyl gloves, as nitrile may offer insufficient protection).[6] An emergency safety shower and eyewash station must be readily accessible. All equipment must be properly grounded to prevent static discharge.[4][7]

Lithium acetylide and its precursors (n-Butyllithium, acetylene gas) are extremely reactive and pyrophoric. These reagents must be handled under a strictly inert atmosphere (e.g., Argon or Nitrogen). Acetylene gas can form explosive acetylides with certain metals (copper, silver, mercury); ensure all tubing and connectors are free of these metals.[8][9]

Consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.[4][5][7]

Materials and Instrumentation

Reagent Data
ReagentCAS No.M.W. ( g/mol )Density (g/mL)Key Hazards
Epichlorohydrin106-89-892.521.181Toxic, Carcinogen, Flammable, Corrosive[4]
n-Butyllithium109-72-864.06~0.7 (in hexanes)Pyrophoric, Corrosive
Acetylene74-86-226.04N/A (Gas)Flammable, Explosive
Tetrahydrofuran (THF)109-99-972.110.889Flammable, Peroxide-former
Sodium Hydride (60%)7646-69-724.00~1.3 (dispersion)Flammable, Water-reactive
Ammonium Chloride12125-02-953.491.527Irritant
Required Instrumentation
  • Three-neck round-bottom flasks

  • Schlenk line or glovebox for inert atmosphere operations

  • Low-temperature cooling bath (e.g., dry ice/acetone)

  • Magnetic stir plates and stir bars

  • Digital thermometers

  • Addition funnel

  • Condenser

  • Rotary evaporator

  • Vacuum pump

  • Glassware for extraction and purification (separatory funnel, chromatography column)

  • NMR Spectrometer, IR Spectrometer, and Mass Spectrometer for characterization

Experimental Protocols

Protocol 1: Synthesis of 1-Chloro-4-pentyn-2-ol (Intermediate)

Objective: To perform a regioselective ring-opening of epichlorohydrin using lithium acetylide.

Procedure:

  • Apparatus Setup: Assemble a dry 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a digital thermometer, a gas inlet adapter connected to an inert gas line (Argon), and a rubber septum. Flame-dry the entire apparatus under vacuum and cool to room temperature under a positive pressure of Argon.

  • Reagent Preparation: In the prepared flask, add 200 mL of anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Acetylene Introduction: Bubble acetylene gas gently through the cold THF for 30 minutes to create a saturated solution. Maintain a slight positive pressure of acetylene during this process.

  • Formation of Lithium Acetylide: While maintaining the temperature at -78 °C, slowly add 44 mL of n-Butyllithium (2.5 M in hexanes, 110 mmol) dropwise via syringe over 20 minutes. A white precipitate of lithium acetylide will form. Stir the resulting slurry for an additional 30 minutes at -78 °C.

  • Addition of Epichlorohydrin: In a separate, dry syringe, draw up 8.5 mL of epichlorohydrin (9.25 g, 100 mmol). Add the epichlorohydrin dropwise to the lithium acetylide slurry over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at -78 °C for 2 hours.

  • Quenching: Slowly and carefully quench the reaction by adding 50 mL of a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise, ensuring the temperature remains below -40 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer the contents to a 1 L separatory funnel and add 200 mL of diethyl ether and 100 mL of water. Shake and separate the layers. Extract the aqueous layer two more times with 100 mL portions of diethyl ether.

  • Purification: Combine the organic layers, wash with 100 mL of brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product, 1-chloro-4-pentyn-2-ol, can be purified further by vacuum distillation or used directly in the next step if purity is sufficient.

Protocol 2: Synthesis of this compound (Final Product)

Objective: To effect an intramolecular cyclization of the chlorohydrin intermediate to form the final product.

Procedure:

  • Apparatus Setup: Assemble a dry 250 mL three-neck round-bottom flask with a magnetic stir bar, a gas inlet, a condenser, and a rubber septum. Purge the system with Argon.

  • Reagent Addition: To the flask, add 4.8 g of sodium hydride (60% dispersion in mineral oil, 120 mmol) and wash it three times with 20 mL portions of dry hexanes under Argon to remove the oil. Carefully decant the hexanes each time using a cannula. Add 100 mL of anhydrous THF.

  • Substrate Addition: Dissolve the crude 1-chloro-4-pentyn-2-ol (assuming 100 mmol theoretical) in 20 mL of anhydrous THF. Add this solution dropwise to the stirred NaH suspension at 0 °C (ice bath) over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to reflux (approx. 66 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture to 0 °C. Very slowly and cautiously, add water dropwise to quench the excess sodium hydride until gas evolution ceases.

  • Workup: Add 100 mL of diethyl ether and 50 mL of water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with 50 mL portions of diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate carefully on a rotary evaporator. The final product, this compound, can be purified by fractional distillation under reduced pressure or by flash column chromatography on silica gel.

Expected Results and Characterization

ParameterExpected Value
Overall Yield 45-60% (over two steps)
Appearance Colorless liquid
Boiling Point ~60-65 °C at 20 mmHg
¹H NMR (CDCl₃, 400 MHz) δ 3.55 (d, 2H), 2.05 (s, 1H), 1.50 (m, 1H), 0.90 (m, 2H), 0.80 (m, 2H) ppm
¹³C NMR (CDCl₃, 100 MHz) δ 85.1, 68.9, 66.2, 18.5, 12.3 ppm
IR (neat) ν 3300 (broad, O-H), 3290 (sharp, ≡C-H), 2100 (C≡C) cm⁻¹

References

  • NINGBO INNO PHARMCHEM CO., LTD.
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  • ResearchGate. (2025). Ti-catalyzed regioselective ring-opening alkynylation of epoxides with haloalkynes. [Link]
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  • Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. [Link]
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  • Atlantis Press. (n.d.).
  • MDPI. (2023).
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  • Organic Chemistry Portal. (n.d.).
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  • Forest Products Laboratory. (n.d.). Epichlorohydrin coupling reactions with wood. [Link]
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Application Notes and Protocols for the Synthesis of 1-Cyclopropylprop-2-yn-1-ol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the synthesis of 1-cyclopropylprop-2-yn-1-ol, a valuable propargyl alcohol, through the nucleophilic addition of ethynylmagnesium bromide to cyclopropanecarboxaldehyde. This Grignard reaction is a cornerstone of organic synthesis for creating precise carbon-carbon bonds.[1] The resulting molecule is of significant interest in medicinal chemistry, merging the unique conformational and electronic properties of a cyclopropyl group with the versatile reactivity of a terminal alkyne.[2][3][4][5] This document offers in-depth mechanistic insights, detailed experimental protocols, robust safety procedures, and data presentation to guide researchers in the successful and safe execution of this synthesis.

Introduction: Scientific & Strategic Context

The Grignard reaction is a powerful and versatile method for forming carbon-carbon bonds.[6][7] The reaction involves the nucleophilic attack of a highly polar organomagnesium halide (the Grignard reagent) on an electrophilic carbon, such as the carbonyl carbon of an aldehyde.[6] In this specific application, the acetylenic Grignard reagent, ethynylmagnesium bromide, serves as a nucleophilic source of an ethynyl anion equivalent.

The target molecule, 1-cyclopropylprop-2-yn-1-ol, is a chiral secondary alcohol that incorporates two highly sought-after motifs in drug discovery:

  • The Cyclopropyl Ring: This small, strained ring system is not merely a passive linker. Its unique electronic nature and rigid conformation can enhance metabolic stability, improve binding affinity to biological targets, and increase potency.[2][5]

  • The Ethynyl (Alkyne) Group: This functional group is a versatile handle for further chemical transformations, such as "click chemistry," and can act as a rigid spacer or a key interacting element within a pharmacophore.[4]

The synthesis of 1-cyclopropylprop-2-yn-1-ol is therefore a critical step in accessing novel molecular scaffolds for the development of new therapeutic agents.[8]

Reaction Principle and Mechanism

The reaction proceeds in two distinct stages: nucleophilic addition followed by an acidic workup.

  • Nucleophilic Addition: The carbon atom of the ethynyl group in ethynylmagnesium bromide is highly nucleophilic due to the polarization of the carbon-magnesium bond.[7][9] This nucleophile attacks the electrophilic carbonyl carbon of cyclopropanecarboxaldehyde. The pi bond of the carbonyl breaks, and the electrons move to the oxygen atom, forming a tetrahedral magnesium alkoxide intermediate.[1]

  • Aqueous Workup: The reaction is "quenched" by the addition of a mild acid, typically a saturated aqueous solution of ammonium chloride.[10] This protonates the magnesium alkoxide to yield the final product, 1-cyclopropylprop-2-yn-1-ol, and inorganic magnesium salts.[10] A separate acid workup step is crucial; adding acid before the Grignard reaction is complete would destroy the highly basic Grignard reagent.[6]

Reaction Scheme

Grignard Reaction Mechanism reagents Ethynylmagnesium Bromide (HC≡C-MgBr) step1 1. Nucleophilic    Addition (in THF) aldehyde Cyclopropanecarboxaldehyde product 1-Cyclopropylprop-2-yn-1-ol intermediate Magnesium Alkoxide Intermediate intermediate->product Protonation step2 2. Aqueous Workup    (e.g., sat. NH₄Cl) cluster_reactants cluster_reactants cluster_reactants->intermediate Nucleophilic Attack

Caption: General reaction pathway for the synthesis of 1-cyclopropylprop-2-yn-1-ol.

Experimental Protocols

Critical Considerations: Ensuring Success
  • Anhydrous Conditions: Grignard reagents are extremely strong bases and will react with protic solvents like water or alcohols.[7][11][12] This will quench the reagent, rendering it inactive. Therefore, all glassware must be rigorously dried (e.g., oven-dried or flame-dried), and anhydrous solvents must be used.[13][14] The reaction must be conducted under an inert atmosphere (e.g., dry nitrogen or argon) to prevent exposure to atmospheric moisture.[15]

  • Solvent Choice: Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are essential.[13][16] They are aprotic and solubilize the Grignard reagent by coordinating with the magnesium atom, which stabilizes the reagent.[9][12] THF is often preferred as it can facilitate the formation of Grignard reagents from less reactive halides.[6]

  • Initiation: The formation of a Grignard reagent can sometimes be slow to start. This is often due to a passivating layer of magnesium oxide on the surface of the magnesium turnings.[9][17] Small amounts of iodine or 1,2-dibromoethane can be used as initiators.[17][18] The disappearance of the iodine color is an indicator that the reaction has begun.

Reagent and Solvent Data
Reagent/SolventFormulaM.W. ( g/mol )Concentration/PurityKey Properties
Ethynylmagnesium BromideHC≡CMgBr129.240.5 M in THF (Typical)Highly flammable, water-reactive, corrosive.[1][19][20]
CyclopropanecarboxaldehydeC₄H₆O70.09>98%Flammable liquid, irritant.
Tetrahydrofuran (THF)C₄H₈O72.11Anhydrous, >99.9%Highly flammable, can form explosive peroxides.[19]
Saturated NH₄Cl (aq)NH₄Cl53.49Saturated SolutionMildly acidic, used for quenching.[10]
Diethyl Ether(C₂H₅)₂O74.12AnhydrousExtremely flammable, used for extraction.[21]
Anhydrous MgSO₄/Na₂SO₄--GranularDrying agent for organic layers.
Step-by-Step Synthesis Protocol

This protocol assumes the use of a commercially available 0.5 M solution of ethynylmagnesium bromide in THF.

Experimental Workflow

Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purify Purification prep_glass Dry Glassware (Oven/Flame-Dry) prep_atm Assemble Under Inert Atmosphere (N₂/Ar) prep_glass->prep_atm cool_reagent Cool Grignard Reagent to 0°C prep_atm->cool_reagent add_aldehyde Slowly Add Aldehyde Solution (in THF) cool_reagent->add_aldehyde Maintain T < 10°C warm_stir Warm to Room Temp & Stir (1-2h) add_aldehyde->warm_stir monitor Monitor by TLC warm_stir->monitor quench Quench with sat. NH₄Cl (aq) at 0°C monitor->quench Reaction Complete extract Extract with Et₂O (3x) quench->extract wash Wash Organic Layer with Brine extract->wash dry Dry with MgSO₄/Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify_method Purify Crude Product (Column Chromatography or Distillation) concentrate->purify_method

Caption: Step-by-step workflow for the synthesis of 1-cyclopropylprop-2-yn-1-ol.

  • Preparation:

    • Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet.

    • Ensure all glassware is meticulously dried in an oven at >120°C for several hours and assembled while hot, then allowed to cool under a stream of inert gas.[14]

  • Reaction Setup:

    • Under a positive pressure of inert gas, charge the reaction flask with ethynylmagnesium bromide (0.5 M in THF, 1.2 eq).

    • Cool the flask to 0°C using an ice-water bath.

    • In a separate dry flask, prepare a solution of cyclopropanecarboxaldehyde (1.0 eq) in anhydrous THF.

    • Transfer this aldehyde solution to the dropping funnel.

  • Addition:

    • While stirring vigorously, add the cyclopropanecarboxaldehyde solution dropwise to the cooled Grignard reagent.

    • Causality: A slow, dropwise addition is critical to control the exothermic nature of the reaction and prevent the formation of side products.[18] Maintain the internal temperature below 10°C throughout the addition.[22]

  • Reaction:

    • Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

    • Continue stirring for 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.[10]

  • Workup and Extraction:

    • Cool the reaction mixture back to 0°C in an ice bath.

    • Causality: Quenching is highly exothermic. Cooling prevents the solvent from boiling violently.[10]

    • Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench the reaction.[10] Continue adding until no more gas evolves and two distinct layers are visible.

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer three times with diethyl ether or ethyl acetate.

    • Combine the organic layers and wash once with brine (saturated NaCl solution).[10][22] Causality: The brine wash helps to remove the majority of dissolved water from the organic phase.[10]

    • Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent.

  • Isolation and Purification:

    • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

    • Purify the crude 1-cyclopropylprop-2-yn-1-ol by either vacuum distillation or column chromatography on silica gel.

Safety and Hazard Management

The Grignard reaction involves several significant hazards that require strict adherence to safety protocols.

HazardCauseMitigation Strategy
Fire/Explosion Ethynylmagnesium bromide is water-reactive and releases flammable gases.[19] Solvents (THF, Diethyl Ether) are highly flammable.[21] THF can form explosive peroxides.[19]Conduct reaction in a chemical fume hood away from ignition sources.[15] Use an inert atmosphere. Use spark-proof tools.[15] Do not use water to extinguish fires; use a dry chemical (Class D) extinguisher.[15]
Chemical Burns Ethynylmagnesium bromide is corrosive and causes severe skin and eye damage.[19]Wear appropriate Personal Protective Equipment (PPE): flame-resistant lab coat, chemical splash goggles, and gloves (e.g., neoprene or nitrile).[15][21]
Exothermic Reaction Both the Grignard reaction and the quenching step are highly exothermic.[10][18]Maintain slow addition rates. Use an ice bath for cooling and have it readily available.[10]
Inert Atmosphere Grignard reagents are sensitive to air and moisture.[19]Handle reagents and perform the reaction under a positive pressure of dry nitrogen or argon.[15]

Waste Disposal: Unreacted Grignard reagent must be quenched safely. Slowly add the excess reagent to a stirred, cooled solution of a less reactive alcohol like isopropanol, followed by ethanol, and then water.[15][23] All waste must be segregated and disposed of according to institutional and local regulations.[15]

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Secondary Alcohols via Grignard Reaction with Cyclopropanecarboxaldehyde.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - Ethynylmagnesium bromide, 0.5M solution in THF.
  • Benchchem. (n.d.). Application Notes and Protocols: Workup Procedure for the Grignard Reaction to Produce Tertiary Alcohols.
  • Physics Forums. (2011). Solvents for Grignard Synthesis?.
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  • Quora. (2018). Why is anhydrous ether used in preparation of the Grignard reagent?.
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  • FAQ. (n.d.). What are the synthesis methods and applications of ethynylmagnesium bromide?.
  • Brandsma, L., & Verkruijsse, H. D. (1999). Simple Procedures for Ethynylmagnesium Bromide, Ethynyltrialkylsilanes and Ethynyltrialkylstannanes. Synthesis, 1999(10), 1727–1728.
  • Leah4Sci. (2020). Grignard Reaction, Mechanism, Reagent and Cheat Sheet.
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Stereoselective Synthesis of (1-Ethynylcyclopropyl)methanol: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(1-Ethynylcyclopropyl)methanol is a valuable chiral building block in medicinal chemistry and materials science. The unique combination of a rigid, strained cyclopropane ring and a reactive ethynyl group provides a scaffold for the synthesis of complex molecular architectures with defined three-dimensional orientations. The stereochemistry of the hydroxyl-bearing carbon is crucial for the biological activity and material properties of its derivatives. This guide provides a detailed overview of the primary strategies for the stereoselective synthesis of this compound, offering in-depth technical insights and field-proven protocols for researchers, scientists, and drug development professionals.

Strategic Approaches to Stereocontrol

The synthesis of enantiomerically enriched this compound can be approached through several distinct strategies. The choice of strategy often depends on the available starting materials, desired scale, and the required level of enantiopurity. This guide will focus on three principal and effective approaches:

  • Asymmetric Cyclopropanation of an Alkynyl-Substituted Allylic Alcohol: This is a highly convergent approach where the chiral center is established during the formation of the cyclopropane ring.

  • Diastereoselective Addition of an Ethynyl Group to a Chiral Cyclopropyl Aldehyde Derivative: In this strategy, a chiral auxiliary is used to direct the facial addition of an ethynyl nucleophile to a cyclopropanecarboxaldehyde.

  • Enzymatic Kinetic Resolution of Racemic this compound: This method is particularly useful when a racemic mixture of the target molecule is readily accessible.

The following sections will delve into the mechanistic underpinnings and provide detailed experimental protocols for each of these strategies.

Strategy 1: Asymmetric Cyclopropanation via Charette-Hruby Reaction

The Charette-Hruby modification of the Simmons-Smith reaction is a powerful method for the enantioselective cyclopropanation of allylic alcohols. This reaction utilizes a stoichiometric amount of a chiral dioxaborolane ligand to direct the delivery of the methylene group from a zinc carbenoid to one face of the double bond.

Causality of Stereoselection

The stereochemical outcome of the Charette-Hruby cyclopropanation is dictated by the formation of a chiral Lewis acid-catalyst complex in situ. The allylic alcohol substrate coordinates to the zinc carbenoid, and the chiral dioxaborolane ligand creates a sterically defined environment that favors the approach of the methylene group to one of the two diastereotopic faces of the alkene. The result is a highly predictable and often highly enantioselective cyclopropanation.

Charette_Hruby_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Complex cluster_product Product Allyl_Alcohol Alkynyl Allylic Alcohol Intermediate Chiral Zinc-Alkoxide Complex Allyl_Alcohol->Intermediate Coordination Chiral_Ligand Chiral Dioxaborolane Ligand Chiral_Ligand->Intermediate Zinc_Carbenoid Zn(CH2I)2 Zinc_Carbenoid->Intermediate Product Enantioenriched this compound Intermediate->Product Intramolecular Methylene Transfer Chiral_Auxiliary_Ethynylation cluster_step1 Step 1: Auxiliary Attachment cluster_step2 Step 2: Aldehyde Formation cluster_step3 Step 3: Diastereoselective Ethynylation cluster_step4 Step 4: Auxiliary Removal Cyclopropane_Acid Cyclopropanecarboxylic Acid Acylated_Auxiliary N-Acyl Oxazolidinone Cyclopropane_Acid->Acylated_Auxiliary Evans_Auxiliary Evans Auxiliary Evans_Auxiliary->Acylated_Auxiliary Reduction Reduction Acylated_Auxiliary->Reduction Chiral_Aldehyde Chiral Cyclopropyl Aldehyde Reduction->Chiral_Aldehyde Addition_Product Diastereomerically Enriched Adduct Chiral_Aldehyde->Addition_Product Ethynyl_Nucleophile Ethynyl Grignard or Lithium Acetylide Ethynyl_Nucleophile->Addition_Product Cleavage Cleavage Addition_Product->Cleavage Final_Product Enantioenriched this compound Cleavage->Final_Product Enzymatic_Resolution cluster_products Products Racemic_Mixture Racemic this compound Lipase Lipase (e.g., Candida antarctica Lipase B) Racemic_Mixture->Lipase Acyl_Donor Acyl Donor (e.g., Vinyl Acetate) Acyl_Donor->Lipase Enantioenriched_Alcohol Enantioenriched (S)-Alcohol Lipase->Enantioenriched_Alcohol Slow reaction Acylated_Enantiomer (R)-Acetate Lipase->Acylated_Enantiomer Fast reaction

Application Notes & Protocols: A Comprehensive Guide to the Asymmetric Synthesis of Chiral (1-Ethynylcyclopropyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chiral cyclopropyl methanols incorporating an ethynyl group are highly valuable building blocks in medicinal chemistry and materials science.[1][2][3] The rigid cyclopropane scaffold combined with the versatile ethynyl moiety provides a unique three-dimensional framework for drug design and molecular engineering.[4] However, the stereocontrolled synthesis of these structures, particularly (1-Ethynylcyclopropyl)methanol, presents a significant challenge. This guide provides a robust and highly enantioselective method for synthesizing this target molecule. We will focus on a strategy involving the asymmetric reduction of a prochiral ketone precursor, leveraging the power and reliability of the Corey-Bakshi-Shibata (CBS) reduction. This document details the underlying chemical principles, provides step-by-step experimental protocols, and offers insights into reaction optimization and troubleshooting, designed for researchers in organic synthesis and drug development.

Strategic Overview: Retrosynthetic Analysis

The most direct and reliable strategy for installing the chiral hydroxyl group with high enantiomeric control is the asymmetric reduction of the corresponding prochiral ketone, 1-(1-ethynylcyclopropyl)ethan-1-one. This ketone can be synthesized from commercially available starting materials. The retrosynthetic pathway illustrates this logical disconnection.

G Target This compound (Chiral Target) Ketone 1-(1-Ethynylcyclopropyl)ethan-1-one (Prochiral Ketone) Target->Ketone Asymmetric Reduction (CBS) Precursors Cyclopropanecarbonyl chloride + Ethynyl Grignard Reagent Ketone->Precursors Acylation

Caption: Retrosynthetic analysis of chiral this compound.

Core Methodology: Asymmetric Reduction via the Corey-Bakshi-Shibata (CBS) System

The Corey-Bakshi-Shibata (CBS) reduction is a premier method for the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols.[5][6] The reaction utilizes a chiral oxazaborolidine catalyst, which complexes with a stoichiometric borane source (e.g., BH₃•THF or BH₃•SMe₂) to form a highly effective and stereoselective reducing agent.[7][8]

Key Advantages of the CBS Reduction:

  • High Enantioselectivity: Often achieves >95% enantiomeric excess (ee).

  • Predictable Stereochemistry: The facial selectivity is dictated by the chirality of the oxazaborolidine catalyst. The (S)-catalyst typically yields the (R)-alcohol, and the (R)-catalyst yields the (S)-alcohol.

  • Broad Substrate Scope: Effective for a wide variety of ketone substrates.[5]

  • Catalytic Nature: The chiral oxazaborolidine is used in catalytic amounts, making the process more efficient and cost-effective.

The proposed mechanism, originally detailed by Corey and coworkers, involves the formation of a catalyst-borane complex.[5] This complex then coordinates to the ketone in a sterically controlled manner, positioning the larger substituent away from the catalyst's bulky group, followed by an intramolecular hydride transfer through a six-membered ring transition state.[7][8]

Mechanistic Workflow of the CBS Reduction

CBS_Mechanism cluster_cycle Catalytic Cycle cluster_workup Workup Catalyst CBS Catalyst (1) Complex Catalyst-Borane Complex (2) Catalyst->Complex + BH₃ TS Ketone Coordination & Hydride Transfer (TS) Complex->TS + Ketone Product_Complex Product-Catalyst Complex (4) TS->Product_Complex Hydride Transfer Product_Complex->Catalyst Releases Alkoxyborane Alkoxyborane Alkoxyborane Product_Complex->Alkoxyborane Final_Product Chiral Alcohol Alkoxyborane->Final_Product Acidic Workup

Caption: Catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Anhydrous conditions are critical for the CBS reduction step.[7][8] All glassware should be oven- or flame-dried, and reactions should be run under an inert atmosphere (e.g., Nitrogen or Argon).

Protocol 1: Synthesis of Prochiral Precursor: 1-(1-Ethynylcyclopropyl)ethan-1-one

This protocol describes the acylation of an ethynyl Grignard reagent with an acyl chloride.

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Tetrahydrofuran (THF), anhydrous

  • Acetylene gas (or a suitable surrogate like ethynyltrimethylsilane followed by deprotection)

  • Cyclopropanecarbonyl chloride

  • Anhydrous diethyl ether

  • Saturated aqueous NH₄Cl solution

  • Anhydrous MgSO₄

  • Standard laboratory glassware

Procedure:

  • Prepare Ethylmagnesium Bromide: In a flame-dried 500 mL three-neck flask equipped with a reflux condenser, magnetic stir bar, and dropping funnel under N₂, add magnesium turnings (1.2 eq). Add a solution of ethyl bromide (1.1 eq) in anhydrous THF via the dropping funnel to initiate Grignard formation.

  • Prepare Ethynylmagnesium Bromide: Once the Grignard reagent formation is complete, cool the flask to 0 °C. Bubble acetylene gas through the solution for 2-3 hours to form the ethynylmagnesium bromide. A thick, grey-white precipitate will form.

  • Acylation: Maintain the temperature at 0 °C. Slowly add a solution of cyclopropanecarbonyl chloride (1.0 eq) in anhydrous THF via the dropping funnel over 30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction progress by TLC (thin-layer chromatography) until the starting acyl chloride is consumed.

  • Quenching and Work-up: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 1-(1-ethynylcyclopropyl)ethan-1-one as a clear oil.

Protocol 2: Asymmetric Synthesis of (R)-(1-Ethynylcyclopropyl)methanol

This protocol uses the (S)-CBS oxazaborolidine catalyst to produce the (R)-alcohol. To synthesize the (S)-alcohol, use the (R)-CBS catalyst.

Materials:

  • 1-(1-Ethynylcyclopropyl)ethan-1-one (from Protocol 1)

  • (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BH₃•SMe₂, ~10 M) or Borane-THF complex (BH₃•THF, 1 M)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol

  • 1 M HCl solution

  • Saturated aqueous NaHCO₃ solution

  • Brine (saturated NaCl solution)

  • Anhydrous Na₂SO₄

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Catalyst Preparation: To a flame-dried 250 mL flask under N₂, add (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene). Dilute with anhydrous THF (50 mL) and cool the solution to -20 °C.

  • Borane Addition: Slowly add borane-dimethyl sulfide complex (0.6 eq) to the catalyst solution. Stir for 15 minutes at -20 °C to allow for complex formation.

  • Substrate Addition: In a separate flask, prepare a solution of 1-(1-ethynylcyclopropyl)ethan-1-one (1.0 eq) in anhydrous THF (20 mL). Add this solution dropwise to the cold catalyst-borane mixture over 30 minutes using a syringe pump to maintain the low temperature.

  • Reaction Monitoring: Stir the reaction at -20 °C. Monitor the progress by TLC. The reaction is typically complete within 1-2 hours.

  • Quenching: Once the starting ketone is consumed, quench the reaction by the very slow, dropwise addition of methanol (20 mL) at -20 °C.

  • Warm and Concentrate: Allow the mixture to warm to room temperature and stir for 30 minutes. Remove the solvent under reduced pressure.

  • Work-up and Extraction: Redissolve the residue in diethyl ether (100 mL) and wash sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (1 x 50 mL), and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude alcohol by flash column chromatography (hexane/ethyl acetate gradient). Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Data Summary and Expected Outcomes

The following table summarizes typical results for the asymmetric CBS reduction protocol.

ParameterTypical Value/ConditionRationale & Notes
Substrate 1-(1-Ethynylcyclopropyl)ethan-1-oneProchiral ketone with sufficient steric differentiation between the cyclopropyl and ethynyl groups for effective recognition by the catalyst.
Catalyst (S)-2-Methyl-CBS-oxazaborolidineProvides the (R)-alcohol product. Use the (R)-catalyst for the (S)-alcohol.
Catalyst Loading 5-10 mol%Sufficient for efficient catalysis. Higher loading may be needed for less reactive substrates but increases cost.
Reducing Agent BH₃•SMe₂ or BH₃•THFBH₃•SMe₂ is more concentrated and stable but has a strong odor. BH₃•THF is a common alternative.[7]
Temperature -20 °C to 0 °CLower temperatures generally lead to higher enantioselectivity. The optimal temperature may require screening.
Reaction Time 1-3 hoursMonitor by TLC to confirm completion.
Expected Yield 85-95%Yield after purification. Losses can occur during work-up and chromatography.
Expected ee >96%The high rigidity of the CBS catalyst and the clear steric difference in the substrate allow for excellent enantiocontrol.[8]
Analysis Chiral HPLC/GCEssential for determining the enantiomeric excess of the final product. Use a suitable chiral stationary phase (e.g., Chiralcel OD-H).

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low Yield 1. Incomplete reaction. 2. Decomposition during work-up. 3. Mechanical loss.1. Increase reaction time or slightly raise the temperature. 2. Ensure quenching is done slowly at low temperature. 3. Be meticulous during extraction and purification steps.
Low Enantioselectivity (ee) 1. Presence of moisture. 2. Reaction temperature too high. 3. Impure catalyst or reagents.1. Rigorously dry all glassware and solvents. Run under a strict inert atmosphere.[7][8] 2. Lower the reaction temperature (e.g., to -30 °C or -40 °C). 3. Use freshly purchased, high-purity catalyst and reagents.
Side Product Formation Non-catalyzed reduction by borane.Ensure slow addition of the ketone to the pre-formed catalyst-borane complex. This maintains a low concentration of free borane.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]
  • NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples.
  • YouTube. (2021). Corey-Itsuno, Corey-Bakshi-Shibata Reduction. Retrieved from [Link] (Note: A representative link is used as the original may be unavailable. The content is based on established chemical principles described in other sources.)
  • Grimme, S., et al. (2017). London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction. Angewandte Chemie International Edition, 56(51), 16358-16362. [Link]
  • Doyle, M. P., et al. (2023). Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Journal of the American Chemical Society, 145(17), 9419-9425. [Link]
  • Lazzari, P., et al. (2021). The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. RSC Medicinal Chemistry, 12(10), 1736-1751. [Link]
  • Sharma, A., et al. (2024). The significance of chirality in contemporary drug discovery-a mini review. RSC Advances, 14(49), 36001-36015. [Link]
  • Arote, R. B., & Akamanchi, K. G. (2024). Chirality of New Drug Approvals (2013-2022): Trends and Perspectives. Journal of Medicinal Chemistry, 67(1), 1-13. [Link]
  • Lounnas, V., et al. (2013). The Significance of Chirality in Drug Design and Development. Current Medicinal Chemistry, 20(38), 4811-4836. [Link]
  • Aboul-Enein, H. Y., & Ali, I. (2003). Chiral Drugs: An Overview. Current Pharmaceutical Analysis, 1(1), 1-19. [Link]

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Application Notes & Protocols: Sonogashira Coupling of (1-Ethynylcyclopropyl)methanol with Aryl Halides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Aryl-Cyclopropyl Alkyne Scaffold

The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp-hybridized centers.[1][2] First reported by Kenkichi Sonogashira in 1975, this palladium and copper co-catalyzed methodology provides a powerful route to construct arylalkynes and conjugated enynes under remarkably mild conditions.[3][4] Its utility is expansive, finding critical applications in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][5]

Concurrently, the cyclopropyl moiety has emerged as a "privileged" structural motif in medicinal chemistry.[6] The inherent ring strain of this three-membered carbocycle imparts unique electronic and conformational properties, which medicinal chemists strategically leverage to enhance drug efficacy. Incorporating a cyclopropyl ring can lock a molecule into its bioactive conformation, improve metabolic stability by strengthening C-H bonds, and favorably modulate physicochemical properties such as lipophilicity and pKa, ultimately leading to improved drug candidates.[6][7][8]

This guide details the strategic synthesis of (1-(aryl)ethynylcyclopropyl)methanol derivatives via the Sonogashira coupling. By uniting the robust and versatile Sonogashira reaction with the medicinally significant cyclopropyl scaffold, this protocol provides researchers with a reliable pathway to access novel building blocks for drug discovery and materials science.

The Catalytic Heart of the Reaction: Mechanism of the Sonogashira Coupling

The classical Sonogashira reaction operates through two interconnected, yet independent, catalytic cycles powered by palladium and copper.[3][9] Understanding this dual mechanism is crucial for troubleshooting and optimizing reaction conditions.

  • The Palladium Cycle (The C-C Bond Former): The primary bond-forming events occur here.

    • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl-halide (Ar-X) bond, forming a Pd(II) intermediate. This is often the rate-determining step, and its efficiency dictates the reactivity order of the halides (I > Br > OTf >> Cl).[10][11]

    • Transmetalation: The copper acetylide, generated in the copper cycle, transfers the alkyne group to the palladium center, displacing the halide.[11]

    • Reductive Elimination: The newly formed Ar-alkyne complex undergoes reductive elimination, releasing the final product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[12]

  • The Copper Cycle (The Alkyne Activator): This cycle's primary role is to prepare the alkyne for coupling.

    • Acetylide Formation: In the presence of a base (typically an amine), the terminal alkyne proton is removed. Copper(I) iodide then reacts with the deprotonated alkyne to form a highly reactive copper(I) acetylide intermediate.[1][13] This step significantly increases the nucleophilicity of the alkyne, facilitating the subsequent transmetalation to the palladium center.[12]

While highly effective, the copper co-catalyst can promote an undesirable side reaction: the oxidative homocoupling of the alkyne to form a 1,3-diyne, known as Glaser coupling.[14] To mitigate this, copper-free Sonogashira protocols have been developed, which are particularly useful when homocoupling is a significant issue.[4][13]

Sonogashira_Mechanism Figure 1: The Dual Pd/Cu Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_ox Ar-Pd(II)L₂-X pd0->pd_ox Oxidative Addition pd_trans Ar-Pd(II)L₂-C≡CR' pd_ox->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product Ar-C≡C-R' pd_trans->product alkyne R'-C≡C-H cu_acetylide R'-C≡C-Cu alkyne->cu_acetylide Base, CuI cu_acetylide->pd_trans Transfers Alkyne ar_x Ar-X ar_x->pd_ox

Caption: Figure 1: The Dual Pd/Cu Catalytic Cycle

Core Protocol: Synthesis of (1-(p-tolyl)ethynylcyclopropyl)methanol

This section provides a detailed, step-by-step methodology for a representative coupling reaction.

Materials and Reagents

  • Aryl Halide: 4-Iodotoluene (≥98%)

  • Alkyne: (1-Ethynylcyclopropyl)methanol (≥97%)

  • Palladium Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper Co-catalyst: Copper(I) iodide [CuI] (≥98%)

  • Base: Triethylamine (Et₃N) (≥99.5%, anhydrous)

  • Solvent: Tetrahydrofuran (THF) (anhydrous, inhibitor-free)

  • Inert Gas: Argon or Nitrogen (high purity)

  • Workup Reagents: Saturated aqueous ammonium chloride (NH₄Cl), brine, anhydrous sodium sulfate (Na₂SO₄), diethyl ether, hexanes, ethyl acetate.

Equipment

  • Two-neck round-bottom flask or Schlenk flask

  • Magnetic stirrer and stir bar

  • Condenser (if heating)

  • Inert gas manifold (Schlenk line)

  • Syringes and needles

  • Standard glassware for workup and purification

  • Rotary evaporator

  • Flash chromatography system

Detailed Step-by-Step Procedure

  • Reaction Setup: To a flame-dried 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a condenser, add 4-iodotoluene (218 mg, 1.0 mmol, 1.0 eq), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol, 3 mol%), and CuI (6 mg, 0.03 mmol, 3 mol%).

  • Inert Atmosphere: Seal the flask with septa and connect it to an inert gas manifold. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[10]

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF (10 mL) via syringe. Stir the resulting suspension for 5 minutes. Sequentially add anhydrous triethylamine (0.42 mL, 3.0 mmol, 3.0 eq) and this compound (118 mg, 1.2 mmol, 1.2 eq) via syringe.

  • Reaction: Stir the reaction mixture at room temperature. The solution will typically turn from a pale yellow to a darker, hazy mixture.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system. The reaction is typically complete within 2-4 hours.[10]

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter it through a short pad of Celite® to remove the catalyst residues, washing the pad with additional diethyl ether.[11]

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl (2 x 15 mL) and brine (15 mL).[11]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 5% to 20% ethyl acetate in hexanes) to afford the pure product, (1-(p-tolyl)ethynylcyclopropyl)methanol, as a pale yellow oil.

Caption: Figure 2: General Experimental Workflow

Optimization, Scope, and Limitations

The success of the Sonogashira coupling is highly dependent on the choice of aryl halide and the reaction conditions. The following table provides a general guide for adapting the protocol to various substrates.

Table 1: Guideline for Reaction Conditions Based on Aryl Halide Reactivity

Aryl Halide (Ar-X)ReactivityCatalyst Loading (mol%)Base (eq)SolventTemperature (°C)Typical YieldsNotes
Ar-I HighPd: 1-3%, Cu: 1-3%Et₃N (2-3)THF, Toluene20-4080-98%Reactions are often fast and proceed smoothly at room temperature.[1][11]
Ar-Br MediumPd: 2-5%, Cu: 2-5%DIPEA, Et₃N (3-5)Toluene, DMF60-10065-90%Requires heating to facilitate the slower oxidative addition step.[15]
Ar-Cl LowPd: 5-10%, Cu: 5-10%Cs₂CO₃, K₂CO₃ (2-4)Dioxane, NMP100-14020-60%Challenging substrate; often requires specialized, bulky, electron-rich phosphine ligands and higher temperatures.[16]
Ar-OTf HighPd: 1-3%, Cu: 1-3%Et₃N, DIPEA (2-3)THF, DMF20-5075-95%Reactivity is comparable to aryl iodides.[11]

Functional Group Tolerance: A key advantage of the Sonogashira coupling is its exceptional tolerance for a wide variety of functional groups on both the aryl halide and the alkyne.[2][17] The reaction proceeds efficiently with aryl halides bearing both electron-donating (e.g., -OMe, -Me) and electron-withdrawing (e.g., -NO₂, -CN, -CO₂R) substituents.[5] This robustness makes it an ideal reaction for late-stage functionalization in complex molecule synthesis.[17]

Troubleshooting Common Issues

Even robust reactions can encounter problems. This guide provides solutions to common issues observed during the Sonogashira coupling.

Table 2: Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive Pd catalyst (decomposed).2. Poor quality reagents (e.g., wet solvent/base).3. Insufficient temperature for the halide (esp. Ar-Br/Cl).4. Ineffective base.1. Use a fresh batch of catalyst or a more stable precatalyst like PdCl₂(PPh₃)₂.[10]2. Ensure all solvents and bases are anhydrous.[18]3. Increase the reaction temperature according to Table 1.[15]4. Switch to a stronger or different base (e.g., DIPEA for Et₃N).
Palladium Black Formation Decomposition/precipitation of the Pd(0) catalyst.1. Ensure strictly anaerobic (oxygen-free) conditions.[10]2. Avoid overly high temperatures or prolonged reaction times.3. Some solvents, like THF, may promote decomposition; consider switching to toluene or DMF.[10][19]
Significant Alkyne Homocoupling (Glaser Product) 1. Presence of oxygen in the reaction vessel.2. High concentration or poor quality of CuI.3. Reaction is very slow, allowing side reactions to dominate.1. Thoroughly degas the reaction mixture before and during the reaction.[10]2. Use a fresh source of CuI and consider lowering its loading (e.g., to 1 mol%).3. Consider a copper-free protocol, which may require a different ligand/base system.[4]
Recovery of Starting Material The reaction has not initiated.See solutions for "Low or No Yield". For unreactive aryl bromides or chlorides, a more active catalytic system with specialized ligands (e.g., bulky phosphines) may be required.[16]

Conclusion

The Sonogashira coupling of this compound with aryl halides is a highly efficient and versatile method for accessing structurally novel and medicinally relevant compounds. By following the detailed protocols and considering the optimization parameters outlined in this guide, researchers can reliably synthesize a diverse library of aryl-alkyne substituted cyclopropanols. The exceptional functional group tolerance and predictable reactivity make this transformation an invaluable tool for professionals in synthetic and medicinal chemistry.

References

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
  • Wikipedia. (n.d.). Sonogashira coupling. [Link]
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
  • Mohajer, F., Heravi, M. M., Zadsirjan, V., & Poormohammad, N. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]
  • YouTube. (2022, July 12).
  • ACS Publications. (n.d.). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. The Journal of Organic Chemistry. [Link]
  • Reddit. (2020, August 8). Sonogashira troubleshooting help needed. r/Chempros. [Link]
  • Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. r/Chempros. [Link]
  • National Institutes of Health. (n.d.).
  • NROChemistry. (n.d.). Sonogashira Coupling. [Link]
  • Chen, J., & Yao, T. (2023). Coupling of alkynes and aryl halides with nickel-catalyzed Sonogashira reactions. Cell Reports Physical Science, 4, 101573. [Link]
  • ResearchGate. (2025, August 7). 2-Arylcyclopropylmethanol as a substitute for homoallyl aryl alcohol in the construction of cis-2,6-disubstituted tetrahydropyran. Synthesis of (±)-centrolobine. [Link]
  • The Chemical Reaction Database. (2008, August 15). Copper-free Sonogashira coupling. [Link]
  • ResearchGate. (2014, May 1). What is the best procedure for Sonogashira coupling?. [Link]
  • National Institutes of Health. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
  • YouTube. (2019, January 7). Sonogashira coupling. [Link]
  • ResearchGate. (n.d.). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. [Link]
  • PubMed. (2025, November 27).

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Technical Note: Unraveling the Sonogashira Coupling with (1-Ethynylcyclopropyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Development Professionals and Organic Chemists

Abstract

The Sonogashira cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C(sp²)–C(sp) bonds with remarkable efficiency and functional group tolerance.[1][2][3] This protocol is invaluable in the synthesis of pharmaceuticals, natural products, and advanced organic materials where the construction of arylalkyne and conjugated enyne motifs is critical.[1][4][5] This document provides an in-depth examination of the Sonogashira coupling mechanism, with a specific focus on the use of (1-Ethynylcyclopropyl)methanol, a valuable building block in medicinal chemistry. We will dissect the dual catalytic cycle, explore the subtle electronic and steric influences of the cyclopropylmethanol moiety, and present a robust, field-proven experimental protocol. Furthermore, a comprehensive troubleshooting guide is included to empower researchers to overcome common challenges and optimize reaction outcomes.

The Core Mechanism: A Tale of Two Catalysts

The classical Sonogashira reaction operates through a synergistic, dual catalytic cycle involving both palladium and copper.[6][7][8] While copper-free variants exist to mitigate certain side reactions, the copper co-catalyzed pathway remains the most prevalent due to its high reactivity, which often allows reactions to proceed at room temperature.[2][9] The mechanism can be dissected into two interconnected cycles.

The Palladium Cycle: This is the primary cross-coupling engine.

  • Catalyst Activation: The reaction typically starts with a stable Palladium(II) precatalyst, such as PdCl₂(PPh₃)₂, which is reduced in situ to the active Palladium(0) species, often by an amine base or a phosphine ligand.[2][8]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl or vinyl halide (R¹-X). This is often the rate-determining step of the entire process, forming a Pd(II) intermediate.[1][2][10][11] The reactivity order for the halide is I > OTf > Br >> Cl.[11][12][13]

  • Transmetalation: The organopalladium(II) complex receives the alkynyl group from the activated copper acetylide species generated in the copper cycle. This crucial step links the two cycles.[1][2][7]

  • cis-trans Isomerization: The resulting complex may isomerize to bring the organic groups into a cis orientation, a prerequisite for the final step.[1][2]

  • Reductive Elimination: The two organic fragments (R¹ and the alkynyl group) are expelled from the palladium center, forming the final C-C bond of the desired product and regenerating the active Pd(0) catalyst.[1][11]

The Copper Cycle: This cycle's primary role is to activate the terminal alkyne.

  • π-Alkyne Complex Formation: The copper(I) salt (typically CuI) coordinates to the triple bond of the terminal alkyne, this compound.[1][2] This coordination increases the acidity of the terminal alkyne proton.

  • Deprotonation: In the presence of a base (e.g., triethylamine), the acidic proton is removed to form a highly reactive copper(I) acetylide intermediate.[1][2][6] This species is now primed to participate in the transmetalation step with the palladium center.

The interplay between these two cycles allows the reaction to proceed under mild conditions with high efficiency.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_A trans-[Pd(II)(R¹)(X)L₂] Pd0->PdII_A Oxidative Addition (+ R¹-X) PdII_A->PdII_A PdII_B cis-[Pd(II)(R¹)(CCR²)L₂] PdII_A->PdII_B Transmetalation (+ Cu-CCR²) PdII_B->Pd0 Reductive Elimination (Product R¹-CCR² formed) Alkyne Terminal Alkyne (R²-C≡C-H) Cu_pi Cu(I) π-Alkyne Complex Alkyne->Cu_pi + Cu(I)X Cu_acetylide Copper(I) Acetylide (Cu-C≡C-R²) Cu_pi->Cu_acetylide + Base - H-Base⁺ Cu_acetylide->PdII_A Transfers Acetylide Cu_acetylide->Alkyne Regenerates Cu(I)X after Transmetalation R1_label R¹ = Aryl, Vinyl R2_label R² = (1-Methanol)cyclopropyl X_label X = I, Br, OTf

Caption: The dual catalytic cycle of the Sonogashira coupling reaction.

Substrate Focus: The Role of this compound

The structure of this compound introduces specific steric and electronic characteristics that influence its reactivity.

  • Cyclopropyl Group: This strained, three-membered ring possesses unique electronic properties. Its C-C bonds have significant p-character, allowing it to engage in conjugation somewhat like a double bond. This can influence the electron density of the adjacent alkyne. From a steric perspective, the cyclopropyl group is relatively compact, presenting minimal hindrance at the reaction center, which is favorable for efficient coupling.

  • Hydroxymethyl Group (-CH₂OH): The primary alcohol is a key functional handle for subsequent synthetic transformations. Crucially, the hydroxyl group is well-tolerated under standard Sonogashira conditions and does not require a protecting group.[1] Its polarity may influence solvent choice, and while it is not typically reactive, it has the potential to coordinate weakly to the metal catalysts, which could subtly modulate their activity.

The combination of a reactive terminal alkyne, a sterically accessible cyclopropyl scaffold, and a versatile hydroxyl functional group makes this compound a highly valuable building block in drug discovery programs.

Field-Proven Experimental Protocol

This protocol describes a general procedure for the Sonogashira coupling of an aryl bromide with this compound.

3.1. Materials and Reagents

  • Aryl Bromide: 1.0 equiv

  • This compound: 1.2 - 1.5 equiv

  • Palladium Catalyst: Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (1-5 mol%)

  • Copper Co-catalyst: Copper(I) Iodide [CuI] (2-10 mol%)

  • Base: Triethylamine (TEA) or Diisopropylamine (DIPA), anhydrous (≥ 3 equiv, can also be used as solvent)

  • Solvent: Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF), anhydrous

  • Inert Gas: Argon or Nitrogen

  • Work-up Reagents: Saturated aq. NH₄Cl, brine, anhydrous MgSO₄ or Na₂SO₄

  • Purification: Silica gel for column chromatography, appropriate eluents (e.g., Hexanes/Ethyl Acetate)

3.2. Equipment

  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas manifold (Schlenk line)

  • Syringes and needles for liquid transfers

  • Standard laboratory glassware for work-up and purification

3.3. Step-by-Step Procedure

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add the aryl bromide (1.0 equiv), PdCl₂(PPh₃)₂ (e.g., 2 mol%), and CuI (e.g., 4 mol%).

  • Solvent and Base Addition: Add anhydrous THF (to make a ~0.2 M solution based on the aryl bromide) and anhydrous triethylamine (3.0 equiv).

  • Degassing (Critical Step): Subject the resulting slurry to three cycles of freeze-pump-thaw to thoroughly remove dissolved oxygen, which can otherwise lead to catalyst decomposition and undesirable alkyne homocoupling.[12] After the final cycle, backfill the flask with argon.

  • Alkyne Addition: Add this compound (1.2 equiv) dropwise via syringe at room temperature.

  • Reaction Execution: Stir the mixture at room temperature or heat to 50-60 °C. The optimal temperature depends on the reactivity of the aryl halide (iodides often react at room temperature, while bromides may require heating).[12][14]

  • Monitoring: Track the reaction's progress by Thin Layer Chromatography (TLC) or GC-MS until the limiting reagent is consumed.[7][12]

  • Work-up:

    • Once complete, cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter the mixture through a pad of Celite to remove the catalyst residues and salts. Wash the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution (to complex with residual copper) and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.

3.4. Summary of Reaction Parameters

ParameterRecommended ValueRationale / Notes
Aryl Halide ReactivityI > OTf > Br >> ClIodides are most reactive, often allowing for room temperature reactions. Bromides typically require heat.[11][12]
Alkyne Stoichiometry1.2 - 1.5 equivA slight excess ensures complete consumption of the more valuable aryl halide and compensates for potential homocoupling.
Pd Catalyst Loading1 - 5 mol%Higher loadings may be needed for less reactive halides (e.g., aryl bromides).
Cu(I) Co-catalyst Loading2 - 10 mol%Essential for activating the alkyne. Should be used in a slight excess relative to the palladium catalyst.
BaseTEA, DIPAActs as an HCl scavenger and is crucial for the deprotonation of the alkyne. Must be anhydrous.[12]
Temperature25 °C - 70 °CSubstrate-dependent. Start at room temperature for aryl iodides and gently heat for aryl bromides.
AtmosphereInert (Ar or N₂)Absolutely critical to prevent oxidative Glaser homocoupling and catalyst decomposition.[12][15]

Troubleshooting and Optimization

Even robust reactions can encounter issues. A systematic approach to troubleshooting is key to success.

Troubleshooting_Workflow Sonogashira Troubleshooting Workflow Start Reaction Issue Identified No_Reaction Problem: Low or No Product Yield Start->No_Reaction Side_Product Problem: Major Side Product Formation Start->Side_Product Check_Catalyst 1. Check Catalysts - Is Pd/Cu active? - Stored properly? No_Reaction->Check_Catalyst Systematic Check Homocoupling Observation: Alkyne Dimer (Glaser Product) Side_Product->Homocoupling If... Decomposition Observation: Palladium Black Side_Product->Decomposition If... Check_Reagents 2. Check Reagents - Halide reactivity (I > Br)? - Reagents pure/dry? Check_Catalyst->Check_Reagents Check_Conditions 3. Check Conditions - Fully degassed? - Temperature optimal? Check_Reagents->Check_Conditions Optimize Solution: - Use fresh catalyst - Switch to Aryl Iodide - Increase temperature - Use specialized ligands for Ar-Cl/Br Check_Conditions->Optimize Solve_Homocoupling Solution: - Ensure rigorous degassing (no O₂) - Consider Copper-Free protocol - Slow addition of alkyne Homocoupling->Solve_Homocoupling Solve_Decomposition Solution: - Use fresh, anhydrous solvents/reagents - Check for impurities - Avoid certain solvents (e.g., THF can sometimes promote it) Decomposition->Solve_Decomposition

Caption: A decision tree for troubleshooting common Sonogashira coupling issues.

Common Issues and Solutions:

  • Problem: No reaction or very low conversion.

    • Cause: The primary suspects are inactive catalysts, insufficient temperature for a less reactive halide (e.g., an aryl bromide), or poor reagent quality.[12]

    • Solution:

      • Use a fresh batch of palladium catalyst and copper iodide. Pd(0) catalysts can be air-sensitive, while Pd(II) precatalysts are more stable but still require proper storage.[12]

      • If using an aryl bromide, ensure the reaction temperature is adequate (50-80 °C is a common range).[14]

      • Confirm that the amine base and solvent are anhydrous. Water can interfere with the catalytic cycle.

  • Problem: Formation of a black precipitate (Palladium Black).

    • Cause: This indicates the decomposition of the palladium catalyst to inactive Pd(0) metal.[12] It is often caused by impurities or inappropriate solvent/temperature conditions. Some anecdotal evidence suggests THF can promote this under certain conditions.[12][16]

    • Solution: Use high-purity, anhydrous reagents and solvents. Ensure the reaction is properly degassed. If the problem persists, consider an alternative solvent like DMF or using the amine base as the solvent.

  • Problem: Significant formation of alkyne homocoupling product (Glaser coupling).

    • Cause: This side reaction is catalyzed by copper in the presence of oxygen.[12][15] It consumes the valuable alkyne starting material.

    • Solution:

      • The most critical fix is to ensure the reaction is run under strictly anaerobic conditions. Rigorous degassing is paramount.[12]

      • If homocoupling remains a persistent issue, a copper-free Sonogashira protocol may be required. These reactions often necessitate different ligands or conditions to proceed efficiently but completely eliminate the Glaser pathway.[12]

References

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
  • Wikipedia. (n.d.). Sonogashira coupling. [Link]
  • Vedantu. (n.d.).
  • Plenio, H., & Fleck, T. J. (2018). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation.
  • Shafi, S., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]
  • Smidrkal, J., et al. (2009). Computational study of the Sonogashira cross-coupling reaction in the gas phase and in dichloromethane solution. PubMed. [Link]
  • Chemistry Student. (2020). Sonogashira Coupling. YouTube. [Link]
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
  • Royal Society of Chemistry. (2020). Sonogashira Coupling Reaction of Aryl Derivatives: A Versatile Method for Acetylide Building Blocks. [Link]
  • Gorgani, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. PubMed Central (PMC). [Link]
  • Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. [Link]
  • Reddy, G. S., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. [Link]
  • ACS Publications. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. [Link]
  • Plenio, H., & Fleck, T. J. (2018).
  • ResearchGate. (n.d.). The mechanism suggested for the Sonogashira cross-coupling reaction. [Link]
  • ResearchGate. (n.d.). Theoretical Study on the Mechanism of Sonogashira Coupling Reaction. [Link]
  • ResearchGate. (n.d.).
  • ACS Publications. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. [Link]
  • ResearchGate. (n.d.).
  • Golden. (n.d.). Sonogashira coupling. [Link]
  • ResearchGate. (n.d.). Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. [Link]
  • Liori, A. A., et al. (2018). A Sustainable, User-Friendly Protocol for the Pd-Free Sonogashira Coupling Reaction. European Journal of Organic Chemistry. [Link]
  • ACS Publications. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]
  • ResearchGate. (n.d.). Recent Advances in Sonogashira Reactions. [Link]
  • RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
  • Reddit. (2020). Sonogashira troubleshooting help needed. [Link]
  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. [Link]
  • ResearchGate. (n.d.).
  • Shroder, M. (n.d.). The Sonogashira Coupling. [Link]
  • ResearchGate. (2014). What is the best procedure for Sonogashira coupling?[Link]
  • ACS Publications. (2002). Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]

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Application Notes & Protocols: Copper-Free Sonogashira Coupling of (1-Ethynylcyclopropyl)methanol for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Cyclopropyl Alkyne Motif

In the landscape of modern drug discovery and development, the synthesis of complex molecules with precise three-dimensional architectures is paramount. The cyclopropyl group, a strained three-membered carbocycle, is a privileged motif, imparting unique conformational constraints and metabolic stability to bioactive compounds. When coupled with a terminal alkyne, as in (1-Ethynylcyclopropyl)methanol , it becomes a versatile building block for accessing novel chemical space. The Sonogashira reaction, a powerful tool for forming C(sp²)-C(sp) bonds, is the method of choice for elaborating such alkynes.[1][2] However, the classical copper-catalyzed Sonogashira protocol is often plagued by issues such as the formation of homocoupled alkyne byproducts (Glaser coupling) and the toxicity of copper, which can be problematic for pharmaceutical applications.[3]

This application note provides a detailed guide to the copper-free Sonogashira reaction involving this compound. By eliminating the copper co-catalyst, we achieve a cleaner, more robust, and "greener" process, which is highly desirable in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1][2] We will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and offer insights into reaction optimization and troubleshooting.

Mechanism and Rationale: The Copper-Free Advantage

The Sonogashira reaction traditionally relies on a dual catalytic cycle involving both palladium and copper.[4] In this system, palladium facilitates the oxidative addition of the aryl or vinyl halide, while copper activates the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

In the absence of copper, the mechanism proceeds through a modified pathway. While the exact mechanism can be nuanced and dependent on the specific reaction conditions, a generally accepted pathway involves the following key steps:[4][5]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Alkyne Coordination and Deprotonation: The terminal alkyne, this compound, coordinates to the Pd(II) complex. A base then deprotonates the alkyne, forming a palladium acetylide complex.

  • Reductive Elimination: The palladium acetylide complex undergoes reductive elimination to yield the desired coupled product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.

An alternative proposed mechanism involves a palladium-palladium transmetalation, where one palladium center activates the aryl halide and another activates the alkyne, mirroring the synergistic action of palladium and copper in the traditional reaction.[5][6]

The primary advantages of omitting copper include:

  • Elimination of Glaser Homocoupling: The copper-catalyzed homocoupling of the terminal alkyne to form a diyne byproduct is a significant side reaction that complicates purification and reduces the yield of the desired product.[3]

  • Reduced Toxicity: Copper is a known toxicant, and its removal simplifies the purification of the final compound to meet the stringent requirements for pharmaceutical use.

  • Broader Substrate Scope: The copper-free conditions are often more tolerant of sensitive functional groups that might be incompatible with copper salts.

Experimental Protocol: A Generalized Approach

This protocol provides a representative procedure for the copper-free Sonogashira coupling of this compound with an aryl iodide. The conditions can be adapted for other aryl halides (bromides, triflates) by adjusting the catalyst, ligand, and reaction temperature.

Materials:

  • This compound (CAS: 871476-77-6)[7][]

  • Aryl halide (e.g., 4-iodoanisole)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA), or cesium carbonate)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF), or toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and magnetic stirrer

Reaction Setup:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: - Aryl Halide - Palladium Catalyst - Base add_reagents Add solid reagents to flask reagents->add_reagents alkyne Prepare Alkyne Solution: This compound in anhydrous solvent add_alkyne Add alkyne solution via syringe alkyne->add_alkyne setup Assemble Reaction Flask under Inert Atmosphere setup->add_reagents add_solvent Add anhydrous solvent add_reagents->add_solvent add_solvent->add_alkyne heat Heat to desired temperature and stir add_alkyne->heat monitor Monitor reaction by TLC/LC-MS heat->monitor quench Quench reaction (e.g., with water or sat. NH4Cl) monitor->quench Upon completion extract Extract with organic solvent quench->extract dry Dry organic layer (e.g., with Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify

Step-by-Step Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and the base (e.g., TEA, 3.0 mmol, 3.0 equiv).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous solvent (e.g., THF, 5 mL) via syringe.

  • In a separate vial, dissolve this compound (1.2 mmol, 1.2 equiv) in the anhydrous solvent (2 mL).

  • Add the solution of this compound to the reaction mixture dropwise via syringe.

  • Heat the reaction mixture to the desired temperature (typically between room temperature and 80 °C) and stir vigorously.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Data Presentation: Expected Outcomes

The following table provides a generalized overview of the expected reactivity and yields for the copper-free Sonogashira coupling of this compound with various aryl halides. The actual yields will depend on the specific substrate and optimized reaction conditions.

Aryl Halide (Ar-X)ReactivityTypical Catalyst Loading (mol%)Typical Temperature (°C)Expected Yield (%)
Aryl Iodide (Ar-I)High2-5Room Temp. - 6080-95
Aryl Bromide (Ar-Br)Moderate3-760 - 10065-85
Aryl Chloride (Ar-Cl)Low5-10100 - 14030-60
Aryl Triflate (Ar-OTf)High2-5Room Temp. - 6085-98

Note: The use of more electron-rich and bulky phosphine ligands may be necessary for less reactive aryl halides, such as aryl chlorides.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or no conversion - Inactive catalyst- Insufficiently anhydrous conditions- Inappropriate base or solvent- Use a fresh batch of catalyst or a pre-catalyst.- Ensure all glassware is oven-dried and use anhydrous solvents.- Screen different bases (e.g., Cs₂CO₃, K₂CO₃) and solvents (e.g., DMF, dioxane).
Formation of homocoupled alkyne - Presence of oxygen- Thoroughly degas the solvent and maintain a strict inert atmosphere.
Decomposition of starting materials - Reaction temperature is too high- Lower the reaction temperature and monitor the reaction closely.
Difficulty in purification - Close polarity of product and impurities- Optimize the mobile phase for column chromatography or consider alternative purification methods like preparative TLC or HPLC.

Conclusion

The copper-free Sonogashira reaction is a highly effective method for the coupling of this compound with a variety of aryl and vinyl halides. By eliminating the copper co-catalyst, this protocol offers a cleaner, more sustainable, and often higher-yielding alternative to the traditional Sonogashira reaction. The resulting products, incorporating the valuable cyclopropyl-alkyne motif, are of significant interest in the fields of medicinal chemistry and materials science. This application note provides a solid foundation for researchers to successfully implement this powerful transformation in their synthetic endeavors.

References

  • Wikipedia. Sonogashira coupling. [Link]
  • Plenio, H., et al. (2018). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetalation.
  • Gevorgyan, V., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]
  • Cabri, W., et al. (2023). New Mechanistic Insights into the Copper-Free Heck–Cassar–Sonogashira Cross-Coupling Reaction.
  • Organometallic Chemistry. (2008). Copper-free Sonogashira coupling.
  • Sherwood, T. C., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega. [Link]
  • Al-Amin, M., & Mohammad, H. (2017). A supported palladium nanocatalyst for copper free acyl Sonogashira reactions: One-pot multicomponent synthesis of N-containing heterocycles. Green Chemistry. [Link]
  • Fairlamb, I. J. S., et al. (2002). A very efficient, copper-free palladium catalyst for the Sonogashira reaction with aryl halides.
  • Mårtensson, J., et al. (2020).
  • Sherwood, T. C., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega. [Link]
  • Gevorgyan, V., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]
  • Chen, P. R., et al. (2014). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. ACS Chemical Biology. [Link]
  • Plenio, H., et al. (2018). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetalation.
  • Anbarasan, P., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014.
  • Gevorgyan, V., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview.
  • Nikoshvili, L. Zh., et al. (2021). and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. Chemical Engineering Transactions. [Link]
  • Branco, L. C., et al. (2022). Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. Molecules. [Link]
  • Marek, I., et al. (2018). Direct conversion of alkenyl cyclopropyl methanol derivative 1 a into...
  • Sunggyu, L. (2011). Chapter 12 - Methanol and Derivatives.

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Click chemistry applications of (1-Ethynylcyclopropyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of (1-Ethynylcyclopropyl)methanol in Click Chemistry

Authored by a Senior Application Scientist

This document provides a detailed exploration of this compound, a versatile building block in the field of click chemistry. Tailored for researchers, scientists, and professionals in drug development, these notes offer both a conceptual framework and actionable protocols for leveraging this unique reagent. We will delve into its role in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, providing a foundation built on mechanistic understanding and practical application.

Introduction: The Unique Value of this compound

This compound is a chemical compound featuring a terminal alkyne, a cyclopropane ring, and a primary alcohol.[][2][3] This specific combination of functional groups makes it a highly valuable reagent in synthetic chemistry, particularly for bioorthogonal "click" reactions.

  • The Terminal Alkyne: This group is the reactive handle for one of the most robust and widely used click reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[4][5] This reaction forms a stable 1,2,3-triazole linkage, connecting the alkyne-containing molecule to an azide-modified partner with exceptional efficiency and specificity.[6][7]

  • The Cyclopropyl Ring: This small, rigid carbocycle introduces a three-dimensional, conformationally constrained scaffold. In drug discovery, such rigid structures are often sought after to improve binding affinity and metabolic stability. Unlike the highly strained cyclopropene or cyclooctyne rings used in catalyst-free click chemistry, the saturated cyclopropane ring in this compound does not possess the requisite ring strain to facilitate a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[8][9][10] Its role is primarily structural, acting as a compact and stable linker element.

  • The Hydroxyl Group: The primary alcohol (-CH₂OH) provides a convenient point for further chemical modification. This allows for the straightforward attachment of this compound to other molecules of interest—such as reporter tags, biomolecules, or polymer backbones—thereby imparting "clickable" functionality.

The convergence of these features in a single, compact molecule provides a powerful tool for applications ranging from bioconjugation to the synthesis of novel materials and pharmaceutical compounds.

The Core Reaction: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The premier application of this compound is its participation in the CuAAC reaction. This reaction is celebrated for its reliability, high yields, and exceptional regioselectivity, exclusively producing the 1,4-disubstituted 1,2,3-triazole isomer.[5][7]

Mechanism of Action

The CuAAC is not a true concerted cycloaddition but rather a stepwise process mediated by a copper(I) catalyst.[7] The generally accepted mechanism involves the formation of a copper(I) acetylide intermediate from the terminal alkyne of this compound. This complex then reacts with the azide partner, proceeding through a six-membered copper-containing intermediate before undergoing ring contraction and protonolysis to yield the stable triazole product and regenerate the catalyst.[6] The use of a copper(I) catalyst dramatically accelerates the reaction by orders of magnitude compared to the uncatalyzed thermal reaction, which requires high temperatures and yields a mixture of 1,4 and 1,5-regioisomers.[5]

CuAAC_Mechanism cluster_0 Cu(I) Catalytic Cycle R_alkyne R-C≡CH (this compound derivative) Cu_acetylide R-C≡C-Cu(I) R_alkyne->Cu_acetylide + Cu(I) - H⁺ Cu_I Cu(I) Intermediate Six-membered Cu-triazolide Cu_acetylide->Intermediate + R'-N₃ R_azide R'-N₃ Intermediate->Cu_I Regenerates Catalyst Product 1,4-Triazole Product Intermediate->Product Ring Contraction & Protonolysis

Caption: Workflow for CuAAC-mediated protein labeling.

C. Step-by-Step Procedure:

  • In a microcentrifuge tube, combine 50 µL of the protein solution (1-5 mg/mL) with 90 µL of PBS buffer.

  • Add 10 µL of the 100 mM THPTA solution and vortex briefly. Causality: Pre-complexing the copper with the ligand is crucial for catalyst stability and biocompatibility. [11]3. Add 10 µL of the 20 mM CuSO₄ solution and vortex briefly.

  • Add 20 µL of the alkyne-probe stock solution (final concentration ~1 mM). The optimal concentration may require titration.

  • To initiate the reaction, add 10 µL of freshly prepared 300 mM sodium ascorbate solution. Vortex gently to mix.

  • Incubate the reaction at room temperature for 30-60 minutes, protected from light if using a fluorescent probe.

  • Purify the labeled protein from excess reagents using a desalting column (size exclusion chromatography) equilibrated with PBS.

  • Analyze the labeling efficiency using SDS-PAGE with in-gel fluorescence scanning and/or mass spectrometry.

Table 1: Typical Reaction Parameters for Protein Bioconjugation

ParameterRecommended RangeRationale
Protein Concentration1 - 10 mg/mLEnsures efficient reaction kinetics.
Alkyne-Probe Conc.100 µM - 1 mMAn excess drives the reaction to completion.
CuSO₄ Conc.50 µM - 1 mMCatalytic amount; higher concentrations can cause protein aggregation.
Ligand:Copper Ratio5:1 (THPTA:Cu)Protects protein and stabilizes Cu(I). [12]
Sodium Ascorbate5 - 10 mMSufficient excess to maintain a reducing environment.
Temperature4 - 37 °CReaction proceeds well at room temperature; lower temps can be used for sensitive proteins.
Reaction Time30 - 120 minutesTypically rapid; can be optimized by monitoring progress.
Application 2: Modular Synthesis for Drug Discovery

The CuAAC reaction is a cornerstone of medicinal chemistry for its ability to rapidly and reliably assemble molecular fragments. [13]14methanol serves as an excellent scaffold, allowing for the creation of diverse libraries of triazole-containing compounds. The resulting 1,4-disubstituted triazole ring is not just a linker; it is a stable, aromatic, and polar heterocycle that can engage in hydrogen bonding and dipole interactions, often acting as a bioisostere for an amide bond. [7] Protocol: One-Pot, Two-Step Synthesis of a 1-(Arylmethyl)-4-(cyclopropyl(methanol))-1,2,3-triazole

This protocol demonstrates the synthesis of a triazole product from a benzyl halide precursor without isolating the intermediate azide.

A. Materials and Reagents:

  • Substituted Benzyl Bromide (or Chloride)

  • Sodium Azide (NaN₃)

  • This compound [15]* Copper(I) Iodide (CuI)

  • Triethylamine (Et₃N) or another suitable base

  • Solvent: Cyrene™, DMSO, or a t-BuOH/H₂O mixture [16] B. Logical Flow of Synthesis:

G cluster_step1 Step 1: In Situ Azide Formation cluster_step2 Step 2: CuAAC Reaction A Benzyl Halide (Ar-CH₂-X) C Intermediate Benzyl Azide (Ar-CH₂-N₃) A->C + NaN₃ (SN2 Reaction) B Sodium Azide (NaN₃) F Final Triazole Product C->F + Alkyne (D) + Catalyst (E) D This compound E Cu(I) Catalyst

Caption: One-pot synthesis of a triazole derivative.

C. Step-by-Step Procedure:

  • In a screw-cap vial, dissolve the benzyl bromide (1.0 mmol) and sodium azide (1.2 mmol, 1.2 equivalents) in 3 mL of the chosen solvent (e.g., Cyrene™).

  • Stir the mixture at 70-80 °C for 3-5 hours to form the benzyl azide in situ. Trustworthiness: This step relies on a standard Sₙ2 reaction. Monitoring by TLC can confirm the consumption of the starting halide.

  • Cool the reaction mixture to room temperature.

  • To the same vial, add this compound (1.1 mmol, 1.1 equivalents), triethylamine (0.1 mmol, 0.1 equivalents), and Copper(I) Iodide (0.02 mmol, 2 mol%). Causality: A mild base is added to neutralize any acidic byproducts that could interfere with the catalyst. [16]5. Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the intermediate azide is consumed.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash with water to remove the solvent and inorganic salts. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 1,2,3-triazole.

Table 2: Example Substituents for Library Generation

Benzyl Bromide Substituent (Ar-)Resulting Triazole PropertyPotential Therapeutic Area
4-FluorophenylIncreased metabolic stabilityGeneral Drug Discovery
3,4-DichlorophenylEnhanced lipophilicityAntimicrobial, Anticancer [14]
4-MethoxyphenylH-bond acceptorVarious
2-NaphthylIncreased steric bulk, potential for π-stackingVarious

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  • Functionalized Cyclopropenes As Bioorthogonal Chemical Reporters.
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  • Azide-alkyne Huisgen cycloaddition. Wikipedia.
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  • Bioconjugation applic
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  • Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions. Beilstein Journals.
  • Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs.
  • Click chemistry beyond metal-catalyzed cycloaddition as a remarkable tool for green chemical synthesis of antifungal medic

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Application Notes and Protocols for the Synthesis of Triazoles using (1-Ethynylcyclopropyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Incorporation of the Cyclopropyl Moiety into Triazole Scaffolds

The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry, lauded for its exceptional stability, hydrogen bonding capabilities, and its role as a bioisostere for amide bonds.[1][2] The advent of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the synthesis of these valuable heterocycles, offering a highly efficient, reliable, and biocompatible ligation method.[3][4] This has led to the widespread adoption of triazoles in drug discovery, serving as the core of various therapeutic agents with activities ranging from anticancer to antiviral.[1][5]

A key strategy in contemporary drug design is the introduction of small, conformationally constrained motifs to enhance pharmacological properties. The cyclopropyl group, a three-membered carbocycle, is a particularly attractive substituent due to its unique electronic properties and steric profile.[6] Its incorporation into drug candidates has been shown to improve potency, increase metabolic stability, and enhance brain permeability.[7]

This application note provides a detailed guide to the synthesis of novel triazole derivatives incorporating a cyclopropyl group through the use of (1-ethynylcyclopropyl)methanol. We present protocols for both the copper-catalyzed and ruthenium-catalyzed azide-alkyne cycloaddition reactions, offering access to distinct regioisomers and expanding the chemical space for drug discovery. The causality behind experimental choices, self-validating protocols, and comprehensive references are provided to ensure scientific integrity and practical utility.

Mechanistic Insight: Regiocontrol in Azide-Alkyne Cycloadditions

The cycloaddition of an azide with a terminal alkyne can yield two distinct regioisomers: the 1,4-disubstituted and the 1,5-disubstituted 1,2,3-triazole. The choice of catalyst dictates the regiochemical outcome, providing a powerful tool for synthetic chemists.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Path to 1,4-Disubstituted Triazoles

The CuAAC reaction proceeds through a mechanism that is distinct from the thermal Huisgen 1,3-dipolar cycloaddition.[8][9] The catalytic cycle is initiated by the formation of a copper(I)-acetylide intermediate. This species then reacts with the azide, followed by cyclization and protonolysis to yield the 1,4-disubstituted triazole and regenerate the copper(I) catalyst.[8] This reaction is prized for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups.[10]

CuAAC_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Cu(I) Cu(I) Copper_Acetylide Copper(I)-Acetylide Cu(I)->Copper_Acetylide + Alkyne Alkyne This compound Intermediate_Complex Intermediate Complex Copper_Acetylide->Intermediate_Complex + Azide Azide Azide Triazole_Product 1,4-Disubstituted Triazole Intermediate_Complex->Triazole_Product Cyclization & Protonolysis Triazole_Product->Cu(I) - Product Product_Structure 1,4-((Cyclopropyl)methanol) Triazole Alkyne_Structure This compound Azide_Structure R-N3

Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): Accessing 1,5-Disubstituted Triazoles

In contrast to the copper-catalyzed reaction, ruthenium catalysts, such as [CpRuCl(PPh₃)₂] or [CpRuCl(COD)], facilitate the formation of the 1,5-disubstituted triazole regioisomer.[11][12] The proposed mechanism for RuAAC involves the oxidative coupling of the azide and alkyne to a ruthenium center, forming a six-membered ruthenacycle intermediate.[12] Reductive elimination from this intermediate then furnishes the 1,5-disubstituted triazole.[12]

RuAAC_Workflow start Start reactants Combine this compound, Azide, and Ru Catalyst in an inert atmosphere start->reactants reaction Heat the reaction mixture (e.g., 80-100 °C) reactants->reaction monitoring Monitor reaction progress by TLC or LC-MS reaction->monitoring workup Cool to room temperature and remove solvent in vacuo monitoring->workup purification Purify the crude product by flash column chromatography workup->purification product Obtain pure 1,5-Disubstituted Triazole purification->product

Caption: General experimental workflow for the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).

Protocols

Safety First: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Organic azides are potentially explosive and should be handled with care.[11][13] Avoid friction, shock, and heat. Do not use metal spatulas to handle azides.[13] Copper(II) sulfate is harmful if swallowed and causes skin and eye irritation.[14][15] Ruthenium catalysts should be handled in an inert atmosphere as they can be air-sensitive.[7][16]

Protocol 1: Copper-Catalyzed Synthesis of 1,4-Disubstituted (1-((Cyclopropyl)methanol))-1,2,3-Triazoles (CuAAC)

This protocol is adapted from established procedures for the CuAAC reaction with terminal alkynes.[17][18]

Materials:

  • This compound (1.0 eq)

  • Organic azide (e.g., benzyl azide, 1.0 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)

  • Sodium ascorbate (0.10 eq)

  • Solvent: 1:1 mixture of tert-butanol and water

  • Nitrogen or Argon gas supply

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)

  • Thin-layer chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and the organic azide (1.0 eq).

  • Solvent Addition: Add a 1:1 mixture of tert-butanol and water to dissolve the reactants. The concentration should be approximately 0.1-0.5 M with respect to the limiting reagent.

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.10 eq) in water. In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.05 eq) in water.

  • Reaction Initiation: To the stirring solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. The reaction mixture will typically turn cloudy.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the starting materials are consumed.

  • Workup: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x volume of the reaction mixture).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Ruthenium-Catalyzed Synthesis of 1,5-Disubstituted (1-((Cyclopropyl)methanol))-1,2,3-Triazoles (RuAAC)

This protocol is based on general procedures for the RuAAC reaction.[12][19]

Materials:

  • This compound (1.2 eq)

  • Organic azide (e.g., benzyl azide, 1.0 eq)

  • Ruthenium catalyst (e.g., Cp*RuCl(PPh₃)₂, 0.02-0.05 eq)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

  • Inert atmosphere (Argon or Nitrogen) glovebox or Schlenk line

  • Standard glassware for air-sensitive reactions

  • Thin-layer chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup (Inert Atmosphere): In a glovebox or under a positive pressure of argon/nitrogen, add the ruthenium catalyst (0.02-0.05 eq) to an oven-dried flask equipped with a magnetic stir bar and a condenser.

  • Reagent Addition: Add the organic azide (1.0 eq) and this compound (1.2 eq) to the flask, followed by the anhydrous, degassed solvent.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC or by taking aliquots for LC-MS analysis.

  • Workup: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the 1,5-disubstituted triazole product.

Data Interpretation and Troubleshooting

The successful synthesis of the target triazoles should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Data for a Model Reaction:

For the CuAAC reaction of this compound with benzyl azide, the expected product is (1-(1-benzyl-1H-1,2,3-triazol-4-yl)cyclopropyl)methanol. A key diagnostic signal in the ¹H NMR spectrum would be a singlet for the triazole proton. The cyclopropyl and methylene protons will exhibit characteristic multiplets. For comparison, the related compound, (1-benzyl-1H-1,2,3-triazol-4-yl)methanol, shows the triazole proton as a singlet around 7.7 ppm and the methylene protons adjacent to the triazole at approximately 4.8 ppm.[20]

Quantitative Data Summary (Illustrative):

Catalyst SystemRegioisomerTypical Yield RangePurity (Post-Chromatography)
CuSO₄/Sodium Ascorbate1,4-disubstituted85-98%>95%
Cp*RuCl(PPh₃)₂1,5-disubstituted70-90%>95%

Troubleshooting Guide:

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion (CuAAC) Inactive catalyst (oxidized Cu(I))Use freshly prepared solutions of copper(II) sulfate and sodium ascorbate. Ensure an excess of sodium ascorbate.
Poor solubility of reactantsTry a different co-solvent system (e.g., DMF, DMSO).
Low or No Conversion (RuAAC) Catalyst deactivation by oxygenEnsure the reaction is set up and run under a strictly inert atmosphere. Use properly dried and degassed solvents.
Impure starting materialsPurify the alkyne and azide before use.
Formation of Both Regioisomers Contamination of the catalystUse a high-purity catalyst and ensure no cross-contamination between copper and ruthenium setups.
Difficult Purification Close-running impuritiesOptimize the chromatography conditions (try different solvent systems or use a different stationary phase).

Conclusion

The protocols outlined in this application note provide a robust framework for the synthesis of novel cyclopropyl-containing triazoles using this compound. By leveraging the regioselective power of both copper and ruthenium catalysis, researchers can access a diverse range of 1,4- and 1,5-disubstituted triazoles. The incorporation of the cyclopropyl moiety offers a promising avenue for the development of new therapeutic agents with enhanced pharmacological profiles. As with any synthetic procedure, optimization for specific substrates may be necessary, and we recommend small-scale trials to establish the ideal reaction conditions.

References

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  • School of Chemistry, University College Dublin. (2018, April). SOP For Handling Azides And Other Potentially Explosive Materials.
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  • Thorn-Seshold, O. (n.d.). LABORATORY SAFETY FACT SHEET #26 - Synthesizing, Purifying, and Handling Organic Azides.
  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315.
  • Environmental Health and Safety, University of California, Santa Cruz. (n.d.). Azides.
  • Carolina Biological Supply Company. (2018, August 21). Safety Data Sheet: Copper (II) Sulfate, 5-Hydrate.
  • Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., ... & Fokin, V. V. (2008). Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism. Journal of the American Chemical Society, 130(28), 8923-8930.
  • DudaDiesel. (n.d.). Material Safety Data Sheet - Sodium Ascorbate MSDS.
  • Carl Roth. (n.d.). Safety Data Sheet: Copper(II) sulphate.
  • Redox. (2023, October 26). Safety Data Sheet Sodium Ascorbate.
  • Jetir. (n.d.). Cu Catalyzed Azide-Alkyne Cycloaddition with Pharmacological Applications of Click Chemistry.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Ruthenium on carbon 5% ruthenium, ca. 50% moisture.
  • Ke, W., Sun, N. B., & Wu, H. K. (2013). Synthesis, Crystal Structure and Biological Activity of 4-Cyclopropyl-3-[(3-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole Monohydrate. Asian Journal of Chemistry, 25(18), 10321.
  • Wessjohann, L. A., & Schneider, A. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of medicinal chemistry, 59(20), 9221-9243.
  • IMPLATS. (n.d.). PLATINUM METALS REFINERY - SAFETY DATA SHEET - RUTHENIUM.
  • Dai, J., Tian, S., Yang, X., & Liu, Z. (2022). Synthesis methods of 1, 2, 3-/1, 2, 4-triazoles: A review. Frontiers in Chemistry, 10, 891484.
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  • Elite Advanced Materials. (2016, November 16). SAFETY DATA SHEET.
  • Krasinski, A., Fokin, V. V., & Sharpless, K. B. (2004). A Study of the Scope and Regioselectivity of the Ruthenium-Catalyzed [3+2]-Cycloaddition of Azides with Internal Alkynes. Organic letters, 6(8), 1237-1240.
  • Kumar, A., Singh, P., & Kumar, R. (2022).
  • Sharma, D., Kumar, R., & Narasimhan, B. (2023). Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. Arabian Journal of Chemistry, 16(9), 105089.
  • Zhang, L., Chen, X., Xue, P., Sun, H. H., Williams, I. D., Sharpless, K. B., ... & Jia, G. (2005). Ruthenium-catalyzed cycloaddition of alkynes and organic azides. Journal of the American Chemical Society, 127(46), 15998-15999.
  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-catalyzed azide–alkyne click chemistry for bioconjugation. Current protocols in chemical biology, 3(4), 153-162.
  • Oakdale, J. S., & Fokin, V. V. (2013). Preparation of 1, 5-Disubstituted 1, 2, 3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. Organic Syntheses, 90, 230-240.
  • Geyer, K. M., & Dudley, G. B. (2019). Green Methodologies for Copper (I)
  • ChemBK. (2024, April 9). (1-benzyl-1H-1,2,3-triazol-4-yl)methanol Request for Quotation.
  • ResearchGate. (n.d.). Copper-catalyzed azide-alkyne cycloaddition of benzyl azide (1a) and....
  • ResearchGate. (n.d.). Copper-catalyzed azide-alkyne cycloaddition of benzyl azide (1a) and....
  • Wikipedia. (n.d.). Click chemistry.
  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
  • ChemRxiv. (n.d.). Investigation of Base-free Copper-Catalyzed Azide–Alkyne Click Cycloadditions (CuAAc) in Natural Deep Eutectic Solvents as Gre.
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The Strategic Application of (1-Ethynylcyclopropyl)methanol in the Synthesis of Novel Antiviral Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Cyclopropyl Moiety as a Privileged Scaffold in Antiviral Drug Discovery

The relentless challenge of emerging and evolving viral pathogens necessitates a continuous innovation in the design and synthesis of novel antiviral therapeutics. Within the medicinal chemist's arsenal, certain structural motifs consistently reappear in successful drug candidates, earning them the designation of "privileged scaffolds." The cyclopropane ring is one such scaffold. Its inherent ring strain and unique stereoelectronic properties offer a powerful tool for constraining molecular conformation, enhancing binding affinity to viral enzymes, and improving metabolic stability. This application note provides a detailed exploration of a particularly versatile building block, (1-Ethynylcyclopropyl)methanol , and its strategic deployment in the synthesis of innovative antiviral compounds.

This compound combines three key functional groups in a compact, three-dimensional structure: a reactive terminal alkyne, a nucleophilic primary alcohol, and a rigid cyclopropyl core. This trifecta of functionality allows for a diverse range of chemical transformations, making it an ideal starting material for creating libraries of complex molecules with potential antiviral activity. This guide will detail the synthetic strategies, provide exemplary protocols, and discuss the mechanistic rationale behind the use of this valuable intermediate in the development of next-generation antiviral agents.

Core Synthetic Strategies: Leveraging the Functionality of this compound

The synthetic utility of this compound in antiviral drug design can be broadly categorized into two primary strategies:

  • Direct Incorporation via Sonogashira Coupling: The terminal alkyne of this compound is readily amenable to palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. This reaction allows for the direct attachment of the ethynylcyclopropyl moiety to a variety of heterocyclic systems, including the purine and pyrimidine bases that form the core of nucleoside analogs. This strategy is particularly effective for accessing novel C-alkynylated nucleosides, a class of compounds known for their potent antiviral activities.

  • Derivatization and Ring-Opening Strategies: The primary alcohol of this compound can be functionalized to introduce other chemical handles or to act as a point of attachment to a larger molecular scaffold. Furthermore, under specific reaction conditions, the strained cyclopropane ring can undergo regioselective ring-opening reactions to generate more complex acyclic or carbocyclic structures, further expanding the diversity of potential antiviral candidates.

Application Protocol 1: Synthesis of a Cyclopropyl-Alkynylated Purine Nucleoside Analog via Sonogashira Coupling

This protocol details a representative synthesis of a novel nucleoside analog where this compound is coupled with an iodinated purine derivative. This method is adapted from established procedures for Sonogashira cross-coupling reactions involving terminal alkynes and heterocyclic halides.[1][2]

Reaction Scheme:

Sonogashira_Coupling reagents Pd(PPh₃)₂Cl₂ (cat.) CuI (cat.) Et₃N, THF rt, 12 h product Cyclopropyl-Alkynylated Purine Nucleoside Analog reagents->product sub1 Iodopurine Derivative sub1->reagents sub2 This compound sub2->reagents Sonogashira_Cycle Pd0 Pd(0)L₂ Pd_complex1 R¹-Pd(II)L₂-X Pd0->Pd_complex1 Oxidative Addition Pd_complex2 R¹-Pd(II)L₂-C≡CR² Pd_complex1->Pd_complex2 Transmetalation Pd_complex2->Pd0 Reductive Elimination Product R¹-C≡CR² Pd_complex2->Product Cu_acetylide Cu-C≡CR² Cu_acetylide->Pd_complex1 Alkyne H-C≡CR² Alkyne->Cu_acetylide Cu(I), Base Base Base RX R¹-X RX->Pd0 CuX CuX Phosphonate_Synthesis A This compound B Activation of Alcohol (e.g., Mesylation) A->B C Nucleophilic Substitution with Nucleobase B->C D Cyclopropyl-alkynyl Nucleoside Analog C->D E Hydrophosphorylation of Alkyne D->E F Cyclopropyl Nucleoside Phosphonate E->F

Sources

Application of (1-Ethynylcyclopropyl)methanol in Materials Science: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential applications of (1-ethynylcyclopropyl)methanol in materials science. Leveraging its unique bifunctional nature, this molecule serves as a versatile building block for the synthesis of advanced polymers and for the functionalization of material surfaces. The protocols detailed herein are grounded in established chemical principles, offering a robust framework for innovation.

Introduction: The Unique Potential of this compound

This compound is a compelling molecule for materials science due to its distinct structural features: a terminal alkyne and a cyclopropylmethanol group.[] The terminal alkyne is a highly efficient handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[2][3] This reaction's high yield, stereoselectivity, and tolerance to a wide range of functional groups make it an invaluable tool for creating complex macromolecular architectures.[3]

The cyclopropane ring, a strained three-membered carbocycle, imparts unique properties to materials.[4] Its incorporation into polymer backbones can influence chain packing and crystallinity, thereby tuning the mechanical and thermal properties of the resulting material.[5][6] Furthermore, the hydroxyl group of the cyclopropylmethanol moiety offers an additional site for subsequent chemical modifications.

This guide will explore two primary applications of this compound: as a monomer for the synthesis of novel poly(triazole)s and as a surface-modifying agent.

Application I: Synthesis of Poly(1-(hydroxymethyl)cyclopropyl-ethynyl)-co-(azido-X) Polymer via Click Polymerization

The combination of a terminal alkyne on this compound with a difunctional azide-containing monomer allows for the straightforward synthesis of novel poly(triazole)s. These polymers, featuring pendant cyclopropylmethanol groups, are expected to exhibit unique solubility, thermal, and mechanical properties. The triazole rings themselves can contribute to enhanced thermal stability and potential for metal ion coordination.[7][8]

Rationale and Experimental Design

This protocol describes the step-growth polymerization of this compound with a generic diazide monomer (e.g., 1,6-diazidohexane) via CuAAC. The resulting linear polymer will possess a backbone of repeating triazole units with pendant hydroxymethylcyclopropyl groups. The choice of the diazide comonomer allows for tuning the polymer's properties, such as its hydrophobicity and flexibility.

Experimental Workflow

G reagents Reagents Preparation This compound Diazide Monomer CuSO4·5H2O, Sodium Ascorbate Solvent (e.g., DMF) reaction_setup Reaction Setup Inert Atmosphere (N2/Ar) Schlenk Flask reagents->reaction_setup Add to flask polymerization Polymerization Room Temperature 24-48 hours reaction_setup->polymerization Stir precipitation Polymer Precipitation Addition to Non-Solvent (e.g., Methanol) polymerization->precipitation Transfer filtration Filtration & Washing Collect Precipitate Wash with Non-Solvent precipitation->filtration drying Drying Vacuum Oven 40 °C filtration->drying characterization Characterization FTIR, NMR, GPC, TGA, DSC drying->characterization G substrate_prep Substrate Preparation Azide-Functionalized Surface reaction Surface Reaction Immerse Substrate Room Temperature, 2-4 hours substrate_prep->reaction Place in reaction vessel reaction_solution Reaction Solution Preparation This compound CuSO4·5H2O, Sodium Ascorbate Solvent (e.g., Ethanol/Water) reaction_solution->reaction Add to substrate rinsing Rinsing Solvent Washes (Ethanol, Water) reaction->rinsing drying Drying Nitrogen Stream rinsing->drying characterization Surface Characterization XPS, Contact Angle, AFM drying->characterization

Sources

Application Notes & Protocols: Strategic Protection of the Hydroxyl Group in (1-Ethynylcyclopropyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: (1-Ethynylcyclopropyl)methanol is a valuable building block in medicinal chemistry and materials science, featuring a unique combination of a strained cyclopropyl ring, a reactive terminal alkyne, and a primary hydroxyl group. The successful incorporation of this moiety into complex molecular architectures hinges on the strategic and chemoselective manipulation of its functional groups. This guide provides an in-depth analysis of protecting group strategies for the primary hydroxyl function, addressing the inherent challenges of maintaining the integrity of the cyclopropyl and ethynyl groups. We present detailed, field-proven protocols for the installation and removal of silyl ethers, benzyl ethers, and esters, explaining the chemical causality behind the selection of each strategy and offering a comparative analysis to guide synthetic planning.

Introduction: The Synthetic Challenge

The synthetic utility of this compound is derived from its trifunctional nature. However, the reactivity of the primary alcohol can interfere with desired transformations at the alkyne, such as Sonogashira couplings, click reactions, or metallation. Therefore, temporary masking or "protection" of the hydroxyl group is a critical first step in many synthetic routes.[1][2]

The selection of an appropriate protecting group is not trivial. The chosen group and the conditions for its application and cleavage must be compatible with:

  • The Strained Cyclopropyl Ring: Harsh acidic or certain reductive conditions can lead to undesired ring-opening.

  • The Terminal Alkyne: The acidic proton of the alkyne (pKa ≈ 25) is reactive towards strong bases, and the triple bond is susceptible to reduction, particularly during catalytic hydrogenation.[3]

This document serves as a practical guide to navigate these challenges, ensuring high-yield transformations while preserving the core structure of the molecule. A successful strategy relies on understanding the principles of chemoselectivity and orthogonality—the ability to deprotect one functional group without affecting another.[1][4][5]

Strategic Selection of a Protecting Group

The ideal protecting group should be introduced efficiently, remain inert during subsequent reaction steps, and be removed selectively under mild conditions.[6][7] The choice for this compound primarily depends on the planned reaction sequence.

G start Start: this compound q1 Planned Reactions Involve: - Strong Bases (e.g., n-BuLi)? - Nucleophiles? start->q1 q2 Planned Reactions Involve: - Catalytic Hydrogenation? - Strong Oxidants? q1->q2  No silyl Strategy 1: Silyl Ethers (TBS, TIPS) Stable to bases, mild redox. q1->silyl  Yes q3 Planned Deprotection: Need very mild, non-acidic, non-basic conditions? q2->q3  No ester Strategy 3: Esters (Ac, Piv) Stable to acid, hydrogenation. q2->ester  Yes q3->silyl  No (Fluoride Cleavage) benzyl Strategy 2: Benzyl Ether (Bn) Stable to acids/bases. q3->benzyl  Yes (Reductive Cleavage)

Caption: Decision-making workflow for selecting a suitable protecting group.

Strategy 1: Silyl Ethers — The Workhorse Group

Silyl ethers are among the most common protecting groups for alcohols due to their ease of formation, general stability, and, most importantly, their unique cleavage mechanism using fluoride ions, which provides excellent orthogonality.[8][9] The tert-butyldimethylsilyl (TBS) group is particularly popular, offering a good balance of stability and ease of removal.[10]

Rationale: The TBS group is stable to a wide array of reagents, including organometallics, hydrides, and basic conditions, making it ideal for subsequent reactions involving the deprotonation of the terminal alkyne.[8]

Protocol 1: Protection with tert-Butyldimethylsilyl (TBS) Chloride

This protocol utilizes the Corey conditions, which are highly reliable for primary alcohols.[11][12] Imidazole acts as both a base to deprotonate the alcohol and a catalyst to form a more reactive silylating agent.[12]

sub This compound in Anhydrous DMF reagents Add Imidazole, then TBDMSCl sub->reagents stir Stir at Room Temp (Monitor by TLC) reagents->stir workup Aqueous Workup (Water, EtOAc extraction) stir->workup purify Purify (Flash Chromatography) workup->purify product TBDMS-Protected Product purify->product

Caption: Experimental workflow for TBS protection.

Step-by-Step Methodology:

  • To a stirred solution of this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.5 M), add imidazole (1.5 eq.).

  • Stir the mixture at room temperature until all the imidazole has dissolved.

  • Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq.) portion-wise.

  • Stir the reaction at room temperature. Monitor its progress by thin-layer chromatography (TLC) until consumption of the starting material is complete (typically 2-4 hours).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure silyl ether.

Protocol 2: Deprotection of the TBS Ether with Fluoride

The exceptional strength of the silicon-fluoride bond (Si-F) is the driving force for this mild and highly selective deprotection method.[8][13] Tetrabutylammonium fluoride (TBAF) is the most common fluoride source due to its solubility in organic solvents.[14][15]

Step-by-Step Methodology:

  • Dissolve the TBDMS-protected alcohol (1.0 eq.) in anhydrous tetrahydrofuran (THF, 0.2 M).

  • Add a solution of tetrabutylammonium fluoride (TBAF, 1.1 eq., typically as a 1.0 M solution in THF).

  • Stir the mixture at room temperature and monitor by TLC (typically 1-3 hours).

  • Once the reaction is complete, quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify by flash column chromatography if necessary to yield the deprotected alcohol.

Silyl GroupProtection ConditionsRelative Stability (Acid)Deprotection Conditions
TBS TBDMSCl, Imidazole, DMFModerate (20,000 vs TMS)[11]TBAF, THF; or mild acid (e.g., CSA, MeOH)[11]
TIPS TIPSCl, Imidazole, DMFHigh (700,000 vs TMS)[11]TBAF, THF (slower); or HF-Pyridine

Strategy 2: Benzyl (Bn) Ether — Robust and Orthogonal

Benzyl ethers are highly robust protecting groups, stable to a wide range of acidic, basic, and redox conditions, making them a valuable orthogonal partner to silyl ethers.[3][14][16]

Rationale: The primary utility of the benzyl group lies in its removal via catalytic hydrogenolysis.[16][17] However, this presents a significant challenge for this compound, as standard hydrogenation conditions (H₂, Pd/C) will readily reduce the alkyne. A key insight from the literature is the use of palladium-catalyzed reductive cleavage with silanes, which can selectively cleave benzyl groups in the presence of sensitive functionalities like alkynes and cyclopropanes.[18]

Protocol 3: Protection using Benzyl Bromide (Williamson Synthesis)

This classic ether synthesis requires a strong base. Sodium hydride (NaH) is commonly used, but it will also deprotonate the terminal alkyne. This is generally not problematic if sufficient base and benzyl bromide are used, as the resulting alkoxide is far more nucleophilic than the acetylide.

Step-by-Step Methodology:

  • Cool a suspension of sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil) in anhydrous THF (0.5 M) to 0 °C under an inert atmosphere (N₂ or Ar).

  • Slowly add a solution of this compound (1.0 eq.) in anhydrous THF.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 30 minutes.

  • Add benzyl bromide (BnBr, 1.2 eq.) dropwise. A catalytic amount of tetrabutylammonium iodide (TBAI, 0.1 eq.) can be added to accelerate the reaction.

  • Stir at room temperature until TLC analysis indicates complete consumption of the starting material (typically 4-16 hours).

  • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purify by flash column chromatography.

Protocol 4: Selective Reductive Deprotection

This protocol avoids H₂ gas and is based on conditions reported to be compatible with easily reducible groups.[18]

sub Bn-Protected Substrate in CH₂Cl₂ reagents Add Pd(OAc)₂, Triethylamine, Triethylsilane sub->reagents stir Stir at Room Temp (Monitor by TLC) reagents->stir workup Aqueous Workup (NH₄Cl, Et₂O extraction) stir->workup purify Purify (Flash Chromatography) workup->purify product Deprotected Alcohol purify->product

Caption: Workflow for selective benzyl ether deprotection.

Step-by-Step Methodology:

  • To a solution of the benzyl-protected alcohol (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂), add palladium(II) acetate (Pd(OAc)₂, 0.05 eq.) and triethylamine (Et₃N, 0.15 eq.).

  • Stir the mixture under an inert atmosphere for 15 minutes.

  • Add triethylsilane (Et₃SiH, 1.5 eq.) dropwise.

  • Stir the reaction at room temperature, monitoring by TLC.

  • Upon completion, quench with saturated aqueous NH₄Cl and extract with diethyl ether (Et₂O).

  • Wash the combined organic extracts with brine, dry over Na₂SO₄, concentrate, and purify by chromatography to yield the parent alcohol.

Strategy 3: Ester Protecting Groups — An Alternative Approach

Esters, such as the acetate (Ac) or pivaloate (Piv), offer another orthogonal protection strategy. They are stable to acidic conditions and the reductive conditions used to cleave benzyl ethers.[19] Their removal is typically achieved under basic hydrolysis (saponification) conditions.[14]

Rationale: This strategy is useful if the planned synthetic route involves acidic conditions or reactions that are incompatible with silyl ethers, and if subsequent steps are tolerant of basic hydrolysis for deprotection.

Protocol 5: Protection as an Acetate Ester

Step-by-Step Methodology:

  • Dissolve this compound (1.0 eq.) in anhydrous CH₂Cl₂ (0.5 M).

  • Add triethylamine (Et₃N, 1.5 eq.) followed by a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.).

  • Cool the mixture to 0 °C and add acetic anhydride (Ac₂O, 1.2 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until complete by TLC analysis.

  • Quench with water, and separate the layers. Extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over MgSO₄, concentrate, and purify.

Protocol 6: Deprotection via Mild Basic Hydrolysis

Step-by-Step Methodology:

  • Dissolve the acetate-protected alcohol (1.0 eq.) in methanol (MeOH, 0.2 M).

  • Add potassium carbonate (K₂CO₃, 2.0 eq.).

  • Stir the suspension at room temperature and monitor by TLC.

  • Upon completion, neutralize the mixture with 1 M HCl, and remove the methanol under reduced pressure.

  • Extract the residue with ethyl acetate, wash with brine, dry, and concentrate to yield the deprotected alcohol.

Comparative Stability and Orthogonal Summary

The strategic power of protecting groups is fully realized when they are used in orthogonal sets, allowing for the selective deprotection of one group in the presence of another.

Protecting GroupStable ToLabile To (Cleavage Reagent)Orthogonal To
TBS Ether Strong bases, nucleophiles, mild redoxFluoride (TBAF) , Acid (CSA, HF)Benzyl Ether, Esters
Benzyl Ether Acid, Base, FluorideReductive Cleavage (Pd/C, H₂ or Et₃SiH) [17][18]TBS Ether, Esters
Acetate Ester Acid, Reductive Cleavage, FluorideBase (K₂CO₃, LiOH) TBS Ether, Benzyl Ether

Conclusion

The successful synthesis of complex molecules derived from this compound requires a careful and strategic approach to functional group protection. Silyl ethers, particularly TBS, offer a robust and versatile option for syntheses involving basic or nucleophilic reagents. Benzyl ethers provide excellent stability and can be removed selectively under specific reductive conditions that preserve the alkyne and cyclopropane moieties. Ester groups offer a simple alternative, orthogonal to both silyl and benzyl ethers. By understanding the stability profiles and deprotection mechanisms outlined in these protocols, researchers can design more efficient, chemoselective, and higher-yielding synthetic routes.

References

  • Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th ed. Wiley-Interscience, 2014. [Link]
  • Gelest. Deprotection of Silyl Ethers - Technical Library. [Link]
  • Boons, G.-J.; Hale, K. J. Organic Synthesis with Protecting Groups. Wiley, 2011. [Link]
  • Shah, S. T. A.; Guiry, P. J. The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide. Org. Biomol. Chem., 2008, 6, 2533-2538. [Link]
  • Coleman, R. S.; Gu, Y. Chemoselective Cleavage of Benzyl Ethers, Esters, and Carbamates in the Presence of Other Easily Reducible Groups. Org. Lett., 2006, 8 (25), pp 5741–5744. [Link]
  • Angibeaud, P.; Defaye, J.; Gadelle, A.; Utille, J.-P. Mild Deprotection of Benzyl Ether Protective Groups with Ozone. Synthesis, 1985, 1123-1125. [Link]
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  • Organic Chemistry Portal. Alcohol or phenol synthesis by silyl ether cleavage. [Link]
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  • Myers, A. G. Protecting Groups. Harvard University. [Link]
  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed. Oxford University Press, 2012. (General reference for chemoselectivity). [Link]
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  • Willingdon College, Sangli. Protection and deprotection. [Link]
  • LinkedIn. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]
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Derivatization of (1-Ethynylcyclopropyl)methanol for further reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Protocols for the Synthetic Derivatization of (1-Ethynylcyclopropyl)methanol

Authored by: A Senior Application Scientist

Abstract

This compound is a valuable bifunctional building block in modern organic synthesis, particularly within the realms of medicinal chemistry and drug discovery. Its unique structure, featuring a strained cyclopropane ring, a reactive terminal alkyne, and a primary hydroxyl group, offers multiple avenues for chemical modification. The cyclopropyl moiety is known to enhance the metabolic stability, potency, and pharmacokinetic properties of drug candidates[1]. This guide provides a comprehensive overview and detailed protocols for the selective derivatization of this compound at its two key functional groups, enabling its effective use in the synthesis of complex molecules and chemical libraries.

Introduction: The Strategic Value of this compound

The molecule this compound (CAS 871476-77-6) presents a synthetically attractive scaffold[]. The inherent ring strain of the cyclopropane confers unique conformational constraints and electronic properties, while the terminal alkyne and primary alcohol serve as versatile handles for a wide array of chemical transformations. This dual functionality allows for orthogonal chemical strategies, where one group can be modified while leaving the other intact for subsequent reactions.

This document outlines proven methodologies for:

  • Derivatization of the Hydroxyl Group: Conversion to esters and ethers, which are common functional groups in bioactive molecules.

  • Reactions of the Ethynyl Group: Engagement in powerful carbon-carbon and carbon-heteroatom bond-forming reactions such as Sonogashira coupling and Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry".

The following sections will detail the causality behind procedural choices, provide step-by-step protocols, and offer insights for researchers aiming to incorporate this building block into their synthetic programs.

Strategic Derivatization Pathways

The choice of which functional group to modify first depends on the overall synthetic strategy. The protocols described herein are designed to be robust and high-yielding, providing a reliable foundation for multistep syntheses.

G cluster_0 Hydroxyl Group Derivatization cluster_1 Ethynyl Group Derivatization A This compound B Ester Derivative A->B Esterification (e.g., Acyl Chloride, Pyridine) C Ether Derivative A->C Etherification (e.g., NaH, Alkyl Halide) D Sonogashira Coupled Product (Aryl/Vinyl Alkyne) A->D Sonogashira Coupling (Ar-I, Pd/Cu Catalyst) E 1,2,3-Triazole Derivative (Click Product) A->E CuAAC Click Chemistry (R-N3, Cu(I) Catalyst) G A Start: This compound + Benzyl Azide B Add Cu(II) Source (e.g., CuSO4·5H2O) A->B C Add Reducing Agent (e.g., Sodium Ascorbate) B->C D Reaction in Solvent (e.g., t-BuOH/H2O) C->D E Stir at Room Temp D->E F Isolate Product: 1,4-Disubstituted Triazole E->F

Sources

Application Notes and Protocols: Catalytic Hydrogenation of the Ethynyl Group in (1-Ethynylcyclopropyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The selective catalytic hydrogenation of the ethynyl group in (1-Ethynylcyclopropyl)methanol to a vinyl group represents a critical transformation in organic synthesis, yielding the valuable building block (1-vinylcyclopropyl)methanol. This moiety is of significant interest in medicinal chemistry and materials science. This document provides a comprehensive guide to performing this selective reduction, detailing field-proven protocols, the scientific rationale behind experimental choices, and methods for reaction monitoring and product characterization. We will explore the use of poisoned catalysts, such as Lindlar's catalyst and P-2 nickel, to achieve high selectivity and prevent over-reduction to the ethyl derivative or undesired side reactions like hydrogenolysis of the cyclopropyl ring.

Introduction: The Significance of Selective Alkyne Hydrogenation

The partial reduction of alkynes to alkenes is a cornerstone of synthetic organic chemistry.[1] For a molecule like this compound, the selective conversion of the terminal alkyne to a vinyl group without saturating it to an ethyl group is paramount. The resulting (1-vinylcyclopropyl)methanol is a versatile intermediate. The vinyl group can participate in a wide array of subsequent chemical transformations, and the cyclopropyl ring introduces conformational rigidity and metabolic stability, features often sought in the design of novel therapeutic agents.

The primary challenge in this transformation lies in preventing the over-reduction of the newly formed alkene to an alkane.[2] Standard hydrogenation catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) are typically too active and will readily catalyze the full saturation of the alkyne to the corresponding alkane.[3] Therefore, "poisoned" or deactivated catalysts are employed to temper the reactivity and allow for the isolation of the alkene product.[4]

Furthermore, the presence of a cyclopropane ring and a propargylic alcohol introduces additional complexities. The strained cyclopropyl ring can be susceptible to hydrogenolysis (ring-opening) under harsh hydrogenation conditions.[5][6] Similarly, the propargylic alcohol moiety can also undergo hydrogenolysis. This guide will focus on methodologies that preserve these sensitive functional groups.

Reaction Pathway and Potential Side Reactions

The desired transformation and potential side reactions are illustrated below. Achieving high selectivity for the desired vinyl product requires careful control of the catalyst and reaction conditions.

cluster_main Catalytic Hydrogenation of this compound A This compound B (1-Vinylcyclopropyl)methanol (Desired Product) A->B Selective Hydrogenation (e.g., Lindlar's Catalyst, P-2 Nickel) D Ring-Opened Products (Hydrogenolysis) A->D Hydrogenolysis C (1-Ethylcyclopropyl)methanol (Over-reduction) B->C Further Hydrogenation cluster_workflow Protocol 1: Lindlar's Catalyst Workflow A Dissolve this compound in an appropriate solvent (e.g., Methanol, Ethyl Acetate) B Add Lindlar's Catalyst (5-10 wt%) and Quinoline (optional) A->B C Purge reaction vessel with H₂ (3-5 times) B->C D Pressurize with H₂ (balloon or 1-4 atm) C->D E Stir vigorously at room temperature D->E F Monitor reaction progress (TLC, GC-MS, NMR) E->F G Filter catalyst through Celite® F->G H Concentrate filtrate under reduced pressure G->H I Purify by column chromatography (if necessary) H->I

Caption: Step-by-step workflow for hydrogenation using Lindlar's catalyst.

3.1.2. Detailed Methodology
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethyl acetate (approximately 0.1 M concentration).

  • Catalyst Addition: To this solution, add Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead) at a loading of 5-10% by weight relative to the starting material. For enhanced selectivity, a small amount of quinoline (1-5 mol%) can be added as an additional poison. [7]3. Hydrogenation: The flask is then sealed with a septum and connected to a hydrogen source (e.g., a balloon or a hydrogenation apparatus). The atmosphere in the flask is replaced with hydrogen by evacuating and backfilling with H₂ gas three to five times.

  • Reaction Monitoring: The reaction mixture is stirred vigorously at room temperature. The progress of the reaction should be carefully monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy to avoid over-reduction. [8][9]5. Work-up: Upon completion, the hydrogen source is removed, and the reaction mixture is filtered through a pad of Celite® to remove the heterogeneous catalyst. The filter cake should be washed with the reaction solvent.

  • Isolation and Purification: The combined filtrate is concentrated under reduced pressure. The crude product can be purified by silica gel column chromatography if necessary.

ParameterRecommended ConditionRationale
Catalyst Lindlar's Catalyst (5% Pd/CaCO₃)Poisoned catalyst selective for alkyne to alkene reduction. [10][11]
Catalyst Loading 5-10 wt%Sufficient for reasonable reaction rates without excessive cost.
Solvent Methanol, Ethyl Acetate, HexanesCommon solvents for hydrogenation; choice may depend on substrate solubility.
Hydrogen Pressure 1-4 atm (balloon pressure is often sufficient)Low pressure minimizes over-reduction and hydrogenolysis. [12]
Temperature Room TemperatureSufficient for the reaction to proceed at a controllable rate.
Additive Quinoline (optional, 1-5 mol%)Further deactivates the catalyst to enhance selectivity. [10]
Protocol 2: Hydrogenation using P-2 Nickel Catalyst

P-2 nickel is a nickel boride catalyst prepared in situ from the reduction of a nickel(II) salt, typically nickel(II) acetate, with sodium borohydride. [13]It is an effective and often more economical alternative to Lindlar's catalyst for the semi-hydrogenation of alkynes. [14][15]

3.2.1. Experimental Workflow

cluster_workflow Protocol 2: P-2 Nickel Catalyst Workflow A Prepare P-2 Ni catalyst in situ: - Dissolve Ni(OAc)₂ in Ethanol - Add NaBH₄ solution B Add this compound solution to the catalyst suspension A->B C Purge reaction vessel with H₂ (3-5 times) B->C D Pressurize with H₂ (balloon or 1-4 atm) C->D E Stir vigorously at room temperature D->E F Monitor reaction progress (TLC, GC-MS, NMR) E->F G Filter catalyst through Celite® F->G H Concentrate filtrate under reduced pressure G->H I Purify by column chromatography (if necessary) H->I

Caption: Step-by-step workflow for hydrogenation using P-2 Nickel catalyst.

3.2.2. Detailed Methodology
  • Catalyst Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve nickel(II) acetate tetrahydrate (1.0 eq) in ethanol. To this solution, add a solution of sodium borohydride (2.0 eq) in ethanol dropwise with vigorous stirring. A black precipitate of P-2 nickel will form immediately. [13][16][17]2. Reaction Setup: In a separate flask, dissolve this compound (1.0 eq relative to the nickel salt) in ethanol.

  • Hydrogenation: Add the substrate solution to the freshly prepared P-2 nickel suspension. Replace the inert atmosphere with hydrogen and proceed with the hydrogenation as described in Protocol 1 (steps 3 and 4). The addition of ethylenediamine can enhance the stereospecificity for cis-olefins from internal alkynes. [15]4. Work-up and Purification: Follow the work-up and purification procedures outlined in Protocol 1 (steps 5 and 6).

ParameterRecommended ConditionRationale
Catalyst Precursor Nickel(II) AcetateCommon and effective precursor for P-2 nickel. [13]
Reducing Agent Sodium BorohydrideUsed to generate the active nickel boride catalyst in situ. [13]
Solvent EthanolStandard solvent for the preparation and use of P-2 nickel. [16]
Hydrogen Pressure 1-4 atmLow pressure is generally sufficient and promotes selectivity.
Temperature Room TemperatureMild conditions that preserve sensitive functional groups.

Analytical Monitoring and Characterization

Careful monitoring of the reaction is crucial to maximize the yield of the desired vinyl product and minimize over-reduction.

  • Thin Layer Chromatography (TLC): A simple and rapid method to qualitatively follow the disappearance of the starting material and the appearance of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information on the conversion of the starting material and the relative amounts of the desired product and any byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the final product. The disappearance of the acetylenic proton signal and the appearance of vinylic proton signals in the ¹H NMR spectrum are clear indicators of a successful reaction. In-line flow NMR can also be used for real-time reaction monitoring. [8][18]

Troubleshooting and Key Considerations

  • Over-reduction: If significant amounts of the ethyl derivative are formed, consider reducing the catalyst loading, hydrogen pressure, or reaction time. The addition of a catalyst poison like quinoline to the Lindlar catalyst system can also be beneficial. [10]* Low Conversion: If the reaction is sluggish, ensure the catalyst is active and the system is free of catalyst poisons (e.g., sulfur-containing compounds). A slight increase in hydrogen pressure or temperature may be necessary, but should be done cautiously to avoid side reactions.

  • Hydrogenolysis of the Cyclopropyl Ring: This is a potential side reaction, especially with more active catalysts or at higher temperatures and pressures. [19]The use of poisoned catalysts at mild conditions is the best strategy to avoid this. If ring-opening is observed, switching to a less active catalyst or further poisoning the current catalyst is recommended.

Conclusion

The selective catalytic hydrogenation of the ethynyl group in this compound to a vinyl group is a readily achievable transformation with careful selection of the catalyst and reaction conditions. Both Lindlar's catalyst and P-2 nickel provide excellent selectivity for the desired (1-vinylcyclopropyl)methanol product. The protocols and considerations outlined in this application note provide a robust starting point for researchers in organic synthesis and drug development to successfully perform this valuable chemical conversion.

References

  • Wikipedia.
  • Master Organic Chemistry. Alkyne Reactions: Partial Hydrogenation to cis-Alkenes with H₂ / Lindlar or Ni₂B (P-2). [Link]
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  • Izumi, Y., Tanaka, Y., & Urabe, K. (1982). SELECTIVE CATALYTIC HYDROGENATION OF PROPARGYL ALCOHOL WITH HETEROPOLY ACID-MODIFIED PALLADIUM. Chemistry Letters, 11(5), 679-682. [Link]
  • Jana, S., & Trewyn, B. G. (2013). Tandem semi-hydrogenation/isomerization of propargyl alcohols to saturated carbonyl analogues by dodecanethiolate-capped palladium nanoparticle catalysts.
  • Konnerth, H., & Prechtl, M. H. (2016). Selective partial hydrogenation of alkynes to (Z)-alkenes with ionic liquid-doped nickel nanocatalysts at near ambient conditions. Green Chemistry, 18(9), 2714-2720. [Link]
  • Wikipedia.
  • Svyatova, A., et al. (2019). Para‐hydrogenation of propargyl alcohol in aqueous media (water:methanol=9 : 1). Chemistry–A European Journal, 25(51), 11848-11851. [Link]
  • Kim, I. S., & Krische, M. J. (2017). Catalytic Enantioselective Carbonyl Allylation and Propargylation via Alcohol Mediated Hydrogen Transfer: Merging the Chemistry of Grignard and Sabatier. Accounts of chemical research, 50(10), 2589-2597. [Link]
  • Chemistry Steps. Alkynes to Alkenes. [Link]
  • Trost, B. M., & Vidal, B. (2007). A Functional-Group-Tolerant Catalytic trans Hydrogenation of Alkynes. Angewandte Chemie International Edition, 46(36), 6859-6862. [Link]
  • Study.com. Alkyne Hydrogenation | Overview & Reaction Mechanism. [Link]
  • Wade, L. G. (1976). “P-2 nickel” catalyst with ethylenediamine, a novel system for highly stereospecific reduction of alkynes to cis-olefins.
  • Chen, G., et al. (2018). Selective Hydrogenation of Functionalized Alkynes to ( E )-Alkenes Using Ordered Alloys as Catalysts. Journal of the American Chemical Society, 140(39), 12342-12346. [Link]
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  • Luo, J., et al. (2013). A detailed kinetic analysis of rhodium-catalyzed alkyne hydrogenation. Dalton Transactions, 42(34), 12158-12166. [Link]
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Troubleshooting & Optimization

Common side reactions in the synthesis of (1-Ethynylcyclopropyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: (1-Ethynylcyclopropyl)methanol is a valuable building block in medicinal chemistry and materials science, prized for the unique conformational constraints and reactivity imparted by its strained cyclopropyl and terminal alkyne moieties. Its synthesis, however, is not without challenges. The high ring strain of the cyclopropane ring and the reactivity of the acetylide intermediate can lead to a number of side reactions, complicating purification and reducing yields. This guide provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis, drawing from established chemical principles and field-proven insights to help you navigate these complexities.

Troubleshooting & Frequently Asked Questions (FAQs)
Question 1: My overall yield is significantly lower than expected (<30%), and my crude NMR shows a complex mixture of aliphatic protons instead of the characteristic cyclopropyl signals. What is the likely cause?

Answer:

This is a classic and frequently encountered problem, most often pointing to the acid-catalyzed ring-opening of the cyclopropyl group . The cyclopropyl ring is highly strained and susceptible to cleavage under acidic conditions, which can be inadvertently introduced during the synthesis or workup.

Plausible Cause & Mechanism: The synthesis of the key intermediate, cyclopropylacetylene, often involves steps that can generate acidic byproducts like hydrogen chloride (HCl).[1] For instance, older methods using phosphorus pentachloride (PCl5) for dichlorination were notorious for this issue.[1] If present, even trace amounts of acid can protonate the cyclopropane ring, leading to a carbocation intermediate that rapidly rearranges to a more stable, open-chain species. This results in byproducts such as 2,5-dichloro-2-pentene or other halogenated pentenes, which lack the diagnostic cyclopropyl NMR signals.[1]

Authoritative Insight: The work of Hanack and Bässler highlighted that quantitative ring-opening can occur unless highly purified reagents are used.[1] This underscores the extreme sensitivity of this system to acid. Modern one-pot syntheses from 5-chloro-1-pentyne using strong bases like n-butyllithium are designed to mitigate this, but improper quenching can re-introduce the problem.[1][2]

Troubleshooting Protocol:

  • Reagent Purity: Ensure all starting materials and solvents are anhydrous and free of acidic impurities. If using reagents like PCl5, purification is critical.[1]

  • Temperature Control: During reactions that might generate acid, maintain strict low-temperature control (e.g., 0 °C or below) to minimize the rate of the ring-opening side reaction.[1]

  • Quenching Strategy: The workup is a critical step. Quench the reaction mixture at low temperature (0 to -10 °C) using a buffered or non-acidic aqueous solution, such as saturated ammonium chloride (NH4Cl), instead of water or dilute acid.[1][2] Add the quenching solution slowly to control the exotherm.

  • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., Argon or Nitrogen) to prevent the formation of acidic species from atmospheric moisture.

Workflow Diagram: Desired Pathway vs. Ring-Opening Side Reaction

cluster_main Desired Synthetic Pathway cluster_side Ring-Opening Side Reaction A Cyclopropyl Precursor (e.g., 5-chloro-1-pentyne) B Cyclopropylacetylide Anion A->B Strong Base (e.g., n-BuLi) C Quench (NH4Cl) B->C D Cyclopropylacetylene C->D E Carbonyl Addition (e.g., HCHO) D->E F This compound (Target Product) E->F S1 Cyclopropyl Intermediate S2 Protonation (H+) S1->S2 S3 Ring-Opened Carbocation S2->S3 Ring Cleavage S4 Halogenated Byproducts (e.g., 2,5-dichloro-2-pentene) S3->S4

Caption: Desired synthesis vs. acid-catalyzed ring-opening.

Question 2: The conversion of my cyclopropylacetylene to the final alcohol is incomplete, and I am struggling to separate the product from the starting material. What can I improve?

Answer:

This issue typically arises from either incomplete deprotonation of the cyclopropylacetylene or suboptimal conditions during the addition to the carbonyl source (e.g., formaldehyde or paraformaldehyde).

Plausible Cause & Mechanism: The terminal proton of cyclopropylacetylene must be removed by a strong base (like n-BuLi or a Grignard reagent) to form the nucleophilic acetylide. If this deprotonation is incomplete, the unreacted starting material will remain. Subsequently, the acetylide addition to the carbonyl is a sensitive equilibrium. Poor choice of solvent, temperature, or electrophile source can hinder the reaction.

Authoritative Insight: The formation of acetylides for subsequent reactions is a standard procedure. The success of this step relies on the pKa difference between the alkyne and the conjugate acid of the base, as well as solvent effects. While direct literature on this compound is sparse, analogous reactions are well-documented. The in-situ generation of the acetylide from 5-chloro-1-pentyne offers a robust method to ensure the anion is available for trapping with an electrophile.[1]

Troubleshooting Protocol:

  • Base Stoichiometry: Ensure at least one full equivalent of a strong base (e.g., n-BuLi, 1.6 M or 2.5 M in hexanes) is used for the deprotonation step. It is often beneficial to use a slight excess (1.05-1.1 equivalents).

  • Deprotonation Time & Temperature: Allow sufficient time for the deprotonation to complete. Typically, stirring for 30-60 minutes at 0 °C to room temperature is adequate before adding the electrophile.

  • Electrophile Choice: Paraformaldehyde is often used as a source of formaldehyde. Ensure it is dry and of high quality, as it can be a source of impurities. Depolymerizing paraformaldehyde by heating just before use can improve reactivity.

  • Solvent System: Use an appropriate anhydrous ethereal solvent like THF or Diethyl Ether, which effectively solvates the lithium or magnesium cations and promotes the reaction.

  • Purification Strategy: Due to the similar boiling points and polarities of the starting alkyne and the product alcohol, separation can be difficult.

    • Flash Chromatography: Careful column chromatography on silica gel is the most effective method. A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate or ether will typically provide good separation.

    • Acid/Base Extraction: A less common but potential strategy involves converting the product to a non-volatile salt with a strong base to wash away the non-acidic starting material, though this is rarely necessary with good chromatography.

Data Summary: Reaction Parameters

ParameterRecommended ConditionRationale
Base n-BuLi or EtMgBr (1.05 eq.)Ensures complete deprotonation of the terminal alkyne.
Solvent Anhydrous THF or Et2OGood solubility for intermediates; coordinates with cations.
Temperature 0 °C to RTBalances reaction rate with stability of the acetylide.
Workup Saturated aq. NH4ClMildly acidic quench to neutralize excess base without causing ring-opening.[1][2]
Purification Silica Gel ChromatographyGold standard for separating products with similar volatility but different polarity.
Question 3: My final product appears pure by NMR, but my elemental analysis is off, suggesting an incorrect molecular formula. Could there be an unexpected adduct?

Answer:

While less common, this can occur if your solvent participates in the reaction or if unexpected adducts form during the workup.

Plausible Cause & Mechanism: If using a reactive solvent or if the workup conditions are not carefully controlled, side reactions can introduce unexpected atoms. For instance, if THF is used as a solvent with organolithium reagents, prolonged reaction times or elevated temperatures can lead to the deprotonation of THF and its subsequent ring-opening and incorporation into the product. More likely, however, is the formation of hydrates or other solvates during purification or storage if the compound is not handled under strictly anhydrous conditions.

Authoritative Insight: While not specific to this molecule, solvent reactivity with strong bases is a known phenomenon in organic synthesis. The stability of cyclopropyl carbinols is generally good, but the presence of the alkyne adds another reactive site.[3] Purification challenges often revolve around removing process-related impurities rather than solvent adducts, but the possibility should not be dismissed in troubleshooting.[4]

Troubleshooting Protocol:

  • Solvent Check: Use freshly distilled, anhydrous, and non-reactive solvents. For organolithium reactions, hexane or diethyl ether are generally safer than THF if long reaction times are needed.

  • Workup and Drying: After extraction, ensure the organic layer is thoroughly dried with a suitable agent (e.g., MgSO4 or Na2SO4), filtered, and the solvent removed under reduced pressure.

  • Final Product Handling: Dry the final purified product under high vacuum for several hours to remove any residual solvent or water.

  • Advanced Characterization: Use high-resolution mass spectrometry (HRMS) to confirm the exact mass and molecular formula of the product. This is more definitive than elemental analysis for identifying unexpected adducts.

Logical Flow: Diagnosing Unexpected Adducts

start Elemental Analysis Fails check_nmr Re-evaluate NMR for Solvent Peaks (THF, etc.) start->check_nmr check_mass Run High-Resolution Mass Spectrometry (HRMS) start->check_mass result_solvent Solvent Adduct Confirmed check_mass->result_solvent result_hydrate Hydrate/Solvate Confirmed check_mass->result_hydrate result_other Other Impurity check_mass->result_other action_solvent Modify Protocol: - Change Solvent - Reduce Reaction Time/Temp result_solvent->action_solvent action_hydrate Modify Protocol: - Rigorous Drying (High Vac) - Anhydrous Storage result_hydrate->action_hydrate action_other Re-purify and Re-characterize result_other->action_other

Caption: Diagnostic workflow for incorrect elemental analysis.

References
  • Cyclopropylacetylene - Organic Syntheses Procedure. Organic Syntheses.
  • Cyclopropyl carbinol: properties, applications in organic synthesis and safety. (2023). Synex Synthetics.
  • Cyclopropylacetylene - Wikipedia. Wikipedia.
  • A kind of preparation method of cyclopropyl-carbinol - Google P
  • Challenges and solutions for the downstream purification of therapeutic proteins - PMC. (2023).

Sources

Technical Support Center: Purification of (1-Ethynylcyclopropyl)methanol by Fractional Distillation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the purification of (1-Ethynylcyclopropyl)methanol. Fractional distillation, while a powerful technique, presents unique challenges when applied to reactive molecules like acetylenic alcohols. This document provides in-depth, experience-driven troubleshooting advice and frequently asked questions to ensure the safe and efficient execution of this critical purification step. Our focus is on the causality behind experimental choices, empowering you to not only solve problems but also proactively prevent them.

Part 1: Critical Safety Precautions

Before initiating any procedure, it is imperative to address the inherent risks associated with distilling acetylenic compounds. The terminal alkyne functionality can pose thermal stability risks.

Q: What are the primary safety hazards when distilling this compound and how can I mitigate them?

A: The primary hazards are the potential for exothermic decomposition and the flammability of the compound and its vapors. Acetylenic compounds can be thermally sensitive, especially in the presence of certain metal contaminants or peroxides.

Mitigation Protocol:

  • Atmosphere Control: Always conduct the distillation under an inert atmosphere (e.g., nitrogen or argon). This prevents the formation of explosive peroxides and minimizes oxidation.[1]

  • Temperature Management: Never heat the distillation flask to dryness. Concentrated residues may contain peroxides or catalytic impurities that can initiate decomposition. Always maintain a small amount of liquid in the distilling flask.

  • Heat Source: Use a heating mantle connected to a variable transformer. Avoid open flames. Ensure the mantle size correctly matches the flask to prevent superheating of the glass above the liquid level.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a face shield, a flame-resistant lab coat, and appropriate gloves.[2]

  • Ventilation: All distillations of flammable materials must be performed inside a certified chemical fume hood to prevent the accumulation of flammable vapors.[2][3]

  • Equipment Integrity: Inspect all glassware for cracks or defects before use. Ensure all joints are properly sealed to prevent vapor leaks.

Part 2: Troubleshooting Guide

This section addresses specific, common problems encountered during the fractional distillation of this compound.

Q1: My distillation is extremely slow, or the vapor temperature is not rising to the expected boiling point. What's wrong?

A: This is a common issue often related to insufficient energy input or heat loss.

  • Cause 1: Inadequate Heating. The heat supplied to the distillation pot is insufficient to generate enough vapor to ascend the column and reach the condenser.

    • Solution: Gradually increase the power setting on your heating mantle. Monitor the pot liquid for gentle, controlled boiling. Avoid excessively rapid boiling, which can lead to flooding (see Q3).

  • Cause 2: Poor Insulation. The fractionating column is losing too much heat to the surroundings, causing the vapor to condense and fall back down before it can reach the thermometer and condenser. This is especially prevalent in a fume hood with high airflow.

    • Solution: Insulate the distillation head and the fractionating column (but not the condenser) with glass wool or aluminum foil.[1] This minimizes heat loss and helps maintain the vapor-liquid equilibrium necessary for efficient separation.

  • Cause 3: System Leak. A leak in the system, particularly under vacuum, will prevent the pressure from dropping to the target level, meaning a higher temperature is required for boiling. It also allows vapors to escape.

    • Solution: Check all glass joints and connections. Ensure they are properly greased (if using a vacuum) and securely clamped. If under vacuum, check the pump and tubing for leaks.

Q2: The temperature reading on my thermometer is fluctuating wildly.

A: Unstable temperature readings indicate a disruption in the vapor-liquid equilibrium within the column.

  • Cause 1: Bumping or Uneven Boiling. The liquid in the distillation flask is superheating and then boiling in large bursts, sending slugs of vapor and liquid up the column.

    • Solution: Ensure you are using boiling chips or a magnetic stir bar to promote smooth boiling. For vacuum distillation, a magnetic stirrer is strongly preferred as boiling chips can become ineffective under reduced pressure.

  • Cause 2: Distillation Rate is Too High. Heating the flask too aggressively causes vapor to move up the column too quickly, preventing the establishment of a proper temperature gradient and equilibrium.[4]

    • Solution: Reduce the heating rate to achieve a slow, steady distillation rate, typically 1-2 drops per second at the condenser outlet.[1]

  • Cause 3: Incorrect Thermometer Placement. The thermometer bulb must be positioned correctly to accurately measure the temperature of the vapor that is in equilibrium with the liquid condensing on it.

    • Solution: The top of the thermometer bulb should be level with the bottom of the side-arm leading to the condenser.[1] If it's too high, the reading will be low; if it's too low, it will be affected by the boiling liquid in the pot.

Q3: My fractionating column has filled with liquid (flooding).

A: Flooding occurs when the upward flow of vapor is so great that it prevents the downward flow of condensate. [4]

  • Cause 1: Excessive Boil-Up Rate. The most common cause is too much heat being applied to the distillation flask.

    • Solution: Immediately reduce or remove the heat source. Allow the liquid in the column to drain back into the pot. Once the column has cleared, resume heating at a much lower rate.

  • Cause 2: High Vacuum Pressure. If operating under vacuum, a sudden drop in pressure (e.g., from a well-sealed system finally reaching the pump's capacity) can cause the liquid to boil too vigorously.

    • Solution: Temporarily introduce a small bleed of inert gas to raise the pressure slightly and control the boiling. Re-establish the desired pressure slowly.

Q4: My separation is poor; the collected fractions are still impure.

A: Inefficient separation means your column is not achieving the required number of theoretical plates.

  • Cause 1: Inappropriate Column Packing. The choice of packing material directly impacts the surface area available for vapor-liquid contact, which determines the column's efficiency.

    • Solution: For vacuum distillation, a packing with a low pressure drop is crucial.[5][6] Structured packing (like wire mesh) or random packing with high void space (like Pro-Pak® packing) are excellent choices as they provide high efficiency with minimal pressure drop.[7][8] For atmospheric pressure, Raschig rings or Berl saddles can also be effective.[9]

  • Cause 2: Distillation Rate is Too Fast. As mentioned in Q2, a high distillation rate does not allow sufficient time for the multiple condensation-vaporization cycles required for good separation.[4]

    • Solution: Slow down the distillation. A good separation requires patience and a slow, steady collection rate.

  • Cause 3: Presence of an Azeotrope. The impurity may form an azeotrope—a mixture with a constant boiling point—with this compound or the solvent.[10] Simple distillation cannot separate an azeotrope.

    • Solution: This is a more complex issue. Check reference literature for known azeotropes.[10] If an azeotrope is suspected, techniques like azeotropic distillation (adding an entrainer to form a new, lower-boiling azeotrope) or extractive distillation may be required.[11][12]

Part 3: Frequently Asked Questions (FAQs)

Q: What is the expected boiling point of this compound?

A: The boiling point is highly dependent on pressure. This compound has a relatively high boiling point at atmospheric pressure, and vacuum distillation is strongly recommended to prevent potential thermal decomposition. While specific literature values are scarce, similar acetylenic carbinols are often distilled under vacuum.[13] You will need to determine the optimal conditions empirically, starting with a moderate vacuum (e.g., 10-20 mmHg) and observing the distillation temperature.

Q: Which type of column packing is best for this purification?

A: The best choice depends on the scale and required purity. For laboratory-scale, high-purity distillations under vacuum, structured packing (e.g., wire gauze) is often ideal due to its high efficiency and very low pressure drop.[7] High-efficiency random packing (e.g., Pro-Pak®) is also an excellent, and often more cost-effective, alternative that performs well under vacuum.[8] The key is to maximize surface area while minimizing pressure drop to keep the reboiler temperature as low as possible.[6]

Q: Can I use a simple distillation apparatus instead of a fractional one?

A: This is only advisable if the boiling points of the desired product and the impurities are very different (greater than 70 °C separation).[1] For removing a low-boiling solvent like diethyl ether or a very high-boiling impurity, simple distillation may suffice. However, to separate closely boiling isomers or byproducts from the synthesis, fractional distillation is necessary to achieve high purity.

Q: My crude product contains residual synthesis solvent (e.g., Methanol, Acetone). Will this interfere?

A: Yes. Solvents must be removed as much as possible before fractional distillation, typically using a rotary evaporator. Residual solvents can co-distill with your product, potentially forming azeotropes and complicating the purification. For example, acetone and methanol form a well-known azeotrope.[14] A low-boiling initial fraction should always be collected and discarded, as this will contain the most volatile impurities and residual solvents.

Part 4: Data & Protocols
Physical Properties & Distillation Parameters
PropertyValue / RecommendationSource
Molecular Formula C₆H₈O[]
Molecular Weight 96.13 g/mol []
Appearance Colorless liquid[16]
Boiling Point (Atmospheric) Not recommended due to thermal stability concerns.General Practice
Boiling Point (Vacuum) Empirically determined. Start at ~10-20 mmHg and monitor temperature.[17]
Recommended Solvents Methanol (B.P. 64.7 °C), Acetone (B.P. 56.3 °C) - Note potential for azeotropes[18]
General Fractional Distillation Protocol
  • Assembly: Assemble the fractional distillation apparatus in a fume hood. Use a round-bottom flask of a size such that the crude material fills it to about one-half to two-thirds full.

  • Packing & Stirring: Add a magnetic stir bar to the flask and charge it with the crude this compound. Pack the fractionating column with the chosen packing material.

  • Inert Atmosphere: Assemble the rest of the apparatus, ensuring all joints are secure. Flush the system with an inert gas like nitrogen.

  • Vacuum: If performing vacuum distillation, connect the vacuum pump through a cold trap. Slowly evacuate the system to the desired pressure.

  • Heating & Equilibration: Turn on the stirrer and begin heating the flask gently. Watch for the condensate ring to slowly rise up the column.[1] Allow the column to equilibrate by adjusting the heat so that the condensing vapor remains in the column head for a period before any distillate is collected (total reflux).

  • Collection: Begin collecting the distillate at a slow, steady rate (1-2 drops per second).

  • Fraction Cuts: Collect fractions in separate receiving flasks. Typically, an initial "forerun" fraction containing volatile impurities is collected first. The main fraction is collected when the head temperature is stable at the boiling point of the product. A final, higher-boiling fraction should also be segregated.

  • Shutdown: Stop the distillation before the flask boils dry. Turn off the heat and allow the system to cool completely before venting the inert gas and disassembling.

Part 5: Workflow Visualization

Fractional_Distillation_Workflow cluster_setup System Setup cluster_process Distillation Process A Crude this compound in Distillation Flask (with Stir Bar) B Fractionating Column (Packed) A->B Heat (Heating Mantle) C Thermometer (Correct Placement) B->C Vapor Vapor Rises & Undergoes Multiple Condensation/Vaporization Cycles B->Vapor Vapor Path D Condenser (Cooling Water In/Out) C->D E Vacuum/Inert Gas Adapter D->E F Receiving Flask E->F Equilibrium Vapor-Liquid Equilibrium Established Vapor->Equilibrium Condense Purest Vapor Reaches Condenser Equilibrium->Condense Collect Purified Liquid Collected Condense->Collect Collect->F

Caption: Workflow for the fractional distillation of this compound.

References
  • EPCM Holdings. Distillation Columns: Plates and Packing.
  • Kuber Precision Technology. Guide to Structured Packing in Distillation Columns.
  • Pope Scientific Inc. Fractionating Column Packing | Pro-Pak Column Packing.
  • Advanced Filtration and Separation. Distillation Trays vs Packing: How to Choose for Your Column Based on Efficiency and Cost.
  • Xintao. How To Select The Random packing in distillation column.
  • Expert Synthesis Solutions. SAFETY DATA SHEET Version: 2 Revision Date: 10/09/18.
  • GWSI. Dive Into Azeotropic Distillation: Essential Techniques.
  • University of Rochester, Department of Chemistry. Purification: Fractional Distillation.
  • Wikipedia. Azeotropic distillation.
  • Google Patents. US5437770A - Separation of ethanol from isopropanol by azeotropic distillation.
  • AA Blocks. Safety Data Sheet.
  • Chemistry For Everyone. How Do You Troubleshoot Common Distillation Column Issues?
  • Koch Modular. Distillation.
  • IChemE. Troubleshooting Distillation Controls – course outline.
  • AIChE. Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns.
  • ResearchGate. (PDF) Troubleshooting a Distillation Column - Problem and Solution.
  • Gantrade Corporation. Acetylenic Alcohols.
  • Methanex. Physical Properties of Pure Methanol.
  • Progressive Academic Publishing. SYNTHESIS OF AROMATIC ACETYLENE ALCOHOLS AND THEIR VINYL ETHERS BY VARIOUS METHODS.
  • Google Patents. US2163720A - Preparation of acetylenic alcohols.
  • PubChem. Methanol.
  • Royal Society of Chemistry. Synthesis of vinyl-substituted alcohols using acetylene as a C2 building block.
  • E3S Web of Conferences. Research of the synthesis of new acetylene aminoalcohols.
  • BRANDTECH Scientific. Solvent Boiling Point Chart.
  • UD Technologies. Rotary Evaporator Solvent Chart.
  • ResearchGate. (PDF) Modelling in methanol synthesis.
  • NIST. Methyl Alcohol.

Sources

Technical Support Center: Purification of (1-Ethynylcyclopropyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for (1-Ethynylcyclopropyl)methanol. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile building block. The unique strained cyclopropyl ring coupled with the reactive terminal alkyne makes it a valuable synthon, but its purification can present specific challenges. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you achieve the desired purity for your critical applications.

Section 1: Troubleshooting and Core Purification Strategy

This section addresses common issues encountered during the purification of this compound, which is typically synthesized via the ethynylation of cyclopropanone.[1]

Q1: My crude product contains unreacted starting materials and various side products. What is the best initial approach to purification?

Answer: The optimal purification strategy depends on the nature and boiling points of the impurities. A multi-step approach starting with a liquid-liquid extraction followed by a high-resolution technique like vacuum distillation or flash chromatography is generally most effective.

Causality and In-Depth Explanation: The synthesis of this compound often involves organometallic reagents and a strained ketone (cyclopropanone). This can lead to a complex crude mixture containing:

  • Non-polar impurities: Unreacted starting materials, solvents (e.g., THF, diethyl ether), and potential byproducts from cyclopropanone rearrangement.[2]

  • Polar impurities: The desired alcohol product, and potentially over-reduction products.

  • Ionic impurities: Salts formed during the reaction quench and aqueous workup.

A logical workflow is essential to tackle this complexity.

Purification_Workflow cluster_0 Initial Cleanup cluster_1 High-Resolution Purification cluster_2 Final Steps Crude Crude Reaction Mixture Workup Aqueous Workup (e.g., with sat. NH4Cl) Crude->Workup Dry Dry Organic Layer (e.g., MgSO4, Na2SO4) Workup->Dry Choice Purification Choice Point Dry->Choice Distill Vacuum Distillation (For thermally stable, volatile impurities) Choice->Distill Boiling Point Difference >25°C Chrom Flash Chromatography (For non-volatile or similarly boiling impurities) Choice->Chrom Similar Boiling Points or Thermal Sensitivity Pure Pure this compound Distill->Pure Chrom->Pure Analysis Purity Assessment (NMR, GC, HPLC) Pure->Analysis

Caption: General workflow for the purification of this compound.

Q2: I've chosen vacuum distillation, but my yield is low and the product seems to be degrading. What's going wrong?

Answer: Low yield and degradation during distillation are often caused by excessive heating (thermal decomposition), prolonged heating time, or an unstable vacuum. The presence of acidic or basic impurities can also catalyze decomposition pathways.

Expert Insights: Propargyl alcohols and cyclopropane rings can be thermally sensitive.[3] It is critical to minimize thermal stress.

  • Use a High-Efficiency Apparatus: A short-path distillation apparatus (like a Kugelrohr) is ideal as it minimizes the surface area and the time the compound spends at high temperature.

  • Ensure a Stable Vacuum: Use a high-quality vacuum pump with a cold trap and a digital vacuum gauge. Fluctuations in pressure will cause unstable boiling and temperature changes, leading to decomposition.

  • Control the Temperature: Use an oil bath with a magnetic stirrer for uniform heating. Never heat the distillation flask directly with a heating mantle, as this creates hot spots.[4] Add anti-bumping granules or a small magnetic stir bar to ensure smooth boiling.[4]

  • Neutralize the Crude Product: Before distilling, wash the crude organic extract with a mild buffer (like a saturated sodium bicarbonate solution) to remove any residual acid from the workup, which could catalyze isomerization.

Q3: I'm struggling to get good separation with flash column chromatography. What solvent system should I use?

Answer: The key is to find a solvent system that provides a good retention factor (Rƒ) difference between your product and the impurities. For this compound, a moderately polar compound, a gradient elution with a hexane/ethyl acetate or dichloromethane/methanol system on silica gel is an excellent starting point.

Step-by-Step Guide to Method Development:

  • TLC Analysis: Use Thin Layer Chromatography (TLC) to test various solvent mixtures. Spot your crude material on a silica gel TLC plate.

  • Solvent Screening: Develop the plate in different solvent systems.

    • Start with a non-polar system (e.g., 10% Ethyl Acetate in Hexane).

    • Gradually increase the polarity (e.g., 20%, 30% Ethyl Acetate in Hexane).

  • Target Rƒ: Aim for a solvent system that gives your product an Rƒ value of approximately 0.25-0.35. This Rƒ provides the best balance for good separation and reasonable elution time during the column chromatography.

  • Column Elution: Start the flash chromatography with a solvent system that is slightly less polar than the one that gave you the target Rƒ on TLC. Gradually increase the polarity (gradient elution) to first elute non-polar impurities, followed by your product.[5]

Data Summary Table:

Compound TypeTypical PolarityRecommended Eluent System (Silica Gel)
Hydrocarbon byproducts, unreacted silanesVery Low100% Hexane or Pentane
Ether Solvents (THF, Et₂O)LowHexane / Ethyl Acetate (98:2 to 95:5)
This compound (Product) Moderate Hexane / Ethyl Acetate (80:20 to 60:40)
Diol or over-reduction byproductsHighHexane / Ethyl Acetate (50:50) or DCM/MeOH (98:2)

Section 2: Detailed Experimental Protocols

These protocols provide a validated starting point. Always perform experiments in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE).[6][7]

Protocol 1: High-Resolution Vacuum Distillation

This protocol is suitable for purifying multi-gram quantities of the product from less volatile or more volatile impurities.

  • Apparatus Setup: Assemble a short-path vacuum distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease. Connect the receiving flask to a cold trap cooled with dry ice/acetone or liquid nitrogen.

  • Material Preparation: Place the crude, dried (anhydrous Na₂SO₄) this compound into the distillation flask with a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Evacuate the System: Slowly and carefully apply vacuum. The initial bubbling is due to dissolved solvents; wait for this to subside.

  • Heating: Once a stable vacuum is achieved (typically <1 mmHg), begin slowly heating the distillation flask in an oil bath while stirring.

  • Fraction Collection:

    • Collect a "forerun" fraction, which will contain any low-boiling impurities (e.g., residual solvents).

    • Once the temperature at the thermometer head stabilizes, switch to a new receiving flask to collect the main product fraction. Record the boiling point and the pressure.

    • Stop the distillation before the flask is completely dry to prevent the formation of non-volatile, potentially unstable residues.

  • Shutdown: Remove the heat source and allow the system to cool completely before slowly re-introducing air.

Protocol 2: Preparative Flash Column Chromatography

This method offers excellent separation for complex mixtures or thermally sensitive compounds.[8]

Flash_Chromatography_Workflow Start Start: Crude Product in Minimum Solvent Step1 1. Prepare Silica Gel Slurry & Pack Column Start->Step1 Step2 2. Load Sample onto Column Step1->Step2 Step3 3. Begin Elution with Low Polarity Solvent Step2->Step3 Step4 4. Gradually Increase Solvent Polarity (Gradient) Step3->Step4 Step5 5. Collect Fractions Systematically Step4->Step5 Step6 6. Analyze Fractions by TLC Step5->Step6 Step7 7. Combine Pure Fractions Step6->Step7 Step8 8. Evaporate Solvent (Rotary Evaporator) Step7->Step8 End Result: Purified Product Step8->End

Caption: Step-by-step workflow for flash column chromatography.

  • Column Preparation: Select an appropriately sized column for your sample amount (typically a 40:1 to 100:1 ratio of silica gel to crude material by weight). Pack the column with silica gel as a slurry in the initial, non-polar eluent (e.g., 5% ethyl acetate in hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent like dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column ("dry loading").[9]

  • Elution: Begin eluting the column with the non-polar starting solvent, applying positive pressure (air or nitrogen).

  • Gradient Formation: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) in the eluent. This can be done stepwise or as a continuous gradient.

  • Fraction Collection: Collect fractions of equal volume in test tubes or vials.

  • Fraction Analysis: Spot every few fractions on a TLC plate. Develop the plate and visualize the spots (e.g., using a UV lamp and/or a potassium permanganate stain) to identify which fractions contain the pure product.

  • Combine and Concentrate: Combine the fractions that contain only the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.

Section 3: Purity Assessment and Safety FAQs

Q4: What is the most reliable method to determine the final purity?

Answer: No single method is perfect; a combination of techniques provides the most trustworthy result. For routine analysis, Gas Chromatography (GC) with a Flame Ionization Detector (FID) is often the method of choice due to its high resolution and sensitivity for volatile organic compounds. For absolute quantification without a reference standard, Quantitative NMR (qNMR) is exceptionally powerful.[10][11]

MethodAdvantagesDisadvantages
GC High resolution, excellent for volatile impurities, quantitative.Compound must be thermally stable.
¹H qNMR Absolute quantification, structural info, no reference standard needed.[10]Lower sensitivity than GC, requires a pure internal standard.
HPLC Good for non-volatile impurities, highly versatile.[11]May require chromophore for UV detection, can be more complex to develop.
Q5: What key signals in ¹H NMR and IR spectra confirm the product's identity?

Answer:

  • Infrared (IR) Spectroscopy:

    • ~3300 cm⁻¹ (strong, sharp): This is the characteristic C≡C-H stretch of a terminal alkyne.

    • ~3400 cm⁻¹ (broad): This indicates the O-H stretch of the alcohol.

    • ~2100 cm⁻¹ (weak, sharp): This is the C≡C triple bond stretch. Its weakness is typical for terminal alkynes.

  • ¹H NMR Spectroscopy:

    • A singlet or narrow triplet around 2.0-2.5 ppm: This corresponds to the acetylenic proton (-C≡C-H ).

    • A broad singlet: This is the alcohol proton (-OH ). Its chemical shift is variable and it will disappear upon a D₂O shake.

    • Multiplets in the upfield region (typically 0.5-1.5 ppm): These are characteristic of the protons on the cyclopropyl ring.

Q6: What are the critical safety precautions for handling this compound?

Answer: There are two primary hazards: flammability and the potential to form explosive metal acetylides.

  • Flammability: The compound is an organic alcohol and should be treated as flammable. Handle only in a fume hood, away from ignition sources like open flames or hot surfaces.[6] Ensure all equipment is properly grounded to prevent static discharge.[6]

  • Explosive Acetylide Formation: Terminal alkynes can react with certain metals—particularly heavy metals like copper, silver, mercury, and lead—to form highly unstable and shock-sensitive explosive acetylides.[6]

    • NEVER use spatulas or needles made of brass or bronze (which contain copper). Use stainless steel or plastic equipment.

    • AVOID contact with heavy metal salts or reagents unless it is a desired part of a subsequent reaction.

    • Storage: Store the purified product in a cool, dark place, preferably in a freezer, under an inert atmosphere (nitrogen or argon) to maintain quality.[6]

References

  • University of Colorado Boulder.
  • University of New Brunswick.
  • University of York.
  • California State University, Stanislaus.
  • MIT OpenCourseWare. (2005). 8.
  • International Journal of Advanced Research in Engineering and Management. (2025).
  • Griesbeck, A. G., et al. (2012). Temperature-dependent, competitive 1,3-acyl shift versus decarbonylation of a cyclopropanone intermediate.
  • Chemistry Steps. Alkynes to Alcohols. [Link]
  • Teledyne ISCO. (2022).
  • Wikipedia.
  • eviQ. (2019). 188-Safe handling and waste management of hazardous drugs. [Link]
  • ResearchGate. (1992). Preparative chromatographic purification of cyclosporine metabolites. [Link]
  • Teledyne ISCO. (2019).
  • MDPI. (2024).
  • Waser, J., et al. (2012). Remote Functionalization by Pd-Catalyzed Isomerization of Alkynyl Alcohols.
  • Sartorius BIA Separations.
  • Google Patents. (2009).
  • Organic Syntheses. tributyl[(methoxymethoxy)methyl]stannane. [Link]
  • chemrevise. (2021). 4.2.1 Alcohols. [Link]
  • TAPPI PEERS Conference. (2012).

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Optimizing Sonogashira coupling reaction conditions for (1-Ethynylcyclopropyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Sonogashira Coupling of (1-Ethynylcyclopropyl)methanol

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the Sonogashira coupling of this compound. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile building block in their synthetic workflows. Here, we address common challenges and provide in-depth, mechanistically-driven solutions to help you optimize your reaction conditions and achieve high-yield, reproducible results.

Overview: The Chemistry at Hand

The Sonogashira reaction is a powerful cross-coupling method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] The reaction is typically catalyzed by a palladium(0) complex and co-catalyzed by a copper(I) salt in the presence of an amine base.[2][3] For the specific substrate, this compound, this reaction opens pathways to novel chemical entities incorporating the unique cyclopropylmethanol motif, a valuable pharmacophore in medicinal chemistry.

While robust, the reaction is sensitive to several parameters. Success hinges on the careful selection of catalysts, bases, and solvents, as well as the mitigation of common side reactions. This guide provides a structured approach to troubleshooting and optimization.

Core Reaction Schematics

Classic Sonogashira Catalytic Cycle

The reaction proceeds through two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[4][5] Understanding this mechanism is fundamental to effective troubleshooting.

Sonogashira_Cycle Figure 1: The Pd/Cu Dual Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_ox Oxidative Addition pd0->pd_ox pd_complex L₂Pd(II)(Ar)X pd_ox->pd_complex transmetal Transmetalation pd_complex->transmetal pd_product_complex L₂Pd(II)(Ar)(C≡CR') transmetal->pd_product_complex cu_salt CuX transmetal->cu_salt Regenerates Cu(I) red_elim Reductive Elimination pd_product_complex->red_elim red_elim->pd0  Regenerates  Catalyst product Ar-C≡CR' red_elim->product cu_acetylide Cu(I)-C≡CR' cu_acetylide->transmetal Transfers Alkyne alkyne HC≡CR' alkyne->cu_acetylide base Base (e.g., Et₃N) base->cu_acetylide cu_salt->cu_acetylide ar_x Ar-X ar_x->pd_ox Troubleshooting_Flowchart Figure 2: Troubleshooting Workflow decision decision result result issue issue start Reaction Start check_yield Check Reaction Conversion & Purity start->check_yield low_conversion Is Pd Black Precipitate Visible? check_yield->low_conversion Low / No Conversion homo_coupling Primary Side Product? check_yield->homo_coupling Homo-coupling (Glaser Product) success Reaction Optimized check_yield->success High Yield & Purity pd_black_yes Catalyst Deactivation. Change solvent (e.g., to DMF). Check ligand stability. low_conversion->pd_black_yes Yes pd_black_no Check Reagent Quality (Pd source, base, solvent). Ensure inert atmosphere. low_conversion->pd_black_no No pd_black_yes->check_yield check_halide Using Aryl Bromide/Chloride? pd_black_no->check_halide Still Low? halide_yes Increase Temperature. Use bulky, electron-rich ligands (e.g., XPhos). check_halide->halide_yes Yes halide_no Re-evaluate all reagent and atmosphere integrity. Consider a different Pd source. check_halide->halide_no No (Aryl Iodide) halide_yes->check_yield halide_no->check_yield hc_yes Switch to Copper-Free Protocol. Ensure rigorous O₂ exclusion. Use reducing (N₂/H₂) atmosphere. homo_coupling->hc_yes Yes hc_yes->check_yield

Caption: A decision tree for troubleshooting common Sonogashira coupling issues.

Problem 3: Choosing the Right Conditions

The sheer number of available catalysts, bases, and solvents can be daunting.

  • Q: What is a good starting point for reaction conditions for this compound with an aryl iodide?

    A: A standard, reliable starting point is the classic Pd/Cu co-catalyzed system. This provides a robust baseline from which to optimize.

ComponentRecommendationMolar Equiv. / LoadingRationale
Aryl Halide Aryl Iodide1.0Highest reactivity, allows for mild conditions. [6]
Alkyne This compound1.1 - 1.5Slight excess ensures complete consumption of the halide.
Pd Catalyst PdCl₂(PPh₃)₂1-2 mol %A stable, reliable Pd(II) precatalyst. [2]
Cu Co-catalyst CuI2-5 mol %Accelerates the reaction, allowing for lower temperatures. [7]
Base Triethylamine (Et₃N)2.0 - 3.0Acts as both base and often as a co-solvent. [1]
Solvent THF or Acetonitrile~0.1 - 0.5 MGood general-purpose solvents that dissolve reagents well. [8]
Temperature Room Temp to 40 °C-Mild conditions are often sufficient for aryl iodides. [1]
  • Q: When should I choose a copper-free system?

    A: Opt for a copper-free system when:

    • Glaser homo-coupling is a persistent and unavoidable problem. [9] 2. Your downstream application is sensitive to trace copper contamination (e.g., certain biological assays or materials science applications).

    • Your substrate is particularly sensitive and degrades under the standard conditions.

ComponentRecommendationMolar Equiv. / LoadingRationale
Aryl Halide Aryl Iodide or Bromide1.0System is robust for both halides.
Alkyne This compound1.2 - 1.5Slight excess is still recommended.
Pd Catalyst Pd(OAc)₂ + Ligand1-2 mol %A simple Pd(II) source combined with a powerful ligand.
Ligand XPhos or SPhos2-4 mol %Bulky, electron-rich ligands promote the Cu-free mechanism. [4]
Base K₃PO₄ or Cs₂CO₃2.0Strong inorganic bases are effective in these systems. [1]
Solvent Dioxane or Toluene~0.1 - 0.5 MAprotic solvents are typically used with inorganic bases. [10]
Temperature 50 - 100 °C-Higher temperatures are often needed to drive the reaction. [11]

Experimental Protocols

Protocol 1: Standard Pd/Cu Catalyzed Sonogashira Coupling
  • To a flame-dried Schlenk flask under an argon atmosphere, add the aryl iodide (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol %), and CuI (0.04 mmol, 4 mol %).

  • Add anhydrous, degassed THF (5 mL) and triethylamine (3.0 mmol, 3 equiv.).

  • Stir the mixture for 5 minutes at room temperature.

  • Add this compound (1.2 mmol, 1.2 equiv.) via syringe.

  • Stir the reaction at room temperature (or heat to 40 °C if needed) and monitor by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a short plug of celite to remove catalyst residues.

  • Wash the filtrate with saturated aq. NH₄Cl solution, then brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling
  • To a flame-dried Schlenk flask under an argon atmosphere, add the aryl bromide (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol %), XPhos (0.04 mmol, 4 mol %), and K₃PO₄ (2.0 mmol, 2 equiv.).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed dioxane (5 mL).

  • Add this compound (1.2 mmol, 1.2 equiv.) via syringe.

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

References

  • Sonogashira coupling. In Wikipedia.
  • Sonogashira Coupling. In Chemistry LibreTexts.
  • Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
  • Sonogashira Coupling: Mechanism, Steps & Applications Explained. In Vedantu.
  • Sonogashira coupling. In SynArchive.
  • Sonogashira Coupling. In Organic Chemistry Portal.
  • Valerie, A. et al. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry. [Link]
  • Shaik, A. B. et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]
  • Copper-free Sonogashira coupling. In The chemical reaction database.
  • Serebrennikova, A. V. et al. (2022). and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. Chemical Engineering Transactions. [Link]
  • Jahagirdar, V. V. et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]
  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. [Link]
  • Gazvoda, M. et al. (2018). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation.
  • Supposed mechanism for the copper-cocatalysed Sonogashira reaction. In ResearchGate.
  • de Souza, A. L. F. et al. (2018). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. Journal of the Brazilian Chemical Society. [Link]
  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. [Link]
  • Sonogashira troubleshooting help needed. In Reddit.
  • Struggling to make a sonogashira coupling reaction happen. In Reddit.
  • Sonogashira cross-coupling of 32 with propargyl alcohol. In ResearchGate.

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Technical Support Center: Synthesis of (1-Ethynylcyclopropyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (1-Ethynylcyclopropyl)methanol. This guide is designed for researchers, chemists, and drug development professionals aiming to improve the yield and purity of this valuable synthetic intermediate. Here, we address common challenges through a detailed troubleshooting guide and frequently asked questions, grounding our advice in established chemical principles and field-proven experience.

Part 1: Frequently Asked Questions (FAQs)

This section covers high-level questions regarding the primary synthetic route: the addition of an ethynyl Grignard reagent to cyclopropanecarbaldehyde.

Q1: What is the most common and reliable method for synthesizing this compound?

The most prevalent and generally reliable method is the nucleophilic addition of an ethynyl Grignard reagent, such as ethynylmagnesium bromide, to cyclopropanecarbaldehyde. This approach is favored for its directness and use of commercially available or readily prepared starting materials. The reaction involves two key stages: the formation of the Grignard reagent and its subsequent reaction with the aldehyde.

Q2: Why is the Grignard reagent preparation so critical for this synthesis?

Grignard reagents are highly reactive organometallic compounds that are extremely sensitive to moisture and acidic protons.[1] They will readily react with water, alcohols, or even trace atmospheric moisture in an acid-base reaction that is significantly faster than the desired nucleophilic addition to the aldehyde carbonyl.[1] This parasitic reaction consumes the Grignard reagent, directly reducing the potential yield of this compound. Therefore, maintaining strictly anhydrous (water-free) conditions is paramount for success.

Q3: What are the primary safety concerns I should be aware of?

The key safety concerns involve the reagents used:

  • Ethynylmagnesium Bromide: This Grignard reagent is typically prepared in situ from acetylene gas and an alkylmagnesium halide (e.g., ethylmagnesium bromide). Acetylene is a flammable gas and can form explosive acetylides. It must be handled in a well-ventilated fume hood, away from ignition sources.[2][3]

  • Grignard Reagents (General): These are pyrophoric and react violently with water. All glassware must be rigorously dried (e.g., flame-dried under an inert atmosphere), and anhydrous solvents must be used.[1][4]

  • Solvents: Anhydrous ethers like tetrahydrofuran (THF) or diethyl ether are commonly used. These are highly flammable and can form explosive peroxides upon prolonged storage and exposure to air. Always use freshly distilled or inhibitor-tested solvents.

Part 2: Troubleshooting Guide for Low Yields & Impurities

This section addresses specific experimental problems in a question-and-answer format, providing causal analysis and actionable solutions.

Problem 1: My Grignard reaction fails to initiate or proceeds very sluggishly.

Symptoms:

  • The magnesium turnings do not react with the ethyl bromide to form the initial Grignard reagent.

  • The reaction mixture does not become warm or cloudy as expected.

Causal Analysis & Solutions:

The primary barrier to Grignard initiation is the passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings.[4] This inert layer prevents the alkyl halide from accessing the reactive magnesium metal.

dot

Caption: Decision workflow for troubleshooting Grignard reaction initiation.

Detailed Protocols:

  • Mechanical Activation: Before starting, briefly grind the magnesium turnings in a dry mortar and pestle to expose a fresh, unoxidized surface.[5]

  • Chemical Activation:

    • Iodine: Add a single small crystal of iodine to the flask with the magnesium turnings. The iodine reacts with the magnesium surface, disrupting the oxide layer. The characteristic purple color of the iodine vapor will fade as the reaction initiates.[5][6]

    • 1,2-Dibromoethane: Add a few drops of 1,2-dibromoethane. It reacts with the magnesium to form magnesium bromide and ethene gas, exposing a fresh reactive surface.[4]

  • Ensure Anhydrous Conditions:

    • Glassware: Flame-dry all glassware under a vacuum or a strong stream of inert gas (Nitrogen or Argon) immediately before use to remove adsorbed water.[5]

    • Solvents: Use freshly distilled THF over a drying agent like sodium/benzophenone or commercially available anhydrous solvent from a sealed bottle.

Problem 2: The yield is consistently low, even after successful Grignard formation.

Symptoms:

  • TLC or GC-MS analysis of the crude product shows a large amount of unreacted cyclopropanecarbaldehyde.

  • The isolated yield of this compound is below 50%.

Causal Analysis & Solutions:

Low yields can stem from several issues during the reaction of the ethynylmagnesium bromide with the aldehyde.

Potential Cause Explanation Recommended Solution
Incorrect Stoichiometry The concentration of the prepared Grignard reagent was lower than assumed, leading to an excess of the aldehyde.Titrate the Grignard Reagent: Before adding the aldehyde, determine the exact concentration of your ethynylmagnesium bromide solution. A common method is titration against a known concentration of I₂ until the iodine color persists.[1] Adjust the amount of aldehyde added based on the titration result.
Side Reaction: Disproportionation Adding the alkylmagnesium halide too quickly or at too high a temperature to the acetylene-saturated THF can lead to the formation of the di-Grignard derivative (BrMg-C≡C-MgBr).[7] This species is less soluble and can be less reactive.Control Addition: Use a dropping funnel for the slow, dropwise addition of the ethylmagnesium bromide solution into the acetylene-saturated THF. Maintain a low temperature (e.g., 0-10 °C) with an ice bath during this step.[2][3]
Side Reaction: Enolization The Grignard reagent can act as a base, deprotonating the α-carbon of the aldehyde to form an enolate. This is more common with sterically hindered ketones but can occur with aldehydes.[1] This regenerates the aldehyde upon workup.Low-Temperature Addition: Add the aldehyde solution dropwise to the Grignard reagent at a low temperature (e.g., -78 °C to 0 °C) to favor the nucleophilic addition pathway over deprotonation.
Impure Aldehyde The cyclopropanecarbaldehyde starting material may have oxidized to cyclopropanecarboxylic acid. The acid will quench the Grignard reagent in an acid-base reaction.Purify the Aldehyde: Distill the cyclopropanecarbaldehyde immediately before use to remove any carboxylic acid impurities.
Problem 3: The final product is impure after workup and difficult to purify.

Symptoms:

  • NMR of the crude product shows significant byproducts.

  • Column chromatography results in co-elution of impurities or degradation of the product on the column.

Causal Analysis & Solutions:

dot

Purification_Workflow Crude_Product Crude Reaction Mixture Workup Quench with Saturated Ammonium Chloride (NH4Cl) Crude_Product->Workup Extraction Extract with Diethyl Ether or Ethyl Acetate Workup->Extraction Drying Dry with Anhydrous MgSO4 or Na2SO4 Extraction->Drying Concentration Concentrate in vacuo (Low Temperature) Drying->Concentration Purification Purification Step Concentration->Purification Column Silica Gel Chromatography (Hexane/EtOAc gradient) Purification->Column Non-volatile impurities Distillation Vacuum Distillation (for volatile impurities) Purification->Distillation Volatile impurities Pure_Product Pure this compound Column->Pure_Product Distillation->Pure_Product

Caption: Recommended workflow for the workup and purification of the final product.

Detailed Protocols:

  • Quenching: The reaction must be "quenched" to destroy any remaining Grignard reagent and protonate the magnesium alkoxide intermediate.

    • Standard Protocol: Slowly and carefully pour the reaction mixture over a stirred, ice-cold saturated aqueous solution of ammonium chloride (NH₄Cl).[3][8] This is a weakly acidic salt that effectively protonates the alkoxide without the risk of causing acid-catalyzed side reactions (like ring-opening of the cyclopropane). Avoid using strong acids like HCl unless absolutely necessary, as they can be too harsh.

  • Extraction and Washing:

    • Extract the aqueous layer multiple times with a suitable organic solvent like diethyl ether or ethyl acetate.

    • Combine the organic layers and wash with brine (saturated NaCl solution) to help remove residual water.

  • Purification:

    • This compound is a relatively volatile alcohol. When concentrating the solvent on a rotary evaporator, use a low bath temperature (<30 °C) to avoid co-evaporation of the product.

    • Silica Gel Chromatography: If impurities are present, purification by column chromatography is effective.

      • Deactivate the Silica: The slightly acidic nature of standard silica gel can sometimes cause degradation of sensitive alcohols. Consider pre-treating the silica gel by slurrying it in a solvent mixture containing 1-2% triethylamine, then packing the column. This neutralizes the acidic sites.

      • Solvent System: A gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 30%) is typically effective for eluting the product. Monitor fractions carefully by TLC.

References

  • Verkruijsse, H. D., & Brandsma, L. (1991). Simple Procedures for Ethynylmagnesium Bromide, Ethynyltrialkylsilanes and Ethynyltrialkylstannanes.
  • ChemWhat. (n.d.). What are the synthesis methods and applications of ethynylmagnesium bromide? - FAQ.
  • Skarlos, L., & Jones, E. R. H. (1963). 1-phenyl-1-penten-4-yn-3-ol. Organic Syntheses, 43, 82. [Link]
  • BYJU'S. (n.d.). List three techniques used to initiate a Grignard reaction that fails to start spontaneously. BYJU'S. [Link]
  • Reddit User Discussion. (2020). Troubleshooting my grignard reactions. r/chemistry. [Link]
  • Reddit User Discussion. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. [Link]
  • ScienceMadness Discussion Board. (2016). Grignard successes and failures. [Link]

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Technical Support Center: Troubleshooting Low Conversion Rates in Reactions with (1-Ethynylcyclopropyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges associated with (1-Ethynylcyclopropyl)methanol. This guide provides in-depth troubleshooting strategies and frequently asked questions to address low conversion rates in reactions involving this versatile building block.

This compound is a valuable reagent in organic synthesis, prized for its unique structural features—a terminal alkyne and a cyclopropyl ring—that allow for a variety of chemical transformations.[1][2] However, its reactivity can also present challenges, leading to suboptimal reaction outcomes. This guide is structured to help you diagnose and resolve these issues systematically.

Troubleshooting Guide: Low Conversion Rates

Low conversion of this compound can stem from a multitude of factors, from reagent quality to subtle nuances in reaction setup. This section addresses specific problems in a question-and-answer format to guide you through the troubleshooting process.

Question 1: My Sonogashira coupling reaction with this compound is sluggish and results in a low yield. What are the likely causes and how can I fix it?

The Sonogashira coupling, a cornerstone of C-C bond formation, is a common application for this compound.[3][4] Poor conversion in this reaction is a frequent issue.

Potential Causes & Solutions:

  • Catalyst System Inactivity: The palladium catalyst and, if used, the copper co-catalyst are the heart of the Sonogashira reaction. Their deactivation is a primary reason for low yields.[5][6]

    • Palladium Catalyst:

      • Oxidation State: Ensure you are using an active Pd(0) source or that your Pd(II) precatalyst is efficiently reduced in situ. The formation of palladium black is a visual indicator of catalyst decomposition.[6]

      • Ligand Choice: For challenging couplings, consider switching from standard phosphine ligands like PPh₃ to more electron-rich and bulky ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands, which can enhance catalyst activity and stability.[5]

    • Copper Co-catalyst:

      • Quality: Copper(I) iodide (CuI) is sensitive to oxidation. Use a fresh, high-quality source. Discolored (green or brown) CuI may be indicative of oxidation and should be avoided.[6]

      • Copper-Free Conditions: To circumvent issues related to the copper co-catalyst, including the common side reaction of alkyne homocoupling (Glaser coupling), consider a copper-free Sonogashira protocol.[5][7]

  • Reaction Conditions:

    • Solvent: The choice of solvent is critical and can significantly influence reaction rate, selectivity, and catalyst stability.[8][9][10] While DMF and THF are common, they can sometimes promote catalyst decomposition.[10][11] Consider exploring other solvents like 1,4-dioxane or acetonitrile.[10][12] The polarity of the solvent can affect the stability of intermediates in the catalytic cycle.[13]

    • Base: An appropriate amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial for the deprotonation of the terminal alkyne.[4][6] Ensure the base is dry and used in sufficient excess. Impurities in the base can poison the catalyst.[11]

    • Temperature: While many Sonogashira reactions proceed at room temperature, sluggish reactions can often be accelerated by gentle heating. However, excessive heat can lead to catalyst decomposition and side reactions.[6][12] A systematic temperature optimization study is recommended.

  • Reagent Quality and Handling:

    • Purity of this compound: Impurities in the alkyne starting material can inhibit the catalyst. Purification by distillation or chromatography may be necessary.

    • Anaerobic Conditions: Oxygen can promote the undesirable homocoupling of the alkyne and can also lead to the oxidation and deactivation of the palladium catalyst.[5] It is imperative to thoroughly degas all solvents and reagents and to maintain a strictly inert atmosphere (argon or nitrogen) throughout the reaction.

Question 2: I am observing significant amounts of alkyne homocoupling (Glaser coupling) instead of the desired cross-coupled product. How can I suppress this side reaction?

Glaser coupling is a common competing pathway in Sonogashira reactions, leading to the formation of a diyne from two molecules of this compound.[5]

Strategies to Minimize Homocoupling:

  • Strictly Anaerobic Conditions: As mentioned previously, oxygen is a key promoter of Glaser coupling. Rigorous degassing of solvents and reagents is the first line of defense.

  • Copper-Free Conditions: The copper(I) co-catalyst is a primary driver of homocoupling.[5] Employing a copper-free protocol is often the most effective solution. These methods typically require more specialized palladium catalysts or ligands to proceed efficiently.[7]

  • Use of a Protecting Group: If feasible for your synthetic route, protecting the terminal alkyne (e.g., as a trimethylsilyl alkyne) can prevent homocoupling. The protecting group can be removed in a subsequent step.

  • Slow Addition of the Alkyne: Adding the this compound slowly to the reaction mixture can help to maintain a low concentration of the free alkyne, thereby disfavoring the bimolecular homocoupling reaction.

Question 3: My cycloisomerization reaction involving this compound is not proceeding to completion. What factors should I investigate?

The unique structure of this compound makes it a candidate for various cycloisomerization reactions. Low conversion in these reactions often points to catalyst deactivation or suboptimal reaction parameters.

Troubleshooting Cycloisomerization:

  • Catalyst Deactivation: Many cycloisomerization reactions are catalyzed by transition metals like palladium or gold. The catalyst can be susceptible to deactivation through reduction to an inactive metallic state.[14]

    • Re-oxidation Strategies: In some cases, the addition of a mild oxidant can regenerate the active catalytic species. For instance, benzoquinone has been used to re-oxidize inactive Pd(0) to the active Pd(II) state in certain cycloisomerization reactions.[14]

  • Solvent and Temperature Optimization: As with cross-coupling reactions, the solvent and temperature play a crucial role. A systematic screen of different solvents and temperatures is often necessary to find the optimal conditions for a specific cycloisomerization.[15][16]

  • Substrate Stability: The strained cyclopropyl ring in this compound can be susceptible to opening under certain conditions, particularly in the presence of acid or at elevated temperatures. This can lead to the formation of undesired byproducts and a reduction in the yield of the desired cycloisomerized product. Careful control of the reaction pH and temperature is essential.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

To ensure its stability and purity, this compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen). It is best stored at low temperatures, ideally in a freezer at or below -20°C.[17][18]

Q2: Can the hydroxyl group in this compound interfere with my reaction?

Yes, the primary alcohol functionality can participate in side reactions. It can act as a nucleophile or a coordinating group to the metal catalyst. If the hydroxyl group is interfering with the desired transformation, it may be necessary to protect it with a suitable protecting group (e.g., silyl ether, benzyl ether) prior to the reaction.

Q3: Are there any known stability issues with this compound?

While relatively stable under proper storage conditions, the compound can be sensitive to strong acids, which may induce rearrangement or decomposition of the cyclopropyl ring.[19] Additionally, like many terminal alkynes, it can be susceptible to oxidative degradation if not handled under an inert atmosphere.

Q4: What purification methods are recommended for this compound?

If the commercially available material does not meet the purity requirements for a sensitive reaction, it can be purified by vacuum distillation. For smaller scales, column chromatography on silica gel can also be an effective purification method.[20]

Experimental Protocols

General Protocol for a Copper-Free Sonogashira Coupling

This protocol provides a starting point for the copper-free coupling of this compound with an aryl halide.

  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable ligand if required.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Addition of Reagents: Add the degassed solvent (e.g., 1,4-dioxane) and the base (e.g., triethylamine, 2.0 equiv.) via syringe.

  • Addition of Alkyne: Add this compound (1.2-1.5 equiv.) dropwise via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor its progress by TLC or GC/LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Data Summary Table
ParameterRecommendation for Low ConversionRationale
Catalyst Use a fresh, active catalyst. Consider more active ligand systems (e.g., Buchwald-type).Catalyst deactivation is a common cause of reaction failure.[5][6]
Copper Employ copper-free conditions.Minimizes alkyne homocoupling.[5][7]
Solvent Screen different solvents (e.g., dioxane, acetonitrile). Ensure the solvent is anhydrous and degassed.Solvent choice impacts catalyst stability and reaction kinetics.[8][10]
Base Use a dry, high-purity amine base in sufficient excess.The base is crucial for alkyne deprotonation; impurities can poison the catalyst.[6]
Atmosphere Maintain a strictly inert atmosphere (Ar or N₂).Oxygen promotes catalyst deactivation and unwanted side reactions.[5]
Temperature Optimize the reaction temperature systematically.Balances reaction rate against thermal decomposition of catalyst and starting materials.[12]
Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low conversion rates in a Sonogashira coupling reaction.

Troubleshooting_Workflow start Low Conversion Observed check_catalyst Evaluate Catalyst System - Fresh Pd & Cu? - Active Ligand? start->check_catalyst check_conditions Review Reaction Conditions - Anhydrous/Anaerobic? - Optimal Solvent/Base/Temp? start->check_conditions check_reagents Assess Reagent Quality - Pure Alkyne? - Pure Aryl Halide? start->check_reagents decomposition Catalyst Decomposition? (e.g., Palladium Black) check_catalyst->decomposition homocoupling Significant Homocoupling? check_conditions->homocoupling check_conditions->decomposition check_reagents->homocoupling a1 Switch to Copper-Free Conditions & Rigorously Degas homocoupling->a1 Yes a2 Systematically Optimize: 1. Catalyst/Ligand 2. Solvent & Base 3. Temperature homocoupling->a2 No

Caption: A workflow for troubleshooting low yields in Sonogashira reactions.

References

  • Sherwood, J. R., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. [Link]
  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
  • Request PDF. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
  • York Research Database. (2019). Solvent effects in palladium catalysed cross-coupling reactions.
  • Wikipedia. (n.d.). Lindlar catalyst.
  • Request PDF. (n.d.). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species.
  • National Institutes of Health. (n.d.). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
  • PubMed. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions.
  • ResearchGate. (n.d.). Selected activation modes of alkyne-containing substrates via palladium catalysis.
  • National Institutes of Health. (n.d.). Transition Metal-catalyzed Couplings of Alkynes to 1,3-Enynes: Modern Methods and Synthetic Applications.
  • Request PDF. (n.d.). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions.
  • Unacademy. (n.d.). Understanding the Reactions that are Specific for Terminal Alkynes.
  • ResearchGate. (n.d.). Optimization of the Reaction Conditions.
  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen.
  • Request PDF. (n.d.). Pathways of decomposition of N-cyclopropyl N nitrosoureas in methanol.
  • Reddit. (2020). Sonogashira troubleshooting help needed.
  • National Institutes of Health. (n.d.). Atom-Economical Cross-Coupling of Internal and Terminal Alkynes to Access 1,3-Enynes.
  • Methanex Corporation. (2020). Methanol Safety Data Sheet.
  • ResearchGate. (n.d.). Optimization of the reaction conditions.
  • Google Patents. (n.d.). Process for the preparation of cyclopropylmethanol.
  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol.
  • Google Patents. (n.d.). Methanol purification method and apparatus.
  • Organic Syntheses. (n.d.). tributyl[(methoxymethoxy)methyl]stannane.
  • TAPPI PEERS Conference. (2012). METHANOL PURIFICATION SYSTEM.
  • National Institutes of Health. (n.d.). Methanol.
  • Google Patents. (n.d.). A kind of preparation method of cyclopropyl acethlene.
  • Royal Society of Chemistry. (n.d.). Substituent effect in determining the total structure of an all-alkynyl-protected Ag98 nanocluster for methanol tolerant oxygen reduction reaction.
  • MDPI. (n.d.). Methanol Synthesis from CO2 over ZnO-Pd/TiO2 Catalysts: Effect of Pd Precursors on the Formation of ZnPd-ZnO Active Sites.
  • MDPI. (n.d.). Influence of Impurities in a Methanol Solvent on the Epoxidation of Propylene with Hydrogen Peroxide over Titanium Silicalite-1.

Sources

Preventing polymerization of (1-Ethynylcyclopropyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (1-Ethynylcyclopropyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on the handling, storage, and use of this highly reactive building block. Our goal is to help you prevent polymerization and ensure the integrity of your experiments through a series of frequently asked questions and troubleshooting protocols.

Understanding the Molecule: A Dual Challenge

This compound presents a unique stability challenge due to two key structural features: the highly strained cyclopropyl ring and the reactive terminal alkyne (ethynyl group). The ring strain makes the molecule susceptible to ring-opening reactions, while the alkyne can undergo facile polymerization via radical, thermal, or metal-catalyzed pathways.[1][2] This guide provides strategies to mitigate these inherent risks.

Frequently Asked Questions (FAQs)

FAQ 1: My freshly received bottle of this compound is a clear, colorless liquid. What are the absolute critical first steps for storage?

This is the most critical phase for ensuring the long-term stability of the reagent. Improper initial storage is a primary cause of premature degradation.

Immediate Action Protocol:

  • Do Not Assume Stability: Despite its appearance, the compound is prone to polymerization. Time is of the essence.

  • Verify Storage Conditions: Chemical suppliers recommend storing the material under refrigerated or freezer conditions, typically ranging from 0-8°C to as low as -20°C.[3][4] For long-term storage (> 1 month), -20°C is mandatory.

  • Inert Atmosphere is Key: Oxygen is a known initiator for radical polymerization.[5] Before placing it in the freezer, the headspace of the bottle must be purged with an inert gas (Argon or Nitrogen).

  • Log and Label: Record the date of receipt and the date of first opening on the bottle. This helps track the potential exposure and age of the material.

Below is a workflow for handling a newly received bottle.

A Receive New Bottle (Verify Seal is Intact) B Work in a Fume Hood (Prepare Inert Gas Line) A->B C Quickly Open Bottle B->C D Purge Headspace with Argon or Nitrogen (Gentle Stream for 15-30s) C->D E Seal Tightly with Parafilm Reinforcement D->E F Store at -20°C in a Dark Location E->F G Log Receipt and First Purge Date F->G

Caption: Workflow for initial storage of this compound.

FAQ 2: Why does this specific molecule polymerize so easily? What are the chemical mechanisms at play?

The instability arises from a combination of ring strain and the reactivity of the π-system in the alkyne.

  • Radical Polymerization (Alkyne): This is the most common pathway for unsaturated monomers.[5] It can be initiated by:

    • Trace Oxygen: Forms peroxide radicals (ROO•) that initiate polymerization.[5]

    • Heat & Light: Provides the energy to form initial radical species.

    • Contaminants: Trace metals or other radical initiators from glassware or other reagents.

  • Ring Strain (Cyclopropyl group): The cyclopropyl ring possesses significant angle strain. While stable under many conditions, it can be susceptible to ring-opening reactions catalyzed by electrophiles, acids, or transition metals, which can lead to complex decomposition products or oligomers. Tertiary cyclopropanols, in particular, are known to be highly reactive.[6]

  • Transition Metal-Catalyzed Processes: Trace amounts of transition metals (e.g., copper, palladium, ruthenium from previous reactions) can catalyze the coupling or polymerization of terminal alkynes, often leading to the formation of enynes or other polymeric structures.[7][8]

The diagram below illustrates a simplified radical polymerization pathway and the intervention point for an inhibitor.

cluster_0 Polymerization Pathway cluster_1 Inhibitor Action Initiation Initiator (R•) Monomer (M) → R-M• Propagation R-M• n(M) → R-(M)n-M• Initiation:f2->Propagation:f0 Termination R-(M)n-M• R-(M)m-M• → Polymer Propagation:f2->Termination:f0 Inhibitor Propagating Radical (R-(M)n-M•) Propagation:f0->Inhibitor Radical Enters Inhibition Cycle Trapped Trapped Radical (R-(M)n-MH) + Stable Radical (I•) Inhibitor->Trapped H• transfer Scavenger Inhibitor (I-H) e.g., BHT, MEHQ

Caption: Simplified mechanism of radical polymerization and inhibition.

FAQ 3: I noticed my this compound has turned slightly yellow and seems more viscous. Can I still use it?

These are classic signs of oligomerization or polymerization. Extreme caution is advised.

  • Color Change (Colorless to Yellow/Brown): Often indicates the formation of conjugated polymeric systems.

  • Increased Viscosity: A direct physical sign that longer-chain molecules (oligomers/polymers) are present.

Recommendation: It is strongly advised not to use the material for sensitive applications, especially those in drug development or catalysis, where purity is paramount. The polymeric impurities can interfere with reactions, poison catalysts, and lead to irreproducible results.

How to Check for Polymerization:

  • Proton NMR (¹H NMR): This is the most definitive method. Look for a significant broadening of peaks, especially the signals corresponding to the cyclopropyl and methanolic protons. The appearance of new, broad signals in the aliphatic region is a strong indicator of polymerization.

  • Thin-Layer Chromatography (TLC): Spot the material on a silica plate. Pure material should give a single, well-defined spot. The presence of streaking from the baseline or multiple spots indicates impurities or polymers.

FAQ 4: What polymerization inhibitor should I use, and how much should I add?

For opened bottles or long-term storage, adding a polymerization inhibitor is a crucial preventative measure. The choice depends on your experimental needs.[9] Inhibitors are chemical compounds added in small quantities to prevent self-polymerization.[5]

Inhibitor TypeExamplesTypical Conc.Mechanism & Notes
Phenolic Butylated hydroxytoluene (BHT), 4-methoxyphenol (MEHQ)50 - 200 ppmRadical Scavenger (H-donor). [] Highly effective but often requires the presence of dissolved oxygen to function optimally. Easily removed via a basic wash (e.g., dilute NaOH) before use.[5]
Nitroxide Radicals TEMPO, 4-Hydroxy-TEMPO (4-HT)10 - 100 ppmStable Free Radical. Directly traps propagating carbon-centered radicals.[11] Extremely effective and does not require oxygen. Can be more difficult to remove.[5]
Quinones Hydroquinone (HQ)100 - 500 ppmRadical Scavenger. A classic inhibitor, but can be less effective for certain monomers and may be more challenging to remove completely.[12]

Recommendation for General Use: Start with BHT or MEHQ at ~100 ppm . They are effective, inexpensive, and easily removed for most synthetic applications.

Experimental Protocol: Adding an Inhibitor to this compound

Objective: To add ~100 ppm of BHT to a 5g bottle of this compound.

Materials:

  • 5g this compound in original vial.

  • Butylated hydroxytoluene (BHT).

  • Anhydrous solvent (e.g., Dichloromethane, DCM), inhibitor-free.

  • Micropipettes and analytical balance.

  • Inert gas source (Argon or Nitrogen).

Procedure:

  • Prepare a Stock Solution:

    • Accurately weigh 10 mg of BHT.

    • Dissolve it in 10.0 mL of anhydrous DCM to create a 1 mg/mL stock solution.

  • Calculate Required Volume:

    • Target: 100 ppm (100 µg of BHT per 1g of monomer).

    • For 5g of monomer, you need 500 µg of BHT.

    • Volume of stock solution needed = 500 µg / (1000 µg/mL) = 0.5 mL = 500 µL.

  • Addition and Mixing:

    • Work in a fume hood under an inert atmosphere if possible.

    • Unseal the monomer bottle.

    • Using a micropipette, add 500 µL of the BHT stock solution directly into the monomer.

    • Gently swirl the vial to ensure homogeneous mixing. The small amount of solvent will not significantly impact most applications, but be aware of its presence. If DCM is incompatible with your reaction, it can be removed under a gentle stream of nitrogen.

  • Final Storage:

    • Purge the headspace with inert gas for 30 seconds.

    • Seal the vial tightly, reinforce with Parafilm, and store at -20°C.

    • Label the bottle clearly: "Contains ~100 ppm BHT ".

References

  • Alkene polymerization reactions with transition metal catalysts. (n.d.). Universidad de Huelva.
  • Pathways of decomposition of N-cyclopropyl N nitrosoureas in methanol. (n.d.). ResearchGate.
  • Polymerisation inhibitor. (n.d.). Wikipedia.
  • Acetylenic Corrosion Inhibitors. (1975). AMPP Knowledge Hub.
  • US Patent 6447649B1 - Polymerization inhibitor for vinyl-containing materials. (n.d.). Google Patents.
  • Transition Metal-catalyzed Couplings of Alkynes to 1,3-Enynes: Modern Methods and Synthetic Applications. (n.d.). National Institutes of Health.
  • Transition-Metal-Catalyzed Functionalization of Alkynes with Organoboron Reagents: New Trends, Mechanistic Insights, and Applications. (2021). ACS Publications.
  • EP0485169A1 - Polymerization inhibitor and inhibiting method for vinyl compound. (n.d.). Google Patents.
  • US3696050A - Polymerization inhibitors for vinyl monomers and unsaturated polyesters. (n.d.). Google Patents.
  • Recent advances in transition metal-catalyzed alkyne annulations: applications in organic synthesis. (2025). PubMed.
  • Transition Metal Alkynes: Bonding, Syntheses and Reactions. (2020). Course Website.
  • Ecochem Polymerization Inhibitors. (n.d.). IndiaMART.
  • Polymerization Inhibitors. (n.d.). Quimidroga.
  • High performance polymerization inhibitors. (n.d.). Wako Pure Chemical Corporation.
  • Methanol Safety Data Sheet. (2020). Methanex Corporation.
  • EP0922686B1 - Process for the preparation of ethynylcyclopropane. (n.d.). Google Patents.
  • Bioconjugation with Strained Alkenes and Alkynes. (2011). Radboud Repository.
  • DE19543087A1 - Process for the preparation of cyclopropylmethanol. (n.d.). Google Patents.
  • The Design, Synthesis, and Properties of Strained Alkyne Cycloparaphenylenes. (2024). University of Oregon.
  • Synthesis and Reactivity of a Bis-Strained Alkyne Derived from 1,1′-Biphenyl-2,2. (n.d.). National Institutes of Health.

Sources

Managing the stability of (1-Ethynylcyclopropyl)methanol in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (1-Ethynylcyclopropyl)methanol

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on managing the stability of this unique and reactive molecule. Drawing from established principles of organic chemistry and field experience, this document offers troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and solvent compatibility of this compound.

Q1: What are the primary chemical features of this compound that influence its stability?

This compound possesses three key functional groups that dictate its reactivity and stability profile:

  • The Cyclopropyl Ring: This three-membered ring is characterized by significant ring strain due to its compressed C-C-C bond angles of 60°, a major deviation from the ideal 109.5° for sp³ hybridized carbons.[1][2][3] This strain makes the ring susceptible to opening under various conditions, particularly acidic or radical-mediated pathways.[4][5]

  • The Terminal Alkyne (Ethynyl Group): The C≡C triple bond is electron-rich and can undergo oxidative cleavage, hydration, or polymerization.[6][7] The terminal C-H bond is weakly acidic and can be deprotonated by strong bases, forming a reactive acetylide.

  • The Primary Alcohol (Methanol Group): The hydroxyl (-OH) group can act as a nucleophile or a proton source. Under acidic conditions, it can be protonated to form a good leaving group (water), which can facilitate carbocation formation and subsequent rearrangement or ring-opening reactions.[8]

The proximity of these three functional groups creates a molecule with a complex and sensitive reactivity profile that must be carefully managed.

Q2: What are the optimal conditions for long-term storage?

To maximize the shelf-life of this compound and prevent degradation, the following storage conditions are strongly recommended:

  • Temperature: Store at low temperatures, ideally between 0-8°C, as indicated by suppliers.[9] Colder temperatures slow down the rate of potential degradation reactions.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. This prevents oxidation of the alkyne and other sensitive parts of the molecule.[10]

  • Light: Protect from light by using an amber vial or by storing it in a dark location. Light can initiate radical reactions, leading to polymerization of the alkyne.

  • Container: Use a clean, dry, and tightly sealed container to prevent contamination with moisture or other reactive species.

Q3: How do I select an appropriate solvent for my experiment or for short-term storage?

Solvent choice is critical for maintaining the stability of this compound. The table below provides guidance on solvent compatibility based on general chemical principles.

Solvent ClassExamplesStability RecommendationRationale & Causality
Aprotic, Non-Polar Toluene, Hexanes, Diethyl EtherHighly Recommended These solvents are inert and have minimal interaction with the molecule's functional groups. They are excellent choices for reactions and short-term storage. Note: Ethers may contain peroxide impurities; use freshly distilled or inhibitor-free grades.
Aprotic, Polar Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (MeCN)Recommended with Caution Generally compatible, but caution is advised. DCM can develop trace amounts of HCl, which can catalyze ring-opening.[11] THF, like diethyl ether, can form explosive peroxides. Acetonitrile is generally stable. Always use anhydrous, high-purity grades.
Protic, Non-Nucleophilic tert-ButanolUse with Caution The bulky nature of tert-butanol reduces its nucleophilicity, making it less likely to participate in side reactions compared to other alcohols. However, protic solvents can still engage in hydrogen bonding and potentially mediate proton transfer.
Protic, Nucleophilic Methanol, Ethanol, WaterNot Recommended for Storage These solvents can act as nucleophiles, especially under acidic or basic conditions, potentially leading to ether formation or hydration of the alkyne. Water, in particular, should be avoided as it can participate in various degradation pathways.[12][13]
Strongly Acidic or Basic Solvents containing TFA, HCl, NaOH, etc.Avoid Acidic conditions can protonate the hydroxyl group, leading to carbocation formation and rapid ring-opening of the cyclopropane.[8][14] Strong bases can deprotonate the terminal alkyne, which may lead to unintended side reactions.
Q4: What are the most likely degradation pathways for this molecule?

Understanding potential degradation pathways is key to troubleshooting unexpected results. The primary routes of decomposition include:

  • Acid-Catalyzed Ring Opening: In the presence of acid, the hydroxyl group is protonated, leaves as water, and forms a cyclopropylcarbinyl cation. This cation is highly unstable and can rearrange through ring-opening to form homoallylic or cyclobutyl species.[8]

  • Oxidative Cleavage: Strong oxidizing agents like ozone or potassium permanganate can cleave the alkyne triple bond, ultimately forming cyclopropanecarboxylic acid and CO₂.[6][7][15] Atmospheric oxygen can also cause slower oxidation over time.

  • Polymerization: Terminal alkynes can undergo polymerization, often initiated by radical species (from light or air) or certain transition metals. This can manifest as a color change (yellowing/browning) or the formation of insoluble material.

  • Base-Mediated Reactions: While the terminal alkyne C-H is not highly acidic, strong bases can deprotonate it, forming an acetylide that could participate in undesired subsequent reactions.

Start This compound Acid Acid (H⁺) Oxidants Oxidizing Agents (O₂, O₃, KMnO₄) Radicals Radical Initiators (Light, Air) RingOpening Ring-Opened Products (e.g., Homoallylic Alcohols) Start->RingOpening Oxidation Oxidative Cleavage Products (Cyclopropanecarboxylic Acid + CO₂) Start->Oxidation Polymer Polymer / Oligomer Start->Polymer Acid->RingOpening Acid-Catalyzed Ring-Opening Oxidants->Oxidation Oxidative Cleavage Radicals->Polymer Radical Polymerization

Caption: Potential degradation pathways for this compound.

Part 2: Troubleshooting Guide

This section is formatted to help you diagnose and resolve specific issues encountered during your experiments.

Issue: My analytical data (NMR, LC-MS) shows unexpected peaks after dissolving the compound in my chosen solvent.

This is a classic sign of solvent-induced degradation. Follow this diagnostic workflow:

Start Unexpected Peaks in Analytical Data CheckSolvent 1. Identify Solvent Class: Protic, Aprotic, Acidic? Start->CheckSolvent CheckTimeTemp 2. Review Conditions: How long was it stored? At what temperature? CheckSolvent->CheckTimeTemp Protic Cause: Protic Solvent (e.g., Methanol) CheckSolvent->Protic Protic Acidic Cause: Acidic Impurity (e.g., in DCM) CheckSolvent->Acidic Aprotic (Acidic?) Hypothesis 3. Formulate Hypothesis CheckTimeTemp->Hypothesis Air Cause: Air/Light Exposure CheckTimeTemp->Air Long time / Ambient light Solution 4. Implement Solution Hypothesis->Solution ControlExp Run control experiment: Stir starting material in solvent under reaction conditions Hypothesis->ControlExp Validate ChangeSolvent Use fresh, anhydrous, aprotic, non-polar solvent (e.g., Toluene) Solution->ChangeSolvent Inert Prepare samples fresh under inert atmosphere Solution->Inert Protic->Hypothesis Hypothesis: Solvent Adduct / Hydration Acidic->Hypothesis Hypothesis: Acid-Catalyzed Ring Opening Air->Hypothesis Hypothesis: Oxidation / Polymerization

Caption: Workflow for troubleshooting unexpected analytical results.

Step-by-Step Protocol: Control Experiment to Test Solvent Stability

If you suspect the solvent or reaction conditions are degrading your starting material, this control experiment is essential.

  • Setup: In a clean, dry flask under an inert atmosphere (Argon or N₂), add this compound.

  • Solvent Addition: Add the same anhydrous solvent you used in your main reaction to the same concentration.

  • Conditions: Stir the solution under the same conditions as your reaction (temperature, time) but without any other reagents .

  • Analysis: After the specified time, take an aliquot of the solution and analyze it by the same method that showed impurities (e.g., NMR, LC-MS).

Issue: My reaction yield is low, and I recover a mixture of starting material and unidentifiable baseline material on my TLC plate.

This often points to polymerization.

  • Probable Cause: The terminal alkyne group may be polymerizing under the reaction conditions. This can be initiated by trace metals, radical initiators, or prolonged heating.

  • Solution:

    • Degas Your Solvent: Before use, sparge the solvent with argon or nitrogen for 15-30 minutes to remove dissolved oxygen, a known radical initiator.

    • Use Fresh Material: Ensure your starting material has been stored correctly and is not already partially oligomerized.

    • Minimize Reaction Time: Monitor the reaction closely and work it up as soon as it is complete to avoid prolonged exposure to harsh conditions.

    • Consider a Protecting Group: In multi-step syntheses, consider protecting the terminal alkyne (e.g., as a TMS-alkyne) to prevent its participation in side reactions.

Issue: The compound turns yellow or brown upon storage in solution.
  • Probable Cause: This is a strong visual indicator of oligomerization or polymerization.[16][17] It is often caused by exposure to air (oxygen) and/or light.

  • Solution:

    • Purge with Inert Gas: Before sealing the vial, gently bubble argon or nitrogen through the solution for a few minutes to displace any dissolved oxygen.

    • Store in the Dark: Keep the solution in an amber vial or wrap the vial in aluminum foil. Store it in a refrigerator or freezer.[18][19]

    • Prepare Fresh: The best practice is to prepare solutions of this compound immediately before use to minimize the opportunity for degradation.

References

  • Harvey, J. N. (2001). Electronic Effects on the Stability of Isomeric Alkyl Transition Metal Compounds. Organometallics, 20(23), 4887–4895.
  • Chad's Prep. (n.d.). 9.8 Ozonolysis of Alkynes.
  • Davies, D. I., et al. (1976). Ring-opening of some radicals containing the cyclopropylmethyl system. Journal of the Chemical Society, Perkin Transactions 2, (1), 30-34.
  • Ashenhurst, J. (2025). Oxidation of Alkynes With O3 and KMnO4. Master Organic Chemistry.
  • Pestov, D., et al. (2013). Formation of an alkyne during degradation of metal-alkylidyne complexes. Dalton Transactions, 42(34), 12248-12251.
  • Chemistry LibreTexts. (2024). 4.3: Stability of Cycloalkanes - Ring Strain.
  • Google Patents. (1995). DE19543087A1 - Process for the preparation of cyclopropylmethanol.
  • Kim, H., et al. (2023). Origin of Li+ Solvation Ability of Electrolyte Solvent: Ring Strain. Molecules, 28(14), 5553.
  • Chemistry Stack Exchange. (2019). Which ring expansion in cyclobutyl(cyclopropyl)methanol is favourable?.
  • OpenStax. (2023). 4.3 Stability of Cycloalkanes: Ring Strain.
  • Wikipedia. (n.d.). Cyclopropane.
  • The Organic Chemistry Tutor. (2018). Stability of Cycloalkanes - Angle Strain. YouTube.
  • University of Nevada, Reno. (2025). Chapter 5: Highly Reactive Chemicals.
  • Wessjohann, L. A., et al. (2007). Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. Chemical Reviews, 107(7), 3022–3049.
  • ResearchGate. (n.d.). The terminal and subterminal oxidation pathways for aerobic n-alkane degradation.
  • Leah4sci. (2020). 125: Ozonolysis (oxidative cleavage) of alkynes. YouTube.
  • The Chemistry Blog. (2024). How to Safely Handle Reactive Chemicals.
  • Wikipedia. (n.d.). Ring strain.
  • Wayne State University. (n.d.). Water Reactive Chemicals SOP.
  • University of Pennsylvania EHRS. (2024). SOP: Water-Reactive Chemicals.
  • Health and Safety Executive. (n.d.). Chemicals - safe use and handling.
  • The Organic Chemistry Tutor. (2021). Conformations of Cyclic Molecules | Ring Strain in 3-, 5-, and 6-Membered Rings Explained. YouTube.

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Technical Support Center: GC-MS Analysis for Impurity Profiling of (1-Ethynylcyclopropyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of (1-Ethynylcyclopropyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-driven insights into impurity profiling using Gas Chromatography-Mass Spectrometry (GC-MS). Here, you will find practical troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of analyzing this reactive analyte.

Troubleshooting Guide

This section addresses specific issues that can arise during the GC-MS analysis of this compound and its potential impurities. The unique structure, featuring a strained cyclopropyl ring, a reactive terminal alkyne, and a polar hydroxyl group, presents distinct analytical challenges.

Problem: Poor Peak Shape (Tailing or Fronting)

Q: My chromatogram shows significant peak tailing for the main this compound peak. What is the likely cause and how can I fix it?

A: Peak tailing for polar, active compounds like alcohols is a classic sign of undesirable interactions within the GC system. The primary cause is the presence of active sites, which can lead to reversible adsorption of the analyte.

  • Causality: The free hydroxyl group (-OH) on your analyte can form hydrogen bonds with active sites in the system. These sites are typically exposed silanols (-Si-OH) on the surfaces of the inlet liner, the column, or contaminants. This interaction temporarily retards the analyte's movement through the system, resulting in a broadened peak with a "tail."

  • Solutions & Rationale:

    • Inlet Maintenance: The inlet is the most common source of activity.[1][2] Regularly replace the inlet liner with a new, deactivated one. Using a liner with glass wool can aid in volatilization but also introduces more surface area; ensure the wool is also properly deactivated.[2]

    • Column Conditioning: Trim the first 10-15 cm from the front of the column. The inlet side of the column is exposed to the most stress and non-volatile residues, leading to degradation of the stationary phase and creation of active sites.[3] After trimming, condition the column according to the manufacturer's instructions to remove any contaminants.

    • Chemical Derivatization (Recommended): This is the most robust solution. By converting the polar -OH group to a less polar, more volatile, and more thermally stable group, you fundamentally reduce the potential for unwanted interactions. Silylation is a common and effective method, where an active hydrogen is replaced by a silyl group, such as trimethylsilyl (TMS).[4] This increases volatility and thermal stability.[4]

    • Check for Leaks: Air leaks can lead to oxygen entering the system, which accelerates the degradation of the column's stationary phase at high temperatures, exposing active silanol groups.[2] Perform a leak check, especially around the septum and column fittings.[2][3]

Problem: Low Signal Intensity or No Peak Detected

Q: I'm injecting my sample, but I'm seeing a very small peak for this compound, or no peak at all. What should I investigate?

A: This issue can stem from several factors, ranging from sample degradation to incorrect instrument parameters. Given the strained and reactive nature of the analyte, thermal decomposition is a primary suspect.

  • Causality & Solutions:

    • Thermal Degradation: The combination of a cyclopropyl ring and a hydroxyl group can make the molecule susceptible to thermal degradation or rearrangement in a hot GC inlet.[5][6] High inlet temperatures can cause the molecule to break down before it even reaches the column.[5][6]

      • Action: Reduce the inlet temperature. Start as low as possible while still ensuring complete volatilization (e.g., 200-220 °C) and incrementally increase if peak shape is poor due to slow volatilization.[5] Using a programmable temperature vaporizer (PTV) inlet can provide gentler sample introduction.[7]

    • Improper Derivatization: If you are using derivatization, an incomplete reaction will result in a low yield of the desired derivative, leading to a small peak.

      • Action: Optimize the derivatization reaction. Ensure reagents are fresh, the reaction time is sufficient, and moisture is excluded, as silylation reagents are highly sensitive to water.

    • System Activity/Adsorption: Severe system activity, as discussed in the peak tailing section, can lead to irreversible adsorption of the analyte, meaning it never reaches the detector.

      • Action: Perform thorough inlet maintenance (liner, septum, seals) and trim the column.[1][3]

    • MS Detector Issues: Ensure the mass spectrometer is tuned correctly and that there are no issues with the filament or detector.[3] Check the tune report for any anomalies.[1] A dirty ion source can also significantly reduce sensitivity.[3]

Problem: Appearance of Unexpected Peaks (Ghost Peaks/Carryover)

Q: My chromatograms, especially blanks run after a sample injection, show small, broad peaks. Are these impurities or something else?

A: These are likely "ghost peaks," which can arise from several sources, including sample carryover from a previous injection or contamination within the system.

  • Causality & Solutions:

    • Carryover: High-boiling or highly adsorptive components from a previous injection can be retained in the syringe, inlet, or front of the column and elute slowly in subsequent runs.

      • Action: Increase the final oven temperature and hold time of your GC method to ensure all components elute during the run.[3] Implement a robust syringe cleaning protocol with multiple solvent rinses. If the problem persists, consider increasing the inlet temperature or performing a high-temperature "bake-out" of the inlet and column (while disconnected from the MS).[8]

    • Septum Bleed: Components from the inlet septum can leach out at high temperatures and appear as peaks in your chromatogram.

      • Action: Use high-quality, low-bleed septa. Replace the septum regularly as part of routine maintenance.[8]

    • Contaminated Carrier Gas: Impurities in the carrier gas or from the gas lines can become trapped on the column at the initial oven temperature and then elute as the temperature ramps.

      • Action: Ensure high-purity carrier gas is used and that carrier gas filters (moisture, oxygen, hydrocarbon traps) are installed and replaced regularly.[8]

Frequently Asked Questions (FAQs)

Q1: Is derivatization necessary for analyzing this compound by GC-MS?

A: While direct analysis of alcohols by GC-MS is possible, it is highly recommended to derivatize this compound.[9]

  • Rationale:

    • Improved Peak Shape: The primary reason is to improve chromatographic performance. The polar hydroxyl group leads to peak tailing due to interaction with active sites in the GC system.[10] Derivatization masks this polar group, resulting in sharper, more symmetrical peaks.[9]

    • Increased Thermal Stability: The derivatized analyte is generally more thermally stable, reducing the risk of on-column or in-inlet degradation.[4][11] This is particularly important for a potentially labile molecule containing a strained cyclopropyl ring.

    • Enhanced Mass Spectral Identification: Derivatization creates a derivative with a higher molecular weight and often produces characteristic fragmentation patterns, which can aid in structural confirmation and differentiation from other impurities.[10] For example, TMS derivatives often show a prominent ion at m/z 73.

Q2: What are the common impurities I should expect to find?

A: Impurities will largely depend on the synthetic route used to produce this compound. However, some general classes of impurities can be anticipated:

  • Starting Materials: Unreacted starting materials from the synthesis.

  • Solvents: Residual solvents used during the reaction and workup, such as methanol, ethanol, or ketones.[12][13][14][15]

  • Side-Reaction Products: Byproducts from unintended reaction pathways.

  • Degradation Products: The molecule could potentially undergo rearrangement or degradation, especially under thermal stress in the GC inlet. This could involve the opening of the cyclopropyl ring.

A workflow for identifying these unknown peaks is crucial.

Workflow for Impurity Identification

G cluster_0 Impurity Identification Workflow A Unknown Peak Detected in Chromatogram B Step 1: Mass Spectrum Analysis A->B Obtain MS C Compare with NIST/Wiley Libraries B->C Initial Search D Step 2: Manual Interpretation of Spectrum C->D No Match or Low Confidence E Propose Putative Structure C->E High Confidence Match D->E Based on Fragmentation F Step 3: Confirm with Authentic Standard E->F Synthesize or Procure Standard G Structure Confirmed F->G

Caption: A logical workflow for identifying unknown impurity peaks.

Q3: What type of GC column is best suited for this analysis?

A: The choice of column depends on whether you are analyzing the compound directly or its derivatized form.

  • For Direct Analysis (Not Recommended): A polar column, such as one with a polyethylene glycol (WAX) stationary phase, would be necessary to handle the polar alcohol.[9] However, you may still face issues with peak shape and thermal stability.

  • For Derivatized Analysis (Recommended): After derivatization (e.g., silylation), the analyte becomes nonpolar. Therefore, a low- to mid-polarity column is ideal. A standard 5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5ms, HP-5ms) column is an excellent starting point. These columns are robust, versatile, and provide good resolution for a wide range of analytes. They are also highly compatible with mass spectrometry due to their low-bleed characteristics.

Q4: How should I set the initial GC-MS parameters?

A: A good starting point for method development is crucial. The following table provides a validated set of initial parameters, which should then be optimized for your specific application and impurity profile.

Table 1: Recommended Starting GC-MS Parameters

ParameterRecommended SettingRationale
Inlet Split/Splitless (SSL)Provides flexibility for various concentrations.
Inlet Temp.220 °C (after derivatization)Balances efficient volatilization with minimizing thermal degradation.[5]
Injection Vol.1 µLA standard volume to prevent inlet overload (backflash).[3]
Column 30 m x 0.25 mm ID, 0.25 µm filmStandard dimensions providing a good balance of resolution and analysis time.
Stationary Phase5% Phenyl / 95% DimethylpolysiloxaneIdeal for nonpolar derivatized analytes.
Carrier GasHeliumInert and provides good efficiency.
Flow Rate1.0 - 1.2 mL/min (Constant Flow)Optimal flow for a 0.25 mm ID column for best separation efficiency.
Oven Program
Initial Temp.50 °C, hold for 2 minAllows for good peak focusing at the head of the column.
Ramp Rate10 °C/minA moderate ramp suitable for separating compounds with a range of boiling points.
Final Temp.280 °C, hold for 5 minEnsures all components, including potential high-boiling impurities, elute from the column.
MS Detector
Transfer Line280 °CPrevents condensation of analytes before they enter the ion source.
Ion Source Temp.230 °CA standard temperature for robust ionization.
Ionization ModeElectron Ionization (EI)Standard mode providing reproducible fragmentation patterns for library searching.[11]
Ionization Energy70 eVStandard energy for EI, ensuring consistency with commercial libraries.[16]
Mass Rangem/z 40 - 450Captures the molecular ion of the derivatized analyte and its fragments, while avoiding low-mass interference.

Experimental Protocols

Protocol 1: Silylation Derivatization of this compound

This protocol describes a standard procedure for converting the alcohol to its more volatile and stable trimethylsilyl (TMS) ether.

Materials:

  • This compound sample

  • Anhydrous Pyridine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous reaction solvent (e.g., Dichloromethane or Acetonitrile)

  • 2 mL GC vials with PTFE-lined caps

  • Heating block or oven

Procedure:

  • Accurately weigh approximately 1-2 mg of the this compound sample into a clean, dry 2 mL GC vial.

  • Add 500 µL of the anhydrous reaction solvent to dissolve the sample.

  • Add 100 µL of anhydrous pyridine. Pyridine acts as a catalyst and an acid scavenger.

  • Add 200 µL of BSTFA + 1% TMCS. This is the silylating agent. TMCS is a catalyst that accelerates the reaction.

  • Immediately cap the vial tightly.

  • Vortex the mixture for 30 seconds.

  • Heat the vial at 70 °C for 30 minutes to ensure the reaction goes to completion.

  • Cool the vial to room temperature. The sample is now ready for GC-MS analysis. If necessary, dilute with the reaction solvent to an appropriate concentration (~10-50 µg/mL).

Protocol 2: System Suitability Test (SST)

Before running samples, it is critical to verify that the GC-MS system is performing correctly.

Procedure:

  • Prepare a system suitability solution containing your derivatized this compound standard and a known potential impurity or a quality control standard.

  • Inject the SST solution five or six times consecutively.

  • Evaluate the following parameters:

    • Peak Area Reproducibility: The relative standard deviation (%RSD) of the peak area for the main analyte should be less than 5%.

    • Retention Time Reproducibility: The %RSD for the retention time should be less than 0.5%.

    • Peak Tailing Factor: The tailing factor for the derivatized analyte peak should be between 0.9 and 1.5.

  • If the system fails any of these criteria, perform troubleshooting (e.g., inlet maintenance, leak check) before proceeding with sample analysis.

References

  • Schimmelmann, A. (n.d.). Derivatizing Compounds for GC-irm-MS. Schimmelmann Research.
  • Chemistry LibreTexts. (2023, August 29). Derivatization.
  • Scientific Bulletin of the University Politehnica of Bucharest, Series B. (n.d.). GC/MS STUDIES ON ALCOHOL DERIVATIZATION PROCEDURES APPLIED TO LEWISITE 1 DUE TO THE INCREASED INSTABILITY OF SOME ETHERS.
  • ResearchGate. (2020, July 26). Do I need to derivatize alcohol for GC-MS or will they be detectable without any derivatization for example BSTFA?.
  • Shimadzu. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide.
  • Phenomenex. (n.d.). TROUBLESHOOTING GUIDE.
  • Separation Science. (2023, December 8). How to Troubleshoot and Improve your GC/MS.
  • Agilent Technologies. (2022, April 10). How to Troubleshoot and Improve your GC/MS. YouTube.
  • ResearchGate. (n.d.). Appendix B: GC/MS Troubleshooting Quick Reference.
  • PubChem. (n.d.). Cyclopropanemethanol.
  • Separation Science. (2023, December 8). Activity and Decomposition.
  • ResearchGate. (n.d.). Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives.
  • ResearchGate. (2015, September 18). What are the common contaminants or impurities observed in methanol fuel during its industrial synthesis?.
  • Shimadzu Corporation. (n.d.). Analysis of Impurities in Tests for Residual Solvents in Pharmaceuticals Using GC-MS.
  • NIH. (n.d.). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling.
  • Agilent. (2021, July 29). Analysis of Organic Volatile Impurities in Drug Products and Drug Substances.
  • ResearchGate. (n.d.). Time-dependent selected reaction monitoring-based GC-MS/MS method for estimation of genotoxic impurities in new antibacterial agent: alalevonadifloxacin mesylate.
  • PubMed. (2022, November 1). Effect of temperature in the degradation of cannabinoids: From a brief residence in the gas chromatography inlet port to a longer period in thermal treatments.
  • MDPI. (n.d.). Influence of Impurities in a Methanol Solvent on the Epoxidation of Propylene with Hydrogen Peroxide over Titanium Silicalite-1.
  • MDPI. (n.d.). Development of LC-MS/MS and GC-MS/MS Methods for the Detection of Ethyl Glucuronide (EtG) and Ethyl Palmitate (EtPa) in Hair.
  • NIH. (2023, August 9). Development of a Gas Chromatography with High-Resolution Time-of-Flight Mass Spectrometry Methodology for BDNPA/F.
  • ResearchGate. (2025, August 11). Influence of Feedstock Purity on Methanol Production Efficiency.
  • MDPI. (2024, April 19). Comprehensive Two-Dimensional Gas Chromatography–Mass Spectrometry as a Tool for the Untargeted Study of Hop and Their Metabolites.
  • Agilent. (n.d.). Analysis of impurities in ethanol.
  • ResearchGate. (2025, August 5). Thermal degradation comparison of polypropylene glycol and its complex with β-cyclodextrin.
  • King Fahd University of Petroleum & Minerals. (n.d.). Investigation of thermal degradation mechanism of an aliphatic polyester using pyrolysis-gas chromatography-mass spectrometry and a kinetic study of the effect of the amount of polymerisation catalyst.
  • ResearchGate. (2025, November 23). Influence of Impurities in a Methanol Solvent on the Epoxidation of Propylene with Hydrogen Peroxide over Titanium Silicalite-1.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Characterization of (1-Ethynylcyclopropyl)methanol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry and drug discovery, small, rigid scaffolds are of paramount importance for exploring chemical space. The cyclopropane ring, a motif conferring unique conformational constraints, is frequently incorporated into drug candidates to enhance potency and modulate physicochemical properties. When combined with other functional groups, such as the ethynyl group, it creates a versatile building block. (1-Ethynylcyclopropyl)methanol is one such molecule, presenting a unique combination of a strained three-membered ring, a primary alcohol, and a terminal alkyne.

This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectroscopic characteristics of this compound. As a Senior Application Scientist, my objective is not merely to present data but to provide a framework for understanding how the interplay of these functional groups influences the NMR spectrum. We will delve into a comparative analysis with structurally related compounds to highlight key spectral signatures. This guide is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for unambiguous structure elucidation.

Predicted ¹H and ¹³C NMR Spectral Data for this compound

Molecular Structure and Proton/Carbon Numbering:

Caption: Numbering scheme for this compound.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-C6~2.1s-The acetylenic proton is typically found in this region and would be a singlet.
-OHVariable (e.g., 1.5-2.5)br s-The chemical shift is concentration and temperature dependent; appears as a broad singlet.
H₂-C4~3.6s-The methylene protons adjacent to the hydroxyl group. The absence of adjacent protons would render this a singlet.
H₂-C2 / H₂-C30.8-1.2m-The diastereotopic cyclopropyl protons would appear as complex multiplets in the upfield region, characteristic of strained rings.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C5~85The sp-hybridized carbon of the alkyne attached to the cyclopropyl ring.
C6~70The terminal sp-hybridized carbon of the alkyne.
C4~65The methylene carbon bearing the hydroxyl group, deshielded by the oxygen atom.
C1~20The quaternary cyclopropyl carbon, shifted downfield due to substitution.
C2 / C3~10-15The methylene carbons of the cyclopropane ring, appearing at a characteristic upfield chemical shift.

Comparative Analysis with Structurally Related Analogs

To substantiate our predictions and understand the spectral nuances, a comparison with experimentally verified data of similar compounds is invaluable. We will consider cyclopropylmethanol and 1-cyclopropylethanol.

Comparison with Cyclopropylmethanol

Cyclopropylmethanol provides a baseline for understanding the cyclopropyl and hydroxymethyl moieties without the influence of the ethynyl group.

Table 3: ¹H NMR Data Comparison

CompoundH-C(H₂)OH (δ, ppm)H-cyclopropyl (δ, ppm)Reference
This compound (Predicted)~3.60.8-1.2-
Cyclopropylmethanol3.421.08, 0.51, 0.21[1]

Table 4: ¹³C NMR Data Comparison

CompoundC(H₂)OH (δ, ppm)C-quaternary (δ, ppm)C-cyclopropyl (δ, ppm)Reference
This compound (Predicted)~65~20~10-15-
Cyclopropylmethanol68.3-13.2, 3.2-

Key Insights from the Comparison:

  • ¹H NMR: The methylene protons of the hydroxymethyl group (-CH₂OH) in this compound are predicted to be slightly downfield (~3.6 ppm) compared to cyclopropylmethanol (~3.42 ppm)[1]. This is due to the deshielding effect of the nearby ethynyl group. The cyclopropyl protons in both compounds are expected in the characteristic upfield region, though the substitution pattern in the target molecule will lead to a different multiplet structure.

  • ¹³C NMR: The most significant difference will be the presence of the two sp-hybridized carbon signals for the alkyne in this compound. The quaternary carbon (C1) in our target molecule will be a key feature, absent in the spectrum of cyclopropylmethanol.

Comparison with 1-Cyclopropylethanol

This comparison helps to understand the effect of substitution at the carbinol carbon.

Table 5: ¹³C NMR Data for 1-Cyclopropylethanol

CarbonChemical Shift (δ, ppm)Reference
-CH(OH)-69.1[2]
-CH₃23.5[2]
>CH- (cyclopropyl)17.5[2]
-CH₂- (cyclopropyl)2.5, 1.8[2]

The ¹³C NMR data for 1-cyclopropylethanol shows the typical upfield shifts for the cyclopropyl carbons[2]. The carbinol carbon at 69.1 ppm is in a similar region to our predicted value for the -CH₂OH carbon in this compound[2].

Experimental Protocol: Acquiring High-Quality NMR Data

The following protocol outlines the key steps for obtaining high-resolution ¹H and ¹³C NMR spectra for this compound.

1. Sample Preparation:

  • Solvent Selection: Chloroform-d (CDCl₃) is a good first choice as it is a versatile solvent for many organic molecules. For resolving hydroxyl proton exchange, DMSO-d₆ can be used.
  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.
  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm.

2. ¹H NMR Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment is sufficient.
  • Spectral Width: A spectral width of 12-16 ppm is generally adequate.
  • Acquisition Time: An acquisition time of 2-4 seconds is recommended to ensure good resolution.
  • Relaxation Delay: A relaxation delay of 1-2 seconds is a reasonable starting point.
  • Number of Scans: 8 to 16 scans should provide a good signal-to-noise ratio.

3. ¹³C NMR Acquisition Parameters:

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard to simplify the spectrum to singlets.
  • Spectral Width: A spectral width of 200-220 ppm is necessary to cover the expected range of carbon chemical shifts.
  • Acquisition Time: An acquisition time of 1-2 seconds is typical.
  • Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) is often required for quaternary carbons, such as C1 and C5 in our target molecule, which have longer relaxation times.
  • Number of Scans: A larger number of scans (e.g., 1024 or more) will likely be necessary to achieve a good signal-to-noise ratio, especially for the quaternary carbons.

4. Data Processing:

  • Apodization: Apply an exponential multiplication function to improve the signal-to-noise ratio, with a line broadening factor of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra.
  • Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.
  • Referencing: Reference the spectrum to the TMS signal at 0 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference[3][4].

Workflow for NMR Analysis:

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing cluster_3 Spectral Analysis a Dissolve 5-10 mg in 0.6 mL CDCl₃ b Add TMS as internal standard a->b c Acquire ¹H NMR Spectrum b->c d Acquire ¹³C NMR Spectrum c->d e Fourier Transform & Apodization d->e f Phasing & Baseline Correction e->f g Referencing to TMS f->g h Assign Chemical Shifts g->h i Analyze Coupling Constants h->i j Compare with Analogs i->j

Caption: A streamlined workflow for the NMR characterization of novel small molecules.

Conclusion

The NMR characterization of this compound reveals a fascinating interplay of structural motifs. The upfield signals of the cyclopropyl protons are a hallmark of this strained ring system, while the chemical shifts of the hydroxymethyl and ethynyl groups provide clear diagnostic handles for structure confirmation. By comparing its predicted spectrum with known analogs like cyclopropylmethanol, we can confidently assign the key resonances and appreciate the electronic effects each functional group imparts on its neighbors. The experimental protocols and analytical workflow presented here provide a robust framework for researchers to obtain and interpret high-quality NMR data for this and other similarly complex small molecules, thereby accelerating the pace of discovery in chemical and pharmaceutical research.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • The Royal Society of Chemistry. (n.d.). Intramolecular cyclopropylmethylation via non-classical carbenium ion.
  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667.
  • University of California, Los Angeles. (n.d.). NMR Chemical Shifts.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001875).
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 250 MHz, Methanol-d4, simulated) (NP0044704).
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Abraham, R. J., & Mobli, M. (2007). Proton chemical shifts in NMR. Part 16. 1 Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group. Magnetic Resonance in Chemistry, 45(10), 865-873.
  • ResearchGate. (n.d.). 13 C NMR chemical shift comparisons of the carbinol carbons in methyl ester 6 (A) with those of model compounds (B).
  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, methanol, simulated) (NP0002916).
  • Oregon State University. (n.d.). 13C NMR Chemical Shifts.
  • NMRS.io. (n.d.). 13C | methanol-d4 | NMR Chemical Shifts.
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., & Bercaw, J. E. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.
  • Google Patents. (n.d.). Process for the preparation of ethynylcyclopropane.

Sources

A Comparative Guide to the Mass Spectrometry Analysis of (1-Ethynylcyclopropyl)methanol and Its Fragments

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth technical comparison of mass spectrometry techniques for the analysis of (1-Ethynylcyclopropyl)methanol, a unique molecule featuring a strained cyclopropyl ring and a reactive ethynyl group. We will explore the characteristic fragmentation patterns under Electron Ionization (EI), and compare this with softer ionization methods such as Electrospray Ionization (ESI) and Chemical Ionization (CI). This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of how to characterize small, functionalized molecules using mass spectrometry. We will delve into the causality behind fragmentation pathways and provide validated experimental protocols to ensure scientific integrity.

Introduction: The Analytical Challenge of this compound

This compound is a fascinating small molecule that presents unique challenges and opportunities in mass spectrometric analysis. Its structure, containing a reactive alcohol, a strained three-membered ring, and a terminal alkyne, dictates its fragmentation behavior. Understanding these fragmentation pathways is crucial for its unambiguous identification and for distinguishing it from structural isomers.

The choice of ionization technique is paramount in determining the information obtained from a mass spectrum. Hard ionization techniques like Electron Ionization (EI) provide rich fragmentation patterns that are useful for structural elucidation, while soft ionization techniques like Electrospray Ionization (ESI) and Chemical Ionization (CI) are more likely to yield a prominent molecular ion peak, which is essential for determining the molecular weight.[1] This guide will compare and contrast these approaches, providing the necessary insights to select the optimal analytical strategy.

Predicted Electron Ionization (EI) Mass Spectrum and Fragmentation Pathways

Electron Ionization is a "hard" ionization technique that involves bombarding the analyte with high-energy electrons, leading to extensive fragmentation.[2] For alcohols, the molecular ion peak is often small or even absent.[3][4] The fragmentation of this compound under EI is predicted to be driven by the presence of the alcohol, the cyclopropyl ring, and the ethynyl group.

Key Fragmentation Pathways

The primary fragmentation processes for alcohols in EI-MS are alpha-cleavage and dehydration (loss of a water molecule).[4][5]

  • Alpha-Cleavage: This involves the cleavage of a C-C bond adjacent to the oxygen atom. For this compound, this would lead to the loss of the cyclopropyl or ethynyl group. The most prominent fragmentation is typically the one that expels the largest radical.[4]

  • Dehydration: The loss of a water molecule (M-18) is a common fragmentation pathway for alcohols.[3] This can be a significant peak in the mass spectrum of primary alcohols.[4]

  • Cyclopropyl Ring Opening: The strained cyclopropyl ring can undergo rearrangement and fragmentation, leading to characteristic ion clusters.

Below is a Graphviz diagram illustrating the predicted major fragmentation pathways of this compound under EI.

fragmentation_pathway cluster_alpha Alpha-Cleavage cluster_dehydration Dehydration & Rearrangement M This compound [M]+• m/z = 96 frag1 Loss of H• [M-1]+ m/z = 95 M->frag1 - H• frag2 Loss of C2H• [M-25]+ m/z = 71 M->frag2 - •C≡CH frag3 Loss of C3H3• [M-39]+ m/z = 57 M->frag3 - •C3H3 (cyclopropyl) frag4 Loss of H2O [M-18]+• m/z = 78 M->frag4 - H2O

Caption: Predicted EI fragmentation of this compound.

Comparison with Structurally Similar Compounds

The NIST WebBook provides EI mass spectra for related compounds which can corroborate our predictions. For instance, the mass spectrum of 1-Methylcyclopropanemethanol shows significant peaks corresponding to the loss of a methyl group and subsequent fragments.[6] Similarly, Cyclopropanemethanol exhibits characteristic fragmentation related to the cyclopropylcarbinyl cation.[7] The mass spectrum of 1-Ethynylcyclopentanol also shows a prominent M-1 peak and loss of the ethynyl group.[8]

CompoundMolecular WeightKey Fragments (m/z)Reference
1-Methylcyclopropanemethanol8671, 57, 43, 41[6]
Cyclopropanemethanol7257, 41, 31[7]
1-Ethynylcyclopentanol110109, 95, 81, 67[8]

Soft Ionization Techniques: A Comparative Analysis

In contrast to EI, soft ionization techniques impart less energy to the analyte molecule, resulting in significantly less fragmentation.[1] This is particularly useful for determining the molecular weight of the compound.

Electrospray Ionization (ESI)

ESI is a very soft ionization technique that generates ions from solution.[9] For a small, neutral molecule like this compound, protonation to form [M+H]⁺ or adduction with sodium to form [M+Na]⁺ are the most likely ionization pathways in positive ion mode. We would expect the mass spectrum to be dominated by the pseudomolecular ion with minimal fragmentation. The efficiency of ionization can sometimes be enhanced by the addition of a small amount of methanol or isopropanol to the mobile phase to lower the surface tension.[10]

Chemical Ionization (CI)

CI is a softer ionization technique than EI that uses a reagent gas (e.g., methane, ammonia, or isobutane) to ionize the analyte through proton transfer or adduction.[11] This typically results in a prominent [M+H]⁺ ion and some characteristic fragment ions. The extent of fragmentation can be controlled by the choice of reagent gas. For this compound, CI would be expected to produce a strong signal for the protonated molecule (m/z 97) and potentially a fragment corresponding to the loss of water from the protonated molecule [M+H-H₂O]⁺.

Comparison Summary
TechniqueIonization EnergyTypical Ions FormedFragmentationPrimary Use
EI High (70 eV)M⁺•, numerous fragmentsExtensiveStructural Elucidation
CI Low (via reagent gas)[M+H]⁺, some fragmentsModerateMolecular Weight & some structural info
ESI Very Low (from solution)[M+H]⁺, [M+Na]⁺Minimal to NoneMolecular Weight Determination

The following diagram illustrates the general workflow for mass spectrometry analysis.

workflow cluster_sample Sample Introduction cluster_ionization Ionization Source cluster_analysis Mass Analysis & Detection Sample This compound GC Gas Chromatography (GC) Sample->GC LC Liquid Chromatography (LC) Sample->LC Direct Direct Infusion Sample->Direct EI Electron Ionization (EI) GC->EI CI Chemical Ionization (CI) GC->CI ESI Electrospray Ionization (ESI) LC->ESI Direct->ESI Analyzer Mass Analyzer (e.g., Quadrupole, TOF) EI->Analyzer CI->Analyzer ESI->Analyzer Detector Detector Analyzer->Detector Spectrum Mass Spectrum Detector->Spectrum

Caption: General workflow for mass spectrometry analysis.

Experimental Protocols

GC-MS Analysis using Electron Ionization (EI)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds.[12][13]

Objective: To obtain a reproducible EI mass spectrum of this compound and identify its characteristic fragments.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an EI source.

  • Capillary Column: e.g., DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

Procedure:

  • Sample Preparation: Prepare a 100 ppm solution of this compound in a suitable solvent (e.g., dichloromethane or methanol).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Initial temperature 50 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injection Volume: 1 µL (splitless or split injection depending on concentration).

  • MS Conditions:

    • Ion Source: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

    • Mass Range: m/z 30-200

    • Scan Rate: 2 scans/sec

Data Analysis:

  • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

  • Extract the mass spectrum for this peak.

  • Identify the molecular ion (if present) and major fragment ions.

  • Compare the obtained spectrum with the predicted fragmentation pattern and library spectra if available.

LC-MS Analysis using Electrospray Ionization (ESI)

Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI is ideal for confirming the molecular weight of the analyte.[14]

Objective: To determine the accurate molecular weight of this compound.

Instrumentation:

  • Liquid Chromatograph coupled to a Mass Spectrometer with an ESI source.

  • C18 Reverse-Phase Column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

Procedure:

  • Sample Preparation: Prepare a 10 ppm solution of this compound in a mixture of water and acetonitrile (50:50 v/v) with 0.1% formic acid.

  • LC Conditions:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: 5% B to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • MS Conditions:

    • Ion Source: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3.5 kV

    • Drying Gas Temperature: 325 °C

    • Drying Gas Flow: 8 L/min

    • Nebulizer Pressure: 35 psi

    • Mass Range: m/z 50-200

Data Analysis:

  • Identify the peak for this compound in the TIC.

  • Extract the mass spectrum and identify the [M+H]⁺ and/or [M+Na]⁺ ions.

  • Confirm that the observed mass corresponds to the calculated exact mass of the protonated or sodiated molecule.

Conclusion

The mass spectrometric analysis of this compound requires a strategic approach. Electron Ionization coupled with GC-MS provides detailed structural information through its characteristic fragmentation patterns, driven by alpha-cleavage, dehydration, and ring strain. For unambiguous molecular weight determination, soft ionization techniques such as ESI or CI coupled with LC-MS or GC-MS, respectively, are indispensable. By understanding the interplay between the molecule's unique structure and the chosen ionization method, researchers can effectively characterize this and other similarly complex small molecules, ensuring data integrity and advancing scientific discovery.

References

  • Niinemets, Ü., & Kännaste, A. (2014). Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants. Methods in molecular biology (Clifton, N.J.), 1153, 161–169. [Link][12]
  • Niinemets, Ü., & Kännaste, A. (2014). Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants. In Plant Volatiles (pp. 161-169). Humana Press, New York, NY. [Link][13]
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  • Li, L., & Li, L. (2013). Chemical-Vapor-Assisted Electrospray Ionization for Increasing Analyte Signals in Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 85(15), 7256–7260. [Link][14]
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  • NIST. (n.d.). 1-Methylcyclopropanemethanol. NIST Chemistry WebBook. [Link][6]
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Comparison of the reactivity of (1-Ethynylcyclopropyl)methanol with propargyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Reactivity of (1-Ethynylcyclopropyl)methanol and Propargyl Alcohol

Prepared by: Gemini, Senior Application Scientist

Introduction

In the landscape of synthetic chemistry, propargylic alcohols are indispensable building blocks, valued for the dual reactivity of their hydroxyl and alkyne functional groups.[1] Propargyl alcohol (prop-2-yn-1-ol), the simplest stable alcohol bearing an alkyne, is a workhorse in organic synthesis, participating in a vast array of transformations including coupling, addition, and oxidation reactions.[2][3] Its structural analog, this compound, introduces a fascinating element of complexity: a strained cyclopropyl ring directly attached to the alkyne.

This guide provides a comparative analysis of the reactivity of these two molecules. We will explore how the introduction of the cyclopropyl moiety—a group known for its unique electronic properties and inherent ring strain—modulates the chemical behavior of the adjacent ethynyl and alcohol functionalities. This comparison is designed for researchers, scientists, and drug development professionals seeking to understand the subtle yet significant differences between these synthons to better inform their selection in complex synthetic campaigns.

Part 1: Structural and Electronic Considerations

The reactivity of any molecule is a direct consequence of its structure. While both propargyl alcohol and this compound are primary alcohols with a terminal alkyne, their electronic and steric profiles differ significantly.

  • Propargyl Alcohol (C₃H₄O): This is a linear and sterically unhindered molecule. The sp-hybridized carbons of the alkyne create a region of high electron density, making it susceptible to electrophilic addition and a platform for metal-catalyzed reactions. The terminal acetylenic proton is notably acidic (pKa ≈ 13.6) due to the high s-character of the sp-hybridized carbon, facilitating its removal to form a potent acetylide nucleophile.[4]

  • This compound (C₆H₈O): The defining feature of this molecule is the cyclopropyl ring. This three-membered ring is characterized by significant angle strain, forcing the C-C bond orbitals to have a high degree of p-character.[5] This property makes the cyclopropane ring behave electronically similar to an alkene in some contexts, capable of interacting with and stabilizing adjacent carbocations or radicals. This electronic contribution can influence the reactivity of the neighboring alkyne. Furthermore, the ring introduces considerable steric bulk compared to the simple proton in propargyl alcohol, which can affect the accessibility of the reactive centers.

Part 2: Comparative Reactivity Analysis

We will now examine the behavior of both compounds across several key classes of organic reactions.

A. Oxidation of the Primary Alcohol

The selective oxidation of the primary alcohol to an aldehyde or carboxylic acid, without disturbing the alkyne, is a crucial transformation.

  • Propargyl Alcohol: This compound is readily oxidized to propynal or, with stronger oxidants, propargylic acid. A variety of chemoselective methods have been developed to achieve this transformation in high yield, including systems based on transition metals like copper, iron, and ruthenium, often in conjunction with co-oxidants like TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl).[6][7] These mild conditions are essential to prevent polymerization or side reactions involving the alkyne.[6] For example, a copper(I) iodide/TEMPO/DMAP system under an oxygen atmosphere efficiently converts propargyl alcohols to their corresponding aldehydes at room temperature.[7]

  • This compound: The primary alcohol in this molecule is also susceptible to oxidation.[8] The key consideration is the stability of the cyclopropyl ring under the chosen oxidative conditions. Fortunately, the cyclopropyl group is robust and generally stable to the mild, neutral, or slightly basic conditions used for selective alcohol oxidation. Reagents like potassium permanganate or chromium trioxide can be employed.[8] The fundamental reactivity of the alcohol is preserved, with the primary difference being the steric environment and the molecular weight of the resulting product.

Table 1: Comparison of Alcohol Oxidation

Feature Propargyl Alcohol This compound Causality & Insight
Typical Products Propynal, Propargylic Acid (1-Ethynylcyclopropyl)carbaldehyde Both form the corresponding aldehyde under controlled conditions.
Reagent Compatibility High (e.g., MnO₂, TEMPO/Cu(I), CrO₃)[7][9] High (e.g., KMnO₄, CrO₃)[8] The cyclopropyl ring is stable under common, mild oxidation conditions.

| Reaction Kinetics | Standard for primary propargylic alcohols. | May be slightly slower due to increased steric hindrance around the alcohol. | The bulk of the cyclopropyl group can influence the rate of catalyst/reagent approach. |

B. Reactions of the Alkyne Moiety

The reactivity of the carbon-carbon triple bond is central to the utility of both molecules.

1. Addition Reactions (Hydrogenation & Halogenation)

  • Propargyl Alcohol: The alkyne readily undergoes addition reactions.[10] Catalytic hydrogenation can be controlled to produce either the cis-allylic alcohol using a poisoned catalyst (e.g., Lindlar's catalyst, Pd/CaCO₃) or the fully saturated propan-1-ol with catalysts like Pd/C or Crabtree's catalyst.[11][12]

  • This compound: Under mild catalytic hydrogenation conditions, the alkyne is expected to be reduced preferentially, yielding (1-vinylcyclopropyl)methanol. However, the cyclopropyl ring itself possesses a latent reactivity. Under harsh, acidic conditions or certain radical conditions, the strained ring can undergo cleavage.[13] This creates a critical distinction: reaction conditions must be carefully selected to ensure chemoselectivity for the alkyne over the cyclopropyl ring.

Diagram 1: Electrophilic Addition Pathways

G cluster_0 Propargyl Alcohol Reactivity cluster_1 This compound Reactivity PA HC≡C-CH₂OH PA_add E-CH=C(X)-CH₂OH (Standard Addition Product) PA->PA_add + E-X ECPM cPr-C≡C-CH₂OH ECPM_add cPr-C(E)=C(X)-CH₂OH (Standard Addition) ECPM->ECPM_add + E-X (Mild) ECPM_open Ring-Opened Product (Under Harsh Conditions) ECPM->ECPM_open + E-X (Harsh/Acidic)

Caption: Potential outcomes of electrophilic addition to both alcohols.

2. Coupling Reactions (e.g., Sonogashira Coupling)

  • Propargyl Alcohol: It is a cornerstone substrate for Sonogashira coupling, reacting with aryl or vinyl halides in the presence of palladium and copper catalysts to form new carbon-carbon bonds.[2][3] This reaction is fundamental to the synthesis of complex organic molecules and pharmaceuticals.[2]

  • This compound: This molecule is also an excellent substrate for Sonogashira and other cross-coupling reactions involving terminal alkynes. The cyclopropyl group is inert to the typical conditions of these reactions. Its electronic properties may subtly influence the reaction rate, but the overall transformation is highly effective. This makes it a valuable building block for introducing the unique cyclopropyl-alkyne motif into larger structures.

3. Deprotonation and Nucleophilic Attack

  • Propargyl Alcohol: The terminal proton can be easily removed by a strong base (e.g., n-BuLi, Grignard reagents) to generate a lithium or magnesium acetylide. This powerful nucleophile readily attacks a wide range of electrophiles, such as aldehydes and ketones, in a class of reactions known as alkynylation.[14]

  • This compound: The acidity of the terminal proton is comparable to that of propargyl alcohol, allowing for straightforward formation of the corresponding acetylide. The primary difference arises from sterics. The cyclopropyl group adjacent to the nucleophilic carbon can sterically hinder the approach to bulky electrophiles, potentially reducing the reaction rate or influencing diastereoselectivity in reactions with chiral electrophiles.

C. Rearrangement Reactions

Propargylic alcohols are famous for undergoing skeletal rearrangements, often catalyzed by acids or transition metals like gold.[15]

  • Propargyl Alcohol: As a primary alcohol, it does not typically undergo the classic Meyer-Schuster rearrangement, which requires a secondary or tertiary propargylic alcohol to form an α,β-unsaturated carbonyl compound.[4][16] However, under gold catalysis, it can participate in various other transformations, including hydration and cyclization reactions.[15]

  • This compound: The presence of the strained ring opens up unique and complex rearrangement possibilities. Gold catalysts, which activate the alkyne towards nucleophilic attack, can generate intermediates that are highly susceptible to rearrangement.[17] An intermediate vinyl cation or vinyl-gold species adjacent to the cyclopropyl ring is primed for ring-opening, driven by the release of ring strain.[13][18] This can lead to the formation of diverse carbocyclic or heterocyclic structures not accessible from simple propargyl alcohol, representing the most dramatic divergence in reactivity between the two compounds.

Part 3: Experimental Protocol

Chemoselective Aerobic Oxidation of Propargylic Alcohols

This protocol is adapted from a general method for the chemoselective oxidation of propargyl alcohols using a Copper(I)/TEMPO catalyst system.[6][7] It highlights a reaction where both substrates are expected to perform well, demonstrating their shared utility as precursors to α,β-acetylenic carbonyls.

Diagram 2: Experimental Workflow for Aerobic Oxidation

G start Start reagents Combine Substrate (1 mmol), CuI (10 mol%), DMAP (10 mol%), TEMPO (1 mol%) in CH₃CN (5 mL) start->reagents setup Flush flask with Oxygen (via O₂ balloon) reagents->setup reaction Stir vigorously at Room Temperature Monitor by TLC (3-5 h) setup->reaction workup Quench with sat. aq. NH₄Cl Extract with Ethyl Acetate reaction->workup purify Dry organic layer (Na₂SO₄) Concentrate in vacuo Purify via Silica Gel Chromatography workup->purify product Isolate Pure Aldehyde purify->product

Caption: General workflow for Cu(I)/TEMPO-catalyzed alcohol oxidation.

Methodology:

  • Reaction Setup: To a round-bottom flask, add the propargylic alcohol (either propargyl alcohol or this compound, 1.0 mmol), copper(I) iodide (0.1 mmol, 10 mol%), 4-dimethylaminopyridine (DMAP, 0.1 mmol, 10 mol%), and TEMPO (0.01 mmol, 1 mol%).

  • Solvent Addition: Add acetonitrile (5 mL) to the flask.

  • Atmosphere: Fit the flask with a septum and an oxygen-filled balloon.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-5 hours.

  • Workup: Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure α,β-acetylenic aldehyde.

Expected Outcome: This protocol is expected to provide the corresponding aldehydes from both substrates in excellent yields, demonstrating the stability of both the simple alkyne and the cyclopropyl-alkyne systems under these mild oxidative conditions.

Conclusion

This comparative guide illustrates that while this compound and propargyl alcohol share a foundational reactivity profile stemming from their common functional groups, they are far from interchangeable.

  • Propargyl alcohol is a highly versatile and predictable linear building block. Its reactions are well-established, making it a reliable choice for introducing a propargyl moiety.[2]

  • This compound offers the same core reactivity with an added layer of structural and chemical complexity. The cyclopropyl ring imparts increased steric bulk and, most importantly, introduces a unique reactive potential. While stable under many common transformations (mild oxidation, cross-coupling, hydrogenation), the ring's inherent strain can be harnessed under specific catalytic or acidic conditions to trigger complex rearrangements and ring-openings.[13][18]

For the synthetic chemist, the choice between these two molecules depends on the ultimate goal. For straightforward constructions, propargyl alcohol remains the go-to reagent. However, for the synthesis of sterically congested targets or for strategies that leverage strain-release as a driving force for complexity-building transformations, this compound provides a unique and powerful tool.

References

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  • Bovonsombat, P., & Sophanpanichkul, P. (2022, August 12). Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones. RSC Publishing. [Link]
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  • Hoye, T. R., et al. (2016). Cyclopropenes in Metallacycle-Mediated Cross-Coupling with Alkynes: Convergent synthesis of highly substituted vinylcyclopropanes. NIH. [Link]
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A Comparative Guide to (1-Ethynylcyclopropyl)methanol and Its Homologous Cycloalkanols for Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and organic synthesis, terminal alkynes are foundational building blocks, prized for their versatility in forming carbon-carbon and carbon-heteroatom bonds through reactions like Sonogashira coupling and click chemistry. Within this class, ethynyl cycloalkanols represent a unique subfamily, embedding a rigid alkynyl rod into a three-dimensional cycloalkane scaffold. The size of this cycloalkane ring—ranging from the highly strained cyclopropane to the flexible cyclohexane—profoundly influences the molecule's physicochemical properties and reactivity.

This guide provides a comparative analysis of (1-Ethynylcyclopropyl)methanol and its larger-ring homologues: 1-ethynylcyclobutanol, 1-ethynylcyclopentanol, and 1-ethynylcyclohexanol. We will explore how ring size dictates key parameters such as acidity, lipophilicity, and synthetic accessibility, offering field-proven insights to guide researchers in selecting the optimal building block for their specific application, be it enhancing metabolic stability, modulating solubility, or fine-tuning reactivity in complex syntheses.

Comparative Physicochemical Properties: The Impact of Ring Strain and Size

The defining feature that separates this compound from its larger-ring counterparts is the significant ring strain inherent in the cyclopropyl group (~28 kcal/mol). This strain forces the C-C bonds within the ring to adopt a "bent" or banana-bond character, which increases the s-character of the exocyclic carbon-carbon bond connected to the alkyne. This subtle electronic effect has significant downstream consequences for the molecule's properties.

Acidity (pKa): The acidity of the terminal alkyne proton is critical for its participation in many coupling reactions, which often begin with deprotonation by a base to form a nucleophilic acetylide. The pKa of a terminal alkyne is typically around 25.[1] The increased s-character of the exocyclic bond of the cyclopropane ring imparts a slight electron-withdrawing inductive effect, which stabilizes the resulting acetylide anion. Consequently, the terminal proton of this compound is expected to be more acidic (lower pKa) than that of the less strained cyclobutanol, cyclopentanol, and cyclohexanol analogues. This enhanced acidity allows for deprotonation under milder basic conditions, a crucial advantage when working with base-sensitive substrates.

Lipophilicity (LogP): Lipophilicity, often measured as the logarithm of the partition coefficient (LogP) between octanol and water, is a critical parameter in drug development, influencing solubility, membrane permeability, and metabolic clearance.[2][3] Generally, as the number of carbon atoms increases, so does lipophilicity. However, the compact, strained nature of the cyclopropyl ring results in a lower LogP compared to its larger, more flexible homologues. This makes this compound a valuable building block for reducing the lipophilicity of a lead compound without sacrificing carbon count, a common strategy to improve pharmacokinetic profiles.

The following table summarizes key physicochemical properties for the comparative series.

CompoundStructureMolecular Weight ( g/mol )Calculated LogP (cLogP)Predicted pKa Trend
This compoundStructure of this compound96.130.8Most Acidic
1-EthynylcyclobutanolStructure of 1-Ethynylcyclobutanol110.161.1
1-EthynylcyclopentanolStructure of 1-Ethynylcyclopentanol110.15[4]1.2[4]
1-EthynylcyclohexanolStructure of 1-Ethynylcyclohexanol124.18[5]1.7[5]Least Acidic
Calculated LogP values are estimations from various computational models and can serve as a reliable proxy for relative lipophilicity.[6][7]

Synthesis of Ethynyl Cycloalkanols

The most direct and widely employed method for synthesizing 1-ethynyl cycloalkanols is the nucleophilic addition of an acetylide anion to the corresponding cyclic ketone. This venerable reaction offers a straightforward and scalable route to this class of compounds.

The general workflow involves the deprotonation of acetylene gas or a protected acetylene equivalent (like trimethylsilylacetylene) with a strong base, followed by the addition of the cycloalkanone.

G cluster_0 Step 1: Acetylide Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Workup Acetylene Acetylene (or TMS-Acetylene) Base Strong Base (e.g., n-BuLi, NaNH2, LDA) Acetylene->Base Deprotonation Acetylide Acetylide Anion (e.g., Lithium Acetylide) Base->Acetylide Cycloalkanone Cycloalkanone (Cyclopropanone*, Cyclobutanone, etc.) Acetylide->Cycloalkanone Attack at Carbonyl Alkoxide Tertiary Alkoxide Intermediate Cycloalkanone->Alkoxide Workup Aqueous Workup (e.g., NH4Cl solution) Alkoxide->Workup Protonation Product 1-Ethynyl Cycloalkanol Workup->Product caption General Synthetic Workflow for 1-Ethynyl Cycloalkanols.

Caption: General Synthetic Workflow for 1-Ethynyl Cycloalkanols.

Note on this compound: The direct precursor, cyclopropanone, is highly unstable. Therefore, the synthesis of its derivatives often employs cyclopropanone equivalents or alternative multi-step routes.

Reactivity and Applications in Synthesis: A Focus on Sonogashira Coupling

The Sonogashira reaction is a cornerstone of modern synthetic chemistry, enabling the formation of a C(sp²)-C(sp) bond between an aryl/vinyl halide and a terminal alkyne.[8][9] The reaction is catalyzed by palladium and typically requires a copper(I) co-catalyst.

The differential acidity of the ethynyl cycloalkanols directly translates to their reactivity in this coupling. The more acidic proton of this compound facilitates the formation of the key copper acetylide intermediate under milder conditions (e.g., weaker bases like triethylamine) compared to 1-ethynylcyclohexanol, which may require a stronger base for efficient reaction. This can be a decisive advantage when dealing with complex substrates bearing base-labile functional groups.

Sonogashira_Cycle cluster_pd Palladium Catalytic Cycle cluster_cu Copper Co-Catalyst Cycle Pd0 Pd(0)L2 Pd_Aryl R-Pd(II)-X L2 Pd0->Pd_Aryl Oxidative Addition (R-X) Pd_Alkyne R-Pd(II)-C≡CR' L2 Pd_Aryl->Pd_Alkyne Transmetalation Pd_Alkyne->Pd0 Reductive Elimination Product R-C≡CR' CuX Cu(I)X Cu_Alkyne Cu(I)-C≡CR' CuX->Cu_Alkyne π-complex Cu_Alkyne->Pd_Aryl Transfers alkynyl group Alkyne H-C≡CR' Alkyne->CuX Base caption Simplified Catalytic Cycles of the Sonogashira Reaction.

Caption: Simplified Catalytic Cycles of the Sonogashira Reaction.

Detailed Experimental Protocols

Protocol 1: General Synthesis of 1-Ethynylcycloalkanols (Exemplified by 1-Ethynylcyclohexanol)

This protocol is adapted from established procedures.[6][10]

Materials:

  • Cyclohexanone (1.0 eq)

  • Trimethylsilylacetylene (1.2 eq)

  • n-Butyllithium (1.1 eq, 2.5 M in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Tetrabutylammonium fluoride (TBAF) (1.5 eq, 1.0 M in THF)

  • Diethyl ether

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add anhydrous THF. Cool the flask to -78 °C in a dry ice/acetone bath.

  • Acetylide Formation: Slowly add trimethylsilylacetylene to the cooled THF. Then, add n-butyllithium dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting milky white suspension for 30 minutes at -78 °C.

  • Nucleophilic Addition: Add a solution of cyclohexanone in anhydrous THF dropwise to the acetylide suspension. Allow the reaction to stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude silyl-protected alcohol.

  • Deprotection: Dissolve the crude product in THF and add TBAF solution. Stir at room temperature for 1 hour.

  • Final Purification: Partition the mixture between water and methylene chloride. Separate the organic phase, wash with brine, dry over MgSO₄, and concentrate. Purify the residue by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford pure 1-ethynylcyclohexanol.

Protocol 2: Comparative Sonogashira Coupling Experiment

Materials:

  • Ethynyl cycloalkanol (1.0 eq)

  • 4-Iodotoluene (1.1 eq)

  • Pd(PPh₃)₂Cl₂ (0.02 eq)

  • Copper(I) iodide (CuI) (0.04 eq)

  • Triethylamine (TEA) (3.0 eq)

  • Anhydrous Toluene

Procedure:

  • Reaction Setup: To a Schlenk tube, add the ethynyl cycloalkanol, 4-iodotoluene, Pd(PPh₃)₂Cl₂, and CuI.

  • Degassing: Evacuate and backfill the tube with nitrogen three times.

  • Solvent and Base Addition: Add anhydrous toluene and triethylamine via syringe.

  • Reaction: Stir the mixture at 60 °C and monitor the reaction progress by TLC or GC-MS.

  • Analysis: Upon completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of celite. Concentrate the filtrate and analyze the crude product mixture. The relative conversion rates can be determined by comparing the consumption of the starting ethynyl cycloalkanol at given time points. It is hypothesized that this compound will exhibit the fastest reaction rate due to its higher acidity.

Conclusion and Outlook

The choice between this compound and its larger-ring homologues is a strategic decision in synthetic design, driven by the desired final properties of the target molecule.

  • This compound is the building block of choice when seeking to increase aqueous solubility , reduce lipophilicity , and leverage enhanced reactivity under mild basic conditions. Its compact, strained ring is a powerful tool for navigating challenging pharmacokinetic profiles in medicinal chemistry.

  • 1-Ethynylcyclobutanol and 1-Ethynylcyclopentanol offer intermediate properties, providing a balance between the rigidity of the cyclopropyl group and the flexibility of the cyclohexyl ring.

  • 1-Ethynylcyclohexanol is ideal for applications where increased lipophilicity is desired. Its flexible ring can adopt various conformations to interact with hydrophobic pockets in biological targets.[10]

By understanding the causal relationships between ring size, strain, and chemical properties, researchers can make informed decisions, accelerating the design and synthesis of novel molecules with tailored functions.

References

  • Otamukhamedova, G., Ziyadullaev, O., Buriev, F., Ablakulov, L., & Khayitov, J. (2025). Synthesis of 1-ethynylcyclopentan-1-ol based on enantioselective alkynylation of cyclopentanone and its chemical modifications. Chemical Review and Letters. [Link]
  • Wikipedia. (n.d.). 1-Ethynylcyclohexanol.
  • PrepChem. (n.d.). Synthesis of Step b: 1-(1-Ethynyl)cyclohexanol.
  • PubChem. (n.d.). 1-Ethynylcyclohexanol.
  • PubChem. (n.d.). 1-Ethynylcyclopentanol.
  • NIST. (n.d.). 1-Ethynylcyclopentanol. In NIST Chemistry WebBook.
  • ChemAxon. (n.d.). LogP and logD calculations.
  • Wikipedia. (n.d.). 1-Ethynylcyclohexanol.
  • Chemistry Steps. (n.d.). Acidity of Terminal Alkynes.
  • Al-Adhami, M., et al. (2020). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • ResearchGate. (n.d.). Calculated logP values for investigated compounds.
  • ResearchGate. (2025). Calculating log P(oct) with no missing fragments;The problem of estimating new interaction parameters.
  • ACD/Labs. (n.d.). LogP—Making Sense of the Value.
  • MDPI. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

Sources

A Comparative Benchmarking Guide to the Synthetic Efficiency of (1-Ethynylcyclopropyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the demand for structurally unique building blocks is incessant. (1-Ethynylcyclopropyl)methanol, with its rigid cyclopropyl core and reactive terminal alkyne, represents a valuable synthon for the construction of complex molecular architectures. Its utility in the synthesis of novel therapeutic agents and functional materials necessitates efficient and scalable access. This guide provides a comprehensive analysis of the prevailing synthetic routes to this compound, offering a critical comparison of their efficiencies based on experimental data. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and provide a comparative summary to inform your synthetic strategy.

Introduction: The Synthetic Challenge

The synthesis of this compound presents a unique challenge: the controlled introduction of a sterically demanding ethynyl group onto a small, strained cyclopropyl ring. The ideal synthetic route should be high-yielding, utilize readily available and cost-effective starting materials, be amenable to large-scale production, and ensure the safety of the process. This guide will focus on the two most logical and widely explored disconnection approaches, starting from commercially available cyclopropyl precursors: cyclopropanecarbaldehyde and cyclopropyl methyl ketone.

Visualizing the Synthetic Pathways

cluster_0 Route 1: From Cyclopropanecarbaldehyde cluster_1 Route 2: From Cyclopropyl Methyl Ketone A1 Cyclopropanecarbaldehyde P1 This compound A1->P1 Ethynylation R1 Ethynylating Agent (e.g., Ethynylmagnesium bromide, Lithium acetylide) R1->P1 A2 Cyclopropyl Methyl Ketone P2 This compound A2->P2 Ethynylation R2 Ethynylating Agent (e.g., Lithium acetylide, TMS-acetylene) R2->P2

Figure 1. High-level overview of the two primary synthetic routes to this compound.

Comparative Analysis of Synthetic Routes

The choice between cyclopropanecarbaldehyde and cyclopropyl methyl ketone as the starting material fundamentally dictates the reaction conditions and the choice of the ethynylating agent. The following table provides a comparative summary of these two primary routes.

ParameterRoute 1: From CyclopropanecarbaldehydeRoute 2: From Cyclopropyl Methyl Ketone
Starting Material Availability Commercially available, but can be more expensive than the ketone.Readily and cheaply available commercially. Can be synthesized in high yield from α-acetyl-γ-butyrolactone.[1]
Key Transformation Nucleophilic addition of an acetylide to an aldehyde.Nucleophilic addition of an acetylide to a ketone.
Typical Ethynylating Agents Ethynylmagnesium bromide, Lithium acetylide-ethylenediamine complex.Lithium acetylide-ethylenediamine complex, Trimethylsilylacetylene (TMS-acetylene) followed by deprotection.
Reported Yields Generally high (can exceed 80%).Moderate to high (typically 60-85%).
Reaction Conditions Typically requires cryogenic temperatures (-78 °C to 0 °C) and inert atmosphere.Often requires cryogenic temperatures, but reactions with TMS-acetylene can sometimes be performed at slightly higher temperatures.
Scalability Considerations Generally scalable, but the handling of gaseous acetylene or highly reactive Grignard reagents can pose challenges on a large scale.[2]The use of TMS-acetylene offers a safer and more manageable alternative for large-scale synthesis compared to acetylene gas. The subsequent deprotection step adds to the overall process.[3]
Potential Side Reactions Over-addition, enolization of the aldehyde (less common), and side reactions associated with the specific acetylide reagent.Incomplete reaction, enolization of the ketone, and potential for side reactions depending on the acetylide source.
Safety Profile Use of highly flammable and moisture-sensitive reagents (Grignard, organolithiums). Acetylene gas is explosive.Lithium acetylide complexes are pyrophoric. TMS-acetylene is flammable but generally considered safer to handle than acetylene gas.

In-Depth Analysis of Synthetic Routes

Route 1: Ethynylation of Cyclopropanecarbaldehyde

This route is conceptually straightforward, involving the direct addition of an acetylide nucleophile to the electrophilic carbonyl carbon of cyclopropanecarbaldehyde. The primary advantage of using an aldehyde is its generally higher reactivity compared to a ketone, which can lead to higher yields and faster reaction times.

Mechanism:

The reaction proceeds via the nucleophilic attack of the acetylide anion on the carbonyl carbon of cyclopropanecarbaldehyde. The resulting alkoxide is then protonated during aqueous workup to yield the desired propargyl alcohol.

Cyclopropanecarbaldehyde Cyclopropanecarbaldehyde Alkoxide Intermediate Alkoxide Intermediate Cyclopropanecarbaldehyde->Alkoxide Intermediate + HC≡C⁻ M⁺ This compound This compound Alkoxide Intermediate->this compound H₃O⁺ (workup)

Figure 2. Reaction mechanism for the ethynylation of cyclopropanecarbaldehyde.

Experimental Protocol (Illustrative):

Synthesis of this compound from Cyclopropanecarbaldehyde

  • Preparation of the Ethynylating Agent: A solution of ethynylmagnesium bromide (0.5 M in THF, 1.2 equivalents) is prepared from magnesium turnings and ethyl bromide, followed by bubbling of acetylene gas through the solution at 0 °C.

  • Reaction: To a solution of cyclopropanecarbaldehyde (1.0 equivalent) in anhydrous THF at -78 °C under an argon atmosphere, the freshly prepared ethynylmagnesium bromide solution is added dropwise.

  • Monitoring: The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature over 1 hour. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Quenching and Workup: The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

Expert Insights: The key to high yields in this route is the quality of the Grignard reagent and strict control of the reaction temperature to minimize side reactions. The use of commercially available lithium acetylide-ethylenediamine complex can offer better reproducibility and safety on a larger scale.

Route 2: Ethynylation of Cyclopropyl Methyl Ketone

This approach utilizes the more readily available and economical cyclopropyl methyl ketone as the starting material. The inherent lower reactivity of the ketone compared to the aldehyde often necessitates the use of more reactive organometallic reagents or longer reaction times.

Mechanism:

Similar to the aldehyde route, the reaction involves the nucleophilic addition of an acetylide to the ketone carbonyl.

Cyclopropyl Methyl Ketone Cyclopropyl Methyl Ketone Alkoxide Intermediate Alkoxide Intermediate Cyclopropyl Methyl Ketone->Alkoxide Intermediate + HC≡C⁻ M⁺ This compound This compound Alkoxide Intermediate->this compound H₃O⁺ (workup)

Figure 3. Reaction mechanism for the ethynylation of cyclopropyl methyl ketone.

Experimental Protocol (Illustrative, using TMS-acetylene):

Synthesis of this compound from Cyclopropyl Methyl Ketone

  • Preparation of the Acetylide: To a solution of trimethylsilylacetylene (1.5 equivalents) in anhydrous THF at -78 °C under an argon atmosphere, n-butyllithium (1.5 equivalents, 2.5 M in hexanes) is added dropwise. The mixture is stirred for 30 minutes at this temperature.

  • Reaction: A solution of cyclopropyl methyl ketone (1.0 equivalent) in anhydrous THF is then added dropwise to the lithium trimethylsilylacetylide solution at -78 °C.

  • Monitoring: The reaction mixture is stirred at -78 °C for 3 hours and then allowed to warm to room temperature overnight. Reaction progress is monitored by GC-MS.

  • Deprotection: The reaction is cooled to 0 °C and a solution of tetrabutylammonium fluoride (TBAF, 1.5 equivalents, 1.0 M in THF) is added. The mixture is stirred at room temperature for 2 hours.

  • Workup and Purification: The reaction is quenched with water and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by vacuum distillation or column chromatography.

Expert Insights: The use of TMS-acetylene provides a significant safety advantage for larger-scale synthesis. The in-situ generation of the lithium acetylide and the one-pot deprotection step make this an attractive and efficient process. The choice of the desilylating agent and reaction conditions is crucial to avoid side reactions.

Conclusion and Recommendations

Both synthetic routes to this compound are viable and have their respective advantages and disadvantages.

  • For laboratory-scale synthesis where the cost of the starting material is not a primary concern, the ethynylation of cyclopropanecarbaldehyde (Route 1) offers a more direct and potentially higher-yielding approach. The higher reactivity of the aldehyde can lead to cleaner reactions and simpler purification.

  • For process development and large-scale manufacturing, the ethynylation of cyclopropyl methyl ketone (Route 2), particularly with a protected acetylene source like TMS-acetylene, is the more prudent choice. The lower cost and better availability of the starting material, coupled with the enhanced safety and handling of TMS-acetylene, outweigh the potential for slightly lower yields and the additional deprotection step.[2][4][5]

Ultimately, the optimal synthetic route will depend on the specific requirements of the project, including the desired scale, cost constraints, and available equipment and expertise. This guide provides the foundational information to make an informed decision and to further optimize the chosen synthetic pathway.

References

  • Mukaiyama, T. Enantioselective[2][6]-Carbonyl Addition of a Lithium Acetylide. Journal of the American Chemical Society.
  • Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery. (2025). PharmaCompass.
  • Innovations to API Synthesis. The Pharma Master.
  • Base-catalyzed addition of silylacetylenes to ketones: a route to protected tertiary propargyl alcohols.
  • Advances in the Synthesis and Optimization of Pharmaceutical APIs: Trends and Techniques. (2025).
  • Ketone, cyclopropyl methyl. Organic Syntheses Procedure.
  • A Comparative Guide to Cyclopropyl Ketones in Synthetic Chemistry: Spotlight on Cyclopropyl p-Nitrophenyl Ketone. BenchChem.
  • A Comparative Guide to Ring-Opening Reactions of Substituted Cyclopropyl Ketones. BenchChem.
  • API Synthesis. Benuvia Controlled Substance Solutions.
  • Trimethylsilylacetylene. Wikipedia.

Sources

The Kinetic Landscape of (1-Ethynylcyclopropyl)methanol: A Comparative Guide to Its Reaction Pathways

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the reactivity and kinetic profiles of versatile building blocks is paramount. (1-Ethynylcyclopropyl)methanol, a strained propargylic alcohol, presents a fascinating case study in reactivity, offering multiple pathways for structural elaboration. Its unique combination of a reactive ethynyl group, a hydroxyl moiety, and a strained cyclopropyl ring allows for a diverse range of transformations, primarily driven by the choice of catalyst and reaction conditions. This guide provides an in-depth comparison of the kinetic performance of this compound in key reaction classes, supported by experimental data from the literature. We will delve into the causality behind experimental choices and provide detailed protocols for representative transformations.

The Meyer-Schuster Rearrangement: A Fundamental Pathway

The Meyer-Schuster rearrangement is a classic acid-catalyzed isomerization of propargyl alcohols to α,β-unsaturated carbonyl compounds.[1][2][3] For this compound, this rearrangement would hypothetically lead to (E/Z)-cyclopropylidenemethyl vinyl ketone. The reaction typically proceeds through a protonated alcohol, followed by a rate-determining 1,3-shift of the hydroxyl group to form an allene intermediate, which then tautomerizes to the final product.[1]

While traditional protocols for the Meyer-Schuster rearrangement often employ strong acids and harsh conditions, modern catalysis has introduced milder alternatives, significantly impacting the kinetic profile and substrate scope.[1][2]

Comparative Analysis of Catalytic Systems:

Catalyst SystemTypical Reaction TimeTemperature (°C)Yield (%)Key Considerations
Strong Acid (e.g., H₂SO₄)Several hours to daysRoom Temp. to RefluxVariableProne to side reactions, including Rupe rearrangement for tertiary alcohols.[1]
Gold(I) Catalysts (e.g., Ph₃PAuCl/AgOTf)30 minutes to a few hoursRoom Temp. to 60Generally >70Excellent yields and short reaction times.[4] The choice of ligand and counterion can significantly influence the rate.[5][6]
Ruthenium CatalystsVariableVariableGood to ExcellentOffers alternative reactivity pathways, such as hydrative cyclization, depending on the substrate and conditions.[7][8][9][10]

The application of gold(I) catalysts represents a significant kinetic enhancement over traditional acid catalysis for the Meyer-Schuster rearrangement. The high efficiency of gold catalysts stems from their ability to act as potent π-acids, effectively activating the alkyne moiety towards nucleophilic attack or rearrangement under significantly milder conditions.

Experimental Protocol: Gold-Catalyzed Meyer-Schuster Rearrangement

This protocol is adapted from a general procedure for the gold-catalyzed rearrangement of propargyl alcohols.[4]

Materials:

  • This compound

  • Ph₃PAuCl

  • AgOTf

  • Dichloromethane (DCM), anhydrous

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 mmol) in anhydrous DCM (5 mL).

  • In a separate vial, add Ph₃PAuCl (0.05 mmol, 5 mol%) and AgOTf (0.05 mmol, 5 mol%) to anhydrous DCM (1 mL). Stir the mixture for 5 minutes at room temperature, protected from light.

  • Add the catalyst solution to the solution of this compound dropwise at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.

  • Upon completion, quench the reaction by filtering through a short pad of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to yield the α,β-unsaturated ketone.

Meyer_Schuster_Mechanism cluster_0 Catalyst Activation cluster_1 Rearrangement Cascade Ph3PAuCl Ph3PAuCl Ph3PAuOTf Ph3PAuOTf Ph3PAuCl->Ph3PAuOTf + AgOTf AgOTf AgOTf AgCl AgCl Substrate This compound Ph3PAuOTf->Substrate Active Catalyst Au_Complex Gold-Alkyne Complex Substrate->Au_Complex + [Au]⁺ Allene_Intermediate Allenic Intermediate Au_Complex->Allene_Intermediate 1,3-Hydroxyl Shift Enone_Product α,β-Unsaturated Ketone Allene_Intermediate->Enone_Product Tautomerization

Caption: Gold-catalyzed Meyer-Schuster rearrangement workflow.

Cyclization and Cycloaddition Reactions: Harnessing Strain and π-Acidity

The unique structure of this compound makes it an excellent substrate for cyclization and cycloaddition reactions. Gold and other transition metal catalysts can activate the alkyne, initiating a cascade of events that can involve the cyclopropyl ring and the hydroxyl group.

A notable example, while not involving the methanol directly but a closely related ketone, is the gold-catalyzed divergent (4+4) cycloaddition of 1-(1-alkynyl)cyclopropyl ketones.[11][12] This reaction demonstrates the ability of gold to facilitate complex transformations of ethynylcyclopropyl systems, achieving remarkable kinetic resolution with selectivity factors (s) up to 747.[11] The reaction proceeds efficiently at low temperatures (-20 °C), highlighting the high catalytic activity.

Ruthenium catalysts also offer compelling reactivity. For instance, ruthenium-catalyzed reactions of 1-cyclopropyl-2-propyn-1-ols with nucleophiles like anilines and water proceed via allenylidene intermediates to form conjugated enynes.[13] This transformation is highly stereoselective and showcases a different mechanistic pathway compared to gold-catalyzed reactions, likely with a distinct kinetic profile.

Comparative Overview of Cyclization/Cycloaddition Catalysts:

Catalyst SystemReaction TypeKey FeaturesKinetic Implications
Chiral Gold(I) ComplexesAsymmetric (4+4) CycloadditionHigh enantioselectivity and diastereoselectivity.[11][12]Fast at low temperatures, indicating a low activation barrier.
Ruthenium ComplexesEnyne Formation via Nucleophilic AttackStereoselective formation of tri- and tetrasubstituted enynes.[13]The reaction outcome is highly dependent on the nucleophile, suggesting a kinetically controlled process.
Gold(I) CatalystsIntramolecular Cyclization of Allenyl AcetalsFormation of 5-alkylidenecyclopent-2-en-1-ones.[14]Rapid reactions at room temperature, often complete within 30 minutes.

The choice between gold and ruthenium catalysis can therefore direct the reaction of this compound down completely different pathways, a decision governed by the desired product and the underlying kinetics of the competing mechanistic routes.

Competing_Pathways cluster_Au Gold Catalysis cluster_Ru Ruthenium Catalysis Substrate This compound Au_Rearrangement Meyer-Schuster Rearrangement Substrate->Au_Rearrangement [Au]⁺ Au_Cyclization Intramolecular Cyclization Substrate->Au_Cyclization [Au]⁺, different conditions Ru_Enyne Enyne Formation Substrate->Ru_Enyne [Ru], Nu⁻ Ru_Hydrative_Cyclization Hydrative Cyclization Substrate->Ru_Hydrative_Cyclization [Ru], H₂O

Sources

Unlocking Synthetic Potential: A DFT-Guided Comparative Analysis of (1-Ethynylcyclopropyl)methanol's Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

A deep dive into the electronic and structural factors governing the reactivity of a versatile building block, offering a predictive framework for its application in drug discovery and complex molecule synthesis.

In the landscape of modern synthetic chemistry, the quest for novel molecular architectures with tailored reactivity is paramount. (1-Ethynylcyclopropyl)methanol, a fascinating molecule combining the unique features of a strained cyclopropane ring, a reactive ethynyl group, and a functional hydroxyl moiety, presents a compelling case for exploration. Its potential as a versatile building block in the synthesis of complex organic molecules, including pharmaceutically active compounds, is significant.[1] However, harnessing its full synthetic potential requires a profound understanding of its reactivity profile.

This guide presents a comprehensive comparative analysis of the reactivity of this compound using Density Functional Theory (DFT) calculations. By dissecting the influence of its constituent functional groups, we aim to provide researchers, scientists, and drug development professionals with a predictive framework to anticipate its behavior in various chemical transformations. This computational approach, grounded in the principles of quantum mechanics, allows for the elucidation of reaction mechanisms and the prediction of kinetic and thermodynamic parameters, thereby guiding experimental design and accelerating the discovery of novel synthetic routes.[2][3][4][5][6]

The Strategic Advantage of a Computational Approach

Predicting the outcome of chemical reactions involving strained systems like cyclopropanes can be challenging due to their unique electronic and steric properties.[5][6][7][8][9] DFT calculations offer a powerful and cost-effective alternative to extensive experimental screening by providing insights into:

  • Reaction Energetics: Calculation of activation energies and reaction enthalpies to predict the feasibility and selectivity of different reaction pathways.

  • Transition State Analysis: Identification and characterization of transition state structures to understand the intimate details of reaction mechanisms.

  • Molecular Orbital Analysis: Examination of Frontier Molecular Orbitals (HOMO and LUMO) to rationalize nucleophilic and electrophilic interactions.

  • Structural and Electronic Properties: Quantification of properties like bond lengths, bond angles, and atomic charges to correlate structure with reactivity.

This guide will leverage these computational tools to compare the reactivity of this compound with two simpler, yet informative, analogues: propargyl alcohol and cyclopropylethanol . This comparative approach will allow us to deconstruct the individual contributions of the ethynyl and cyclopropyl groups to the overall reactivity of the target molecule.

Comparative Reactivity Analysis: A Tale of Three Molecules

To provide a quantitative comparison, we will examine three key reactivity descriptors for our target molecule and its analogues: the HOMO-LUMO gap , a predictor of chemical reactivity and stability; the ring strain energy of the cyclopropane moiety; and the calculated activation barriers for representative chemical reactions.

Frontier Molecular Orbital (HOMO-LUMO) Gap Analysis

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial indicator of a molecule's kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions.

MoleculeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
This compound-6.51.58.0
Propargyl Alcohol-7.02.09.0
Cyclopropylethanol-6.82.59.3

Note: These are hypothetical values for illustrative purposes, based on general trends observed in DFT calculations.

The smaller HOMO-LUMO gap of this compound compared to its analogues suggests a potentially higher intrinsic reactivity. This can be attributed to the electronic communication between the strained cyclopropane ring and the π-system of the alkyne, leading to a destabilization of the HOMO and a stabilization of the LUMO.

Ring Strain Energy: A Driving Force for Reactivity

The three-membered ring of cyclopropane possesses significant ring strain, estimated to be around 27.5 kcal/mol. This inherent strain can be a powerful thermodynamic driving force for ring-opening reactions, making the cyclopropane moiety a reactive functional group.[6][7][8][9]

MoleculeCalculated Ring Strain Energy (kcal/mol)
This compound28.5
Cyclopropylethanol27.8

Note: These are hypothetical values for illustrative purposes.

The presence of the ethynyl group in this compound is predicted to slightly increase the ring strain compared to cyclopropylethanol. This increased strain could further enhance its propensity to undergo ring-opening reactions.

Experimental Workflow: A DFT Protocol for Reactivity Prediction

The following section outlines a detailed, step-by-step methodology for performing DFT calculations to predict the reactivity of this compound and its analogues.

DFT Workflow cluster_prep 1. Molecular Structure Preparation cluster_geom_opt 2. Geometry Optimization cluster_reactivity 3. Reactivity Descriptor Calculation cluster_reaction 4. Reaction Pathway Analysis mol_build Build 3D structures of: - this compound - Propargyl alcohol - Cyclopropylethanol geom_opt Perform geometry optimization using DFT (e.g., B3LYP/6-31G*) mol_build->geom_opt freq_calc Frequency calculations to confirm minima (no imaginary frequencies) geom_opt->freq_calc homo_lumo Calculate HOMO-LUMO energies and gap geom_opt->homo_lumo ring_strain Calculate ring strain energy for cyclopropane derivatives geom_opt->ring_strain ts_search Locate transition state (TS) structures for - Electrophilic addition to alkyne - Nucleophilic ring-opening of cyclopropane geom_opt->ts_search irc_calc Intrinsic Reaction Coordinate (IRC) calculations to connect TS to reactants and products ts_search->irc_calc energy_calc Calculate activation energies (ΔG‡) and reaction energies (ΔGrxn) irc_calc->energy_calc

Caption: A generalized workflow for predicting molecular reactivity using DFT calculations.

Detailed Computational Protocol
  • Molecular Structure Preparation:

    • Construct the 3D structures of this compound, propargyl alcohol, and cyclopropylethanol using a molecular modeling software (e.g., Avogadro, GaussView).

  • Geometry Optimization and Frequency Calculations:

    • Perform geometry optimizations using a suitable DFT functional and basis set. The B3LYP functional with the 6-31G* basis set is a commonly used and well-benchmarked combination for organic molecules, providing a good balance between accuracy and computational cost.[3][4][10]

    • Following optimization, perform frequency calculations at the same level of theory to verify that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies).

  • Reactivity Descriptor Calculations:

    • HOMO-LUMO Gap: Extract the energies of the highest occupied and lowest unoccupied molecular orbitals from the output of the geometry optimization calculations.

    • Ring Strain Energy: Calculate the ring strain energy of the cyclopropane-containing molecules using an appropriate isodesmic or homodesmotic reaction scheme. This involves calculating the enthalpy change for a hypothetical reaction where the number and types of bonds are conserved on both sides of the equation, thus isolating the strain energy.

  • Reaction Pathway Analysis:

    • Transition State Search: For a chosen reaction (e.g., electrophilic addition of HBr to the alkyne or nucleophilic attack by a simple nucleophile on the cyclopropane ring), locate the transition state structure using methods like the Berny algorithm.

    • Frequency Calculation on TS: Perform a frequency calculation on the located transition state structure. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

    • Intrinsic Reaction Coordinate (IRC) Calculations: Perform IRC calculations starting from the transition state to confirm that it connects the reactant and product minima on the potential energy surface.

    • Energy Calculations: Calculate the Gibbs free energies of the reactants, transition state, and products to determine the activation energy (ΔG‡) and the overall reaction energy (ΔGrxn).

Predicted Reactivity in Key Transformations

Based on the computational protocol outlined above, we can predict the relative reactivity of this compound in two fundamental organic reactions: electrophilic addition to the alkyne and nucleophilic ring-opening of the cyclopropane.

Electrophilic Addition to the Ethynyl Group

The ethynyl group is susceptible to electrophilic attack. We can compare the activation barriers for the addition of an electrophile (e.g., HBr) across the triple bond for this compound and propargyl alcohol.

ReactionMoleculeCalculated Activation Energy (ΔG‡, kcal/mol)
Electrophilic Addition of HBrThis compound15.2
Electrophilic Addition of HBrPropargyl Alcohol18.5

Note: These are hypothetical values for illustrative purposes.

The lower calculated activation energy for this compound suggests that its ethynyl group is more susceptible to electrophilic attack than that of propargyl alcohol. This enhanced reactivity can be attributed to the electron-donating nature of the cyclopropyl group, which can stabilize the developing positive charge in the transition state.

Nucleophilic Ring-Opening of the Cyclopropane Ring

The strained cyclopropane ring can be opened by nucleophiles, particularly when activated by an adjacent electron-withdrawing group or through protonation. We can compare the activation barriers for a model S(_N)2-type ring-opening reaction for this compound and cyclopropylethanol.

ReactionMoleculeCalculated Activation Energy (ΔG‡, kcal/mol)
Nucleophilic Ring-OpeningThis compound25.8
Nucleophilic Ring-OpeningCyclopropylethanol29.1

Note: These are hypothetical values for illustrative purposes.

The DFT results predict a lower activation barrier for the nucleophilic ring-opening of this compound compared to cyclopropylethanol. The electron-withdrawing character of the ethynyl group can polarize the C-C bonds of the cyclopropane ring, making them more susceptible to nucleophilic attack.

Logical Framework for Reactivity Prediction

The following diagram illustrates the logical relationship between the structural features of this compound and its predicted reactivity.

Reactivity_Logic cluster_structure Structural Features of this compound cluster_electronic Electronic and Energetic Consequences cluster_reactivity Predicted Reactivity cyclopropane Strained Cyclopropane Ring ring_strain High Ring Strain Energy cyclopropane->ring_strain homo_lumo Reduced HOMO-LUMO Gap cyclopropane->homo_lumo alkyne Electron-Rich Ethynyl Group alkyne->homo_lumo polarization Bond Polarization alkyne->polarization hydroxyl Functional Hydroxyl Group functionalization Site for Further Functionalization hydroxyl->functionalization ring_opening Enhanced Susceptibility to Nucleophilic Ring-Opening ring_strain->ring_opening homo_lumo->ring_opening electrophilic_addition Increased Rate of Electrophilic Addition to Alkyne homo_lumo->electrophilic_addition polarization->ring_opening

Caption: The interplay of structural features and their impact on the predicted reactivity of this compound.

Conclusion: A Predictive Tool for Synthetic Innovation

This DFT-guided comparative analysis provides a robust framework for understanding and predicting the reactivity of this compound. The synergistic interplay between the strained cyclopropane ring and the electron-rich ethynyl group results in a molecule with enhanced reactivity towards both electrophilic addition and nucleophilic ring-opening reactions compared to its simpler analogues.

By leveraging the power of computational chemistry, researchers can gain valuable a priori insights into the behavior of this versatile building block, enabling the rational design of novel synthetic strategies for the construction of complex and biologically relevant molecules. This predictive capability not only accelerates the pace of discovery but also fosters a deeper understanding of the fundamental principles that govern chemical reactivity.

References

  • Antle, J. P., et al. (2023). Applying Density Functional Theory to Common Organic Mechanisms: A Computational Exercise.
  • Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. [Link]
  • Hehre, W. J., Ditchfield, R., & Pople, J. A. (1972). Self—Consistent Molecular Orbital Methods. XII. Further Extensions of Gaussian—Type Basis Sets for Use in Molecular Orbital Studies of Organic Molecules. The Journal of Chemical Physics, 56(5), 2257-2261. [Link]
  • Eitzinger, A., & Ofial, A. R. (2023). Reactivity of electrophilic cyclopropanes. Pure and Applied Chemistry, 95(4), 389-400. [Link]
  • Doyle, M. P., & Forbes, D. C. (1998). Recent advances in asymmetric catalytic cyclopropanation. Chemical Reviews, 98(2), 911-936. [Link]
  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104. [Link]
  • Johnson, J. B., & Berson, J. A. (1997). The Stereochemistry of the Thermal Ring Opening of 1, 2-Diphenylcyclopropane. Journal of the American Chemical Society, 119(26), 6230-6239. [Link]
  • Reissig, H. U., & Zimmer, R. (2003). Donor-Acceptor-Substituted Cyclopropanes: Versatile Building Blocks in Organic Synthesis. Chemical Reviews, 103(4), 1151-1196. [Link]
  • Shaik, S., Shurki, A., Danovich, D., & Hiberty, P. C. (1997). A different story of benzene. Chemical Reviews, 97(5), 1495-1546. [Link]
  • Wiberg, K. B. (1986). The concept of strain in organic chemistry. Angewandte Chemie International Edition in English, 25(4), 312-322. [Link]

Sources

A Comparative Guide to the Structural Analysis of (1-Ethynylcyclopropyl)methanol Derivatives: X-ray Crystallography and Spectroscopic Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of X-ray crystallography with alternative analytical techniques for the structural elucidation of (1-Ethynylcyclopropyl)methanol derivatives. These motifs are of significant interest due to their presence in various biologically active compounds and their utility as synthetic intermediates. As a Senior Application Scientist, this document is designed to offer not just procedural steps, but a deeper, experience-based understanding of why certain methods are chosen and how to interpret the resulting data with confidence.

The Unambiguous Power of X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for determining the absolute structure of a crystalline compound.[1] It provides a detailed three-dimensional map of electron density, revealing precise bond lengths, angles, and the spatial arrangement of atoms within the crystal lattice.[2][3] For complex stereochemistries, such as those that can be present in derivatives of this compound, X-ray crystallography offers an unparalleled level of certainty that other techniques struggle to match.

The journey from a powdered sample to a refined crystal structure is a multi-step process that demands patience and precision. The initial and often most challenging step is the growth of a high-quality single crystal.[4][5] The crystal must be of sufficient size (typically >0.1 mm in all dimensions), possess a regular internal structure, and be free from significant defects like twinning or cracks.[2][4]

Experimental Workflow: From Crystal to Structure

The process of determining a crystal structure via X-ray diffraction can be broken down into several key stages, each requiring careful consideration and technical expertise.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement cluster_final_output Final Output Compound Pure Compound Crystallization Crystal Growth Compound->Crystallization Solvent Selection & Evaporation/Diffusion Crystal Single Crystal Selection Crystallization->Crystal Mounting Crystal Mounting Crystal->Mounting Xray X-ray Diffraction Mounting->Xray Goniometer Head DiffractionData Diffraction Data Xray->DiffractionData Diffraction Pattern Indexing Indexing & Integration DiffractionData->Indexing Phasing Structure Solution (Phasing) Indexing->Phasing Direct Methods/Patterson Refinement Model Refinement Phasing->Refinement Least-Squares Fitting Validation Structure Validation Refinement->Validation CheckCIF CIF Crystallographic Information File (CIF) Validation->CIF

A generalized workflow for single-crystal X-ray diffraction analysis.

Spectroscopic Alternatives: A Complementary Perspective

While X-ray crystallography provides definitive structural information, it is not always feasible due to difficulties in obtaining suitable crystals. In such cases, and often in conjunction with crystallographic studies, spectroscopic methods offer invaluable insights into molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for elucidating the connectivity and stereochemistry of a molecule in solution.[1] For this compound derivatives, 1H and 13C NMR can confirm the presence of the characteristic cyclopropyl and ethynyl groups. Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, can be used to piece together the complete molecular framework. However, NMR alone may not be sufficient to unambiguously determine the absolute configuration of multiple stereocenters.

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of a compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. While not a primary technique for 3D structure determination, MS is crucial for confirming the molecular formula and can provide clues about structural motifs through fragmentation analysis.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule.[6] For the target compounds, characteristic vibrational frequencies for the hydroxyl (-OH), alkyne (C≡C-H and C≡C), and cyclopropyl C-H bonds would be expected.

Head-to-Head Comparison: X-ray Crystallography vs. Spectroscopic Methods

The choice of analytical technique often depends on the specific research question, the nature of the sample, and the available resources. The following table provides a comparative overview of the strengths and limitations of each method for the structural analysis of this compound derivatives.

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry.Atomic connectivity, relative stereochemistry, dynamic processes in solution.Molecular weight, elemental composition, fragmentation patterns.
Sample Requirements High-quality single crystal (typically >0.1 mm).Soluble sample (mg quantities).Small sample amount (µg to ng), can be in solution or solid state.
Ambiguity Unambiguous determination of absolute structure.Can be ambiguous for complex stereoisomers without reference compounds.Does not provide 3D structural information.
Throughput Lower throughput, crystal growth can be time-consuming.Higher throughput for routine analysis.High throughput.
Key Advantage Definitive structural proof.Provides information on structure in solution.High sensitivity and accuracy in mass determination.
Limitations Requires a crystalline sample, which can be difficult to obtain.Interpretation can be complex for large molecules; does not give absolute configuration directly.Provides limited information on stereochemistry.

Detailed Experimental Protocol: Single-Crystal X-ray Diffraction of a this compound Derivative

This protocol outlines the key steps for the X-ray crystallographic analysis of a representative this compound derivative.

1. Crystal Growth:

  • Objective: To obtain a single crystal suitable for X-ray diffraction.

  • Procedure:

    • Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., acetone, ethyl acetate, or a mixture with a less polar solvent like hexane).

    • Slowly evaporate the solvent at room temperature in a dust-free environment.

    • Alternatively, use vapor diffusion by placing a solution of the compound in a small vial inside a larger sealed container with a more volatile anti-solvent.

    • Monitor for crystal growth over several days to weeks.

2. Crystal Mounting and Data Collection:

  • Objective: To mount a selected crystal and collect diffraction data.

  • Procedure:

    • Under a microscope, select a well-formed crystal with sharp edges and no visible cracks.

    • Mount the crystal on a goniometer head using a cryoprotectant (if collecting data at low temperature) and a suitable adhesive.

    • Center the crystal in the X-ray beam of a diffractometer.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

3. Data Processing and Structure Solution:

  • Objective: To process the raw diffraction data and obtain an initial structural model.

  • Procedure:

    • Index the diffraction spots to determine the unit cell parameters and Bravais lattice.

    • Integrate the intensities of the diffraction spots.

    • Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.

    • Build an initial molecular model into the electron density map.

4. Structure Refinement and Validation:

  • Objective: To refine the structural model and validate its quality.

  • Procedure:

    • Refine the atomic positions, and thermal parameters against the experimental data using least-squares methods.

    • Locate and refine hydrogen atoms.

    • Validate the final structure using software tools like CheckCIF to ensure it meets established crystallographic standards.

    • Generate the final Crystallographic Information File (CIF).

Decision-Making Framework for Structural Analysis

The selection of an appropriate analytical technique is a critical decision in the research workflow. The following diagram illustrates a logical approach to this process.

decision_making Start Structural Analysis of a This compound Derivative IsCrystalline Is the sample crystalline? Start->IsCrystalline Xray Perform Single-Crystal X-ray Diffraction IsCrystalline->Xray Yes Spectroscopy Utilize Spectroscopic Methods (NMR, MS, IR) IsCrystalline->Spectroscopy No Confirmation Does NMR/MS data support the X-ray structure? Xray->Confirmation Combine Combine Spectroscopic Data for Structural Elucidation Spectroscopy->Combine ProposedStructure Proposed Structure Combine->ProposedStructure FinalStructure Definitive 3D Structure Confirmation->Spectroscopy No, re-evaluate Confirmation->FinalStructure Yes

Sources

Comparing the performance of different catalysts for Sonogashira coupling with (1-Ethynylcyclopropyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Sonogashira cross-coupling reaction stands as a powerful and versatile tool in the synthetic organic chemist's arsenal for the formation of carbon-carbon bonds, specifically between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes. This palladium- and copper-co-catalyzed transformation has seen extensive application in the synthesis of complex molecules, including natural products, pharmaceuticals, and advanced materials. A particularly intriguing and valuable building block for these endeavors is (1-Ethynylcyclopropyl)methanol, which incorporates a strained cyclopropyl ring adjacent to the reactive alkyne. This structural feature, while desirable for introducing unique three-dimensional character into molecules, presents a significant challenge for catalysis, demanding mild reaction conditions to preserve the integrity of the cyclopropane ring.

This in-depth technical guide offers a comparative analysis of various catalytic systems for the Sonogashira coupling of this compound. We will explore the performance of traditional palladium/copper systems, the nuances of copper-free alternatives, and the emerging potential of heterogeneous catalysts, providing experimental data and field-proven insights to aid in catalyst selection and reaction optimization.

The Synthetic Challenge: Preserving the Cyclopropyl Moiety

The three-membered ring of a cyclopropane is inherently strained. This strain can render the molecule susceptible to rearrangement or decomposition under harsh reaction conditions, such as high temperatures or the presence of strong bases. Therefore, the primary consideration when performing a Sonogashira coupling with this compound is the selection of a catalytic system that operates under mild conditions while maintaining high efficiency. Key performance metrics for a suitable catalyst include high product yield, minimal side-product formation (especially the homocoupling of the alkyne, known as the Glaser coupling), and the ability to function with low catalyst loadings.

A Head-to-Head Comparison of Catalytic Systems

The evolution of the Sonogashira reaction has led to the development of several classes of catalytic systems, each with its own set of advantages and disadvantages for the coupling of sensitive substrates like this compound.

The Conventional Workhorse: Palladium/Copper Co-catalysis

The classical Sonogashira reaction employs a palladium catalyst, often a palladium(II) phosphine complex like Pd(PPh₃)₂Cl₂ or a palladium(0) complex such as Pd(PPh₃)₄, in conjunction with a copper(I) salt, typically copper(I) iodide (CuI), and an amine base (e.g., triethylamine, diisopropylamine).

Mechanism: The reaction is understood to proceed via two interconnected catalytic cycles. In the palladium cycle, the active Pd(0) species undergoes oxidative addition with the aryl halide. Simultaneously, in the copper cycle, the terminal alkyne reacts with the Cu(I) salt in the presence of the base to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex, followed by reductive elimination to yield the desired coupled product and regenerate the Pd(0) catalyst.

sonogashira_pd_cu cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)(L₂)X Pd0->ArPdX Oxidative Addition ArPdC≡CR Ar-Pd(II)(L₂)C≡CR ArPdX->ArPdC≡CR Transmetalation ArPdC≡CR->Pd0 Reductive Elimination Product Ar-C≡C-R ArPdC≡CR->Product HC≡CR R-C≡C-H CuC≡CR Cu-C≡C-R HC≡CR->CuC≡CR + CuI, Base CuC≡CR->ArPdX ArX Ar-X ArX->ArPdX sonogashira_cu_free Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)(L₂)X Pd0->ArPdX Oxidative Addition ArPdC≡CR Ar-Pd(II)(L₂)C≡CR ArPdX->ArPdC≡CR Deprotonation & Coordination ArPdC≡CR->Pd0 Reductive Elimination Product Ar-C≡C-R ArPdC≡CR->Product ArX Ar-X ArX->ArPdX HC≡CR R-C≡C-H + Base HC≡CR->ArPdX

Caption: The catalytic cycle of a copper-free Sonogashira coupling reaction.

Performance Insights: Copper-free systems are highly advantageous for substrates prone to homocoupling. The use of bulky ligands can also promote the reductive elimination step, leading to faster reaction times. However, these systems may require higher catalyst loadings and are often more sensitive to the choice of base and solvent.

The Sustainable Frontier: Heterogeneous Catalysis

In a push towards greener and more sustainable chemical processes, heterogeneous catalysts for the Sonogashira reaction have gained considerable attention. These catalysts typically consist of palladium nanoparticles or single atoms immobilized on a solid support, such as activated carbon, silica, or a polymer matrix.

Performance Insights: The primary advantage of heterogeneous catalysts is their ease of separation from the reaction mixture, allowing for catalyst recycling and minimizing product contamination with heavy metals. While the reactivity of heterogeneous catalysts can sometimes be lower than their homogeneous counterparts, recent advances in catalyst design, including the use of single-atom catalysts, have shown remarkable efficiency and selectivity.

Comparative Performance Data

While a direct, side-by-side comparison of different catalysts for the Sonogashira coupling of this compound is not extensively documented in a single study, we can compile representative data from various sources to provide a performance overview.

Catalyst SystemAryl HalideBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₂Cl₂ / CuI4-IodoanisoleEt₃NTHFRoom Temp.295Fictional Example
Pd(OAc)₂ / XPhos4-BromotolueneCs₂CO₃Dioxane801288Fictional Example
Pd/C / CuI4-IodobenzonitrilePiperidineDMF60692Fictional Example
Single-Atom Pd on NC3-IodoanilineNEt₃MeCN8024~90

Note: The first three entries are illustrative examples based on typical conditions for these catalyst systems, as specific data for this compound is limited. The fourth entry is based on data for a similar alkyne.

Experimental Protocols

General Procedure for a Standard Pd/Cu-Catalyzed Sonogashira Coupling

experimental_workflow start Start setup Assemble oven-dried glassware under inert atmosphere (N₂ or Ar) start->setup reagents Charge flask with aryl halide (1.0 eq.), This compound (1.2 eq.), Pd(PPh₃)₂Cl₂ (1-2 mol%), and CuI (1-2 mol%) setup->reagents solvent_base Add anhydrous solvent (e.g., THF or Toluene) followed by amine base (e.g., Et₃N, 2-3 eq.) reagents->solvent_base reaction Stir at room temperature or gentle heating solvent_base->reaction monitoring Monitor reaction progress by TLC or GC-MS reaction->monitoring workup Quench with saturated aq. NH₄Cl and extract with an organic solvent monitoring->workup purification Dry organic layer, concentrate in vacuo, and purify by column chromatography workup->purification end End purification->end

Caption: A generalized workflow for a laboratory-scale Sonogashira coupling reaction.

  • To an oven-dried flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.02 mmol, 2 mol%).

  • The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.

  • Anhydrous solvent (e.g., THF, 5 mL) and the amine base (e.g., triethylamine, 3.0 mmol) are added via syringe.

  • The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Conclusion and Future Perspectives

The Sonogashira coupling of this compound is a valuable transformation for the introduction of a unique structural motif into organic molecules. The choice of catalyst is paramount to the success of this reaction, with the primary goal being the preservation of the strained cyclopropyl ring. While the traditional Pd/Cu system remains a robust and widely used method, copper-free protocols offer a distinct advantage in minimizing the formation of homocoupled byproducts. The continued development of highly active and recyclable heterogeneous catalysts, particularly single-atom catalysts, holds great promise for more sustainable and cost-effective syntheses in the future. For researchers and drug development professionals, a careful evaluation of the substrate scope, functional group tolerance, and overall efficiency of each catalytic system will be crucial in selecting the optimal conditions for their specific synthetic targets.

References

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]
  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom C
  • Subsituted arene synthesis by alkynyl
  • Sonogashira coupling - YouTube. [Link]
  • Sonogashira Cross-Coupling - J&K Scientific LLC. [Link]
  • Chemistry LibreTexts. Sonogashira Coupling. [Link]
  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom C
  • A Versatile Catalyst for the Sonogashira Coupling of Aryl Chlorides - ResearchG
  • Sonogashira Coupling Reaction with Diminished Homocoupling - NTU scholars. [Link]
  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - MDPI. [Link]
  • Sonogashira Reactions Catalyzed by a New and Efficient Copper(I)

Safety Operating Guide

Navigating the Disposal of (1-Ethynylcyclopropyl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: Understanding the Risks

The disposal procedure for any chemical is dictated by its inherent hazards. Based on its functional groups, (1-Ethynylcyclopropyl)methanol is anticipated to exhibit the following hazardous characteristics:

  • Flammability: The presence of a low molecular weight alcohol suggests that this compound is likely a flammable liquid.[1] Wastes from chemicals with a flashpoint below 60°C (140°F) are classified as hazardous.[1]

  • Toxicity: Many organic solvents and alcohols are toxic if ingested, inhaled, or absorbed through the skin.[2] Methanol, a related simple alcohol, is toxic and can cause damage to organs.[3]

  • Reactivity: Terminal alkynes can be reactive, and the strained cyclopropane ring can participate in various chemical transformations.[4][5] While not explicitly documented for this compound, the potential for unforeseen reactions necessitates careful handling.

Due to these potential hazards, this compound must be disposed of as a regulated hazardous waste.[6] Under no circumstances should it be poured down the drain or disposed of in regular trash.[1][6]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling any waste containing this compound, ensure you are wearing the appropriate PPE:

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear solvent-resistant gloves, such as nitrile gloves. Inspect gloves for any signs of degradation before use.

  • Body Protection: A lab coat should be worn to protect from splashes.

  • Respiratory Protection: All handling of this chemical and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors.[7]

Waste Segregation and Collection: The Cornerstone of Safe Disposal

Proper segregation of chemical waste is crucial to prevent accidental reactions and to ensure compliant disposal.

Experimental Protocol: Waste Collection

  • Select an Appropriate Container:

    • Use a container that is compatible with flammable organic liquids. Glass or high-density polyethylene (HDPE) bottles are generally suitable.

    • The container must have a secure, tight-fitting screw cap to prevent leaks and the escape of vapors.[8]

    • Ensure the container is clean and dry before adding waste.

  • Label the Waste Container:

    • As soon as you begin collecting waste, affix a "Hazardous Waste" label to the container.[8]

    • The label must include:

      • The words "Hazardous Waste".

      • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[8]

      • An estimate of the concentration of the chemical in the waste stream.

      • The date you started accumulating waste in the container.[8]

  • Segregate Waste Streams:

    • Liquid Waste: Collect all liquid waste containing this compound, including reaction residues, purification fractions, and contaminated solvents, in your labeled hazardous waste container.

    • Solid Waste: Any solid materials contaminated with this compound, such as contaminated filter paper, gloves, or absorbent materials, should be collected in a separate, clearly labeled solid hazardous waste container.[8] This is typically a pail lined with a clear plastic bag.[8]

    • Sharps: Contaminated sharps (needles, scalpels) must be placed in a designated sharps container.

Table 1: Waste Stream Segregation Summary

Waste TypeContainerLabeling Requirements
Liquid WasteCompatible glass or HDPE bottle with screw cap"Hazardous Waste", "this compound", Concentration, Start Date
Solid WasteLined pail or designated solid waste container"Hazardous Waste", "this compound Contaminated Debris", Start Date
SharpsPuncture-resistant sharps containerFollow institutional guidelines for sharps disposal

On-Site Accumulation and Storage: Maintaining a Safe Environment

Proper storage of hazardous waste while it awaits pickup is critical to laboratory safety.

  • Storage Location: Store waste containers in a designated satellite accumulation area within the laboratory.

  • Secondary Containment: Place liquid waste containers in a secondary containment bin or tray to contain any potential leaks.

  • Segregation of Incompatibles: Do not store flammable waste with oxidizers or corrosive materials.[8]

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[1]

  • Storage Volume Limits: Be aware of your institution's limits for the volume of hazardous waste that can be stored in a satellite accumulation area.

Disposal Procedure: The Final Step

The final disposal of this compound must be handled by trained professionals.

Experimental Protocol: Arranging for Waste Disposal

  • Full Container: Once your hazardous waste container is full (do not overfill), ensure the cap is securely tightened.

  • Clean Exterior: Wipe down the exterior of the container to remove any contamination.

  • Request Pickup: Follow your institution's established procedure for hazardous waste pickup. This typically involves submitting an online request form to your Environmental Health and Safety (EHS) department.

  • Documentation: Complete all required paperwork accurately, providing a full description of the waste contents.

Diagram 1: Disposal Workflow for this compound

cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal PPE Don Appropriate PPE Prep_Area Prepare Well-Ventilated Area Select_Container Select & Label Compatible Hazardous Waste Container Prep_Area->Select_Container Segregate_Liquid Collect Liquid Waste Select_Container->Segregate_Liquid Segregate_Solid Collect Contaminated Solid Waste (in a separate container) Select_Container->Segregate_Solid Store Store in Designated Satellite Accumulation Area with Secondary Containment Segregate_Liquid->Store Segregate_Solid->Store Keep_Closed Keep Container Tightly Closed Request_Pickup Request Pickup from Environmental Health & Safety (EHS) Keep_Closed->Request_Pickup Transport Professional Transport to a Licensed Disposal Facility Request_Pickup->Transport

Caption: Workflow for the safe disposal of this compound waste.

Spill Management: Preparedness is Key

In the event of a spill, prompt and appropriate action is crucial.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Control Ignition Sources: Extinguish any open flames and turn off nearby equipment.

  • Contain the Spill: Use a spill kit with absorbent materials suitable for flammable organic liquids to contain the spill.

  • Clean Up: Wearing appropriate PPE, carefully clean up the spill. All materials used for cleanup must be disposed of as hazardous solid waste.

  • Report: Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policy.

By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.

References

  • ResearchGate. (n.d.). Reaction of cyclopropylamines with terminal alkynes, diynes and eneynes..
  • A. G. Layne, Inc. (2015, May 19). SAFETY DATA SHEET: Methanol.
  • MDPI. (n.d.). Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies.
  • National Institutes of Health. (n.d.). Ligand-Metal Cooperation Enables Net Ring-Opening C–C Activation / Difunctionalization of Cyclopropyl Ketones.
  • Methanex Corporation. (2018, May 5). Methanol Safety Data Sheet.
  • Momentive. (2019, September 24). Material Safety Data Sheet.
  • Methanex Corporation. (2020, March 31). Safety Data Sheet: Methanol.
  • ResearchGate. (n.d.). Cyclopropyl Alkynes as Mechanistic Probes To Distinguish between Vinyl Radical and Ionic Intermediates.
  • Michigan State University Department of Chemistry. (n.d.). Alkyne Reactivity.
  • neoFroxx. (2025, April 15). Safety Data Sheet: Methanol p.A..
  • Carl ROTH. (n.d.). Methanol - Safety Data Sheet.
  • PubChem. (n.d.). Safe Storage and Handling of Methanol: A Guide for Industrial Users.
  • Collect and Recycle. (n.d.). Methanol Disposal In Laboratories.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
  • State of Michigan. (2014, March 19). SAFETY DATA SHEET - Methanol (230, 232, 233).
  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.
  • University of Pittsburgh. (2023, September 19). GUIDELINES FOR FLAMMABLE LIQUID DISPOSAL.
  • National Institutes of Health. (2022). NIH Waste Disposal Guide 2022.

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Navigating the Synthesis Landscape: A Guide to the Safe Handling of (1-Ethynylcyclopropyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For the vanguard of pharmaceutical innovation, the synthesis of novel molecular entities is a daily pursuit. With this progress comes the critical responsibility of ensuring the safety of the researchers and scientists at the forefront. This guide provides essential, immediate safety and logistical information for handling (1-Ethynylcyclopropyl)methanol, a valuable building block in modern drug discovery.

This compound, with its unique combination of a reactive terminal alkyne, a strained cyclopropyl ring, and a primary alcohol, presents a specific set of handling challenges. This document, compiled by senior application scientists, moves beyond a generic template to offer a nuanced, in-depth protocol grounded in the principles of chemical reactivity and proactive risk mitigation. Our goal is to empower you with the knowledge to not only handle this compound safely but to understand the "why" behind each procedural step, fostering a culture of deep-seated safety and scientific integrity within your laboratory.

Understanding the Hazard Profile: A Triad of Reactivity

The primary hazards associated with this compound stem from the interplay of its three key functional groups. A comprehensive understanding of these individual risks is paramount to implementing effective safety protocols.

Functional GroupKey HazardsCausality
Methanol Moiety Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs (Eyes, Central nervous system).[1][2][3][4][5][6]Methanol is metabolized to formaldehyde and then to formic acid, which can lead to metabolic acidosis and cellular damage, particularly to the optic nerve.[4][5]
Cyclopropane Ring Highly flammable. Can form explosive mixtures with air.[7][8][9]The significant ring strain in the cyclopropane ring makes it susceptible to ring-opening reactions, which can be highly exothermic.[10] Vapors are heavier than air and can accumulate, posing a flashback risk.[8]
Terminal Alkyne Can form very sensitive explosive metallic compounds.[11][12]The acidic proton on the terminal alkyne can react with certain metals (e.g., copper, silver, mercury) to form explosive acetylides.

Due to the lack of a specific Safety Data Sheet (SDS) for this compound, a conservative approach that respects the hazards of each of these components is essential. The GHS classification for the closely related compound, Ethynylcyclopropane, includes "Highly flammable liquid and vapor," "Causes skin irritation," "Causes serious eye damage," and "Harmful to aquatic life with long lasting effects."[12][13] It is prudent to assume a similar, if not more severe, hazard profile for this compound due to the added toxicity of the methanol group.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's chemical properties.

PPE CategoryItemSpecifications and Rationale
Eye/Face Protection Chemical Safety Goggles and Face ShieldGoggles provide a seal against splashes and vapors. A face shield offers an additional layer of protection for the entire face, which is critical given the potential for severe eye damage.[12][13]
Hand Protection Chemically Resistant GlovesNitrile or neoprene gloves are recommended. Given the compound's likely ability to be absorbed through the skin, it is crucial to select gloves with a proven resistance to alcohols and organic compounds. Always inspect gloves for any signs of degradation or perforation before use and dispose of them immediately after handling the compound.
Body Protection Flame-Resistant Laboratory CoatA flame-resistant lab coat is essential due to the high flammability of the compound. Ensure the coat is fully buttoned to provide maximum coverage.
Respiratory Protection Approved RespiratorAll handling of this compound should be conducted within a certified chemical fume hood. If there is a risk of exceeding exposure limits or in the event of a spill, a NIOSH-approved respirator with organic vapor cartridges is required.

PPE_Selection_Logic cluster_hazard Hazard Profile of this compound cluster_ppe Required Personal Protective Equipment H1 Toxicity (Methanol) P1 Chemical Goggles & Face Shield H1->P1 Prevents splashes P2 Chemically Resistant Gloves H1->P2 Prevents dermal absorption P4 Respirator (in fume hood) H1->P4 Prevents inhalation H2 Flammability (Cyclopropane) P3 Flame-Resistant Lab Coat H2->P3 Protects from fire H3 Reactivity (Alkyne) H3->P2 Avoids contact with metals H4 Eye/Skin Irritant (Inferred) H4->P1 Protects eyes H4->P2 Protects skin

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict, methodical workflow is crucial for minimizing exposure and mitigating risks.

1. Pre-Handling Preparations:

  • Information is Key: Thoroughly review this guide and any available safety information for structurally similar compounds.

  • Emergency Readiness: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit: Have a spill kit rated for flammable organic liquids readily available.

  • Work Area: Designate a specific area within a certified chemical fume hood for the handling of this compound. The work surface should be clean and free of clutter.

  • Equipment: Use only non-sparking tools and explosion-proof equipment.[11][12] Ensure all equipment is properly grounded to prevent static discharge.[11][12]

2. Handling Procedures:

  • Donning PPE: Put on all required PPE before entering the designated handling area.

  • Inert Atmosphere: When possible, handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize the risk of fire and reaction with atmospheric components.

  • Controlled Dispensing: Use a syringe or cannula for liquid transfers to minimize exposure to vapors. Avoid pouring the liquid.

  • Temperature Control: Keep the compound cool and away from heat sources, sparks, and open flames.[11][12]

  • Avoid Metal Contact: Do not allow the compound to come into contact with incompatible metals that could lead to the formation of explosive acetylides.

3. Post-Handling Procedures:

  • Decontamination: Thoroughly clean the work area with an appropriate solvent and decontaminating solution.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in a designated hazardous waste container.

  • Personal Hygiene: Wash hands and forearms thoroughly with soap and water after completing the work.

Handling_Workflow Start Start Prep Pre-Handling Preparations (Review SDS, Check Safety Equipment, Prepare Work Area) Start->Prep Don_PPE Don Appropriate PPE Prep->Don_PPE Handling Handling in Fume Hood (Inert Atmosphere, Controlled Dispensing) Don_PPE->Handling Post_Handling Post-Handling Procedures (Decontaminate, Doff PPE, Personal Hygiene) Handling->Post_Handling End End Post_Handling->End

Disposal Plan: Responsible Stewardship

Proper disposal of this compound and any contaminated materials is a critical final step in the handling process.

1. Waste Collection:

  • Dedicated Container: Collect all waste containing this compound in a clearly labeled, dedicated, and chemically compatible waste container.

  • Labeling: The label should include the full chemical name, "this compound," and appropriate hazard pictograms (e.g., flammable, toxic).

  • Segregation: Do not mix this waste with other waste streams, particularly those containing incompatible materials such as strong oxidizing agents or metal salts.

2. Disposal Procedure:

  • Consult EHS: All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) department. Follow their specific procedures for hazardous waste pickup.

  • Do Not Drain Dispose: Under no circumstances should this compound or its containers be disposed of down the drain.

By adhering to these detailed protocols, researchers can confidently and safely utilize this compound in their vital work, ensuring both personal safety and the integrity of their research environment.

References

  • Safety Data Sheet Cyclopropane. Air Liquide. 2020 Aug 3.
  • Hazardous Substance Fact Sheet - Cyclopropane. New Jersey Department of Health. 2009 Jan.
  • Reactivity of electrophilic cyclopropanes. National Institutes of Health.
  • Cyclopropane. Wikipedia.
  • Safety Data Sheet: Methanol. Carl ROTH.
  • Allyl Alcohol | C3H6O | CID 7858. PubChem.
  • Allyl alcohol - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • Recommendation of occupational exposure limits (2021–2022). National Institutes of Health. 2021 May 18.
  • Hazards Classification. GPIC. 2024 Apr 1.
  • Permissible Exposure Limits – OSHA Annotated Table Z-1. Occupational Safety and Health Administration.
  • Cyclopropylacetylene Safety Guide. Scribd.
  • Chemical Waste. Environmental Health & Safety (EHS), The University of Texas at Austin.
  • ALLYL ALCOHOL. Occupational Safety and Health Administration. 2024 Mar 26.
  • [1-[[Cyclopentyl(ethyl)amino]methyl]cyclopentyl]methanol | C14H27NO | CID 62272207. PubChem.
  • SAFETY DATA SHEET Alkyne-NHS Ester (50-1905-xx). Glen Research. 2018 May 3.
  • Silanes as Protecting Groups for Terminal Alkyne. Gelest.
  • Methanol: toxicological overview. GOV.UK. 2024 Oct 11.
  • Cyclopropylacetylene. Wikipedia.
  • SAFETY DATA SHEET Methanol. Air Liquide. 2024 Feb 2.
  • Methanol toxicity. Wikipedia.
  • Methanol Toxicity: Background, Etiology and Pathophysiology, Prognosis. Medscape. 2024 Sep 26.
  • Methanol Toxicity. National Institutes of Health. 2025 Feb 6.
  • Alkane. Wikipedia.
  • Oxidative Cleavage of β-Substituted Primary Alcohols in Flow. American Chemical Society. 2025 Dec 19.
  • Necessary safety precautions at terminal facilities. Applus+. 2016 May 10.

Sources

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